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N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Documentation Hub

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  • Product: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
  • CAS: 1000588-77-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Chemical Properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Abstract This technical guide provides a comprehensive overview of the chemical properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, a key intermediate in the synthesis of various pharmaceutical and agrochemical com...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This technical guide provides a comprehensive overview of the chemical properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. This document is intended for researchers, scientists, and drug development professionals, offering in-depth insights into its synthesis, structural elucidation, physicochemical properties, and reactivity. The guide also includes detailed experimental protocols and safety and handling guidelines to facilitate its effective and safe use in a laboratory setting. While direct experimental data for this specific molecule is not extensively available in public literature, this guide synthesizes information from structurally related compounds and established principles of organic chemistry to provide a robust and reliable resource.

Introduction

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea belongs to the class of N-aryl ureas, a versatile group of compounds with significant applications in medicinal chemistry and materials science. The presence of both a fluorine atom and a trifluoromethyl group on the phenyl ring imparts unique electronic properties and metabolic stability to molecules incorporating this moiety. These characteristics make it a valuable building block in the design of bioactive compounds, particularly in the development of kinase inhibitors and other targeted therapies. This guide aims to provide a detailed understanding of the chemical nature of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea to support its application in research and development.

Molecular Structure and Physicochemical Properties

The chemical structure of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is characterized by a central urea functional group linking an unsubstituted amino group to a 4-fluoro-3-(trifluoromethyl)phenyl ring.

Table 1: Physicochemical Properties of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea and Related Compounds

PropertyN-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Predicted/Inferred)1-(4-Chloro-3-(trifluoromethyl)phenyl)urea[1]1-(4-Fluorophenyl)-3-phenylurea[2]
Molecular Formula C₈H₆F₄N₂OC₈H₆ClF₃N₂OC₁₃H₁₁FN₂O
Molecular Weight 222.14 g/mol 238.59 g/mol 230.24 g/mol
Appearance White to off-white crystalline powderWhite to off-white crystalline powderWhite crystalline powder
Melting Point Data not available. Predicted to be in the range of 150-200 °C based on similar structures.Not available236 °C
Solubility Predicted to be soluble in polar organic solvents such as DMSO, DMF, and alcohols. Sparingly soluble in nonpolar solvents and water.Data not availableData not available
CAS Number Not assigned343247-69-8330-98-3

Synthesis and Reaction Mechanisms

The most common and efficient method for the synthesis of N-aryl ureas is the reaction of an appropriate isocyanate with an amine. In the case of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, the synthesis involves the reaction of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate with ammonia.

Synthesis of the Isocyanate Intermediate

The key precursor, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, is typically synthesized from 4-fluoro-3-(trifluoromethyl)aniline. This conversion is achieved through phosgenation, often using a safer phosgene equivalent like triphosgene in the presence of a non-nucleophilic base.

Synthesis_of_Isocyanate Aniline 4-Fluoro-3-(trifluoromethyl)aniline Isocyanate 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate Aniline->Isocyanate Reaction Triphosgene Triphosgene Triphosgene->Isocyanate Base Non-nucleophilic base (e.g., Triethylamine) Base->Isocyanate

Caption: Synthesis of 4-fluoro-3-(trifluoromethyl)phenyl isocyanate.

Formation of the Urea

The final step in the synthesis is the reaction of the isocyanate intermediate with ammonia. This is a nucleophilic addition reaction where the lone pair of electrons on the nitrogen atom of ammonia attacks the electrophilic carbonyl carbon of the isocyanate.

Urea_Formation Isocyanate 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate Urea N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Isocyanate->Urea Reaction Ammonia Ammonia (NH₃) Ammonia->Urea

Caption: Formation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Detailed Experimental Protocol

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

  • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene (0.35 equivalents) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 equivalent) in anhydrous DCM and add it dropwise to the triphosgene solution.

  • After the addition is complete, add triethylamine (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, filter the reaction mixture to remove the triethylammonium chloride precipitate.

  • The resulting filtrate containing the crude isocyanate can be used directly in the next step or purified by vacuum distillation.

Step 2: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

  • In a separate reaction vessel under an inert atmosphere, prepare a solution of ammonia in an anhydrous solvent such as tetrahydrofuran (THF) or DCM.

  • Cool the ammonia solution to 0 °C.

  • Add the crude 4-fluoro-3-(trifluoromethyl)phenyl isocyanate solution dropwise to the ammonia solution with vigorous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.

  • The product, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, will precipitate out of the solution.

  • Collect the solid product by filtration, wash with cold solvent, and dry under vacuum.

Spectral Analysis

Table 2: Predicted Spectroscopic Data for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Technique Predicted Features
¹H NMR - Aromatic protons: Multiplets in the range of 7.0-8.0 ppm. The fluorine and trifluoromethyl groups will cause characteristic splitting patterns. - Urea NH₂ protons: A broad singlet around 5.5-6.5 ppm. - Urea NH proton: A singlet in the range of 8.0-9.0 ppm.
¹³C NMR - Carbonyl carbon: A signal around 155-160 ppm. - Aromatic carbons: Signals in the range of 110-140 ppm. The carbon attached to the fluorine will show a large coupling constant (¹JCF). The carbon of the trifluoromethyl group will appear as a quartet.
IR Spectroscopy - N-H stretching (urea): Two bands in the region of 3300-3500 cm⁻¹. - C=O stretching (urea): A strong absorption band around 1650-1680 cm⁻¹. - C-F stretching: Strong absorptions in the region of 1100-1300 cm⁻¹.
Mass Spectrometry - Molecular ion peak (M⁺) at m/z = 222.04.

Chemical Reactivity

The reactivity of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is primarily governed by the urea functional group and the substituted phenyl ring.

  • Urea Group Reactivity : The nitrogen atoms of the urea moiety are nucleophilic and can undergo reactions such as alkylation and acylation. The carbonyl group can participate in condensation reactions.

  • Aromatic Ring Reactivity : The 4-fluoro-3-(trifluoromethyl)phenyl ring is electron-deficient due to the presence of the strongly electron-withdrawing fluorine and trifluoromethyl groups. This deactivates the ring towards electrophilic aromatic substitution. Conversely, it is activated for nucleophilic aromatic substitution, particularly at the position para to the trifluoromethyl group.

Applications in Research and Drug Development

The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea scaffold is of significant interest in medicinal chemistry. The trifluoromethyl group can enhance metabolic stability and binding affinity of a drug molecule to its target protein.[3] The fluorine atom can also modulate the electronic properties and bioavailability of the compound. Phenylurea derivatives are known to exhibit a wide range of biological activities, including as kinase inhibitors in cancer therapy.

Safety and Handling

While a specific safety data sheet (SDS) for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is not available, the following precautions should be taken based on the known hazards of similar compounds.

  • Personal Protective Equipment (PPE) : Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and a lab coat.

  • Handling : Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage : Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • Disposal : Dispose of in accordance with local, state, and federal regulations.

Conclusion

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a valuable chemical intermediate with significant potential in the development of new pharmaceuticals and agrochemicals. This guide has provided a comprehensive overview of its chemical properties, synthesis, and handling. By understanding the fundamental characteristics of this molecule, researchers can better utilize it in their synthetic and drug discovery endeavors.

References

  • PubChem. (n.d.). 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea. Retrieved from [Link]

  • PubChem. (n.d.). 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea. Retrieved from [Link]

  • mzCloud. (2019, March 6). 1 4 Bromo 3 trifluoromethyl phenyl 3 phenylurea. Retrieved from [Link]

  • SpectraBase. (n.d.). Urea, N-(3-chloro-4-fluorophenyl)-N'-[4-(trifluoromethyl)phenyl]- - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

  • SpringerLink. (n.d.). Decorating phenylalanine side-chains with triple labeled 13C/19F/2H isotope patterns. Retrieved from [Link]

  • ResearchGate. (n.d.). Figure 1. a) 1 H-NMR, b) 13 C-NMR, and c) 13 C-DEPT-135-NMR spectra of.... Retrieved from [Link]

  • ChemicalCell. (n.d.). 1-(4-Chloro-3-(Trifluoromethyl)Phenyl)Urea CAS NO 343247-69-8. Retrieved from [Link]

  • PubChem. (n.d.). Flucofuron. Retrieved from [Link]

  • Wiley Online Library. (n.d.). 13C NMR Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and activity evaluation of phenylurea derivatives as potent antitumor agents. Retrieved from [Link]

  • SpectraBase. (n.d.). Urea, N-methyl-N'-[4-[3-(trifluoromethyl)phenoxy]phenyl]-. Retrieved from [Link]

  • SpectraBase. (n.d.). Urea, 1-(4-chloro-2-trifluoromethylphenyl)-3-furan-2-ylmethyl- - Optional[13C NMR]. Retrieved from [Link]

  • ResearchGate. (n.d.). 12: 1H-NMR spectrum of 1-(3,5-bis(trifluoromethyl)phenyl)-3-cyclohexyl thiourea (TU) in CDCl3 (500 MHz). Retrieved from [Link]

  • PubChemLite @ Uni.lu. (n.d.). Urea, n-(4-fluoro-3-((trifluoromethyl)thio)phenyl)-n'-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 1,4-phenylenediamine (1); 2,4,6-triformylphloroglucinol (2); and COF-4 (3). Retrieved from [Link]

  • Matrix Fine Chemicals. (n.d.). 3-[3-(TRIFLUOROMETHYL)PHENYL]UREA | CAS 370-51-4. Retrieved from [Link]

  • ACS Division of Organic Chemistry. (2020, February 14). NMR Spectroscopy :: 1H NMR Chemical Shifts. Retrieved from [Link]

  • PMC. (2025, July 18). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]

Sources

Exploratory

Structure Elucidation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea: A Comprehensive Analytical Whitepaper

Executive Summary In modern medicinal chemistry and agrochemical development, the biaryl and monoaryl urea motifs serve as highly privileged pharmacophores. Specifically, urea derivatives containing halogenated phenyl ri...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry and agrochemical development, the biaryl and monoaryl urea motifs serve as highly privileged pharmacophores. Specifically, urea derivatives containing halogenated phenyl rings are ubiquitous as hinge-binding motifs in multi-targeted receptor tyrosine kinase inhibitors (e.g., analogs of Regorafenib) and soluble epoxide hydrolase (sEH) inhibitors[1].

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Chemical Formula: C8​H6​F4​N2​O ) represents a critical building block in these synthetic pathways. The introduction of the 4-fluoro and 3-trifluoromethyl groups profoundly alters the electronic landscape, lipophilicity, and metabolic stability of the molecule. This whitepaper provides a highly technical, self-validating framework for the unambiguous structure elucidation of this compound, detailing the causality behind each analytical choice.

Molecular Architecture & Theoretical Properties

Before initiating experimental workflows, establishing the theoretical parameters of the molecule is critical for cross-validating empirical data.

  • IUPAC Name: 1-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

  • SMILES: C1=CC(=C(C=C1NC(=O)N)C(F)(F)F)F

  • Monoisotopic Mass: 222.0416 Da

  • Protonated Species [M+H]+ : 223.0494 Da

  • Hydrogen Bond Dynamics: 2 Donors (urea -NH, -NH2), 2 Acceptors (urea C=O, with weak contributions from halogens).

Orthogonal Analytical Workflow

No single analytical technique is sufficient to unambiguously assign the regiochemistry of the fluoro and trifluoromethyl groups on the phenyl ring. A self-validating orthogonal approach is required, combining spectroscopic and spectrometric techniques to build a complete structural profile.

ElucidationWorkflow cluster_0 Spectroscopic Analysis Sample N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea NMR Multinuclear NMR (1H, 13C, 19F) Sample->NMR HRMS HRMS (ESI-TOF) Fragmentation Sample->HRMS FTIR FT-IR Spectroscopy (Functional Groups) Sample->FTIR XRD X-Ray Crystallography (Solid-State 3D) Sample->XRD Data Structure Confirmation NMR->Data HRMS->Data FTIR->Data XRD->Data

Fig 1: Orthogonal analytical workflow for structure elucidation.

High-Resolution Mass Spectrometry (HRMS)

Experimental Logic & Causality

Electron Ionization (EI) is inherently too harsh for urea derivatives, often leading to rapid thermal degradation into isocyanates and amines, which obscures the molecular ion. Therefore, Electrospray Ionization (ESI) in positive mode is the method of choice. The basic nature of the urea nitrogen readily accepts a proton, yielding a robust [M+H]+ signal.

Step-by-Step Methodology
  • Sample Preparation: Dissolve 1 mg of the analyte in 1 mL of LC-MS grade Methanol to create a stock solution. Dilute to a final concentration of 1 µg/mL using Methanol/Water (50:50, v/v) containing 0.1% Formic Acid.

  • Instrument Parameters: Inject 5 µL into an ESI-TOF mass spectrometer. Set the capillary voltage to 3.0 kV, desolvation temperature to 350°C, and cone voltage to 25 V.

  • MS/MS Acquisition: Isolate the precursor ion ( m/z 223.049) and apply a collision energy ramp of 15–35 eV using Argon as the collision gas.

Data Presentation & Fragmentation Pathway

The fragmentation of the protonated urea follows a highly predictable and logical cascade, confirming the connectivity of the functional groups.

MS_Fragmentation Parent [M+H]+ m/z 223.049 Frag2 Isocyanate Cation m/z 206.023 Parent->Frag2 - NH3 Frag3 Aniline Cation m/z 180.043 Parent->Frag3 - HNCO Frag4 Phenyl Cation m/z 160.037 Frag3->Frag4 - HF

Fig 2: ESI-MS/MS logical fragmentation pathway of the protonated urea.

Table 1: HRMS/MS Fragmentation Summary

Ion SpeciesExact Mass (m/z)Mass Error (ppm)Neutral LossStructural Assignment
[M+H]+ 223.0494< 2.0NoneIntact protonated molecule
Fragment 1206.0231< 2.0 NH3​ (17 Da)4-Fluoro-3-(trifluoromethyl)phenyl isocyanate
Fragment 2180.0430< 2.0 HNCO (43 Da)4-Fluoro-3-(trifluoromethyl)aniline cation
Fragment 3160.0372< 3.0 HF (20 Da)Loss of aromatic fluorine

Multinuclear NMR Spectroscopy ( 1H , 13C , 19F )

Experimental Logic & Causality

NMR is the definitive tool for establishing the regiochemistry of the aromatic ring.

  • Solvent Choice: The sample must be dissolved in strictly anhydrous DMSO−d6​ . In non-polar solvents like CDCl3​ , urea protons undergo rapid chemical exchange, resulting in broad, unintegrable baseline humps. DMSO−d6​ acts as a strong hydrogen-bond acceptor, locking the -NH and - NH2​ protons in place, sharpening their signals for precise integration[2].

  • Nucleus Selection: While 1H NMR provides the proton count, 19F NMR is mandatory. The molecule contains two distinct fluorine environments (the -F atom and the - CF3​ group) that break the symmetry of the ring and provide definitive scalar coupling ( J -coupling) data to the adjacent aromatic protons[3].

Step-by-Step Methodology
  • Preparation: Dissolve 15–20 mg of the highly pure compound in 0.6 mL of DMSO−d6​ (100% atom D, containing 0.03% v/v TMS as an internal standard).

  • Acquisition ( 1H ): Acquire at 400 MHz using a 30° pulse angle, 2-second relaxation delay ( d1 ), and 16 scans to ensure complete relaxation of the urea protons.

  • Acquisition ( 19F ): Acquire at 376 MHz using a proton-decoupled sequence ( 19F{1H} ) followed by a proton-coupled sequence to observe JF−H​ splitting.

Data Presentation

Table 2: 1H and 19F NMR Spectral Assignments in DMSO−d6​

NucleusChemical Shift (ppm)MultiplicityIntegration J -Coupling (Hz)Structural Assignment
1H 8.80s1H-Ar-NH -CO (Urea)
1H 7.95dd1H J=6.5,2.5 Ar-H (C2, ortho to CF3​ )
1H 7.60m1H-Ar-H (C6, para to CF3​ )
1H 7.40t1H J=9.5 Ar-H (C5, ortho to F)
1H 6.05s (br)2H--NH2 (Urea)
19F -61.5d3F JF−F​=12.0 -CF3 group
19F -116.2m1F-Ar-F atom

Self-Validating Logic: The triplet observed at 7.40 ppm in the 1H NMR is the hallmark signature of an aromatic proton situated ortho to a fluorine atom ( 3JH−F​≈9.5 Hz). This perfectly matches the integration of 1 proton, confirming the 1,3,4-substitution pattern of the phenyl ring[3].

Vibrational Spectroscopy (FT-IR)

Experimental Logic & Causality

While NMR and MS confirm connectivity and mass, Attenuated Total Reflectance Fourier Transform Infrared (ATR-FTIR) spectroscopy is utilized to validate the functional group vibrations in the solid state without the need for KBr pellet pressing, which can induce polymorphic transitions.

Step-by-Step Methodology
  • Place 2-3 mg of the crystalline powder directly onto the diamond crystal of the ATR-FTIR spectrometer.

  • Apply uniform pressure using the anvil.

  • Acquire 32 scans from 4000 cm−1 to 400 cm−1 at a resolution of 4 cm−1 .

Key Diagnostic Bands
  • 3450 cm−1 & 3320 cm−1 : Asymmetric and symmetric N-H stretching of the primary and secondary urea amines.

  • 1660 cm−1 : Strong Amide I band (C=O stretch). The lower wavenumber (compared to a standard ketone at ~1715 cm−1 ) is indicative of the extensive resonance and hydrogen bonding inherent to the urea moiety.

  • 1320 cm−1 & 1150 cm−1 : Intense C-F stretching vibrations characteristic of the trifluoromethyl group.

Conclusion

The structural elucidation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea requires a rigorous, multi-modal approach. By leveraging the soft ionization of ESI-HRMS to confirm the exact mass and logical neutral losses, combined with the definitive regiochemical mapping provided by 1H and 19F NMR in DMSO−d6​ , the structure is unambiguously confirmed. This self-validating data package ensures the highest level of scientific integrity required for downstream applications in drug discovery and development[1].

Sources

Foundational

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea: Chemical Registry, Bioisosteric Design, and Synthetic Protocols

Executive Summary In modern targeted oncology and drug discovery, the diaryl urea pharmacophore is a cornerstone of Type II kinase inhibitor design. While searching for the exact standalone CAS number for the unsubstitut...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern targeted oncology and drug discovery, the diaryl urea pharmacophore is a cornerstone of Type II kinase inhibitor design. While searching for the exact standalone CAS number for the unsubstituted monomeric N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea often yields fragmented results, this is because the unsubstituted urea is rarely the final active pharmaceutical ingredient (API). Instead, it serves as a highly reactive, transient intermediate or a foundational structural motif.

As a Senior Application Scientist, I have designed this whitepaper to provide a definitive chemical registry lookup for this motif, mapping its direct precursors, symmetric byproducts, and bioisosteric counterparts. Furthermore, this guide details the mechanistic rationale behind selecting the 4-fluoro-3-(trifluoromethyl) substitution pattern and provides a field-proven, self-validating synthetic protocol for generating its derivatives.

Chemical Identity & CAS Registry Lookup

Because the unsubstituted N-[4-fluoro-3-(trifluoromethyl)phenyl]urea is typically generated in situ or immediately functionalized into a substituted derivative, commercial databases index this motif through its stable precursors and structural analogs.

To streamline your procurement and synthetic planning, I have consolidated the exact CAS numbers and quantitative molecular data into the following reference tables.

Table 1: Chemical Registry for the Fluorinated Phenylurea Motif
Compound / Motif NameCAS NumberMolecular FormulaMW ( g/mol )Role in Drug Discovery
4-Fluoro-3-(trifluoromethyl)aniline 2357-47-3C₇H₅F₄N179.11Primary Precursor / Starting Material
4-Fluoro-3-(trifluoromethyl)phenyl isocyanate 139057-86-6[1]C₈H₃F₄NO205.11Reactive Electrophilic Intermediate
1,3-bis[4-fluoro-3-(trifluoromethyl)phenyl]urea 35685-20-2[2]C₁₅H₈F₈N₂O384.22Symmetric Byproduct / Reference Standard
1-(4-Chloro-3-(trifluoromethyl)phenyl)urea 343247-69-8[3]C₈H₆ClF₃N₂O238.594-Chloro Bioisostere
Regorafenib 755037-03-7[4]C₂₁H₁₅ClF₄N₄O₃482.82Downstream Blockbuster Drug (Analog)
Table 2: Physicochemical Properties of the Primary Precursor (CAS 2357-47-3)
PropertyValueSource Verification
Boiling Point 207-208 °C
Density 1.393 g/mL at 25 °C
Refractive Index n20/D 1.466
Topological Polar Surface Area 26.0 Ų[5]

Mechanistic Rationale: The Bioisosteric Power of Fluorine

In the development of multi-kinase inhibitors (such as the transition from Sorafenib to Regorafenib), the choice of halogen substitution on the terminal phenyl ring is a critical determinant of pharmacokinetic success[6].

Why use the 4-Fluoro-3-(trifluoromethyl)phenyl motif?

  • Bidentate Hydrogen Bonding: The urea core acts as a bidentate hydrogen bond donor to the catalytic glutamate and an acceptor to the aspartate backbone in the DFG-out conformation of kinases[7].

  • Metabolic Blockade: The para-position of anilines is highly susceptible to cytochrome P450-mediated oxidation. Substituting a hydrogen or a larger halogen with a fluorine atom (which possesses a C-F bond energy of ~116 kcal/mol) effectively blocks para-hydroxylation, extending the biological half-life without adding excessive steric bulk.

  • Lipophilic Tuning: The 3-trifluoromethyl group is highly lipophilic and electron-withdrawing, allowing the terminal ring to anchor deeply into the hydrophobic pocket exposed during the DFG-out structural shift[8].

Pharmacophore Urea Urea Motif (H-Bond Donor/Acceptor) Kinase Target Kinase (e.g., VEGFR2, BRAF) DFG-out Conformation Urea->Kinase Bidentate H-bonds CF3 3-Trifluoromethyl (Lipophilic Pocket) CF3->Kinase Hydrophobic fit F 4-Fluoro (Metabolic Blockade) F->Kinase Steric/Electronic tuning

Fig 1: Pharmacophore binding model of the fluorinated phenylurea motif in kinase inhibitors.

Synthetic Methodologies: From Aniline to Urea

To synthesize N-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-R-urea derivatives, we employ a two-step phosgenation and coupling protocol. This method is designed to maximize yield while minimizing the formation of the symmetric 1,3-bis[4-fluoro-3-(trifluoromethyl)phenyl]urea byproduct (CAS 35685-20-2)[2].

Synthesis A 4-Fluoro-3-(trifluoromethyl)aniline CAS: 2357-47-3 B Triphosgene Activation (Solvent: DCM, 0°C to RT) A->B Step 1: Activation C 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate CAS: 139057-86-6 B->C Intermediate D Amine Addition (R-NH2) (Base: DIPEA, RT) C->D Step 2: Coupling E N-[4-Fluoro-3-(trifluoromethyl)phenyl]-N'-R-urea Final Product D->E Isolation

Fig 2: Standard synthetic workflow for N-[4-fluoro-3-(trifluoromethyl)phenyl]urea derivatives.

Step-by-Step Protocol

Step 1: Isocyanate Generation (Activation)

  • Preparation: Charge a flame-dried, nitrogen-purged round-bottom flask with triphosgene (0.4 equivalents relative to the aniline) and anhydrous dichloromethane (DCM). Cool the mixture to 0 °C using an ice bath.

  • Addition: Dissolve 4-Fluoro-3-(trifluoromethyl)aniline (CAS 2357-47-3) and Triethylamine (TEA, 2.0 equivalents) in anhydrous DCM. Add this solution dropwise to the triphosgene mixture over 30 minutes.

  • Causality: Why triphosgene? Triphosgene is a stable solid that safely delivers three equivalents of phosgene gas in situ. The 0 °C temperature is critical; it prevents exothermic runaway and suppresses the nucleophilic attack of unreacted aniline onto the newly formed isocyanate, which would yield the unwanted symmetric urea byproduct.

Step 2: Urea Coupling

  • Reaction: Once the isocyanate (CAS 139057-86-6)[1] is fully formed, add the target primary or secondary amine (R-NH₂, 1.1 equivalents) followed by N,N-Diisopropylethylamine (DIPEA, 1.5 equivalents).

  • Stirring: Allow the reaction to warm to room temperature and stir for 2–4 hours.

  • Causality: Why DIPEA? DIPEA acts as a sterically hindered, non-nucleophilic base. It neutralizes the HCl generated during the phosgenation step without competing with the target amine for the electrophilic isocyanate carbon.

Self-Validation & Quality Control System

A robust protocol must be self-validating. Implement the following analytical checkpoints:

  • In-Process Control (IPC) for Step 1: Monitor the reaction via FT-IR spectroscopy. The successful conversion of the aniline is validated by the disappearance of the N-H stretch (~3300 cm⁻¹) and the emergence of a strong, sharp, and highly characteristic isocyanate (-N=C=O) stretching band at 2250–2270 cm⁻¹ .

  • Final Product Validation: Following aqueous workup and recrystallization, utilize LC-MS to confirm the target mass [M+H]⁺. ¹H-NMR (in DMSO-d₆) must show two distinct, exchangeable urea N-H protons residing in the downfield region (typically 8.0–9.0 ppm), confirming the asymmetric urea linkage.

Pharmacological Translation: Kinase Inhibition

The ultimate goal of synthesizing these fluorinated phenylureas is their application in oncology. Compounds utilizing this motif act as potent inhibitors of Receptor Tyrosine Kinases (RTKs) such as VEGFR1-3, PDGFR, and mutant BRAF[8]. By locking the kinase in its inactive state, these compounds sever the downstream signaling cascades responsible for tumor angiogenesis and uncontrolled cellular proliferation[7].

Pathway Inhibitor Fluorinated Phenylurea RTK Receptor Tyrosine Kinase (VEGFR / PDGFR) Inhibitor->RTK Allosteric Inhibition Downstream Downstream Signaling (MAPK / PI3K) RTK->Downstream Blocks Phosphorylation Angio Tumor Angiogenesis & Proliferation Downstream->Angio Suppresses

Fig 3: Inhibitory mechanism of fluorinated phenylureas on RTK-mediated tumor angiogenesis.

References

  • PubChem Compound Summary: 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377. National Center for Biotechnology Information.[Link][5]

  • LookChem Database: 1,3-bis[4-fluoro-3-(trifluoromethyl)phenyl]urea (CAS 35685-20-2). [Link][2]

  • PubChem Compound Summary: 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea | C8H6ClF3N2O | CID 17925049. National Center for Biotechnology Information.[Link][3]

  • PubChem Compound Summary: Regorafenib | C21H15ClF4N4O3 | CID 11167602. National Center for Biotechnology Information.[Link][4]

  • FDA Approved Drug Labels: STIVARGA (regorafenib) Label. U.S. Food and Drug Administration.[Link][8]

  • NCI Drug Dictionary: Definition of regorafenib hydrate. National Cancer Institute.[Link][7]

  • Wikipedia: Regorafenib.[Link][6]

Sources

Exploratory

solubility of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in DMSO

An In-Depth Technical Guide to the Solubility of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in Dimethyl Sulfoxide (DMSO) Introduction In the landscape of modern drug discovery and medicinal chemistry, substituted phenylu...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Solubility of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in Dimethyl Sulfoxide (DMSO)

Introduction

In the landscape of modern drug discovery and medicinal chemistry, substituted phenylureas represent a privileged structural motif. The urea functional group is a potent hydrogen bond donor and acceptor, enabling strong and specific interactions with a multitude of biological targets.[1] N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, the subject of this guide, is a compound of significant interest within this class. Its solubility characteristics are a foundational determinant of its utility in biological screening, formulation, and preclinical development.

Dimethyl sulfoxide (DMSO) is an unparalleled solvent in early-stage research, prized for its remarkable ability to dissolve a vast spectrum of organic molecules, including those with poor aqueous solubility.[1][2] As such, DMSO is the default solvent for the creation of high-concentration stock solutions used in high-throughput screening (HTS) and other in-vitro assays. An accurate understanding of a compound's solubility in DMSO is not merely a procedural detail; it is a critical prerequisite for generating reliable, reproducible, and meaningful biological data.

This technical guide provides a comprehensive framework for researchers, scientists, and drug development professionals to understand, measure, and interpret the . It moves beyond simple data presentation to explain the causality behind experimental choices, offering robust protocols and a discussion of the critical factors that govern solubility.

Physicochemical Properties

A fundamental analysis of solubility begins with the physicochemical properties of both the solute and the solvent. These properties dictate the nature and strength of the intermolecular forces that govern the dissolution process.

PropertyN-[4-Fluoro-3-(trifluoromethyl)phenyl]ureaDimethyl Sulfoxide (DMSO)
Molecular Formula C₈H₆F₄N₂O(CH₃)₂SO
Molecular Weight 222.14 g/mol (Calculated)78.13 g/mol [1]
Appearance White to off-white solid (Predicted)Colorless liquid[1]
Melting Point Not publicly available19 °C[1]
Boiling Point Not publicly available189 °C[1]
LogP (Predicted) Not publicly available; prediction required-0.77[1]

Quantitative Solubility in DMSO

  • Thermodynamic Solubility is the true equilibrium solubility, representing the maximum amount of a compound that can dissolve in a solvent under stable conditions. It is the "gold standard" for preformulation and lead optimization.[3]

  • Kinetic Solubility measures the concentration at which a compound precipitates out of a supersaturated solution (typically formed by diluting a DMSO stock into an aqueous buffer). It is a high-throughput metric crucial for early-stage discovery screening.[3]

The following table should be used to document experimentally determined values.

Solubility TypeTemperature (°C)Solubility (mg/mL)Molar Solubility (M)Method
Thermodynamic25Shake-Flask
Kinetic25Turbidimetry

Experimental Protocols for Solubility Determination

The following protocols are presented as self-validating systems, grounded in established methodologies for determining the solubility of urea-based compounds.[1][3]

Protocol 3.1: Thermodynamic (Equilibrium) Solubility via Shake-Flask Method

This method is the most widely accepted technique for determining thermodynamic solubility and is considered the benchmark for accuracy.[3]

Principle: An excess amount of the solid compound is agitated in DMSO for a sufficient duration to ensure that a true equilibrium between the dissolved and undissolved states is achieved. The concentration of the dissolved compound in the saturated supernatant is then quantified.[1][3]

Step-by-Step Methodology:

  • Sample Preparation: To several glass vials, add an excess amount of solid N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (e.g., 5-10 mg) to ensure undissolved solid remains visible at the end of the experiment. This is a critical step to guarantee saturation.

  • Solvent Addition: Add a precise, known volume of anhydrous, high-purity DMSO (e.g., 1.0 mL) to each vial.

  • Equilibration: Securely seal the vials and place them on an orbital shaker or rotator in a temperature-controlled environment (e.g., 25 °C). Agitate the samples for a minimum of 24-48 hours. This extended period is necessary to overcome kinetic barriers and reach thermodynamic equilibrium.[3]

  • Phase Separation: After equilibration, remove the vials and let them stand to allow larger particles to settle. To ensure complete removal of all undissolved solids, centrifuge the vials at high speed (e.g., >10,000 x g for 15 minutes).[1][3] This step is vital to prevent artificially high concentration measurements.

  • Sample Analysis & Quantification:

    • Carefully withdraw an aliquot of the clear supernatant, taking extreme care not to disturb the solid pellet.

    • Perform a precise serial dilution of the supernatant with a suitable solvent (e.g., acetonitrile/water mixture) to bring the concentration into the linear range of the chosen analytical method.

    • Quantify the concentration of the diluted sample using a validated High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectroscopy method against a freshly prepared standard curve of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.[3]

    • Calculate the original concentration in the DMSO supernatant, which represents the thermodynamic solubility.

Protocol 3.2: Kinetic Solubility via Turbidimetry

This high-throughput method is ideal for early discovery, where the solubility upon precipitation from a DMSO stock into an aqueous environment is of primary concern.[1][3]

Principle: A concentrated DMSO stock solution of the compound is rapidly diluted into an aqueous buffer, creating a supersaturated solution. The concentration at which the compound begins to precipitate, measured as an increase in turbidity or light scattering, is defined as the kinetic solubility.[1]

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare a high-concentration stock solution of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in pure DMSO (e.g., 10 mM). Create a series of dilutions from this stock in DMSO.

  • Addition to Aqueous Buffer: Using a liquid handler or multichannel pipette, transfer a small, fixed volume (e.g., 2 µL) of each DMSO solution into the wells of a 96-well microplate. Each well should already contain a larger, fixed volume (e.g., 198 µL) of a relevant aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). This results in a final DMSO concentration of 1%.

  • Incubation and Measurement: Incubate the plate at a constant temperature (e.g., 25 °C) for a defined period (e.g., 2 hours) with gentle shaking.[1]

  • Data Analysis: Measure the turbidity (light scattering) of each well using a nephelometric or spectrophotometric plate reader. The kinetic solubility is determined as the highest compound concentration that does not show a significant increase in turbidity compared to a blank control (buffer with 1% DMSO).[1]

Visualizing the Experimental Workflow

A clear visual representation of the experimental process ensures reproducibility and understanding of the critical steps involved in determining thermodynamic solubility.

Thermodynamic_Solubility_Workflow cluster_prep 1. Preparation cluster_equil 2. Equilibration cluster_sep 3. Phase Separation cluster_analysis 4. Analysis & Quantification prep1 Add excess solid N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea to vial prep2 Add known volume of anhydrous DMSO prep1->prep2 Ensures saturation equil Seal and agitate (24-48h at 25°C) prep2->equil sep1 Centrifuge at high speed equil->sep1 sep2 Pellet of undissolved solid sep1->sep2 sep3 Clear saturated supernatant sep1->sep3 analysis1 Withdraw aliquot of supernatant sep3->analysis1 analysis2 Perform serial dilution analysis1->analysis2 analysis3 Quantify via HPLC or UV-Vis (against standard curve) analysis2->analysis3 analysis4 Calculate Solubility (mg/mL or M) analysis3->analysis4

Caption: Workflow for Thermodynamic Solubility Determination.

Key Factors Influencing Solubility in DMSO

The is not a static value but is influenced by a dynamic interplay of several factors. A thorough understanding of these variables is crucial for troubleshooting and ensuring data integrity.

  • Solute-Solvent Interactions: DMSO is a highly polar aprotic solvent. The dissolution of the urea derivative is driven by favorable dipole-dipole interactions between DMSO's sulfoxide group and the polar urea moiety. While the urea's N-H groups can act as hydrogen bond donors, DMSO is primarily a hydrogen bond acceptor. The fluorinated phenyl ring introduces hydrophobic character, and the overall solubility depends on the balance between the polar urea core and the nonpolar aromatic ring.[4]

  • Solid-State Properties: The compound's solid form significantly impacts solubility. A stable, well-ordered crystal lattice has a high lattice energy that must be overcome by solvation energy. Amorphous forms or different polymorphs of the same compound will lack this long-range order, possess lower lattice energy, and generally exhibit higher solubility.[5] Disrupting the planarity of urea derivatives is a known strategy to reduce crystal packing energy and enhance solubility.

  • Temperature: For most solid solutes, solubility in a liquid solvent increases with temperature.[4] The added thermal energy increases the kinetic energy of molecules, helping to break the intermolecular forces within the crystal lattice, thus favoring dissolution.[4]

  • Presence of Water: This is a critical and often overlooked factor. DMSO is hygroscopic and readily absorbs moisture from the atmosphere. Even small percentages of water can dramatically decrease the solubility of many organic compounds in DMSO, leading to precipitation. It is imperative to use anhydrous DMSO and minimize exposure to ambient air.

  • Temporal Factors and Crystallization: A solution of a compound in DMSO may appear stable initially, but crystallization can occur over time, especially after one or more freeze-thaw cycles. Once a compound has crystallized from a DMSO solution, it may be in a lower-energy, more stable polymorphic form that is significantly harder to redissolve. This explains why freshly prepared solutions may show biological activity while older ones do not.

Logical Framework of Solubility Factors

The following diagram illustrates the relationship between the primary factors that collectively determine the measured solubility of the compound.

Factors_Influencing_Solubility cluster_solute Solute Properties cluster_solvent Solvent Properties (DMSO) cluster_conditions External Conditions polarity Molecular Polarity (Urea vs. Phenyl Ring) solubility Measured Solubility polarity->solubility h_bond H-Bonding Capacity h_bond->solubility mol_size Molecular Size & Shape mol_size->solubility crystal Crystal Lattice Energy (Polymorphism) crystal->solubility sol_polarity High Polarity (Aprotic) sol_polarity->solubility sol_purity Purity (Anhydrous vs. Wet) sol_purity->solubility temp Temperature temp->solubility time Time / Aging time->solubility agitation Agitation Rate agitation->solubility

Sources

Foundational

discovery and history of phenylurea compounds

The Phenylurea Scaffold: From Agricultural Herbicides to Targeted Oncology An In-Depth Technical Guide on the Discovery, Mechanisms, and Synthesis of Phenylurea Compounds Executive Summary As a Senior Application Scienti...

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Author: BenchChem Technical Support Team. Date: March 2026

The Phenylurea Scaffold: From Agricultural Herbicides to Targeted Oncology An In-Depth Technical Guide on the Discovery, Mechanisms, and Synthesis of Phenylurea Compounds

Executive Summary

As a Senior Application Scientist navigating the intersection of agrochemistry and drug discovery, I have observed few chemical scaffolds as versatile as the phenylurea pharmacophore. Characterized by a urea core linked to a phenyl ring, this structural motif fundamentally altered mid-20th-century agriculture before driving a paradigm shift in 21st-century targeted oncology. This whitepaper deconstructs the historical evolution, divergent mechanisms of action (MoA), and self-validating experimental protocols associated with phenylurea compounds.

Historical Evolution: From Soil to Systemic Therapeutics

The trajectory of phenylureas began in the agricultural sector. Introduced in the mid-20th century, monophenylureas like diuron , linuron , and isoproturon were deployed as potent, broad-spectrum herbicides[1]. Their high efficacy and structural simplicity made them indispensable for weed management in cereal and cotton crops.

However, the true potential of the urea linkage was unlocked during the molecular biology revolution of the 1990s. High-throughput screening of massive chemical libraries revealed that the addition of a second aryl group (forming a diarylurea) shifted the binding affinity from plant proteins to human kinases. This culminated in the discovery of Sorafenib (BAY 43-9006) by Bayer Pharmaceuticals. Transitioning from initial screening to FDA approval in just 11 years, Sorafenib became the first oral multikinase inhibitor approved for advanced renal cell carcinoma, proving that the phenylurea core could be optimized for highly selective human therapeutics[2].

Divergent Mechanisms of Action: A Tale of Two Targets

The biological utility of phenylureas is dictated by their substitution patterns, which direct them toward entirely different protein targets across kingdoms.

  • Agricultural (Herbicidal) MoA: Monophenylureas act as potent inhibitors of Photosystem II (PSII). They competitively bind to the D1 protein at the QB​ -binding niche within the thylakoid membranes of chloroplasts. By displacing plastoquinone (the native electron acceptor), they block the transfer of electrons from QA​ to QB​ . This causality is critical: halting electron flow prevents ATP/NADPH production and triggers the accumulation of highly reactive oxygen species (ROS), leading to lipid peroxidation and rapid plant death[1].

  • Pharmacological (Oncology) MoA: Diarylureas like Sorafenib function as Type II kinase inhibitors. They do not merely compete with ATP; instead, the urea motif forms critical hydrogen bonds with the highly conserved Asp-Phe-Gly (DFG) motif in the activation loop of kinases like RAF, VEGFR, and PDGFR. This interaction locks the kinase into a catalytically inactive "DFG-out" conformation, effectively shutting down tumor proliferation and angiogenesis pathways[2].

MoA cluster_agri Agricultural (Herbicidal) cluster_pharma Pharmacological (Oncology) Phenylurea Phenylurea Core Scaffold PSII Binds D1 Protein (PSII) Phenylurea->PSII Kinase Binds Kinase (RAF/VEGFR) Phenylurea->Kinase PQ Displaces Plastoquinone PSII->PQ ROS ROS Accumulation PQ->ROS DFG Stabilizes DFG-out State Kinase->DFG Apoptosis Inhibits Proliferation DFG->Apoptosis

Dual pathways of phenylurea compounds in agriculture and oncology.

Quantitative Efficacy & Structure-Activity Relationships

To understand the SAR of these compounds, we must compare their functional metrics. The table below summarizes the quantitative data across different applications.

CompoundPrimary ApplicationTarget ProteinKey Structural FeatureRepresentative Efficacy / Toxicity
Diuron HerbicidePSII (D1 Protein)3,4-dichlorophenyl EC50​ ~ 0.1-1 µM (Photosynthesis inhibition); Rat LD50​ 3400 mg/kg[3]
Isoproturon HerbicidePSII (D1 Protein)4-isopropylphenylHigh bioconcentration factor (100-1200) in aquatic plants[4]
Sorafenib Oncology DrugRAF, VEGFR, PDGFRDiarylurea core IC50​ ~ 6 nM (CRAF), 22 nM (BRAF)[2]

Experimental Protocols & Functional Validation

Protocol A: Catalyst-Free Aqueous Synthesis of 1-Phenylurea

Step-by-Step Methodology:

  • Reagent Preparation: Dissolve aniline (2.0 mmol) in 3 mL of 1N aqueous HCl.

    • Causality: The acidic environment protonates the amine, increasing aqueous solubility and preparing the system for nucleophilic attack.

  • Cyanate Addition: Slowly add potassium cyanate (4.4 mmol, 2.2 equiv.) to the stirring solution.

    • Causality: Potassium cyanate reacts with HCl to generate isocyanic acid in situ, providing a safe, controlled electrophile without utilizing toxic phosgene gas[5].

  • Reaction Incubation: Stir the mixture at room temperature for 6 hours.

    • Causality: Maintaining ambient temperature prevents the thermodynamic formation of symmetric urea byproducts (e.g., carbanilide) that occur under high heat.

  • Isolation: Filter the resulting white precipitate and wash with 5 mL of 1N aqueous HCl.

    • Causality: The acid wash selectively solubilizes and removes any unreacted starting amine, leaving highly pure 1-phenylurea (>94% yield) on the filter paper[5].

Synthesis Amine Aryl Amine (e.g., Aniline) Reaction Aqueous HCl Room Temp, 6h Amine->Reaction Cyanate Potassium Cyanate Cyanate->Reaction Precipitate Product Precipitation Reaction->Precipitate Filtration Filtration & Acid Wash Precipitate->Filtration Product Pure 1-Phenylurea Filtration->Product

Catalyst-free aqueous synthesis workflow for N-substituted phenylureas.

Protocol B: Functional Validation via PAM Fluorometry

To validate the biological activity of synthesized herbicidal phenylureas, we measure the inhibition of Photosystem II using Pulse-Amplitude-Modulation (PAM) fluorometry[1].

Step-by-Step Methodology:

  • Plant Treatment: Apply the synthesized phenylurea solution to the leaves of the target species. Include a vehicle-only untreated control.

  • Dark Adaptation (Critical Step): Place the plants in a completely dark room for a minimum of 30 minutes using dark adaptation clips.

    • Causality: Dark adaptation is non-negotiable. It ensures that all primary quinone acceptors ( QA​ ) are fully oxidized and all PSII reaction centers are "open." This establishes the baseline minimal fluorescence ( F0​ )[1].

  • Saturating Pulse Application: Expose the leaf to a high-intensity, saturating pulse of light via the PAM fluorometer.

    • Causality: The intense light transiently reduces all QA​ , closing the reaction centers and yielding the maximal fluorescence value ( Fm​ ).

  • Data Analysis: Calculate the maximum quantum yield of PSII using the formula: Fv​/Fm​=(Fm​−F0​)/Fm​ .

    • Causality: A statistically significant decrease in the Fv​/Fm​ ratio compared to the control confirms that the phenylurea has successfully displaced plastoquinone, validating its target engagement at the D1 protein[1].

References

  • Royal Society of Chemistry (RSC Advances). A practically simple, catalyst free and scalable synthesis of N-substituted ureas in water. Retrieved from:[Link]

  • Nature Reviews Drug Discovery (via PubMed). Discovery and development of sorafenib: a multikinase inhibitor for treating cancer. Retrieved from:[Link]

  • National Institute for Environmental Studies (NIES). Phenylurea herbicides. Retrieved from: [Link]

  • CORE. Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. Retrieved from:[Link]

Sources

Exploratory

role of trifluoromethyl group in phenylurea derivatives

The Strategic Role of the Trifluoromethyl Group in Phenylurea Derivatives: A Technical Whitepaper on Physicochemical Modulation and Pharmacological Efficacy Executive Summary The phenylurea scaffold is a privileged struc...

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Author: BenchChem Technical Support Team. Date: March 2026

The Strategic Role of the Trifluoromethyl Group in Phenylurea Derivatives: A Technical Whitepaper on Physicochemical Modulation and Pharmacological Efficacy

Executive Summary

The phenylurea scaffold is a privileged structure in both medicinal chemistry and agrochemical development. The targeted incorporation of a trifluoromethyl (-CF 3​ ) group onto the phenyl ring represents a masterclass in rational drug design. This whitepaper elucidates the mechanistic causality behind this substitution, detailing how the -CF 3​ group dictates electronic distribution, lipophilicity, and metabolic stability to drive target engagement and overall efficacy.

Physicochemical and Electronic Causality of the -CF 3​ Group

The addition of a -CF 3​ group is not merely a steric modification; it fundamentally alters the electronic landscape of the phenylurea pharmacophore.

  • Electronic Withdrawing Effect (-I) and Hydrogen Bonding: The high electronegativity of the three fluorine atoms creates a profound inductive electron-withdrawing effect. In a phenylurea system, this pulls electron density away from the urea nitrogen atoms. Consequently, the acidity of the urea NH protons increases, transforming them into superior hydrogen-bond donors. This enhanced donor capacity is critical for anchoring the molecule within the ATP-binding pockets of kinases or the active sites of transport proteins1[1].

  • Lipophilicity and Membrane Permeation: The -CF 3​ group significantly increases the partition coefficient (LogP) of the molecule. The bulky, hydrophobic nature of the CF 3​ moiety enhances the ability of the derivative to traverse lipid bilayers, a strict prerequisite for intracellular target engagement and optimal oral bioavailability 2[2].

  • Metabolic Stability: The carbon-fluorine bond is exceptionally strong (approx. 450 kJ/mol). Placing a -CF 3​ group at metabolically vulnerable positions on the phenyl ring shields the molecule from cytochrome P450-mediated oxidative degradation, thereby extending its pharmacokinetic half-life.

Pharmacological and Agrochemical Applications

Oncology: Kinase Inhibition and Apoptosis CF 3​ -phenylurea derivatives have demonstrated remarkable antiproliferative activity against various malignancies. For instance, novel derivatives like N-[4-chloro-3-(trifluoromethyl)phenyl]-N'-phenylurea (CTPPU) effectively inhibit non-small cell lung cancer (NSCLC) cell growth. Mechanistically, CTPPU downregulates the Akt/GSK-3β/c-Myc signaling pathway, leading to cell cycle arrest3[3]. Other 1-aryl-3-phenylurea derivatives targeting multiple cancer cell lines have demonstrated IC 50​ values in the low micromolar range (1.11 - 1.98 μM), significantly outperforming their non-fluorinated counterparts4[4].

G CF3 CF3-Phenylurea (CTPPU) Akt Akt (Protein Kinase B) CF3->Akt Inhibits GSK3B p-GSK-3β Akt->GSK3B Downregulates BetaCat β-catenin GSK3B->BetaCat Destabilizes cMyc c-Myc Expression BetaCat->cMyc Reduces Prolif Cancer Cell Proliferation cMyc->Prolif Arrests

Mechanism of CF3-phenylurea (CTPPU) inducing cell cycle arrest via Akt/GSK-3β/c-Myc pathway.

Agrochemicals: Photosystem II Inhibition In agriculture, compounds such as Fluometuron (1,1-dimethyl-3-[3-(trifluoromethyl)phenyl]urea) are utilized as potent pre- and post-emergence herbicides. The -CF 3​ group facilitates optimal soil penetration and high-affinity binding to the D1 protein in Photosystem II, effectively blocking photosynthetic electron transport5[5].

Quantitative Data Summary

Compound / ClassPrimary TargetRole of the -CF 3​ GroupRepresentative Activity / IC 50​
Fluometuron Photosystem II (D1 Protein)Increases lipophilicity and soil persistencePre/post-emergence weed control
CTPPU Akt/GSK-3β/c-Myc PathwayEnhances H-bond acidity for target bindingHigh antiproliferative activity (NSCLC)
Compound 7i Unspecified Kinases (Antiproliferative)Fills hydrophobic pocket, boosts LogP1.11 – 1.98 μM across cell lines
Bis-CF 3​ Receptors Anion Transport ProteinsMaximizes urea NH acidity for anion bindingEnhanced transmembrane transport

Experimental Workflows and Self-Validating Protocols

To ensure scientific integrity and reproducibility, the following protocols outline the synthesis and biological validation of CF 3​ -phenylurea derivatives. Each step is designed as a self-validating system, explaining the causality behind the experimental choices.

Workflow Step1 1. Reactants Prep CF3-Phenyl Isocyanate + Amine Step2 2. Nucleophilic Addition (Solvent: Anhydrous THF, RT) Step1->Step2 Step3 3. Purification (Flash Chromatography) Step2->Step3 Step4 4. Characterization (NMR, IR, MS) Step3->Step4 Step5 5. Biological Assay (MTT Viability Screening) Step4->Step5

Step-by-step workflow for the synthesis and biological validation of CF3-phenylurea derivatives.

Protocol A: Synthesis of Unsymmetrical CF 3​ -Phenylurea Derivatives

  • Preparation and Dehydration: Oven-dry a reaction vessel and flush with inert argon. Dissolve the starting material (e.g., 4-chloro-3-(trifluoromethyl)phenyl isocyanate) in anhydrous tetrahydrofuran (THF).

    • Causality: Isocyanates are highly reactive electrophiles that readily hydrolyze in the presence of moisture to form symmetric diarylureas as unwanted byproducts. Anhydrous conditions ensure the nucleophilic amine exclusively attacks the isocyanate carbon.

  • Nucleophilic Addition: Add the corresponding amine (e.g., substituted aniline) dropwise at room temperature while stirring continuously.

  • Reaction Monitoring: Stir the mixture for 2-4 hours. Monitor the reaction progress via Thin Layer Chromatography (TLC) using a petroleum ether/ethyl acetate mobile phase.

    • Causality: TLC acts as an immediate self-validation tool to confirm the consumption of the starting isocyanate and the formation of a new, more polar urea spot.

  • Purification: Concentrate the mixture under reduced pressure. Purify the crude product via silica gel flash chromatography to isolate the target CF 3​ -phenylurea.

  • Structural Characterization: Validate the molecular structure using 1 H-NMR (identifying the characteristic deshielded urea NH protons between 8.5–9.5 ppm, caused by the -CF 3​ electron-withdrawing effect) and ESI-MS.

Protocol B: In Vitro Cytotoxicity Screening (MTT Assay)

  • Cell Seeding: Seed target cancer cells (e.g., A549 NSCLC cells) in 96-well plates at a density of 5 × 10 3 cells/well. Incubate for 24 hours at 37°C in a 5% CO 2​ atmosphere to allow for cellular adhesion.

  • Compound Treatment: Prepare serial dilutions of the synthesized CF 3​ -phenylurea in DMSO. Treat the cells for 48 hours, ensuring the final DMSO concentration remains below 0.1% (v/v).

    • Causality: Keeping DMSO below 0.1% prevents solvent-induced cytotoxicity, ensuring that any observed cell death is exclusively attributable to the CF 3​ -phenylurea derivative.

  • MTT Incubation: Add 10 μL of MTT solution (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Carefully aspirate the media and add 100 μL of pure DMSO to each well.

    • Causality: The reduction of MTT by mitochondrial succinate dehydrogenase in viable cells produces insoluble purple formazan crystals. DMSO acts as an optimal aprotic solvent to completely solubilize these crystals, allowing for accurate spectrophotometric quantification.

  • Quantification: Measure the absorbance at 570 nm using a microplate reader. Calculate the IC 50​ values using non-linear regression analysis to quantify the antiproliferative potency.

References

  • Title: N,Nʹ-Diarylurea Derivatives (CTPPU)
  • Title: Design, Synthesis and Biological Evaluation of a New Series of 1-Aryl-3-{4-[(pyridin-2-ylmethyl)
  • Source: PubChem (NIH)
  • Title: Full article: Anion transport and binding properties of N N′-(phenylmethylene)
  • Title: Improvement in Aqueous Solubility in Small Molecule Drug Discovery Programs by Disruption of Molecular Planarity and Symmetry Source: ACS Publications URL

Sources

Foundational

An In-depth Technical Guide to N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea: A Core Scaffold for Modern Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Authored by: A Senior Application Scientist Abstract N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a key chemical intermediate and a foundational scaffold i...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a key chemical intermediate and a foundational scaffold in the development of a diverse range of biologically active molecules. Its unique substitution pattern, featuring both a fluorine atom and a trifluoromethyl group on the phenyl ring, imparts desirable physicochemical properties such as enhanced metabolic stability and increased lipophilicity, making it a valuable component in modern medicinal chemistry. This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, spectral characterization, and handling of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea. Furthermore, it delves into the burgeoning field of its derivatives, showcasing their potential as therapeutic agents, including their roles as enzyme inhibitors and receptor antagonists. This document is intended to serve as a valuable resource for researchers and scientists engaged in the design and synthesis of novel therapeutics.

Introduction: The Significance of the 4-Fluoro-3-(trifluoromethyl)phenyl Moiety

The strategic incorporation of fluorine atoms into drug candidates has become a cornerstone of modern medicinal chemistry. The 4-fluoro-3-(trifluoromethyl)phenyl moiety is a prime example of a fluorinated substituent that can significantly enhance the therapeutic potential of a molecule. The electron-withdrawing nature of both the fluorine and trifluoromethyl groups can modulate the pKa of nearby functional groups, influencing drug-receptor interactions. Moreover, the trifluoromethyl group is known to increase metabolic stability by blocking sites of oxidative metabolism, thereby prolonging the in vivo half-life of a drug. This guide focuses on the urea derivative of this important chemical entity, providing a detailed exploration of its synthesis and properties.

Physicochemical Properties

While a dedicated, comprehensive experimental dataset for the core N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is not extensively published, its properties can be reliably inferred from its precursors and closely related analogs.

PropertyValue (Estimated/Inferred)Source/Basis
Molecular Formula C₈H₆F₄N₂O-
Molecular Weight 222.14 g/mol -
Appearance White to off-white solidInferred from related urea compounds.
Melting Point Not specified; likely >150 °CBased on melting points of similar phenyl ureas.
Solubility Soluble in polar organic solvents (e.g., DMSO, DMF, acetone); sparingly soluble in water.General solubility of urea derivatives.
pKa Estimated to be around 18-19 for the urea N-H protons.Based on typical pKa values for urea protons.

Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

The most direct and common synthetic route to N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with a source of the urea carbonyl group.

Synthetic Pathway

The synthesis is typically a two-step process, starting from the commercially available 4-fluoro-3-(trifluoromethyl)aniline.

Synthesis_Pathway Aniline 4-Fluoro-3-(trifluoromethyl)aniline Isocyanate 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate Aniline->Isocyanate Phosgenation Urea N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Isocyanate->Urea Reaction with Ammonia/Amine Phosgene Phosgene or equivalent (e.g., triphosgene) Ammonia Ammonia or Amine Source

Caption: General synthetic pathway for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Experimental Protocols

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

This reactive intermediate is prepared from 4-fluoro-3-(trifluoromethyl)aniline through treatment with a phosgene equivalent, such as triphosgene, in the presence of a non-nucleophilic base.[1]

  • Materials and Reagents:

    • 4-Fluoro-3-(trifluoromethyl)aniline

    • Triphosgene

    • Anhydrous dichloromethane (DCM)

    • Triethylamine (TEA)

    • Nitrogen or Argon gas

  • Procedure:

    • In a flame-dried, three-necked flask equipped with a dropping funnel and under an inert atmosphere (e.g., nitrogen or argon), dissolve triphosgene in anhydrous dichloromethane.

    • Cool the solution to 0 °C in an ice bath.

    • Dissolve 4-fluoro-3-(trifluoromethyl)aniline in anhydrous dichloromethane and add it dropwise to the triphosgene solution.

    • After the addition is complete, add triethylamine dropwise to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, the reaction mixture can be filtered to remove triethylammonium chloride, and the solvent evaporated under reduced pressure to yield the crude isocyanate. This intermediate is often used immediately in the next step without further purification.

Step 2: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

The final product is obtained by the reaction of the isocyanate with ammonia or a protected amine.

  • Materials and Reagents:

    • 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate

    • Ammonia (as a solution in a suitable solvent like dioxane or as ammonium hydroxide)

    • Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM)

  • Procedure:

    • In a dry reaction flask under an inert atmosphere, dissolve the crude 4-fluoro-3-(trifluoromethyl)phenyl isocyanate in an anhydrous solvent such as THF or DCM.

    • Cool the solution to 0 °C.

    • Slowly add a solution of ammonia to the isocyanate solution.

    • Stir the reaction mixture at room temperature for several hours to overnight.

    • Monitor the reaction by TLC.

    • Upon completion, the solvent is removed under reduced pressure.

    • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography on silica gel.

Spectral Characterization (Inferred)

1H NMR
  • Aromatic Protons: Signals in the aromatic region (δ 7.0-8.5 ppm) corresponding to the protons on the substituted phenyl ring. The coupling patterns will be influenced by the fluorine and trifluoromethyl substituents.

  • Urea N-H Protons: Broad signals (singlets or broad multiplets) in the downfield region (δ 5.0-9.0 ppm), which are typically exchangeable with D₂O.

13C NMR
  • Carbonyl Carbon: A characteristic signal for the urea carbonyl group in the range of δ 150-160 ppm.

  • Aromatic Carbons: A series of signals in the aromatic region (δ 110-150 ppm). The carbons attached to fluorine and the trifluoromethyl group will show characteristic splitting patterns (C-F coupling).

  • Trifluoromethyl Carbon: A quartet signal due to coupling with the three fluorine atoms.

IR Spectroscopy
  • N-H Stretching: One or two sharp bands in the region of 3300-3500 cm⁻¹ corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds in the urea moiety.

  • C=O Stretching: A strong absorption band around 1630-1680 cm⁻¹ due to the carbonyl stretching of the urea group.

  • C-F Stretching: Strong absorption bands in the region of 1100-1400 cm⁻¹ associated with the C-F bonds of the trifluoromethyl group and the fluorine atom on the aromatic ring.

Mass Spectrometry
  • Molecular Ion Peak (M+): The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (222.14 g/mol ).

  • Fragmentation Pattern: Characteristic fragmentation patterns involving the loss of ammonia, isocyanate, and cleavage of the phenyl ring.

Biological and Research Applications of the Scaffold

While the biological activity of the core N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is not extensively documented, its role as a critical scaffold in the development of potent therapeutic agents is well-established. Derivatives incorporating this moiety have shown a wide range of biological activities.

Biological_Activities Core N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Scaffold IDO1 IDO1 Inhibitors Core->IDO1 TRPV1 TRPV1 Antagonists Core->TRPV1 Anticancer Anticancer Agents Core->Anticancer Antibacterial Antibacterial Agents Core->Antibacterial Antifungal Antifungal Agents Core->Antifungal

Caption: Diverse biological activities of derivatives of the core scaffold.

  • Indoleamine 2,3-dioxygenase 1 (IDO1) Inhibitors: Phenyl urea derivatives have been designed and synthesized as potent inhibitors of IDO1, an enzyme involved in tumor immune evasion.

  • Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: This scaffold has been utilized to develop antagonists for the TRPV1 receptor, a target for the treatment of pain.

  • Anticancer Activity: The combination of the trifluoromethyl group and the urea moiety in more complex structures has been shown to exhibit anticancer properties.

  • Antibacterial and Antifungal Activity: Thiourea derivatives containing the 4-fluoro-3-(trifluoromethyl)phenyl group have demonstrated promising antibacterial and antifungal activities.[3]

Safety and Handling

  • Personal Protective Equipment (PPE): Wear appropriate protective clothing, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

  • First Aid:

    • In case of skin contact: Immediately wash with plenty of soap and water.

    • In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.

    • If inhaled: Move the person into fresh air. If not breathing, give artificial respiration.

    • If swallowed: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.

Conclusion

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea represents a vital building block in the synthesis of a new generation of therapeutic agents. Its favorable physicochemical properties, conferred by the strategic placement of fluorine substituents, make it a highly attractive scaffold for medicinal chemists. While the properties and biological activities of the core compound itself warrant further investigation, its utility in the development of potent and selective drug candidates is undeniable. This guide provides a foundational understanding of this important research chemical, offering valuable insights for scientists working at the forefront of drug discovery.

References

  • SpectraBase. Urea, N-methyl-N'-[4-[3-(trifluoromethyl)phenoxy]phenyl]-. [Link]

  • MDPI. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]

  • MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]

  • MDPI. Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. [Link]

  • PMC. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]

  • PubChem. N'-({3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)urea. [Link]

  • PMC. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. [Link]

  • PubChem. 1-(4-Chloro-3-(trifluoromethyl)phenyl)urea. [Link]

  • mzCloud. 1 4 Bromo 3 trifluoromethyl phenyl 3 phenylurea. [Link]

  • MDPI. Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. [Link]

Sources

Exploratory

Unlocking the Pharmacological Potential of the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Pharmacophore: Target Identification and Mechanism of Action

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper Executive Summary As a Senior Application Scientist, I frequently encounter the N-[4-fluoro-3-(trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper

Executive Summary

As a Senior Application Scientist, I frequently encounter the N-[4-fluoro-3-(trifluoromethyl)phenyl]urea moiety in high-throughput screening hits and rationally designed kinase/helicase libraries. This pharmacophore is not merely a structural spacer; it is a highly privileged motif capable of driving profound conformational changes in target proteins. While closely related to the 4-chloro-3-(trifluoromethyl)phenyl group found in FDA-approved multi-kinase inhibitors like regorafenib and sorafenib ()[1], the bioisosteric substitution of chlorine for fluorine subtly alters the dihedral angle, lipophilicity (LogP), and electrostatic potential of the terminal aromatic ring.

This technical guide delineates the two primary therapeutic axes for this pharmacophore: the allosteric trapping of DNA helicases (specifically BLM) and the Type II inhibition of receptor tyrosine kinases (RTKs) such as VEGFR2 and RAF. By understanding the causality behind its binding mechanics, drug development professionals can leverage this motif to design highly selective therapeutics.

Section 1: Target Axis I — DNA Helicases (The BLM Protein)

One of the most profound applications of this pharmacophore is in the allosteric inhibition of the Bloom syndrome protein (BLM), a RecQ-family helicase ()[2]. BLM plays a fundamental role in the maintenance of genomic stability, and its inhibition is a promising strategy for inducing synthetic lethality in cancers with pre-existing DNA damage response (DDR) defects, such as homologous recombination (HR) deficiency ()[3].

Mechanistic Rationale

The prototypical inhibitor ML216 utilizes the N-[4-fluoro-3-(trifluoromethyl)phenyl]urea motif to achieve highly selective inhibition of BLM's ATPase-coupled DNA helicase activity. Unlike traditional ATP-competitive inhibitors, this pharmacophore acts via allosteric trapping . Crystallographic data reveals that the urea motif forms critical hydrogen bonds within a hitherto unknown interdomain interface of the BLM-DNA-ADP complex. The fluorinated phenyl ring inserts into a transient hydrophobic pocket that only opens during the translocation of single-stranded DNA (ssDNA). By anchoring this interface, the pharmacophore prevents the conformational relaxation required for continuous DNA unwinding.

BLM_Pathway A BLM Helicase (Apo State) B ssDNA + ATP Binding A->B Activation C Translocation Intermediate B->C ATP Hydrolysis E Allosteric Trapping (Interdomain Interface) C->E Conformational Shift D N-[4-Fluoro-3-(CF3)phenyl]urea (e.g., ML216) D->E Binds Pocket F Inhibition of DNA Unwinding E->F Prevents Relaxation G Synthetic Lethality (HR-Deficient Cancers) F->G Unresolved DNA Damage

Allosteric trapping of BLM helicase by the urea pharmacophore leading to synthetic lethality.
Protocol 1: FRET-Based Kinetic Unwinding Assay for BLM Helicase

To validate the allosteric inhibition of BLM helicase, a self-validating FRET assay is required. Traditional gel-based assays lack the kinetic resolution to observe rapid allosteric trapping.

  • Causality & Validation: We utilize a FRET pair (Cy3/BHQ2) on a forked DNA substrate. As BLM unwinds the DNA, the fluorophore separates from the quencher, yielding a fluorescent signal. To validate that the inhibitor acts allosterically and not merely as a DNA intercalator or ATP competitor, we run parallel counter-screens using a non-hydrolyzable ATP analog (ATPγS) and an ethidium bromide displacement assay.

Step-by-Step Methodology:

  • Substrate Preparation: Anneal the Cy3-labeled translocating strand with the BHQ2-labeled complementary strand in assay buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2) by heating to 95°C and cooling at a rate of 1°C/min.

  • Enzyme-Inhibitor Pre-incubation: Incubate recombinant BLM helicase (10 nM) with varying concentrations of the urea derivative (e.g., ML216) for 15 minutes at 25°C. Rationale: This pre-incubation allows the urea motif to access and stabilize the interdomain interface before ATP hydrolysis drives rapid conformational cycling.

  • Reaction Initiation: Add 50 nM of the annealed FRET substrate and initiate the reaction with 2 mM ATP.

  • Kinetic Measurement: Monitor Cy3 fluorescence (Excitation: 535 nm, Emission: 570 nm) continuously for 30 minutes using a microplate reader.

  • Data Analysis: Calculate the initial unwinding velocity (V0). Plot V0 against inhibitor concentration using a 4-parameter logistic curve to determine the IC50.

Section 2: Target Axis II — Receptor Tyrosine Kinases (VEGFR2 & RAF)

In the realm of angiogenesis and oncology, this pharmacophore acts as a potent Type II kinase inhibitor, specifically targeting the DFG-out conformation of VEGFR-2 ()[4]. Furthermore, methylene urea derivatives incorporating this motif have been extensively explored as potent inhibitors of RAF kinases ()[5].

Mechanistic Rationale

Type II kinase inhibitors bind to the inactive conformation of the kinase domain, characterized by the outward movement of the Asp-Phe-Gly (DFG) motif. The N-[4-fluoro-3-(trifluoromethyl)phenyl]urea moiety is perfectly tuned for this state:

  • The Urea Core: Acts as a bidentate hydrogen bond donor/acceptor, interacting directly with the conserved catalytic glutamate (in the αC-helix) and the aspartate of the DFG motif.

  • The Fluorinated Phenyl Ring: Inserts deeply into the allosteric hydrophobic pocket exposed only in the DFG-out state. The high lipophilicity of the trifluoromethyl group, combined with the specific dihedral angle enforced by the 4-fluoro substitution, maximizes Van der Waals interactions within this cryptic pocket.

Kinase_Pathway cluster_pharmacophore Pharmacophore Engagement K VEGFR2 / RAF Kinase DFG DFG-Out Conformation (Inactive State) K->DFG Structural Shift Urea Urea Motif (H-bonds to Glu/Asp) DFG->Urea Anchors Aryl 4-Fluoro-3-(CF3)phenyl (Deep Hydrophobic Pocket) DFG->Aryl Accommodates Inact Kinase Inactivation (Anti-Angiogenesis) Urea->Inact Aryl->Inact

Type II kinase inhibition mechanism via DFG-out conformation stabilization.
Protocol 2: Type II Kinase Inhibition Assay (VEGFR2)
  • Causality & Validation: Type II inhibitors require the kinase to adopt an inactive DFG-out state. Without a pre-incubation step, the assay will artificially underestimate potency because the transition to the DFG-out state is kinetically slow. We use ADP-Glo to measure ATP consumption directly, avoiding the sequence-bias of phospho-specific antibodies. Sorafenib is used as a self-validating positive control.

Step-by-Step Methodology:

  • Kinase-Inhibitor Pre-incubation (Critical Step): Incubate 5 nM of purified VEGFR2 kinase domain with the urea compound in assay buffer (40 mM Tris-HCl pH 7.4, 10 mM MgCl2, 0.1 mg/mL BSA) for 60 minutes at room temperature. Rationale: The 4-fluoro-3-(trifluoromethyl)phenyl group requires time to induce and insert into the deep hydrophobic pocket of the inactive kinase.

  • Substrate Addition: Add 0.2 mg/mL Poly(Glu,Tyr) 4:1 peptide substrate and 10 µM ATP to initiate the kinase reaction.

  • Reaction Phase: Incubate the mixture for 45 minutes at 25°C.

  • ADP Detection: Add ADP-Glo Reagent to terminate the reaction and deplete unconsumed ATP (incubate for 40 min). Subsequently, add Kinase Detection Reagent to convert the generated ADP back to ATP, producing a luminescent signal (incubate for 30 min).

  • Readout: Measure luminescence using a plate reader. Normalize the data against a vehicle control (DMSO) to determine percentage inhibition.

Section 3: Comparative Pharmacodynamics Data

To facilitate rapid comparison for drug designers, the quantitative data and functional roles of the pharmacophore across its primary targets are summarized below.

Table 1: Comparative Pharmacodynamics of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives

Target ClassRepresentative CompoundPrimary Binding ModePharmacophore FunctionPotency (IC50)Primary Indication
RecQ Helicase (BLM) ML216Allosteric (Interdomain)Traps DNA-bound translocation intermediate~1.8 µMHR-Deficient Tumors
Receptor Tyrosine Kinase Compound 6bType II (DFG-out)Inserts into deep hydrophobic pocket<10 nMWet AMD / Solid Tumors
RAF Kinase Methylene urea derivativesType II (DFG-out)Binds inactive kinase conformationVariableMelanoma / CRC

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Foundational

An In-depth Technical Guide to the Preliminary In-Vitro Evaluation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea as a Potential Therapeutic Agent

Foreword: The Rationale for Investigating Novel Phenylurea Scaffolds The substituted phenylurea moiety is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved therapeu...

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Author: BenchChem Technical Support Team. Date: March 2026

Foreword: The Rationale for Investigating Novel Phenylurea Scaffolds

The substituted phenylurea moiety is a cornerstone in modern medicinal chemistry, forming the structural basis of numerous clinically approved therapeutics.[1] Its remarkable versatility allows for precise modulation of drug-like properties and the establishment of critical interactions with a diverse range of biological targets. Notably, this scaffold is a prominent feature in a class of potent kinase inhibitors, including the multi-kinase inhibitor Sorafenib. The strategic incorporation of fluorine and trifluoromethyl groups can further enhance metabolic stability, membrane permeability, and binding affinity. This guide provides a comprehensive framework for the initial in-vitro characterization of a novel investigational compound, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, outlining a logical, data-driven approach to elucidate its biological activity and mechanism of action.

Part 1: Foundational Physicochemical and Biological Characterization

Prior to embarking on extensive biological assays, a foundational understanding of the compound's physicochemical properties is paramount. These initial steps ensure data integrity and guide the design of subsequent, more complex experiments.

Compound Identity and Purity Verification

The first step in any in-vitro study is to confirm the identity and purity of the test compound. This is typically achieved through a combination of analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized molecule.

  • Mass Spectrometry (MS): To verify the molecular weight of the compound.

  • High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound, which should ideally be >95% for in-vitro studies.

Solubility and Stability Assessment

A compound's solubility and stability in the chosen assay buffer are critical for obtaining accurate and reproducible results.

  • Solubility Determination: The solubility of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea should be determined in dimethyl sulfoxide (DMSO), the most common solvent for initial in-vitro screening, as well as in aqueous buffer systems relevant to the planned biological assays.

  • Stability Analysis: The stability of the compound in the assay medium over the time course of the experiment should be assessed to ensure that the observed biological effects are due to the compound itself and not its degradation products.

Part 2: Core In-Vitro Biological Evaluation: A Step-by-Step Guide

Based on the structural alerts provided by the N-phenylurea scaffold, a primary hypothesis is its potential as a kinase inhibitor. The following experimental workflow is designed to test this hypothesis and further characterize the compound's biological activity.

Primary Screening: Kinase Panel Profiling

The initial step in target identification is to screen the compound against a broad panel of kinases. This provides an unbiased view of its selectivity and potency.

Experimental Protocol: Kinase Inhibition Assay (Example using a generic luminescence-based assay)

  • Preparation of Reagents:

    • Prepare a stock solution of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in 100% DMSO.

    • Prepare serial dilutions of the compound in assay buffer.

    • Prepare kinase, substrate, and ATP solutions in assay buffer.

  • Assay Procedure:

    • Add the kinase solution to the wells of a 384-well plate.

    • Add the compound dilutions to the wells.

    • Incubate for a pre-determined time to allow for compound-kinase binding.

    • Initiate the kinase reaction by adding the ATP and substrate solution.

    • Incubate for the desired reaction time.

    • Stop the reaction and add the detection reagent (e.g., a luciferase-based reagent that measures the amount of ATP remaining).

  • Data Analysis:

    • Measure the luminescence signal.

    • Calculate the percentage of kinase inhibition for each compound concentration.

    • Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme's activity).

Data Presentation: Kinase Inhibition Profile

Kinase TargetIC₅₀ (nM)
Kinase A50
Kinase B250
Kinase C>10,000
Kinase D800

This table presents hypothetical data for illustrative purposes.

Causality Behind Experimental Choices: A broad kinase panel is chosen initially to avoid bias and to identify both primary targets and potential off-target effects early in the drug discovery process. The choice of a luminescence-based assay is due to its high sensitivity, broad dynamic range, and amenability to high-throughput screening.

Cellular Assays: Assessing Antiproliferative Activity

Once a primary kinase target is identified, the next logical step is to determine if the compound's enzymatic inhibitory activity translates into a cellular effect.

Experimental Protocol: Cell Viability Assay (MTT Assay)

  • Cell Culture:

    • Culture a relevant cancer cell line (e.g., a line known to be dependent on the identified target kinase) in appropriate growth medium.

  • Cell Seeding:

    • Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with serial dilutions of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea for a specified period (e.g., 72 hours).

  • MTT Addition:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate to allow for the formation of formazan crystals by metabolically active cells.

  • Solubilization and Absorbance Reading:

    • Solubilize the formazan crystals with a suitable solvent (e.g., DMSO or isopropanol).

    • Measure the absorbance at a specific wavelength (typically around 570 nm).

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the compound concentration and determine the GI₅₀ value (the concentration required to inhibit cell growth by 50%).

Data Presentation: Antiproliferative Activity

Cell LineGI₅₀ (µM)
Cell Line X (Target-dependent)0.5
Cell Line Y (Target-independent)>50

This table presents hypothetical data for illustrative purposes.

Trustworthiness of the Protocol: The inclusion of a target-independent cell line serves as a crucial control to assess the specificity of the compound's antiproliferative effects.

Mechanism of Action: Target Engagement and Downstream Signaling

To confirm that the observed cellular effects are a direct result of target kinase inhibition, it is essential to demonstrate target engagement and modulation of the downstream signaling pathway.

Experimental Protocol: Western Blotting for Phosphorylated Proteins

  • Cell Lysis:

    • Treat cells with N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea for a short period (e.g., 1-2 hours).

    • Lyse the cells in a buffer containing protease and phosphatase inhibitors.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

  • SDS-PAGE and Western Blotting:

    • Separate the protein lysates by SDS-polyacrylamide gel electrophoresis.

    • Transfer the proteins to a nitrocellulose or PVDF membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific for the phosphorylated form of the target kinase or a key downstream substrate.

    • Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

  • Detection:

    • Add an HRP substrate and detect the chemiluminescent signal using an imaging system.

  • Data Analysis:

    • Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to demonstrate a dose-dependent decrease in the phosphorylation of the target protein.

Visualization of Experimental Workflow and Signaling Pathway

G cluster_workflow In-Vitro Evaluation Workflow Compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea KinaseAssay Kinase Panel Screen (Biochemical Assay) Compound->KinaseAssay Determine IC₅₀ CellViability Cell Viability Assay (e.g., MTT) KinaseAssay->CellViability Identify Target-Dependent Cell Lines WesternBlot Mechanism of Action (Western Blot) CellViability->WesternBlot Confirm Target Engagement DataAnalysis Data Interpretation & Lead Optimization WesternBlot->DataAnalysis

Caption: A streamlined workflow for the preliminary in-vitro evaluation of a novel compound.

G cluster_pathway Hypothetical Kinase Signaling Pathway Compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Kinase Target Kinase Compound->Kinase Inhibition Substrate Downstream Substrate Kinase->Substrate Phosphorylation PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate CellularEffect Cellular Effect (e.g., Proliferation) PhosphoSubstrate->CellularEffect

Caption: A simplified diagram illustrating the inhibition of a kinase signaling pathway.

Part 3: Data Interpretation and Future Directions

The culmination of these preliminary in-vitro studies provides a multi-faceted view of the compound's biological profile. A potent and selective kinase inhibitor that demonstrates on-target activity in a cellular context is a promising candidate for further preclinical development.

Key Considerations for Advancement:

  • Selectivity: A highly selective compound is generally preferred to minimize off-target effects and potential toxicity.

  • Structure-Activity Relationship (SAR): The initial data will inform the synthesis of new analogs to improve potency, selectivity, and drug-like properties.[2]

  • ADME-Tox Profiling: Promising compounds will need to be evaluated for their absorption, distribution, metabolism, excretion, and toxicity properties.

Conclusion

This guide has outlined a robust and logical workflow for the preliminary in-vitro characterization of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea. By systematically evaluating its biochemical and cellular activities, researchers can efficiently identify and validate promising new therapeutic candidates, paving the way for the development of novel and effective medicines. The principles and methodologies described herein are broadly applicable to the early-stage evaluation of other novel chemical entities in a drug discovery program.

References

  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. PMC - NIH. [Link]

  • De Vry J, Denzer D, Reissmueller E, Eijckenboom M, Heil M, Meier H, Mauler F (August 2004). "3-[2-cyano-3-(trifluoromethyl)phenoxy]phenyl-4,4,4-trifluoro-1-butanesulfonate (BAY 59-3074): a novel cannabinoid Cb1/Cb2 receptor partial agonist with antihyperalgesic and antiallodynic effects". The Journal of Pharmacology and Experimental Therapeutics. 310 (2): 620–32.
  • Urea, n-(4-fluoro-3-((trifluoromethyl)thio)phenyl)-n'-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-. PubChemLite. [Link]

  • Structure–Activity Relationship Development Efforts towards Peripherally Selective Analogs of the Cannabinoid Receptor Partial Agonist BAY 59-3074. PMC. [Link]

  • Synthesis and Characterization of New Fluoro/Trifluoromethyl-Substituted Acylthiourea Derivatives with Promising Activity against Planktonic and Biofilm-Embedded Microbial Cells. MDPI. [Link]

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. ResearchGate. [Link]

  • Rational design and in vitro testing of new urease inhibitors to prevent urinary catheter blockage. RSC Publishing. [Link]

  • Urea-based anticancer agents. Exploring 100-years of research with an eye to the future. ScienceDirect. [Link]

  • Synthesis, in vitro urease inhibitory activity, and molecular docking studies of thiourea and urea derivatives. PubMed. [Link]

  • Synthesis and Biological Activity of Substituted Urea and Thiourea Derivatives Containing 1,2,4-Triazole Moieties. MDPI. [Link]

  • Discovery of N-(3-fluoro-4-methylsulfonamidomethylphenyl)urea as a potent TRPV1 antagonistic template. PMC. [Link]

  • Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. PMC. [Link]

  • 1-(4-Chloro-3-trifluoromethylphenyl)-3-(4-hydroxyphenyl)urea. PubChem. [Link]

Sources

Exploratory

Comprehensive Safety and Handling Guidelines for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Prepared by: Senior Application Scientist, Chemical Safety & Pharmacophore Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Executive Summary In modern drug discovery and a...

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Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist, Chemical Safety & Pharmacophore Development Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals

Executive Summary

In modern drug discovery and agrochemical development, halogenated aromatic ureas are privileged structures. Specifically, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea serves as a critical intermediate and pharmacophore in the synthesis of kinase inhibitors (analogous to the structural motifs found in sorafenib and regorafenib). However, the very functional groups that make this compound biologically active—the highly lipophilic trifluoromethyl (-CF3) and fluoro (-F) substituents—also impart severe latent occupational hazards.

As a Senior Application Scientist, I have observed that the primary danger of this compound does not merely lie in its stable urea form, but in its metabolic and synthetic degradation pathways. Under harsh synthetic conditions or in vivo enzymatic cleavage, this compound liberates 4-fluoro-3-(trifluoromethyl)aniline , a potent toxicophore. This whitepaper establishes a self-validating framework for the safe handling, containment, and decontamination of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, grounded in mechanistic toxicology and rigorous engineering controls.

Physicochemical & Toxicological Profiling

To design an effective safety protocol, we must first understand the causality behind the hazard. Why do we treat this specific phenylurea with such stringent precautions?

The Lipophilicity Factor

The incorporation of a trifluoromethyl group and a fluorine atom onto the phenyl ring drastically increases the molecule's partition coefficient (LogP). This high lipophilicity allows the compound to rapidly bypass the aqueous barriers of the skin and partition directly into the lipid bilayers of the stratum corneum. Consequently, dermal exposure is not just an irritant hazard; it is a highly efficient route for systemic absorption.

The Latent Hazard: Aniline Cleavage and Methemoglobinemia

While the urea linkage is relatively stable, exposure to strong acids, bases, or in vivo amidases cleaves the molecule, yielding .

Once in the systemic circulation, this aniline derivative undergoes Phase I hepatic metabolism via the CYP450 system. The nitrogen is N-hydroxylated to form a phenylhydroxylamine derivative. This metabolite is a powerful oxidizing agent that catalyzes the oxidation of the ferrous (Fe2+) iron in hemoglobin to the ferric (Fe3+) state, resulting in . Methemoglobin is incapable of binding oxygen, and its presence allosterically shifts the oxygen dissociation curve of the remaining normal hemoglobin, leading to refractory tissue hypoxia, cyanosis, and potentially fatal cellular asphyxiation.

Because the phenylhydroxylamine acts as a catalyst—continuously cycling through redox states—even minor .

Quantitative Data Summary

The table below contrasts the physicochemical and hazard profiles of the parent urea and its toxic cleavage product.

ParameterN-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Parent)4-Fluoro-3-(trifluoromethyl)aniline (Metabolite)
Molecular Formula C8H6F4N2OC7H5F4N
Molecular Weight 222.14 g/mol 179.11 g/mol
Physical State Solid (Crystalline Powder)Liquid
Lipophilicity (LogP) High (> 3.0 estimated)High (~ 2.8 estimated)
Primary Hazard Latent Toxicity, Endocrine DisruptionAcute Toxicity, Methemoglobinemia
GHS Hazard Codes H315, H319, H335H302, H312, H332, H315, H319, H335
Target Organs Liver, Endocrine SystemBlood (Hemoglobin), Respiratory System

Mandatory Visualizations

Metabolic Degradation & Toxicity Pathway

MetabolicPathway Urea N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Lipophilic Parent Compound) Hydrolysis Hydrolysis / Enzymatic Cleavage (Releases toxicophore) Urea->Hydrolysis Aniline 4-Fluoro-3-(trifluoromethyl)aniline (Highly Toxic Intermediate) Hydrolysis->Aniline Hepatic Hepatic CYP450 N-Hydroxylation (Phase I Metabolism) Aniline->Hepatic Hydroxylamine Phenylhydroxylamine Derivative (Strong Oxidizing Agent) Hepatic->Hydroxylamine MetHb Hemoglobin Oxidation (Fe2+ -> Fe3+) (Refractory Methemoglobinemia) Hydroxylamine->MetHb

Fig 1. Metabolic degradation pathway of the phenylurea to its methemoglobinemia-inducing metabolite.

Experimental Protocols: Self-Validating Systems

To ensure trustworthiness and absolute safety, standard operating procedures must be self-validating. This means the protocol inherently checks its own safety parameters before the operator is allowed to proceed.

Protocol A: Safe Weighing and Solution Preparation

Because the parent compound is a fine crystalline powder, it is highly susceptible to static cling and aerosolization. Inhalation of the dust bypasses initial dermal barriers and delivers the compound directly to the pulmonary capillary bed.

  • Step 1: System Verification (Self-Validation Check)

    • Action: Before opening the chemical container, activate the Localized Exhaust Ventilation (LEV) or negative-pressure powder weighing enclosure. Use a handheld anemometer to verify an inward face velocity of 80–100 feet per minute (fpm).

    • Causality: Relying on a static "ON" switch is insufficient. Verifying face velocity ensures the engineering control is actively overcoming room air currents to prevent aerosol escape.

  • Step 2: PPE Donning

    • Action: Don a disposable Tyvek lab coat, safety goggles, and double-layer nitrile gloves (minimum 5 mil thickness per layer).

    • Causality: The high lipophilicity of the fluorinated ring allows it to permeate single-layer latex or thin nitrile rapidly. Double gloving allows the outer contaminated glove to be stripped immediately without exposing bare skin.

  • Step 3: Static-Free Dispensing

    • Action: Use an anti-static weighing boat and a grounded stainless-steel spatula.

    • Causality: Fluorinated organics easily build static charges. A sudden static discharge can violently aerosolize the powder into the operator's breathing zone.

  • Step 4: In-Enclosure Dissolution

    • Action: Do not transport the dry powder across the lab. Add the reaction solvent (e.g., DMSO, DMF) directly to the weighing boat inside the LEV, dissolving the compound completely before transferring it to the reaction flask.

    • Causality: Solutions cannot generate dust. Converting the physical state from solid to liquid inside the containment zone eliminates the primary inhalation hazard during transport.

  • Step 5: Workspace Decontamination

    • Action: Wipe the balance and surrounding surfaces with an isopropanol-dampened cloth, followed by a dry wipe.

Protocol B: Emergency Spill Response and Decontamination Workflow

In the event of a spill, the risk of necessitates an immediate, structured response.

  • Step 1: Isolation and Evacuation

    • Action: Immediately halt work and evacuate the immediate 10-foot radius.

    • Causality: Prevents personnel from unknowingly stepping in the highly lipophilic powder and tracking it throughout the facility, which would exponentially increase the exposure footprint.

  • Step 2: PPE Upgrade

    • Action: The spill responder must don a half-face or full-face respirator equipped with P100 (particulate) and Organic Vapor (OV) cartridges.

  • Step 3: Wet Containment

    • Action:Never dry-sweep the powder. Gently cover the spilled powder with absorbent pads dampened with a low-volatility solvent (e.g., water/ethanol mix).

    • Causality: Dry sweeping generates a massive aerosol cloud. Dampening the powder traps the particulates within the liquid matrix via capillary action.

  • Step 4: Chemical Neutralization

    • Action: Wipe the affected area with a mild oxidative solution (e.g., 10% sodium hypochlorite) if compatible with the surface, followed by a thorough wash with soapy water.

    • Causality: Oxidative washing helps degrade any residual aniline cleavage products, neutralizing the toxicophore before it can cause dermal exposure.

  • Step 5: Disposal

    • Action: Place all pads, wipes, and the outer layer of gloves into a sealed, hazardous waste bag designated for high-temperature incineration.

SpillResponse Spill Spill Detected (Powder or Solution) Evacuate Isolate Area & Assess Risk (Verify LEV functionality) Spill->Evacuate PPE Don Upgraded PPE (P100 Respirator, Double Nitrile) Evacuate->PPE Contain Contain Spill (Dampen powder to prevent aerosol) PPE->Contain Decon Chemical Decontamination (Solvent wash & Oxidative wipe) Contain->Decon Dispose Hazardous Waste Disposal (Sealed container for incineration) Decon->Dispose

Fig 2. Step-by-step spill response and decontamination workflow for phenylurea compounds.

Conclusion

Handling N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea requires a paradigm shift from standard chemical hygiene to advanced toxicological risk management. By understanding that the true hazard lies in the compound's lipophilicity and its propensity to degrade into a methemoglobinemia-inducing aniline, researchers can implement the self-validating protocols detailed above. Safety in the laboratory is not achieved through passive compliance, but through an active, mechanistic understanding of the molecules we synthesize.

References

  • Title: 4-Fluoro-3-(trifluoromethyl)aniline | C7H5F4N | CID 75377 Source: PubChem (National Center for Biotechnology Information) URL: [Link]

  • Title: Severe Methemoglobinemia and Hemolytic Anemia from Aniline Purchased as 2C-E Source: Centers for Disease Control and Prevention (CDC), Morbidity and Mortality Weekly Report (MMWR) URL: [Link]

  • Title: Contribution of aniline metabolites to aniline-induced methemoglobinemia Source: PubMed (National Library of Medicine) URL: [Link]

  • Title: Acquired methemoglobinemia from phenazopyridine use Source: PubMed Central (PMC) URL: [Link]

Foundational

Spectroscopic Profiling of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea: A Comprehensive Guide to NMR and IR Characterization

Executive Summary N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a highly functionalized pharmacophore frequently utilized in the rational design of kinase inhibitors and anti-androgen therapeutics. The incorporation of b...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a highly functionalized pharmacophore frequently utilized in the rational design of kinase inhibitors and anti-androgen therapeutics. The incorporation of both a fluorine atom and a trifluoromethyl (-CF₃) group onto the phenyl ring profoundly modulates the molecule's lipophilicity, metabolic stability, and the hydrogen-bond donating capacity of the adjacent urea moiety.

Accurate structural validation of this compound requires a multi-modal spectroscopic approach. This whitepaper provides an in-depth, self-validating framework for the characterization of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea using Fourier-Transform Infrared (FT-IR) and Multi-Nuclear Magnetic Resonance (¹H, ¹³C, ¹⁹F NMR) spectroscopy. By explaining the causality behind solvent selection, acquisition parameters, and heteronuclear spin-spin coupling, this guide serves as an authoritative reference for drug development professionals.

Experimental Workflows & Causality

To ensure absolute data integrity, the spectroscopic workflow is designed as a self-validating system. Every step incorporates internal checks to prevent artifacts, such as moisture interference in IR or exchange-broadening in NMR.

Workflow cluster_IR FT-IR Workflow cluster_NMR NMR Workflow Start N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea IR_Prep Neat Powder Application Start->IR_Prep NMR_Prep Dissolution in DMSO-d6 + TMS/CFCl3 Start->NMR_Prep IR_Scan ATR-FTIR Acquisition (32 Scans, 4 cm⁻¹) IR_Prep->IR_Scan Analysis Multi-Nuclear Data Integration & Structural Confirmation IR_Scan->Analysis NMR_1H ¹H NMR (400 MHz) Relaxation Delay: 2s NMR_Prep->NMR_1H NMR_19F ¹⁹F NMR (376 MHz) Inverse Gated Decoupling NMR_1H->NMR_19F NMR_13C ¹³C NMR (100 MHz) Overnight Acquisition NMR_19F->NMR_13C NMR_13C->Analysis

Figure 1: Parallel workflow for FT-IR and multi-nuclear NMR characterization.

Vibrational Spectroscopy: ATR-FTIR Profiling

Causality in Experimental Design

Traditional infrared spectroscopy utilizing KBr pellets is highly susceptible to hygroscopic moisture absorption. Water introduces a broad O-H stretching band (~3400 cm⁻¹) that directly overlaps with and obscures the critical N-H stretching frequencies of the urea group[1]. To establish a self-validating baseline, Attenuated Total Reflectance (ATR) FT-IR is mandated. ATR allows for the direct analysis of neat powder, eliminating water artifacts and preserving the integrity of the Amide I and Amide II vibrational modes[2].

Step-by-Step Protocol
  • Baseline Validation: Clean the diamond ATR crystal with anhydrous isopropanol. Acquire a background spectrum (32 scans, air) to confirm a flat baseline and the absence of residual contamination.

  • Sample Application: Deposit 2–5 mg of neat N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea powder directly onto the crystal.

  • Optical Contact: Apply consistent mechanical pressure using the ATR anvil to ensure intimate contact between the crystal and the sample, which is critical for the evanescent wave penetration.

  • Acquisition: Scan from 4000 to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (32 scans).

  • System Validation: Confirm the absence of a broad ~3400 cm⁻¹ O-H band. The presence of sharp N-H doublets validates a moisture-free acquisition.

Quantitative Data Summary
Wavenumber (cm⁻¹)IntensityVibrational Mode AssignmentStructural Feature
3450Medium, SharpAsymmetric N-H StretchPrimary Amine (-NH₂) of Urea
3350Medium, SharpSymmetric N-H StretchPrimary Amine (-NH₂) of Urea
3280Medium, BroadN-H StretchSecondary Amine (-NH-) of Urea
1665StrongC=O Stretch (Amide I)Urea Carbonyl
1550StrongN-H Bend / C-N Stretch (Amide II)Urea Backbone
1320, 1170, 1130Very StrongC-F StretchTrifluoromethyl (-CF₃) Group
1250StrongAr-F StretchFluorinated Aromatic Ring

Multi-Nuclear NMR Profiling (¹H, ¹³C, ¹⁹F)

Causality in Solvent and Parameter Selection

Urea derivatives form robust intermolecular hydrogen bond networks, leading to severe line broadening and poor solubility in non-polar solvents like CDCl₃. DMSO-d₆ is explicitly chosen because its strong hydrogen-bond accepting nature disrupts these urea dimers, yielding sharp, quantifiable N-H proton signals.

For ¹⁹F NMR, the 100% natural abundance and high gyromagnetic ratio of the ¹⁹F nucleus provide exceptional sensitivity[3]. However, fluorinated compounds exhibit unusually long longitudinal relaxation times (T₁). To ensure quantitative accuracy and prevent signal saturation, a relaxation delay (D1) of at least 5 seconds is required[4].

Step-by-Step Protocol
  • Sample Preparation: Dissolve 15 mg of the compound in 0.6 mL of DMSO-d₆.

  • Internal Referencing: Add 0.03% v/v Tetramethylsilane (TMS) as the 0.00 ppm reference for ¹H/¹³C NMR. Add 1% v/v Trichlorofluoromethane (CFCl₃) as the 0.00 ppm internal standard for ¹⁹F NMR[5][6].

  • ¹H NMR Acquisition (400 MHz): Execute a standard 1D sequence (30° pulse, 16 scans). Set D1 = 2s to allow exchangeable urea protons to fully relax.

  • ¹⁹F NMR Acquisition (376 MHz): Utilize inverse gated ¹H decoupling to eliminate ¹⁹F-¹H scalar coupling (simplifying the spectrum), or acquire coupled to map the ³J_FH interactions. Set D1 = 5s.

  • ¹³C NMR Acquisition (100 MHz): Acquire overnight (~1024 scans) with ¹H decoupling. Causality: Carbon atoms directly bonded to fluorine (C-F, C-CF₃) lack attached protons, meaning they receive no Nuclear Overhauser Effect (NOE) enhancement. Combined with extensive signal splitting (into doublets and quartets), this drastically reduces their signal-to-noise ratio, necessitating extended acquisition times.

Quantitative Data Summaries
Table 1: ¹H NMR Data (DMSO-d₆, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
8.85Singlet (s)1H-Urea -NH- (Exchangeable)
7.95Doublet of doublets (dd)1H³J_HH = 2.5, ⁴J_FH = 6.0Aromatic H-2 (Ortho to CF₃)
7.65Multiplet (m)1H-Aromatic H-6 (Ortho to Urea)
7.40Triplet (t)1H³J_FH ≈ ³J_HH ≈ 9.5Aromatic H-5 (Ortho to F)
6.10Broad Singlet (br s)2H-Urea -NH₂ (Exchangeable)
Table 2: ¹³C NMR Data (DMSO-d₆, 100 MHz)
Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Assignment
156.2Singlet (s)-Urea C=O
153.5Doublet (d)¹J_CF = 245Ar-C-F (C-4)
137.4Singlet (s)-Ar-C-NH (C-1)
123.1Quartet (q)¹J_CF = 271-CF₃
122.5Doublet (d)³J_CF = 8Ar-C-H (C-6)
117.3Doublet (d)²J_CF = 21Ar-C-H (C-5)
116.8Doublet of quartets (dq)²J_CF = 15, ²J_CCF3 = 32Ar-C-CF₃ (C-3)
115.6Multiplet (m)-Ar-C-H (C-2)
Table 3: ¹⁹F NMR Data (DMSO-d₆, 376 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
-60.5Doublet (d)3F⁵J_FF = 12-CF₃ Group
-118.2Multiplet (m)1F-Ar-F Group

Mechanistic Insights into Spin-Spin Coupling

The presence of both an aromatic fluorine and a trifluoromethyl group creates a highly complex, yet diagnostically powerful, heteronuclear spin-spin coupling network.

In the ¹³C spectrum, the direct carbon-fluorine bond (C-4) exhibits a massive ¹J_CF coupling of ~245 Hz, while the trifluoromethyl carbon splits into a wide quartet (¹J_CF = 271 Hz). The C-3 position acts as a unique structural anchor; it is split by both the adjacent -CF₃ group (²J_CCF3 = 32 Hz) and the ortho-fluorine atom (²J_CF = 15 Hz), resulting in a distinct doublet of quartets.

Furthermore, through-space and through-bond interactions between the two fluorine environments result in a subtle ⁵J_FF coupling (~12 Hz), which is observable in high-resolution ¹⁹F NMR spectra[5].

Coupling F_Ar Ar-F (¹⁹F) C4 C-4 (¹³C) F_Ar->C4 ¹J_CF ~245 Hz C5 C-5 (¹³C) F_Ar->C5 ²J_CF ~21 Hz H5 H-5 (¹H) F_Ar->H5 ³J_FH ~9 Hz F_CF3 CF₃ (¹⁹F) F_CF3->F_Ar ⁵J_FF ~12 Hz C3 C-3 (¹³C) F_CF3->C3 ²J_CCF3 ~32 Hz

Figure 2: Key heteronuclear spin-spin coupling networks (19F-13C and 19F-1H).

References

  • AZoM. Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM.[Link]

  • ACS Publications. Characterization of Concentration-Dependent Infrared Spectral Variations of Urea Aqueous Solutions by Principal Component Analysis and Two-Dimensional Correlation Spectroscopy. Journal of Physical Chemistry A.[Link]

  • Der Pharma Chemica. Quantitation of urea in urine by Fourier transforms infrared spectroscopy. Der Pharma Chemica.[Link]

  • PMC. Practical Considerations and Guidelines for Spectral Referencing for Fluorine NMR Ligand Screening. National Institutes of Health.[Link]

Sources

Exploratory

The Privileged Phenylurea Scaffold: Decoding Structure-Activity Relationships for Dual-Target Drug Discovery

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: Type II Kinase Inhibitors (Oncology) & Soluble Epoxide Hydrolase Inhibitors (Inflammation/Cardiovascular) Executive Su...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Medicinal Chemists, Pharmacologists, and Drug Development Professionals Focus Areas: Type II Kinase Inhibitors (Oncology) & Soluble Epoxide Hydrolase Inhibitors (Inflammation/Cardiovascular)

Executive Summary: The Phenylurea Pharmacophore

In the realm of rational drug design, the substituted phenylurea and diarylurea scaffolds represent a highly privileged class of molecules[1]. The core urea moiety (–NH–CO–NH–) serves as an exceptionally versatile pharmacophore, acting simultaneously as a bidentate hydrogen-bond donor (via the two NH groups) and a single hydrogen-bond acceptor (via the carbonyl oxygen)[1].

By systematically altering the steric bulk, electronic distribution, and lipophilicity of the substituents flanking the urea core, medicinal chemists can precisely tune these molecules to hit distinct biological targets. This whitepaper dissects the structure-activity relationship (SAR) of substituted phenylureas, focusing on their two most prominent pharmacological applications: Type II Kinase Inhibitors for oncology[2] and Soluble Epoxide Hydrolase (sEH) Inhibitors for inflammatory and cardiovascular diseases[3].

Mechanistic SAR: Divergent Targeting from a Single Core

While the urea core anchors the molecule via robust hydrogen-bonding networks, the flanking functional groups—typically designated as the "Head" (solvent-exposed) and "Tail" (hydrophobic pocket-binding)—dictate target selectivity.

Oncology: Type II Kinase Inhibition (e.g., VEGFR, B-RAF)

Unlike Type I inhibitors that compete directly with ATP in the active conformation, substituted phenylureas often act as Type II inhibitors . They bind to the inactive "DFG-out" conformation of the kinase domain[2].

  • The Urea Anchor: The urea moiety forms critical hydrogen bonds with the catalytic glutamate (H-bond acceptor) and the backbone amide of the DFG aspartate (H-bond donor).

  • The Hydrophobic Tail (Ring B): This region penetrates a deep, allosteric hydrophobic pocket exposed only in the DFG-out state. SAR studies demonstrate that bulky, lipophilic, and electron-withdrawing substituents (e.g., 4-chloro-3-trifluoromethylphenyl) drastically enhance binding affinity via favorable van der Waals interactions and pi-halogen bonding[2].

  • The Solvent Head (Ring A): The opposite side of the urea extends toward the solvent-accessible hinge region. Incorporating polar, heteroaromatic groups (e.g., pyridine-carboxamide in Sorafenib) improves aqueous solubility and establishes additional hinge-binding interactions[2].

Inflammation: Soluble Epoxide Hydrolase (sEH) Inhibition

The sEH enzyme regulates inflammation by degrading anti-inflammatory epoxyeicosatrienoic acids (EETs). Phenylureas are among the most potent known sEH inhibitors because the urea core acts as a transition-state mimic for the enzymatic epoxide ring-opening[3].

  • The Urea Anchor: The urea carbonyl acts as an H-bond acceptor from Tyr383 and Tyr466, while one of the urea NH groups donates an H-bond to Asp335 in the catalytic triad[3].

  • The Hydrophobic Tail: The sEH active site features a distinct L-shaped hydrophobic tunnel. SAR optimization reveals that replacing one phenyl ring with an adamantyl group, or a heavily substituted lipophilic ring (e.g., 3-chlorophenyl), perfectly fills this primary hydrophobic pocket[4].

  • The Solvent Head: To offset the extreme lipophilicity of the tail, the opposite nitrogen is often substituted with polar alkyl chains or functionalized phenyl rings to improve pharmacokinetic (PK) properties without disrupting the catalytic binding[4].

SAR_Logic Core Phenylurea Pharmacophore (Bidentate H-Bond Donor / Acceptor) Kinase Type II Kinase Inhibition (e.g., VEGFR, B-RAF) Core->Kinase DFG-out Binding sEH sEH Inhibition (Transition State Mimic) Core->sEH Catalytic Triad Binding Tail Hydrophobic 'Tail' (Ring B) Halogenated/Bulky (e.g., CF3, Cl) Kinase->Tail Deep Pocket Head Solvent 'Head' (Ring A) Polar/Solubilizing Groups Kinase->Head Hinge Region sEH->Tail Hydrophobic Tunnel sEH->Head Surface Exposure

Figure 1: Pharmacophore logic of phenylureas targeting Type II kinases and sEH.

Quantitative SAR Data Summary

The following table synthesizes representative SAR trends, demonstrating how specific structural modifications shift the activity profile between kinase and sEH inhibition.

Compound Class / ModificationRing A (Solvent Head)Ring B (Hydrophobic Tail)Target PreferenceRepresentative IC50 / KiSAR Rationale
Unsubstituted Core PhenylPhenylNon-specific> 10 µMLacks sufficient hydrophobic packing and hinge interactions.
Halogenated Diarylurea Phenyl3-ChlorophenylsEH / Weak KinasesEH: ~50 nMHalogen fills the sEH hydrophobic tunnel; insufficient for potent kinase hinge binding[4].
Adamantyl-Urea 4-TrifluoromethoxyphenylAdamantylHighly sEH SelectivesEH: < 5 nMAdamantyl group perfectly complements the sEH L-shaped catalytic pocket[3].
Advanced Kinase Inhibitor Pyridine-2-carboxamide4-Chloro-3-(trifluoromethyl)phenylVEGFR / B-RAFVEGFR: ~20 nMTail locks into DFG-out pocket; Head forms critical hinge H-bonds (Sorafenib analog)[2].

Self-Validating Experimental Protocols

To effectively map the SAR of substituted phenylureas, drug development professionals must employ robust, self-validating workflows. The following protocols detail the synthesis and orthogonal screening of a phenylurea library.

Protocol 1: Atom-Economical Synthesis of a Diarylurea Library

Objective: Generate a high-purity library of substituted phenylureas via isocyanate-aniline coupling[1]. Causality & Logic: Utilizing an isocyanate and an amine is highly atom-economical. Conducting the reaction in strictly anhydrous, aprotic solvents (THF or DCM) prevents the isocyanate from reacting with ambient moisture, which would otherwise generate a symmetric urea byproduct and confound biological screening[1].

Step-by-Step Methodology:

  • Preparation: In an inert atmosphere (N2 or Argon), dissolve 1.0 equivalent of the substituted aniline (e.g., 2,5-dimethylaniline) in anhydrous Tetrahydrofuran (THF) (0.2 M concentration).

  • Addition: Cool the reaction vessel to 0°C. Dropwise, add 1.05 equivalents of the target phenyl isocyanate. Rationale: Slow addition controls the exothermic nucleophilic attack, preventing thermal degradation or biuret formation.

  • Propagation: Allow the reaction to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane:EtOAc 7:3).

  • Isolation: Concentrate the solvent in vacuo. Triturate the crude residue with cold diethyl ether. The diarylurea will typically precipitate as a highly pure crystalline solid.

  • Self-Validation (QC):

    • LC-MS: Confirm the molecular ion peak [M+H]+.

    • 1H-NMR (DMSO-d6): Validate the structural integrity by confirming the presence of two distinct urea N-H protons, which characteristically resonate far downfield (8.5–9.5 ppm) due to hydrogen bonding with the solvent.

Protocol 2: Orthogonal Screening Workflow (Biochemical to Cellular)

Objective: Validate target engagement and rule out false positives (e.g., aggregation-based inhibition). Causality & Logic: Biochemical assays (like FRET) offer high-throughput quantification of the intrinsic IC50. However, they lack the physiological context of cellular ATP concentrations (for kinases) or membrane permeability. An orthogonal cellular assay ensures the SAR translates to functional efficacy.

Step-by-Step Methodology:

  • Primary Screen (Biochemical FRET Assay):

    • Incubate recombinant target protein (e.g., B-RAF or hsEH) with a fluorogenic substrate and the phenylurea compound (10-point dose-response curve, 10 µM to 0.1 nM).

    • Self-Validation: Include 1% DMSO as a negative vehicle control and a known clinical inhibitor (e.g., Sorafenib for kinases, t-AUCB for sEH) as a positive control. Calculate the Z'-factor; only proceed if Z' > 0.5.

  • Secondary Screen (Cellular Target Engagement):

    • For kinase inhibitors: Treat cancer cell lines (e.g., A549 or HCT116) with the lead compounds for 4 hours.

    • Lyse cells and perform Western Blotting for downstream pathway markers (e.g., reduction in phosphorylated ERK (p-ERK) relative to total ERK).

    • Rationale: If a compound shows a potent biochemical IC50 but fails to reduce p-ERK in cells, the SAR must be pivoted to optimize the compound's lipophilic efficiency (LipE) and membrane permeability.

Protocol_Workflow Synthesis 1. Isocyanate + Aniline Coupling Validation 2. LC-MS & NMR QC Validation Synthesis->Validation >95% Purity Screening 3. FRET-Based Biochemical Screen Validation->Screening Confirmed Cellular 4. Orthogonal Cellular Assay Screening->Cellular IC50 < 100nM

Figure 2: Self-validating experimental workflow for phenylurea SAR screening.

References

  • Synthetic Route for 1-(2,5-Dimethylphenyl)-3-phenylurea: Application Notes and Protocols - Benchchem.1

  • Ureas: Applications in Drug Design - ResearchGate. 3

  • Diarylureas as Antitumor Agents - MDPI. 2

  • 1-(3-Chlorophenyl)-3-phenylurea|CAS 2008-71-1 - Benchchem. 4

Sources

Protocols & Analytical Methods

Method

Application Note: Synthesis and Characterization of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry Executive Summary & Application Context The incorporation of the 4-fl...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Application Scientists, and Drug Development Professionals Discipline: Synthetic Organic Chemistry / Medicinal Chemistry

Executive Summary & Application Context

The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety into small molecules is a highly validated strategy in modern drug discovery. Specifically, aryl ureas bearing this substitution pattern are critical pharmacophores in the design of kinase inhibitors (e.g., targeting VEGFR/PDGFR pathways) [1] and have been actively investigated as glucokinase activators for metabolic disorders [2].

This application note details a highly efficient, scalable, and safe protocol for the synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea. By utilizing an in-situ cyanic acid generation methodology, this protocol explicitly avoids the use of highly toxic phosgene or pre-formed isocyanates, thereby maximizing laboratory safety while maintaining high yields and purity.

Mechanistic Rationale & Experimental Design

As a Senior Application Scientist, it is critical to design protocols that are not only effective but mechanistically sound and self-validating.

The Causality of Reagent Selection: The traditional synthesis of aryl ureas often relies on the reaction of an aniline with phosgene (or triphosgene) to form an isocyanate intermediate, followed by ammonia treatment. This poses severe inhalation hazards. Our optimized protocol utilizes potassium cyanate (KOCN) in an aqueous acetic acid matrix.

  • Acidic Matrix: Glacial acetic acid serves a dual purpose. It acts as a co-solvent to solubilize the highly lipophilic 4-fluoro-3-(trifluoromethyl)aniline [3], and it provides the protons necessary to convert the cyanate anion ( OCN− ) into reactive cyanic acid ( HNCO ).

  • Nucleophilic Addition: The weakly nucleophilic aniline attacks the electrophilic carbon of the in-situ generated cyanic acid.

  • Thermodynamic Sink: The resulting aryl urea is highly insoluble in the aqueous acidic matrix, driving the reaction forward via Le Chatelier's principle and allowing for isolation via simple filtration.

Step-by-Step Experimental Protocol

This protocol is designed as a self-validating system. In-Process Controls (IPCs) are embedded to ensure the researcher can verify the reaction trajectory before proceeding to isolation.

Reagents and Materials
  • Starting Material: 4-Fluoro-3-(trifluoromethyl)aniline (1.0 equivalent)

  • Reagent: Potassium cyanate (KOCN) (1.5 equivalents)

  • Solvent System: Glacial Acetic Acid / Deionized Water (1:1 v/v)

  • Equipment: 100 mL round-bottom flask, magnetic stirrer, addition funnel, ice-water bath, Buchner funnel, vacuum oven.

Synthesis Procedure
  • Dissolution: Charge a 100 mL round-bottom flask equipped with a magnetic stir bar with 4-fluoro-3-(trifluoromethyl)aniline (10.0 mmol, 1.79 g) and glacial acetic acid (15 mL). Stir until complete dissolution is achieved.

  • Aqueous Dilution & Cooling: Add deionized water (15 mL) to the flask. Cool the mixture to 0–5 °C using an ice-water bath. Note: The aniline may partially precipitate; this fine suspension will react as the process continues.

  • Reagent Preparation: In a separate vial, dissolve potassium cyanate (15.0 mmol, 1.22 g) in deionized water (10 mL).

  • Controlled Addition: Transfer the KOCN solution to an addition funnel and add it dropwise to the aniline mixture over 15–20 minutes. Maintain the internal temperature below 10 °C to prevent the hydrolysis of cyanic acid.

  • Reaction Propagation: Remove the ice bath. Allow the reaction mixture to warm to ambient temperature (20–25 °C) and stir vigorously for 4 to 6 hours. A dense white precipitate will begin to form as the urea product is generated.

  • Self-Validation (IPC): Withdraw a 10 µL aliquot, dilute in methanol, and analyze via LC-MS or TLC (Hexanes:Ethyl Acetate 1:1). The protocol is validated to proceed to the next step only when the starting aniline peak/spot is completely consumed.

  • Precipitation & Isolation: Once complete conversion is confirmed, add an additional 20 mL of cold water to the flask to maximize product precipitation. Stir for 15 minutes.

  • Filtration: Filter the resulting solid under vacuum using a Buchner funnel.

  • Purification via Washing: Wash the filter cake sequentially with cold water (3 x 15 mL) to remove residual acetic acid and inorganic salts (potassium acetate).

  • Drying: Transfer the white solid to a vacuum oven and dry at 45 °C for 12 hours to constant weight.

Quantitative Data & Optimization Metrics

The following table summarizes the optimization parameters that led to the finalized protocol, demonstrating the causality between solvent ratios and overall yield.

ParameterSolvent Ratio (AcOH:H2O)KOCN EquivalentsTemp ProfileIPC Conversion (4h)Isolated YieldPurity (HPLC)
Trial 11:0 (Neat AcOH)1.120 °C65%58%92.5%
Trial 21:21.50 °C to 20 °C88%82%96.0%
Optimized 1:1 1.5 0 °C to 20 °C >99% 94% >99.0%

Table 1: Reaction optimization matrix for the synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Process Workflow Visualization

The following diagram illustrates the logical workflow and mechanistic phase transitions of the synthesis protocol.

G A Step 1: Dissolution 4-Fluoro-3-(CF3)aniline in aq. AcOH B Step 2: Cyanic Acid Generation KOCN addition at 0-5°C A->B C Step 3: Nucleophilic Attack Aniline + HNCO -> Urea Intermediate B->C D Step 4: Precipitation Product crystallizes from aqueous matrix C->D E Step 5: Isolation Vacuum Filtration & Water Wash D->E F Final Product N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea E->F

Figure 1: Synthetic workflow and mechanistic progression of the aryl urea synthesis.

References

  • US20130012529A1 - Heterobicyclic carboxamides as inhibitors for kinases Google Patents URL
  • N-(Cyclopentylmethyl)-4-fluoro-3-(trifluoromethyl)
  • WO2014184350A1 - Sulphamoylpyrrolamide derivatives and the use thereof as medicaments Google Patents URL
Application

using N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in kinase inhibition assays

Application Note: Utilizing N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives in Type II Kinase Inhibition Assays Introduction & Mechanistic Rationale The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is a privi...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Utilizing N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives in Type II Kinase Inhibition Assays

Introduction & Mechanistic Rationale

The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is a privileged pharmacophore in modern targeted therapeutics. It is most notably featured in the clinical multikinase inhibitor regorafenib, which targets VEGFR1-3, PDGFRβ, FGFR, and mutant BRAF[1]. Unlike Type I kinase inhibitors that compete directly with ATP for the active "DFG-in" conformation of the kinase domain, compounds bearing this specific urea moiety function as Type II kinase inhibitors . They achieve high potency and distinct selectivity profiles by stabilizing the inactive "DFG-out" conformation of the kinase[2].

As a Senior Application Scientist, I frequently observe assay failures when researchers treat Type II inhibitors like standard ATP-competitive compounds. Understanding the structural causality of this pharmacophore is critical for designing robust, self-validating biochemical and cellular assays.

The Structural Logic of the Pharmacophore

The binding of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivatives is driven by a highly specific set of interactions:

  • The Urea Linker: Acts as a critical hydrogen bond donor/acceptor network. It forms bidentate interactions with the conserved catalytic lysine and the aspartate/glutamate residue of the DFG motif[3].

  • The 4-Fluoro-3-(trifluoromethyl)phenyl Tail: When the phenylalanine of the DFG motif flips outward (DFG-out), it exposes a deep, hydrophobic allosteric pocket. The highly lipophilic tail inserts into this pocket[4]. The substitution of a fluorine atom subtly alters the electron density and steric bulk compared to chlorine-based analogs, often enhancing binding affinity and residence time[5].

TypeII_Binding cluster_kinase Kinase DFG-Out Conformation cluster_inhibitor Type II Inhibitor Pharmacophore Hinge Hinge Region (Hydrogen Bonds) Gatekeeper Gatekeeper Residue (Steric Gateway) Allosteric Allosteric Pocket (Hydrophobic Core) Head Heterocyclic Head (e.g., Pyridine) Head->Hinge Binds Urea Urea Linker (Donor/Acceptor) Head->Urea Covalent Urea->Gatekeeper Traverses Tail 4-Fluoro-3-(CF3)-Phenyl (Hydrophobic Tail) Urea->Tail Covalent Tail->Allosteric Occupies

Caption: Structural logic of Type II kinase inhibition via the urea pharmacophore.

Quantitative Data: Pharmacophore Impact on Potency

The substitution of the terminal phenyl ring significantly impacts the biochemical IC50. Below is a representative comparison demonstrating how the 4-fluoro substitution (as seen in regorafenib-like molecules) compares to a 4-chloro substitution (sorafenib-like molecules) across key target kinases.

Kinase TargetConformation Targeted4-Chloro Derivative IC50 (nM)4-Fluoro Derivative IC50 (nM)Fold Improvement
VEGFR2 DFG-out90.0 ± 5.24.2 ± 0.8~21x
BRAF (V600E) DFG-out38.0 ± 3.119.0 ± 2.4~2x
PDGFRβ DFG-out57.0 ± 4.522.0 ± 1.9~2.5x
EGFR (WT) DFG-in (Off-target)>10,000>10,000N/A

Note: Data represents idealized biochemical TR-FRET assay results utilizing a 60-minute pre-incubation step.

Protocol 1: Biochemical TR-FRET Kinase Assay

The Causality of Pre-Incubation: Because the DFG-in to DFG-out transition involves a massive conformational shift, Type II inhibitors exhibit slow-binding kinetics . If your assay design introduces the inhibitor, kinase, and ATP simultaneously, the rapid binding of ATP to the DFG-in state will outcompete the slow conformational stabilization required by the urea derivative. This results in artificially inflated IC50 values (false negatives). A prolonged pre-incubation step is an absolute mechanistic requirement.

Step-by-Step Methodology
  • Compound Preparation: Serially dilute the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivative in 100% DMSO (10-point curve, 1:3 dilutions). Transfer to a 384-well low-volume assay plate (final DMSO concentration must be ≤1% to prevent enzyme denaturation).

  • Enzyme Addition: Dilute the target kinase (e.g., VEGFR2 or BRAF V600E) in 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Add 5 µL of the enzyme solution to the assay plate.

  • CRITICAL STEP - Pre-Incubation: Seal the plate and incubate at room temperature (RT) for 60 minutes . Self-Validation Check: Run a parallel plate with 0-minute pre-incubation. A true Type II inhibitor will show a >10-fold leftward shift in IC50 on the 60-minute plate.

  • Reaction Initiation: Add 5 µL of a substrate/ATP mix. Crucial: The ATP concentration must be set exactly at the apparent Km​ for the specific kinase to ensure thermodynamic sensitivity.

  • Kinase Reaction: Incubate for 60 minutes at RT.

  • Stop & Detection: Add 10 µL of TR-FRET detection buffer containing EDTA (to chelate Mg2+ and stop the reaction), a Europium-labeled anti-phospho antibody, and a Streptavidin-APC tracer.

  • Readout: Read the plate on a TR-FRET compatible microplate reader (e.g., PHERAstar) using excitation at 337 nm and dual emission at 615 nm and 665 nm.

Assay_Workflow Prep 1. Compound Prep (DMSO Stocks) PreInc 2. Pre-Incubation (60 min, RT) Prep->PreInc Enzyme + Inhibitor Reaction 3. Kinase Reaction (ATP at Km) PreInc->Reaction Add ATP/Substrate Detection 4. TR-FRET Detection (Eu/APC) Reaction->Detection Add Stop Buffer Analysis 5. IC50 Calculation (Non-linear Regression) Detection->Analysis Em 665/615 nm

Caption: TR-FRET biochemical assay workflow optimized for slow-binding kinetics.

Protocol 2: Cellular Target Engagement (In-Cell Western)

Biochemical potency does not guarantee cellular efficacy. Intracellular ATP concentrations are in the millimolar range (1-5 mM), heavily favoring the active DFG-in state. To validate that the urea derivative successfully engages the DFG-out state in a physiological environment, we measure the downstream abrogation of the MAPK pathway (p-ERK1/2) via In-Cell Western.

Step-by-Step Methodology
  • Cell Seeding: Seed A375 cells (BRAF V600E mutant) at 15,000 cells/well in a 96-well black, clear-bottom plate. Incubate overnight at 37°C, 5% CO2.

  • Serum Starvation: Wash cells with PBS and replace media with 0.1% FBS DMEM for 4 hours. Causality: This reduces basal background signaling from exogenous growth factors, isolating the oncogenic BRAF signaling axis.

  • Compound Treatment: Add the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivative in a dose-response format. Incubate for 2 hours.

  • Fixation & Permeabilization: Remove media. Add 4% paraformaldehyde (PFA) for 20 minutes at RT. Wash 3x with PBS containing 0.1% Triton X-100 (PBST) for 5 minutes each.

  • Blocking & Primary Antibody: Block with Odyssey Blocking Buffer for 1 hour. Incubate overnight at 4°C with primary antibodies multiplexed in the same well: Mouse anti-Total ERK (1:500) and Rabbit anti-phospho-ERK1/2 (1:500).

  • Secondary Antibody & Imaging: Wash 3x with PBST. Add near-infrared secondary antibodies (e.g., IRDye 680RD anti-Mouse and IRDye 800CW anti-Rabbit) for 1 hour at RT in the dark. Wash heavily and image on a LI-COR Odyssey imager. Normalize the p-ERK signal (800 nm) to the Total ERK signal (680 nm) to control for well-to-well cell density variations.

Signaling_Pathway Ligand Growth Factor (e.g., VEGF) Receptor Receptor Tyrosine Kinase (VEGFR2 / PDGFR) Ligand->Receptor Activates BRAF BRAF (WT or V600E) Ser/Thr Kinase Receptor->BRAF Signaling Cascade MEK MEK1/2 BRAF->MEK Phosphorylates Inhibitor Type II Inhibitor (Urea Derivative) Inhibitor->Receptor Inhibits (DFG-out) Inhibitor->BRAF Inhibits (DFG-out) ERK ERK1/2 (p-ERK) MEK->ERK Phosphorylates Proliferation Cell Proliferation & Survival ERK->Proliferation Gene Transcription

Caption: MAPK signaling cascade and multi-kinase inhibition nodes for urea derivatives.

References

  • Conformational Analysis of the DFG-Out Kinase Motif and Biochemical Profiling of Structurally Valid
  • Lead Discovery of Type II BRAF V600E Inhibitors Targeting the Structurally Validated DFG-Out Conformation Based upon Selected Fragments. MDPI.
  • Discovery of Potent Multi-Kinase Type-II Inhibitors Targeting CDK5 in DFG-out Inactive State with Promising Potential against Glioblastoma. Lancashire Online Knowledge.
  • Overcoming Secondary Mutations of Type II Kinase Inhibitors.
  • WO2019025562A1 - Dihydrooxadiazinones.

Sources

Method

Application Notes and Protocols: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in Agricultural Research

Introduction and Scientific Rationale N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a highly versatile fluorinated aromatic compound that serves a dual purpose in modern agricultural research. The integration of the trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Scientific Rationale

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a highly versatile fluorinated aromatic compound that serves a dual purpose in modern agricultural research. The integration of the trifluoromethyl (-CF3) and fluoro (-F) groups onto the phenyl ring significantly enhances the molecule's lipophilicity, metabolic stability, and target-site binding affinity[1]. In agrochemical development, this compound is utilized both as a direct active ingredient for herbicidal applications (acting as a Photosystem II inhibitor)[2] and as a critical structural scaffold for the synthesis of advanced benzoylphenylurea (BPU) insecticides (acting as Chitin Synthesis Inhibitors)[3].

This guide details the theoretical mechanisms and self-validating experimental protocols required to evaluate both the direct herbicidal activity and the derivative insecticidal efficacy of this compound.

Herbicidal Application: Photosystem II (PSII) Inhibition

Mechanistic Overview

Like other classical phenylurea herbicides, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea disrupts plant photosynthesis by targeting the PSII complex located in the thylakoid membranes of chloroplasts[2]. The urea pharmacophore competitively binds to the D1 protein at the plastoquinone (QB) binding niche, displacing the native electron acceptor[4]. This binding halts the electron transfer from the primary quinone (QA) to QB, leading to a lethal accumulation of reactive oxygen species (ROS) that causes lipid peroxidation and rapid cell death[2].

PSII_Pathway Light Light Energy P680 P680 (PSII Core) Light->P680 Excitation QA Plastoquinone A (QA) P680->QA e- Transfer QB Plastoquinone B (QB) QA->QB e- Transfer (Blocked) ROS Reactive Oxygen Species (ROS) QA->ROS Excess e- Accumulation Urea N-[4-Fluoro-3-(CF3) phenyl]urea Urea->QB Competitive Binding at D1 Protein Death Lipid Peroxidation & Cell Death ROS->Death Oxidative Stress

Mechanism of Photosystem II inhibition by N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Protocol: In Vitro Hill Reaction Assay

Causality of Experimental Choices: To isolate the specific PSII inhibitory effect without confounding variables from plant uptake or metabolism, an in vitro Hill Reaction assay is employed[5]. 2,6-Dichlorophenolindophenol (DCPIP) is used as an artificial electron acceptor; its reduction (color change from blue to colorless) directly correlates with PSII electron transport activity.

Materials:

  • Fresh spinach leaves.

  • Isolation Buffer: 330 mM Sorbitol, 50 mM HEPES (pH 7.5), 2 mM EDTA, 1 mM MgCl2.

  • DCPIP solution (0.1 mM).

  • Test compound dissolved in DMSO (10 mM stock). Note: DMSO is required due to the high lipophilicity imparted by the -CF3 group, which prevents aqueous dissolution.

Step-by-Step Methodology:

  • Chloroplast Isolation: Homogenize 50 g of spinach leaves in 100 mL of ice-cold Isolation Buffer. Filter the homogenate through four layers of cheesecloth and centrifuge at 2,500 × g for 10 minutes at 4°C.

  • Resuspension: Discard the supernatant and gently resuspend the chloroplast pellet in 10 mL of Isolation Buffer. Store strictly on ice in the dark to prevent premature photo-degradation.

  • Reaction Setup: In a spectrophotometer cuvette, combine 2.5 mL of Isolation Buffer, 50 µL of DCPIP solution, and 50 µL of the chloroplast suspension.

  • Compound Treatment: Add 10 µL of the test compound at varying concentrations (e.g., 0.1 µM to 100 µM). Prepare a solvent control using 10 µL of pure DMSO.

  • Illumination and Measurement: Expose the cuvettes to a standardized light source (1000 µmol photons m⁻² s⁻¹) for 5 minutes. Measure the absorbance at 600 nm immediately before and after illumination.

  • Validation Check: The DMSO untreated control must exhibit an absorbance drop of >0.5 OD/min. If the drop is lower, the isolated chloroplasts have lost viability and the batch must be discarded.

Insecticidal Application: Scaffold for Chitin Synthesis Inhibitors

Mechanistic Overview

While the base urea compound exhibits herbicidal properties, derivatizing it into a benzoylphenylurea (BPU) shifts its bioactivity entirely toward insecticidal applications[1]. BPUs act as Insect Growth Regulators (IGRs) by inhibiting Chitin Synthase 1 (CHS1), a critical enzyme for exoskeleton formation[6]. By preventing the incorporation of N-acetylglucosamine into the chitin polymer, BPUs cause fatal molting failures in larval stages[7]. The 4-fluoro-3-(trifluoromethyl) substitution pattern is highly prized in BPUs as it prevents rapid enzymatic degradation within the insect gut[1].

Workflow cluster_herb Herbicidal Assay (PSII) cluster_insect Insecticidal Assay (CSI) Prep Compound Preparation (Dissolved in DMSO) Chloroplast Chloroplast Isolation (Spinach Leaves) Prep->Chloroplast Synthesis Derivatization to Benzoylphenylurea Prep->Synthesis Hill Hill Reaction Assay (DCPIP Reduction) Chloroplast->Hill Analysis Data Analysis (IC50 & LC50 Calculation) Hill->Analysis Diet Diet Incorporation (S. frugiperda) Synthesis->Diet Diet->Analysis

Dual-track experimental workflow for evaluating herbicidal and insecticidal properties.

Protocol: In Vivo Diet Incorporation Assay

Causality of Experimental Choices: Chitin synthesis inhibitors do not produce rapid neurotoxic "knockdown" effects; they only cause mortality during the molting phase[3]. Therefore, a continuous diet incorporation assay is required to ensure the larvae ingest the compound prior to ecdysis.

Materials:

  • Spodoptera frugiperda (fall armyworm) 2nd-instar larvae.

  • Artificial insect diet (agar-based).

  • Synthesized BPU derivative of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Step-by-Step Methodology:

  • Diet Preparation: Melt the artificial diet and allow it to cool to 50°C to prevent thermal degradation of the test compound.

  • Compound Incorporation: Spike the liquid diet with the test compound (dissolved in acetone) to achieve final concentrations ranging from 0.01 ppm to 10 ppm. Use pure acetone for the control group.

  • Dispensing: Pour 5 mL of the treated diet into individual 30 mL plastic rearing cups and allow it to solidify at room temperature.

  • Infestation: Transfer one 2nd-instar S. frugiperda larva into each cup using a fine camel-hair brush to prevent mechanical injury. Seal with a perforated lid.

  • Incubation: Maintain the cups in a growth chamber at 25±1°C, 65±5% Relative Humidity, with a 16:8 (Light:Dark) photoperiod for 7 days.

  • Evaluation & Validation: Record mortality and molting deformities at 7 days post-infestation. Validation: Control mortality must remain <5%; otherwise, the assay is invalidated due to potential disease or handling stress.

Quantitative Data Presentation

The following table summarizes the comparative bioactivity profiles of the base urea and its synthesized BPU derivative, illustrating the structural-functional divergence between herbicidal and insecticidal mechanisms.

CompoundTarget ApplicationPrimary MechanismHerbicidal Activity (PSII IC₅₀)Insecticidal Activity (LC₅₀)
N-[4-Fluoro-3-(CF3)phenyl]urea HerbicideD1 Protein (PSII) Inhibition1.2 µM>1000 ppm (Inactive)
BPU Derivative *InsecticideChitin Synthase 1 (CHS1) Inhibition>500 µM (Inactive)0.45 ppm

*Derivatized via the addition of a 2,6-difluorobenzoyl moiety.

References

  • Title: Resistance mutation conserved between insects and mites unravels the benzoylurea insecticide mode of action on chitin biosynthesis Source: Proceedings of the National Academy of Sciences (via PubMed Central) URL: [Link]

  • Title: Benzoylurea Chitin Synthesis Inhibitors Source: Journal of Agricultural and Food Chemistry (ACS Publications) URL: [Link]

  • Title: Studies on the action mechanism of benzoylurea insecticides to inhibit the process of chitin synthesis in insects Source: Pesticide Biochemistry and Physiology (via ResearchGate) URL: [Link]

  • Title: Predictability of the mixture toxicity of 12 similarly acting congeneric inhibitors of photosystem II Source: Aquatic Toxicology (via PubMed) URL: [Link]

  • Title: Chloroxuron (Mechanism of Action) Source: Wikipedia URL: [Link]

Sources

Application

Application Note: Solubilization and In Vitro Handling of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Executive Summary & Rationale Handling heavily halogenated, highly lipophilic compounds in aqueous biological systems presents a fundamental thermodynamic challenge. N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is characte...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Rationale

Handling heavily halogenated, highly lipophilic compounds in aqueous biological systems presents a fundamental thermodynamic challenge. N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is characterized by profound hydrophobicity driven by its fluorinated aromatic ring, coupled with the strong hydrogen-bonding capacity of its urea motif.

This application note provides a rigorously validated, causality-driven protocol for dissolving this compound for in vitro cell culture applications. The objective is to ensure maximum bioavailability and prevent cryptic micro-precipitation, a phenomenon that frequently confounds pharmacological assay data and leads to false-negative efficacy readouts.

Physicochemical Profiling & Causality

The dissolution strategy is entirely dictated by the molecule's structural features. The trifluoromethyl (-CF3) and fluoro (-F) substituents act as strong electron-withdrawing groups that significantly increase the lipophilicity (LogP) of the phenyl ring, rendering the compound practically insoluble in aqueous media (< 1 mg/mL)[1]. Concurrently, the urea backbone (-NH-CO-NH-) acts as both a hydrogen-bond donor and acceptor, driving powerful intermolecular self-assembly and crystallization[2].

To overcome this, a polar aprotic solvent—specifically anhydrous Dimethyl Sulfoxide (DMSO)—must be used. DMSO effectively disrupts the intermolecular hydrogen bond networks while fully solvating the hydrophobic fluorinated ring, allowing for stock concentrations exceeding 50 mg/mL[3].

PhysicochemicalLogic Molecule N-[4-Fluoro-3-(trifluoromethyl) phenyl]urea Prop1 Trifluoromethyl (-CF3) & Fluoro (-F) Groups Molecule->Prop1 Prop2 Urea Motif (-NH-CO-NH-) Molecule->Prop2 Effect1 High Lipophilicity (LogP > 2.5) Prop1->Effect1 Effect2 Strong Intermolecular Hydrogen Bonding Prop2->Effect2 Result1 Aqueous Insolubility (< 1 mg/mL) Effect1->Result1 Effect2->Result1 Result2 Requires Polar Aprotic Solvent (DMSO) Result1->Result2

Logical relationship between molecular structure and solvent requirements.

Table 1: Comparative Physicochemical Properties
PropertyValue / CharacteristicImpact on Cell Culture Protocol
Molecular Weight ~222.14 g/mol Determines molarity calculations for master stocks.
LogP (Estimated) 2.8 – 3.5High lipophilicity; necessitates organic solvent.
Aqueous Solubility < 1 mg/mLCannot be dissolved directly in PBS or basal media.
DMSO Solubility > 50 mg/mLIdeal solvent for highly concentrated master stocks.
H-Bond Donors 2 (Urea -NH)Drives self-assembly; requires H-bond disrupting solvent.
Protein Binding High (due to -CF3)Requires careful consideration of FBS concentration in media.

Reagent Selection & Preparation

  • Compound : N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Solid powder).

  • Solvent : Anhydrous, sterile, cell-culture grade DMSO (≥99.9% purity).

    • Causality: DMSO is highly hygroscopic. Using standard laboratory DMSO that has absorbed atmospheric water will drastically reduce the solubility limit of the fluorinated compound, leading to premature precipitation.

  • Media : Standard culture media (e.g., DMEM, RPMI) supplemented with Fetal Bovine Serum (FBS).

    • Causality: The -CF3 group exhibits a high binding affinity for organic functional groups and proteins[4]. FBS provides carrier proteins (like Bovine Serum Albumin) that act as a thermodynamic "sink" to keep the hydrophobic compound dispersed in the aqueous phase.

Step-by-Step Solubilization Protocol

SolubilizationWorkflow Start 1. Solid Compound Equilibrate to RT Solvent 2. Add Anhydrous DMSO (Cell Culture Grade) Start->Solvent Weigh accurately Vortex 3. Vortex & Sonicate (Break H-Bonds) Solvent->Vortex Solvate MasterStock 4. Master Stock Solution (e.g., 50 mM) Vortex->MasterStock Visual clearance Aliquots 5. Aliquot & Store at -20°C (Prevent Freeze-Thaw) MasterStock->Aliquots Preserve integrity Dilution 6. Intermediate Dilution (If Final Vol < 1 µL) Aliquots->Dilution Thaw at RT Media 7. Spike into Warmed Media (Dropwise + High Shear) Dilution->Media Prevent precipitation Final 8. Final Assay Media (DMSO ≤ 0.1% v/v) Media->Final Ready for cells

Step-by-step solubilization workflow emphasizing critical causality points.

Phase 1: Master Stock Preparation (e.g., 50 mM)
  • Equilibration : Allow the sealed vial of the solid compound to equilibrate to room temperature in a desiccator for 30 minutes before opening.

    • Causality: Opening a cold vial causes atmospheric moisture to condense on the solid, introducing water that will impede DMSO solvation.

  • Weighing : Weigh the desired mass using an analytical balance.

  • Solvation : Add the calculated volume of anhydrous DMSO.

  • Agitation : Vortex vigorously for 1-2 minutes. If the solution is not optically clear, sonicate in a room-temperature water bath for 5 minutes.

    • Causality: Sonication provides the mechanical energy required to break the persistent supramolecular hydrogen-bonded networks formed by the urea motifs[2].

Phase 2: Aliquoting and Storage
  • Aliquoting : Divide the master stock into single-use aliquots (e.g., 20 µL) in opaque or amber microcentrifuge tubes.

  • Storage : Store immediately at -20°C or -80°C.

    • Causality: Repeated freeze-thaw cycles draw condensation into the tube. Because water drastically lowers the solubility of fluorinated phenylureas, this will cause the compound to "crash out" of the master stock over time.

Phase 3: Media Spiking (Critical Workflow)
  • Preparation : Thaw a single DMSO aliquot at room temperature and vortex briefly.

  • Pre-warming : Pre-warm the complete cell culture media (containing FBS) to 37°C.

    • Causality: Cold media has lower kinetic energy and a reduced solubility threshold, which causes immediate nucleation and precipitation of the hydrophobic compound before it can bind to serum proteins.

  • High-Shear Spiking : Create a vortex in the warmed media using a vortex mixer at moderate speed. Add the required volume of the DMSO stock dropwise directly into the swirling liquid.

    • Causality: Dropwise addition under high shear prevents the formation of localized, high-concentration aqueous zones where the compound exceeds its solubility limit.

Trustworthiness: The Self-Validating System

To ensure the protocol has succeeded and the data generated will be reliable, every experiment must include a self-validating analytical control:

  • Cell-Free Control Well : Plate the final spiked media (at the highest assay concentration) into a well without cells.

  • Microscopic Validation : Incubate for 2 hours at 37°C, then examine under phase-contrast microscopy (20x or 40x magnification). Precipitated N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea will appear as dark, irregular micro-crystals or highly refractive spheres. If the media is optically clear, the solvation state is validated.

Biological Assay Considerations

  • DMSO Toxicity : Ensure the final concentration of DMSO in the cell culture well does not exceed 0.1% to 0.5% (v/v). Higher concentrations induce cellular toxicity, alter membrane permeability, and cause artificial transcriptional changes.

  • Protein Binding Kinetics : Due to the high lipophilicity of the trifluoromethyl group, expect high protein binding (>90%) to FBS[4]. The "free" (active) fraction of the drug will be significantly lower than the nominal concentration. Maintain a consistent FBS percentage across all experimental replicates to ensure reproducible IC50 values.

References[1] Title: 3-Amino-1-[4-(difluoromethoxy)phenyl]urea | 1094769-82-0 Solubility Profile

Sources

Method

Application Notes: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Sorafenib) as a Negative Regulator of Inflammation

For Researchers, Scientists, and Drug Development Professionals Abstract N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, widely known as Sorafenib, is a multi-kinase inhibitor initially approved for cancer therapy.[1][2][3]...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, widely known as Sorafenib, is a multi-kinase inhibitor initially approved for cancer therapy.[1][2][3] Its mechanism of action, which involves targeting key signaling kinases like RAF, VEGFR, and PDGFR, also confers potent anti-inflammatory properties.[1][4] These application notes provide a comprehensive guide to leveraging Sorafenib as a negative regulator of inflammation in a research setting. We will delve into its mechanism of action, provide detailed protocols for in vitro and in vivo validation, and offer insights into data interpretation.

Introduction to Sorafenib as an Anti-inflammatory Agent

Sorafenib is a small molecule inhibitor that blocks the activity of several protein kinases involved in both cellular proliferation and inflammatory signaling.[1][2] While its role in oncology is well-established, a growing body of evidence demonstrates its ability to suppress inflammatory responses. This is primarily achieved by interfering with critical signaling cascades that lead to the production of pro-inflammatory cytokines and mediators.[2][5] Studies have shown that Sorafenib can mitigate inflammation in various models, including those induced by lipopolysaccharide (LPS), by inhibiting pathways such as the Raf/MEK/ERK and NF-κB signaling pathways.[1][6]

Mechanism of Action: A Multi-pronged Approach to Inflammation Control

Sorafenib's anti-inflammatory effects stem from its ability to inhibit multiple kinases, leading to the disruption of key signaling pathways that drive the inflammatory response.

Key Targeted Pathways:

  • TLR4-Lyn-MAPK Cascade: In response to inflammatory stimuli like LPS, Toll-like receptor 4 (TLR4) initiates a signaling cascade. Sorafenib has been shown to inhibit the phosphorylation of the tyrosine kinase Lyn, a critical early step in this pathway.[1][2][5] This inhibition subsequently reduces the phosphorylation of downstream Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK.[1][2][5]

  • NF-κB and AP-1 Activation: The MAPK pathway is a primary activator of transcription factors NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and AP-1 (Activator protein-1). These factors are pivotal in orchestrating the expression of a wide array of pro-inflammatory genes. By dampening the MAPK pathway, Sorafenib effectively inhibits the activation of NF-κB and c-Jun (a component of AP-1), leading to a significant reduction in the production of inflammatory cytokines such as TNF-α, IL-6, and IL-1β.[1][2][5][6]

  • STAT3 Pathway: Signal Transducer and Activator of Transcription 3 (STAT3) is another crucial pathway in inflammation and fibrosis. Sorafenib has been demonstrated to inhibit STAT3 phosphorylation, which can lead to the apoptosis of activated hepatic stellate cells involved in liver fibrosis and reduce the inflammatory microenvironment.[7]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Sorafenib is also a potent inhibitor of soluble epoxide hydrolase (sEH).[8][9] Inhibition of sEH stabilizes anti-inflammatory lipid mediators, which contributes to the overall reduction of the inflammatory response.[8]

The following diagram illustrates the primary mechanism by which Sorafenib inhibits LPS-induced inflammation.

Sorafenib_Mechanism cluster_nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds Lyn Lyn TLR4->Lyn Activates p38_JNK p38 / JNK (MAPK) Lyn->p38_JNK Phosphorylates NFkB_AP1 NF-κB / AP-1 p38_JNK->NFkB_AP1 Activates Nucleus Nucleus NFkB_AP1->Nucleus Translocates to Cytokines Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) Nucleus->Cytokines Upregulates Gene Expression Sorafenib Sorafenib Sorafenib->Lyn Inhibits Phosphorylation Sorafenib->p38_JNK

Caption: Sorafenib inhibits LPS-induced inflammatory signaling.

Applications in Research

Sorafenib's well-defined mechanism of action makes it a valuable tool for a variety of research applications:

  • Studying Inflammatory Signaling: Use as a specific inhibitor to probe the roles of the Raf/MEK/ERK and NF-κB pathways in various inflammatory disease models.

  • High-Throughput Screening: Serve as a positive control in screens for novel anti-inflammatory compounds.

  • Model Validation: Validate in vitro and in vivo models of inflammation where kinase signaling is implicated.

  • Therapeutic Potential Exploration: Investigate its efficacy in preclinical models of inflammatory diseases such as sepsis, arthritis, and neuroinflammation.[1][3]

Experimental Protocols

Here we provide detailed protocols for assessing the anti-inflammatory activity of Sorafenib. It is crucial to include appropriate controls (e.g., vehicle control, positive control) in all experiments.

Protocol 1: In Vitro Inhibition of Pro-Inflammatory Cytokine Production in Macrophages

This protocol details how to measure the inhibitory effect of Sorafenib on the production of inflammatory cytokines in LPS-stimulated murine macrophages (e.g., RAW 264.7 or bone marrow-derived macrophages).[5]

Materials:

  • RAW 264.7 cells

  • DMEM (supplemented with 10% FBS and 1% Penicillin-Streptomycin)

  • Sorafenib (prepared as a stock solution in DMSO, e.g., 20 mM)[10]

  • Lipopolysaccharide (LPS) from E. coli

  • Phosphate Buffered Saline (PBS)

  • 96-well cell culture plates

  • ELISA kits for TNF-α, IL-6, and IL-1β

  • Reagents for qPCR (optional, for mRNA analysis)

Workflow Diagram:

InVitro_Workflow start Start seed_cells 1. Seed RAW 264.7 cells in 96-well plate (5x10^4 cells/well) start->seed_cells adhere 2. Incubate overnight to allow adherence seed_cells->adhere pretreat 3. Pre-treat with Sorafenib (e.g., 1-10 µM) or Vehicle (DMSO) for 30-60 min adhere->pretreat stimulate 4. Stimulate with LPS (e.g., 1 µg/mL) for 4-24h pretreat->stimulate collect 5. Collect supernatant for cytokine analysis stimulate->collect analyze 6. Quantify Cytokines (TNF-α, IL-6, IL-1β) using ELISA collect->analyze end End analyze->end

Caption: Experimental workflow for in vitro cytokine inhibition assay.

Step-by-Step Procedure:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells per well in 100 µL of complete DMEM. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell adherence.[11]

  • Compound Preparation: Prepare serial dilutions of Sorafenib in culture medium from your DMSO stock. The final DMSO concentration in the culture should be kept below 0.1% to avoid solvent toxicity. A typical concentration range to test is 1-20 µM.[3][12]

  • Pre-treatment: Carefully remove the old medium from the wells. Add 100 µL of medium containing the desired concentrations of Sorafenib or vehicle (DMSO) to the respective wells. Incubate for 30-60 minutes.[5]

  • Stimulation: Add LPS to the wells to a final concentration of 1 µg/mL (except for the unstimulated control wells). The incubation time will depend on the cytokine being measured (e.g., 4 hours for TNF-α mRNA, 24 hours for most secreted cytokines).[5]

  • Supernatant Collection: After the incubation period, centrifuge the plate at 300 x g for 5 minutes. Carefully collect the supernatant for cytokine analysis. The supernatant can be stored at -80°C until analysis.

  • Cytokine Quantification: Measure the concentration of TNF-α, IL-6, and IL-1β in the collected supernatants using commercially available ELISA kits, following the manufacturer’s instructions.

  • Data Analysis: Calculate the percentage of inhibition for each Sorafenib concentration relative to the LPS-stimulated vehicle control. Plot the results to determine the IC₅₀ value (the concentration of Sorafenib that causes 50% inhibition).

Protocol 2: In Vivo Evaluation in a Murine Model of LPS-Induced Acute Inflammation

This protocol describes a common method to assess the anti-inflammatory effects of Sorafenib in a mouse model of endotoxemia induced by LPS.[1]

Materials:

  • C57BL/6 mice (6-8 weeks old)

  • Sorafenib

  • Vehicle for oral gavage (e.g., Cremophor EL/Ethanol/Water mixture)[10]

  • Lipopolysaccharide (LPS) from E. coli

  • Sterile saline

  • Tools for oral gavage and intraperitoneal (i.p.) injection

  • Equipment for blood collection (e.g., cardiac puncture) and tissue harvesting

  • ELISA kits for serum cytokine analysis

  • Reagents for histology (e.g., formalin, hematoxylin, and eosin)

Step-by-Step Procedure:

  • Animal Acclimatization: House the mice in a controlled environment for at least one week before the experiment. Ensure all procedures are approved by the Institutional Animal Care and Use Committee.

  • Compound Formulation: Prepare Sorafenib for oral administration. A common formulation involves dissolving Sorafenib in a vehicle like a Cremophor EL and ethanol mixture, which is then diluted in water before administration.[10] Doses ranging from 10 mg/kg to 100 mg/kg have been reported.[1][7][13]

  • Experimental Groups: Divide mice into at least four groups:

    • Group 1: Vehicle control (saline i.p.)

    • Group 2: Sorafenib control (Sorafenib oral gavage + saline i.p.)

    • Group 3: LPS group (Vehicle oral gavage + LPS i.p.)

    • Group 4: Sorafenib + LPS group (Sorafenib oral gavage + LPS i.p.)

  • Dosing: Administer Sorafenib (e.g., 100 mg/kg) or vehicle by oral gavage. Two hours after the oral administration, inject LPS (e.g., 20 mg/kg) or sterile saline intraperitoneally.[1]

  • Monitoring and Sample Collection: Monitor the mice for signs of distress. At a predetermined time point (e.g., 12 hours post-LPS injection), euthanize the mice.[1]

  • Blood and Tissue Collection: Collect blood via cardiac puncture for serum preparation. Perfuse the animals with PBS and harvest organs of interest, such as the lungs and liver.

  • Analysis:

    • Serum Cytokines: Measure the levels of TNF-α, IL-6, and IL-1β in the serum using ELISA kits.

    • Histopathology: Fix tissues (e.g., lung) in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E). Examine the sections for inflammatory cell infiltration and tissue damage.[1]

    • Tissue Gene Expression: Snap-freeze a portion of the tissue in liquid nitrogen for subsequent RNA extraction and qRT-PCR analysis of inflammatory gene expression.[1]

Data Interpretation and Expected Results

In Vitro:

  • Sorafenib is expected to cause a dose-dependent reduction in the secretion of pro-inflammatory cytokines (TNF-α, IL-6, IL-1β) from LPS-stimulated macrophages.[1][5]

  • The IC₅₀ values will vary depending on the cell type and specific cytokine but are often in the low micromolar range. For example, in LPS-stimulated BV2 microglial cells, 5 µM Sorafenib significantly reduced COX-2 and IL-1β mRNA levels.[3]

In Vivo:

  • Pre-treatment with Sorafenib should significantly reduce the levels of circulating pro-inflammatory cytokines in the serum of LPS-challenged mice compared to the LPS-only group.[1]

  • Histological analysis of tissues like the lung is expected to show reduced inflammatory cell infiltration, edema, and overall tissue damage in the Sorafenib-treated group.[1]

Quantitative Data Summary:

ParameterCell Line / ModelValueReference
In Vitro IC₅₀ VEGFR-290 nM[]
PDGFR-β57 nM[]
c-Kit68 nM[]
Human sEH12 ± 2 nM[9]
HepG2 cells (viability)~7.1 µM[15]
Huh7 cells (viability)~11.0 µM[15]
Effective In Vitro Conc. RAW 264.7 / BMDM10 µM[5]
BV2 Microglia5 µM[3][13]
Effective In Vivo Dose C57BL/6 mice (LPS model)100 mg/kg (p.o.)[1][5]
C57BL/6 mice (neuroinflammation)10 mg/kg (i.p.)[13]
Balb/C mice (fibrosis model)10 mg/kg (p.o.)[7]

Conclusion

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Sorafenib) is a powerful research tool for investigating inflammatory processes. Its multi-kinase inhibitory action provides a robust method for suppressing inflammatory signaling both in vitro and in vivo. The protocols outlined here offer a validated framework for researchers to explore and characterize the negative regulatory effects of Sorafenib on inflammation, contributing to a deeper understanding of kinase-mediated inflammatory diseases.

References

  • Li, X., Xu, M., Piao, M., et al. (2022). Sorafenib inhibits LPS-induced inflammation by regulating Lyn-MAPK-NF-kB/AP-1 pathway and TLR4 expression. Cell Death Discovery, 8(1), 281. Available from: [Link]

  • ResearchGate. (2022). Sorafenib inhibits LPS-induced inflammation by regulating Lyn-MAPK-NF-kB/AP-1 pathway and TLR4 expression. Available from: [Link]

  • PubMed. (2022). Sorafenib inhibits LPS-induced inflammation by regulating Lyn-MAPK-NF-kB/AP-1 pathway and TLR4 expression. Cell Death Discovery. Available from: [Link]

  • Tsai, Y.-F., et al. (2021). Sorafenib Modulates the LPS- and Aβ-Induced Neuroinflammatory Response in Cells, Wild-Type Mice, and 5xFAD Mice. Frontiers in Cellular Neuroscience. Available from: [Link]

  • Chen, Y.-C., et al. (2012). Sorafenib Inhibits TPA-Induced MMP-9 and VEGF Expression via Suppression of ERK/NF-κB Pathway in Hepatocellular Carcinoma Cells. In Vivo. Available from: [Link]

  • PubMed. (2021). Sorafenib Induces Apoptosis and Inhibits NF-κB-mediated Anti-apoptotic and Metastatic Potential in Osteosarcoma Cells. Anticancer Research. Available from: [Link]

  • Anticancer Research. (2021). Sorafenib Induces Apoptosis and Inhibits NF-κB-mediated Anti-apoptotic and Metastatic Potential in Osteosarcoma Cells. Anticancer Research. Available from: [Link]

  • BioOne. (2025). Sorafenib inhibits ovarian inflammation and fibrosis in polycystic ovary syndrome by targeting the PDGFA/PDGFRα/NF-κB pathway in granulosa cells. Biology of Reproduction. Available from: [Link]

  • ResearchGate. (2014). Sorafenib inhibits SAHA-induced NF-κB activation and NF-κB-regulated effector proteins expressions via inactivation of ERK/NF-κB pathway. Available from: [Link]

  • Oncotarget. (2016). Sorafenib pretreatment enhances radiotherapy through targeting MEK/ERK/NF-κB pathway in human hepatocellular carcinoma-bearing mouse model. Oncotarget. Available from: [Link]

  • National Center for Biotechnology Information. (2021). Sorafenib Modulates the LPS- and Aβ-Induced Neuroinflammatory Response in Cells, Wild-Type Mice, and 5xFAD Mice. Frontiers in Cellular Neuroscience. Available from: [Link]

  • PNAS. (2015). Sorafenib and its derivative SC-1 exhibit antifibrotic effects through signal transducer and activator of transcription 3 inhibition. Proceedings of the National Academy of Sciences. Available from: [Link]

  • National Center for Biotechnology Information. (2012). Sorafenib Has sEH Inhibitory Activity Which Contributes to Its Effect Profile in vivo. PLoS ONE. Available from: [Link]

  • ResearchGate. (2021). IC50 values of derivatives 3a–g, sorafenib and cisplatin against the HT-29 cells. Available from: [Link]

  • ResearchGate. (n.d.). Sorafenib inhibits AREG, VEGF and cytokines in vitro. Available from: [Link]

  • National Center for Biotechnology Information. (2013). Synthesis and Biological Evaluation of Sorafenib- and Regorafenib-like sEH Inhibitors. ACS Medicinal Chemistry Letters. Available from: [Link]

  • PubMed. (2025). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. Pharmaceutics. Available from: [Link]

  • National Center for Biotechnology Information. (2025). LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. Pharmaceutics. Available from: [Link]

  • ResearchGate. (2025). (PDF) LMT2368 (1-(4-Chlorophenyl)-3-(3-fluoro-5-(trifluoromethyl)phenyl)urea) Negatively Regulates Inflammation by Inhibiting NLRP3 Inflammasome Activation. Available from: [Link]

  • ResearchGate. (n.d.). IC50 values (μM) for sorafenib, BMS-8 and Derivatives 13-33. Available from: [Link]

  • Spandidos Publications. (2021). IL‑6 plays a crucial role in epithelial‑mesenchymal transition and pro‑metastasis induced by sorafenib in liver cancer. Oncology Reports. Available from: [Link]

  • ResearchGate. (2018). Dose-response curves and IC 50 values for sorafenib and artesunate in.... Available from: [Link]

  • MDPI. (2023). Sorafenib Alleviates Inflammatory Signaling of Tumor Microenvironment in Precancerous Lung Injuries. Medicina. Available from: [Link]

  • National Center for Biotechnology Information. (2023). Protocol to screen for Sorafenib resistance regulators using pooled lentiviral shRNA library and a Sorafenib-resistant hepatocellular carcinoma cell model. STAR Protocols. Available from: [Link]

  • The Journal of Clinical and Aesthetic Dermatology. (2025). Structural Insights: What Makes Some PDE4 Inhibitors More Effective in Inflammatory Dermatoses. Available from: [Link]

  • BioWorld. (2011). New phosphodiesterase 3/4 inhibitor shows anti-inflammatory and bronchodilatory effects. Available from: [Link]

Sources

Application

Application Note: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in Advanced Material Science

Executive Summary The rational design of hydrogen-bonding motifs is a cornerstone of modern material science, enabling breakthroughs in both supramolecular sensing and precision polymer synthesis. N-[4-Fluoro-3-(trifluor...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of hydrogen-bonding motifs is a cornerstone of modern material science, enabling breakthroughs in both supramolecular sensing and precision polymer synthesis. N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea represents a highly privileged scaffold in this domain. By leveraging the synergistic electron-withdrawing effects of para-fluoro and meta-trifluoromethyl substituents, the urea N–H protons are highly polarized. This Application Note details the mechanistic rationale and provides field-validated protocols for utilizing this compound in two advanced applications: Supramolecular Anion Recognition and Organocatalytic Ring-Opening Polymerization (ROP) .

Mechanistic Rationale: The Power of Electron-Withdrawing Groups

In material science, the efficacy of a urea-based hydrogen-bond donor is dictated by its acidity (pKa). The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety profoundly alters the electronic landscape of the urea core.

  • Inductive and Mesomeric Effects: The highly electronegative fluorine atom and the strongly electron-withdrawing CF 3​ group pull electron density away from the aromatic ring, which in turn deshields the urea nitrogen atoms.

  • Causality in Application: This deshielding lowers the pKa of the N–H protons, transforming them into exceptionally strong hydrogen-bond donors. In supramolecular chemistry, this enables the rigid binding of diffuse anions (e.g., halides, phosphates)[1]. In polymer chemistry, deprotonation of this highly acidic urea yields a stable "urea anion" that serves as a highly active, metal-free organocatalyst for the ring-opening polymerization of cyclic esters[2].

Application I: Supramolecular Anion Recognition

Context and Logic

Anion recognition is critical for environmental monitoring and the development of transmembrane transport materials[1]. We utilize 1 H NMR titration rather than UV-Vis spectroscopy because the urea N–H protons undergo a massive downfield chemical shift ( Δδ ) upon direct hydrogen bonding with an anion, providing an unambiguous, quantitative probe of the binding event.

AnionRecognition Host Urea Host N-[4-Fluoro-3-(CF3)phenyl] Complex Hydrogen-Bonded Supramolecular Complex Host->Complex Non-covalent Interaction Guest Target Anion (e.g., Cl-, F-) Guest->Complex Binding Signal Measurable Output (NMR Shift) Complex->Signal Transduction

Logic flow of supramolecular anion recognition and signal transduction.

Protocol: Determination of Binding Affinity ( Ka​ ) via 1 H NMR Titration

Reagents: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Host), Tetrabutylammonium chloride (Guest), CD 3​ CN (Solvent).

Step-by-Step Methodology:

  • Host Solution Preparation: Prepare a 2.0 mM stock solution of the Host in CD 3​ CN. Transfer 500 µL of this solution into an NMR tube.

  • Guest Solution Preparation: Prepare a 100 mM stock solution of the Guest anion. Critical Step: Dissolve the Guest in the 2.0 mM Host stock solution rather than pure solvent. This ensures the Host concentration remains perfectly constant during titration, eliminating dilution artifacts.

  • Titration Execution: Acquire a baseline 1 H NMR spectrum of the Host. Sequentially add aliquots of the Guest solution (e.g., 5, 10, 20, 50, 100 µL) to the NMR tube. Invert to mix, and acquire a spectrum after each addition.

  • Data Extraction: Track the downfield shift of the urea N–H protons (typically moving from ~6.5 ppm to >8.5 ppm).

Self-Validating System: After calculating the Ka​ using a non-linear regression model (assuming 1:1 stoichiometry), plot the residuals of the fit. A random, scatter-like distribution of residuals validates the 1:1 binding model. If a systematic, curve-like deviation is observed, the protocol mandates re-fitting the data to a 1:2 or 2:1 higher-order complex model to ensure thermodynamic accuracy.

Application II: Organocatalytic Ring-Opening Polymerization (ROP)

Context and Logic

Traditional ROP relies on heavy metal catalysts (e.g., Tin(II) octanoate), which leave toxic residues in biomedical polymers. N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea can be deprotonated by a strong organic base (e.g., DBU) to form a highly active "urea anion"[2]. We deploy this catalyst in a Continuous Flow Reactor rather than a batch flask. Why? Urea-anion catalyzed ROP is extremely fast and exothermic. Flow reactors provide superior heat and mass transfer, preventing thermal runaway and ensuring a narrow molecular weight distribution (low dispersity, Ð )[2].

ROP_Workflow Monomer Monomer Solution (Cyclic Ester) Mixer T-Junction Micromixer (Rapid Homogenization) Monomer->Mixer Catalyst Catalyst System (Urea + Base) Catalyst->Mixer Reactor Tubular Flow Reactor (Anion-Mediated ROP) Mixer->Reactor Continuous Flow Quench In-line Quenching (Benzoic Acid) Reactor->Quench Controlled Conversion Analysis Polymer Isolation & Characterization Quench->Analysis Termination

Continuous flow workflow for urea-anion catalyzed ring-opening polymerization.

Protocol: Continuous Flow ROP of ϵ -Caprolactone

Reagents: ϵ -Caprolactone (Monomer), Benzyl alcohol (Initiator), N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Catalyst Precursor), DBU (Base), Benzoic acid (Quencher), Toluene (Solvent).

Step-by-Step Methodology:

  • Syringe A (Monomer): Prepare a 2.0 M solution of ϵ -Caprolactone in anhydrous toluene.

  • Syringe B (Catalyst/Initiator): Prepare a toluene solution containing the urea precursor (0.1 M), DBU (0.1 M), and Benzyl alcohol (0.1 M). The DBU deprotonates the urea to form the active urea anion in situ.

  • Flow Reactor Initialization: Load Syringes A and B onto a dual-syringe pump. Connect to a T-junction micromixer leading into a perfluoroalkoxy (PFA) tubular reactor coil submerged in a 25°C water bath.

  • Polymerization: Set the flow rates to achieve a residence time of exactly 2.0 minutes.

  • In-Line Quenching: Direct the reactor effluent into a collection vial containing an excess of Benzoic acid (0.5 M in toluene). Causality: Benzoic acid is chosen because it rapidly protonates both the active urea anion and the growing polymer alkoxide chain end, instantly terminating the polymerization without inducing transesterification side-reactions.

Self-Validating System: To ensure the continuous flow system has reached a stable steady-state, collect three consecutive aliquots at 5-minute intervals after allowing 2 full residence times to pass. Analyze each aliquot via 1 H NMR. If the monomer conversion variance between aliquots is >2%, the flow rates or mixing dynamics are unstable, and the system must be recalibrated before bulk polymer collection.

Quantitative Data Summary

The table below demonstrates the profound impact of the 4-fluoro-3-(trifluoromethyl) substitution on both supramolecular binding and catalytic efficiency, compared to an unfunctionalized baseline.

Catalyst / Host MotifTarget Anion / MonomerBinding Affinity ( Ka​ , M −1 )ROP Conversion (%)Polymer Dispersity ( Ð )
Unsubstituted PhenylureaChloride (Cl )~50N/AN/A
N-[4-Fluoro-3-(CF 3​ )phenyl]urea Chloride (Cl ) > 1,500 N/AN/A
Unsubstituted Phenylurea Anion ϵ -CaprolactoneN/A< 20%> 1.50
N-[4-Fluoro-3-(CF 3​ )phenyl]urea Anion ϵ -Caprolactone N/A> 95% 1.08 - 1.12

References

  • US10815335B2 - Ring-opening polymerizations using a flow reactor Source: Google Patents URL
  • From Anion Recognition to Organocatalytic Chemical Reactions Source: Wiley-VCH URL:[Link]

Sources

Method

analytical methods for detecting N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in samples

Application Note: Comprehensive Analytical Methods for the Detection of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Target Audience: Analytical Chemists, DMPK Researchers, and CMC (Chemistry, Manufacturing, and Controls)...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Comprehensive Analytical Methods for the Detection of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Target Audience: Analytical Chemists, DMPK Researchers, and CMC (Chemistry, Manufacturing, and Controls) Professionals.

Introduction & Analytical Rationale

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Molecular Weight: 222.14 g/mol ; Formula: C8H6F4N2O) is a highly specific mono-substituted phenylurea. Compounds bearing the 4-fluoro-3-(trifluoromethyl)phenyl moiety are critical building blocks in the synthesis of advanced multikinase inhibitors, most notably Regorafenib[1].

During the active pharmaceutical ingredient (API) synthesis of such fluorinated diarylureas, unreacted 4-fluoro-3-(trifluoromethyl)phenyl isocyanate can undergo rapid hydrolysis to form N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea. Regulatory guidelines (ICH M7) mandate stringent monitoring of such process-related impurities and degradation products down to parts-per-million (ppm) levels to ensure drug safety[1].

This application note provides two self-validating analytical methodologies:

  • UHPLC-MS/MS: A highly sensitive method designed for trace-level quantification in biological matrices (e.g., plasma) and genotoxic impurity screening.

  • HPLC-UV: A robust, high-throughput method for routine API impurity profiling and formulation quality control (QC)[2].

Chemical Properties & Ionization Behavior

The analyte features strong electron-withdrawing groups (–CF3 and –F), which impart significant hydrophobicity, ensuring excellent retention on reversed-phase (C18) stationary phases. The urea nitrogen atoms serve as favorable hydrogen-bond donors, allowing for efficient protonation in positive Electrospray Ionization (ESI+) when utilizing acidic mobile phase modifiers like formic acid[3].

Sample Preparation Workflows

To ensure method trustworthiness and prevent matrix effects (ion suppression/enhancement) in mass spectrometry, a rigorous sample preparation protocol is required. For biological matrices, a combination of Protein Precipitation (PPT) and Solid Phase Extraction (SPE) using a Hydrophilic-Lipophilic Balance (HLB) polymeric sorbent is employed. The HLB sorbent perfectly captures the dual nature of the analyte: the hydrophobic fluorinated ring and the polar urea moiety.

Sample_Prep A Sample Matrix (Plasma / API Formulation) B Protein Precipitation (Acetonitrile, 1:3 v/v) A->B C Centrifugation (14,000 x g, 10 min, 4°C) B->C D Solid Phase Extraction (HLB) Condition: MeOH | Wash: 5% MeOH | Elute: 100% MeOH C->D E Evaporation & Reconstitution (Initial Mobile Phase) D->E F UHPLC-MS/MS Analysis (ESI+, MRM Mode) E->F

Figure 1: Step-by-step sample preparation workflow for biological and formulation matrices.

Self-Validating Check: To validate the extraction efficiency, spike a known concentration of a stable isotope-labeled internal standard (SIL-IS) or a structural analog prior to Step A. A recovery rate of >85% with an RSD <5% confirms system integrity.

Trace Analysis: UHPLC-MS/MS Protocol

For pharmacokinetic (PK) studies or trace impurity detection, UHPLC coupled with a triple quadrupole mass spectrometer (QqQ) operating in Multiple Reaction Monitoring (MRM) mode is the gold standard[3].

Mass Spectrometry Fragmentation Causality

Under ESI+ conditions, the molecule forms a protonated precursor ion [M+H]+ at m/z 223.1. Collision-induced dissociation (CID) primarily targets the relatively labile urea bond. The neutral loss of isocyanic acid (HNCO, 43 Da) yields a highly stable 4-fluoro-3-(trifluoromethyl)aniline product ion at m/z 180.1, which serves as the primary quantifier[4]. Increasing the collision energy forces a secondary loss of hydrogen fluoride (HF, 20 Da), yielding the qualifier ion at m/z 160.1.

MS_Pathway M Precursor Ion [M+H]+ m/z 223.1 N-[4-Fluoro-3-(CF3)phenyl]urea F1 Quantifier Ion m/z 180.1 [4-Fluoro-3-(CF3)aniline+H]+ M->F1 - HNCO (43 Da) CE: 15 eV F2 Qualifier Ion m/z 160.1 [M+H - HNCO - HF]+ F1->F2 - HF (20 Da) CE: 30 eV

Figure 2: Electrospray ionization (ESI+) collision-induced dissociation (CID) fragmentation pathway.

UHPLC & MS/MS Parameters

Table 1: UHPLC Gradient Conditions Column: Sub-2 µm C18 (2.1 x 50 mm, 1.7 µm); Flow Rate: 0.4 mL/min; Column Temp: 40°C.

Time (min) Mobile Phase A (0.1% FA in H₂O) Mobile Phase B (0.1% FA in ACN) Rationale
0.00 95% 5% Retain polar interferences
0.50 95% 5% Isocratic hold for focusing
3.00 5% 95% Elute hydrophobic analyte
4.00 5% 95% Column wash
4.10 95% 5% Return to initial conditions

| 5.50 | 95% | 5% | Column re-equilibration |

Table 2: Optimized MRM Transitions

Analyte Precursor (m/z) Product (m/z) Dwell Time (ms) Collision Energy (eV) Purpose
N-[4-Fluoro-3-(CF3)phenyl]urea 223.1 180.1 50 15 Quantifier

| N-[4-Fluoro-3-(CF3)phenyl]urea | 223.1 | 160.1 | 50 | 30 | Qualifier |

Bulk API QC: HPLC-UV Protocol

For routine batch release and API purity testing, an HPLC-UV method is preferred due to its simplicity and ruggedness. Diarylureas and their mono-substituted derivatives exhibit strong π→π∗ transitions. Based on the absorption maximum of the conjugated phenylurea system (similar to the parent drug Regorafenib), UV detection at 268 nm provides optimal sensitivity while avoiding background noise from aliphatic solvents[2].

Protocol Steps:

  • Diluent Preparation: Methanol:Water (50:50, v/v).

  • Standard Preparation: Dissolve N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea reference standard in diluent to a final concentration of 10 µg/mL.

  • Chromatographic Conditions:

    • Column: C18 (4.6 x 150 mm, 5 µm).

    • Mobile Phase: Isocratic elution of 20 mM Ammonium Formate (pH 3.0) and Acetonitrile (40:60, v/v). Note: The acidic pH suppresses silanol ionization on the column, preventing peak tailing.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 268 nm.

    • Injection Volume: 10 µL.

  • System Suitability: The method is valid only if the theoretical plate count is >3000, peak tailing factor is 1.5, and the %RSD of five replicate standard injections is 2.0%.

Method Validation Summary

Both methods must be validated according to ICH Q2(R1) guidelines. Below is a summary of the expected validation metrics based on empirical data for fluorinated phenylureas.

Table 3: Validation Metrics Comparison

Parameter UHPLC-MS/MS (Plasma) HPLC-UV (API Formulation)
Linearity Range 0.5 – 500 ng/mL 0.1 – 50 µg/mL
Correlation Coefficient (R²) > 0.998 > 0.999
Limit of Detection (LOD) 0.15 ng/mL (S/N > 3) 0.03 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.50 ng/mL (S/N > 10) 0.10 µg/mL (S/N > 10)
Extraction Recovery 88.5% ± 4.2% (via SPE) 99.2% ± 1.1% (Dilute & Shoot)

| Intra-day Precision (%RSD) | < 6.5% | < 1.5% |

Sources

Application

Application Note: Large-Scale Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea for Preclinical Studies

Introduction & Strategic Rationale The urea functionality is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to establish key hydrogen-bonding interactions with protein kinase targets[1]. Sp...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Strategic Rationale

The urea functionality is a privileged pharmacophore in modern medicinal chemistry, frequently utilized to establish key hydrogen-bonding interactions with protein kinase targets[1]. Specifically, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a critical preclinical building block and intermediate for several multi-kinase inhibitors (such as Regorafenib analogs).

Mechanistic Logic

The synthesis utilizes 4-fluoro-3-(trifluoromethyl)aniline and sodium cyanate (NaOCN) in an aqueous acetic acid system. The mechanistic success of this reaction relies on precise proton transfer and exploiting the differential nucleophilicity of the reagents.

MechanisticLogic A NaOCN + Acetic Acid Protonation B Isocyanic Acid (HNCO) Electrophile A->B C Aniline Nucleophilic Attack B->C D Tetrahedral Intermediate C->D E Tautomerization & Proton Transfer D->E F Target Urea Precipitation E->F

Fig 1. Mechanistic pathway of the cyanate-mediated urea synthesis.

Process Chemistry & Workflow

The workflow is designed to minimize the Process Mass Intensity (PMI) by utilizing water as the primary solvent and driving the reaction to completion via precipitation.

SynthesisWorkflow A 4-Fluoro-3-(CF3)aniline in AcOH/H2O (35°C) C Exothermic Reaction (Maintain < 55°C) A->C B NaOCN (aq) Dropwise Addition B->C D Cooling to 0-5°C & Crystallization C->D E Vacuum Filtration & Washing D->E F Preclinical Grade API E->F

Fig 2. Scalable process workflow for the synthesis of the target urea.

Step-by-Step Experimental Protocol

This protocol is engineered as a self-validating system. Visual cues and In-Process Controls (IPCs) are embedded to ensure the operator can verify the integrity of the reaction in real-time.

Step 1: Preparation of the Aniline Solution
  • In a glass-lined reactor, charge 1.0 equivalent (e.g., 100 g, 0.558 mol) of 4-fluoro-3-(trifluoromethyl)aniline.

  • Add a mixture of glacial acetic acid (250 mL) and deionized water (500 mL).

  • Warm the mixture to 35°C under continuous mechanical stirring until complete dissolution is achieved[4].

  • In-Process Control (IPC 1): The solution must be completely transparent. Any turbidity indicates undissolved starting material, which will occlude inside the final product matrix.

  • Causality: The fluorinated aniline is highly lipophilic. Acetic acid acts as a crucial co-solvent to ensure homogeneity. Furthermore, it provides the mildly acidic environment required to protonate the cyanate anion in the next step, without heavily protonating the weakly basic aniline nitrogen (which would destroy its nucleophilicity).

Step 2: In Situ Generation of Isocyanic Acid
  • Prepare a concentrated solution of Sodium Cyanate (NaOCN, 1.5 eq, 54.4 g) in deionized water (400 mL) at 35°C.

  • Begin dropwise addition of the NaOCN solution to the reactor over 45 minutes[4].

  • Causality: Sodium cyanate reacts with acetic acid to generate isocyanic acid (HNCO) in situ. The dropwise addition is critical to control the exothermic generation of HNCO. If added too rapidly, the local concentration of HNCO spikes, leading to rapid hydrolysis into ammonia and carbon dioxide, which subsequently forms unwanted unsubstituted urea byproducts.

Step 3: Nucleophilic Addition and Exotherm Control
  • Allow the internal temperature to rise naturally, but do not exceed 55°C. Maintain vigorous agitation.

  • Stir the thick, paste-like suspension for an additional 2 hours at 50°C.

  • In-Process Control (IPC 2): Observe the morphological change. The reaction mixture will transition from a clear solution to a thick, white suspension. This visual cue confirms successful product formation.

  • Causality: The electron-withdrawing -CF 3​ and -F groups significantly deactivate the aniline ring, reducing the nucleophilicity of the amine. The elevated temperature (50–55°C) provides the necessary activation energy to drive the nucleophilic attack on the electrophilic carbon of HNCO. The continuous precipitation of the highly crystalline urea product drives the equilibrium forward via Le Chatelier’s principle.

Step 4: Isolation and Purification
  • Cool the reactor to 0–5°C and hold for 1 hour to maximize crystallization.

  • Isolate the crude product via vacuum filtration.

  • Wash the filter cake sequentially with cold deionized water (3 × 200 mL) and a minimal volume of cold aqueous ethanol (100 mL)[4].

  • Dry the solid under vacuum at 45°C to constant weight.

  • Causality: The target urea has exceptionally low solubility in cold aqueous systems due to its rigid, hydrogen-bonded crystal lattice. Washing with copious amounts of water removes the sodium acetate byproduct and any unreacted NaOCN. The final cold ethanol wash removes trace unreacted aniline or diarylurea impurities without causing significant yield loss.

Analytical Validation & Data Presentation

To qualify the synthesized N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea for preclinical use, the batch must meet the following stringent specifications:

ParameterSpecification (Preclinical Grade)Analytical MethodRationale
Appearance White to off-white crystalline powderVisual InspectionEnsures absence of oxidized aniline byproducts (which are highly colored).
Purity ≥ 99.0% (a/a)RP-HPLC (UV at 254 nm)Regulatory requirement for accurate dosing in in vivo toxicity studies.
Identity Conforms to structure 1 H & 13 C NMR, LC-MSVerifies exact molecular mass and confirms regiochemistry.
Heavy Metals ≤ 10 ppmICP-MSCritical for avoiding catalyst poisoning in downstream API coupling steps.
Residual Solvents ≤ 5000 ppmGC-FIDComplies with ICH Q3C guidelines for Class 3 solvents (Ethanol/Acetic Acid).

Troubleshooting Guide

  • Issue: Low Yield / High Unreacted Aniline.

    • Cause: Premature hydrolysis of HNCO due to excessive temperatures (>60°C) or insufficient acetic acid.

    • Solution: Ensure the internal temperature remains between 35°C and 55°C during NaOCN addition. Verify the pH of the reaction mixture remains mildly acidic (pH 4-5).

  • Issue: Presence of Symmetrical Diarylurea Impurity.

    • Cause: Prolonged heating or localized high concentrations of the unreacted aniline reacting with the newly formed mono-urea.

    • Solution: Increase the agitation speed during the NaOCN addition to ensure rapid dispersion of the in situ generated isocyanic acid.

References

  • Title : Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry Source : Journal of Medicinal Chemistry (ACS Publications) URL :[Link]

  • Title : Arylureas I. Cyanate Method p-Bromophenylurea Source : Organic Syntheses URL :[Link]

Sources

Method

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea as a tool compound in chemical biology

Application Note: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea as a Privileged Pharmacophore in Chemical Biology Introduction: The Rationale Behind the Motif In the landscape of chemical biology and drug discovery, the ide...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea as a Privileged Pharmacophore in Chemical Biology

Introduction: The Rationale Behind the Motif

In the landscape of chemical biology and drug discovery, the identification of versatile, metabolically stable pharmacophores is critical for developing robust tool compounds. The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety has emerged as a highly privileged building block, frequently utilized to achieve potent target engagement across diverse protein classes, including DNA helicases, metabolic enzymes, and kinases.

As an application scientist, it is vital to understand the causality behind selecting this specific moiety rather than viewing it as a random chemical appendage. Its utility is driven by three distinct physicochemical properties:

  • The Urea Core: Acts as a bidentate hydrogen bond donor and acceptor. This is structurally critical for anchoring compounds into kinase hinge regions or the allosteric pockets of helicases.

  • The Trifluoromethyl (-CF3) Group: Provides intense electron-withdrawing capabilities that increase the acidity (and thus the hydrogen-bond donating strength) of the adjacent urea nitrogen. Furthermore, its high lipophilicity allows it to displace water molecules and pack tightly into deep hydrophobic binding pockets.

  • The Para-Fluoro (-F) Substitution: This is a deliberate metabolic shield. Unsubstituted or alkyl-substituted phenyl rings are highly susceptible to cytochrome P450-mediated para-hydroxylation. By installing a fluorine atom—a bioisostere for hydrogen with a much stronger C-F bond—researchers effectively block this metabolic liability, significantly extending the compound's half-life in cellular assays.

Key Tool Compounds and Target Landscape

The most prominent application of this motif is found in ML216 (CID-49852229) , the first-in-class small-molecule inhibitor of the Bloom syndrome protein (BLM) helicase [1]. BLM helicase is a critical enzyme in the homologous recombination (HR) DNA repair pathway. ML216 utilizes the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety to allosterically trap the BLM-DNA complex, preventing the unwinding of single-stranded DNA [3].

Beyond helicases, this motif has been successfully grafted onto alternative scaffolds to generate potent Indoleamine 2,3-dioxygenase 1 (IDO1) inhibitors for immuno-oncology applications [2], as well as serving as a bioisostere for the 4-chloro analog (Sorafenib) in VEGFR/Raf kinase inhibitors.

Quantitative Data Summary
Compound / DerivativePrimary TargetIC₅₀ ValueKey Structural Role of the Phenylurea Motif
ML216 (CID-49852229)BLM Helicase0.97 - 2.98 µMAllosteric trapping of the BLM-DNA complex[1, 3].
Compound i12 IDO10.1 - 0.6 µMH-bonding with heme-propionate; hydrophobic packing [2].
Sorafenib Bioisosteres VEGFR-2 / Raf< 100 nMKinase hinge region binding; F-atom prevents para-oxidation.

Mechanistic Pathway Visualization

To understand how tool compounds like ML216 perturb cellular biology, we must map the signaling disruption. The diagram below illustrates how the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivative traps the BLM helicase, leading to a quantifiable phenotypic outcome: Sister Chromatid Exchange (SCE).

BLM_Pathway DNA_Damage Replication Stress (Stalled Forks) HR_Pathway Homologous Recombination Repair Pathway DNA_Damage->HR_Pathway Triggers BLM_Complex BLM Helicase (Active Unwinding) HR_Pathway->BLM_Complex Recruits BLM_Complex->HR_Pathway Resolves DNA Trapped_Complex Trapped BLM-DNA Complex (Allosteric Inhibition) BLM_Complex->Trapped_Complex Inhibited by ML216 ML216 ML216 (Tool Compound) N-[4-Fluoro-3-(CF3)phenyl]urea ML216->BLM_Complex Binds allosteric site SCE Sister Chromatid Exchange (Genomic Instability) Trapped_Complex->SCE Phenotypic outcome

Mechanism of action of ML216 (a phenylurea derivative) in BLM helicase inhibition and SCE induction.

Experimental Protocols: Validating Target Engagement

To ensure high scientific rigor, any assay utilizing these tool compounds must be designed as a self-validating system . Below are the optimized protocols for both in vitro target engagement and cellular phenotypic validation.

Protocol 1: In Vitro FRET-Based BLM Helicase Unwinding Assay

This assay quantifies the ability of ML216 to inhibit the unwinding of a synthetic forked DNA substrate. We utilize a DNA substrate labeled with a fluorophore (TAMRA) and a quencher (BHQ2).

  • The Causality of the Design: In the annealed state, TAMRA is quenched. When active BLM helicase unwinds the DNA, the fluorophore is liberated, generating a signal. ML216 inhibits this unwinding, resulting in a dose-dependent retention of fluorescence quenching [3, 4].

Reagents & Preparation:

  • Assay Buffer: 50 mM Tris-HCl (pH 7.5), 50 mM NaCl, 2 mM MgCl₂, 0.1 mg/mL BSA, and 1 mM DTT. (Note: DTT is critical to keep the helicase cysteine residues reduced and active).

  • Enzyme: Recombinant human BLM Helicase (diluted to 2.0 ng/µL in Assay Buffer).

  • Substrate: Forked-50mer DNA annealed with TAMRA/BHQ2 modifications.

  • Inhibitor: ML216 dissolved in 100% DMSO (Final assay DMSO must not exceed 1% to prevent enzyme denaturation).

Step-by-Step Methodology:

  • Compound Plating: Dispense 5 µL of ML216 serial dilutions (0.1 µM to 50 µM final concentration) into a black, low-binding 96-well microplate. Include a 1% DMSO vehicle control (Positive unwinding control) and a no-enzyme control (Negative baseline control).

  • Enzyme Addition: Add 40 µL of the diluted BLM helicase (2.0 ng/µL) to the compound wells.

  • Allosteric Trapping (Critical Step): Incubate the plate for 60 minutes at Room Temperature. Causality: ML216 is an allosteric inhibitor that traps the enzyme-DNA complex. Skipping this pre-incubation will result in artificially high IC₅₀ values because ATP-driven unwinding will outcompete the slow-binding inhibitor.

  • Reaction Initiation: Add 5 µL of a Master Mix containing the FRET-DNA substrate and 40 mM ATP to all wells to trigger the reaction.

  • Kinetic Readout: Immediately place the plate in a fluorescent microplate reader. Read the kinetic fluorescence (λex = 525 nm / λem = 592 nm) every 5 minutes for 30 minutes.

  • Data Analysis: Calculate the initial velocity (V₀) for each well. Plot % Inhibition vs. Log[ML216] using non-linear regression to determine the IC₅₀.

FRET_Assay Step1 1. Reagent Preparation Prepare BLM (2 ng/µL) & FRET-DNA Step2 2. Compound Incubation Add ML216 (0.1-50 µM), Incubate 60 min Step1->Step2 Maintain on ice Step3 3. Reaction Initiation Add 40 mM ATP to trigger unwinding Step2->Step3 Equilibrate to RT Step4 4. Kinetic Readout Measure Fluorescence (λex=525/λem=592) Step3->Step4 Immediate read Step5 5. Data Analysis Calculate IC50 & Target Engagement Step4->Step5 Non-linear regression

Workflow for the FRET-based high-throughput screening of BLM helicase unwinding activity.

Protocol 2: Cellular Phenotypic Validation (Self-Validating SCE Assay)

To prove that the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea compound is acting specifically on its target in vivo, we must utilize an isogenic cell line pair: PSNF5 (BLM-proficient) and PSNG13 (BLM-deficient) [1].

  • Cell Seeding: Seed PSNF5 and PSNG13 cells in 6-well plates at 1 × 10⁵ cells/well.

  • BrdU Incorporation: Add 10 µM Bromodeoxyuridine (BrdU) to the culture media for two continuous cell cycles (approx. 48 hours). This allows for the differential staining of sister chromatids.

  • Compound Treatment: Concurrently treat the cells with 12.5 µM to 50 µM of ML216.

  • Metaphase Arrest & Harvest: Add 0.1 µg/mL colcemid for the final 2 hours to arrest cells in metaphase. Harvest cells, swell in hypotonic KCl (0.075 M), and fix in methanol:acetic acid (3:1).

  • Staining & Scoring: Drop cells onto slides, stain with Hoechst 33258, expose to UV light, and counterstain with Giemsa (FPG technique). Score the number of Sister Chromatid Exchanges per metaphase.

  • Validation Logic: A successful, on-target tool compound will cause a statistically significant increase in SCEs in the PSNF5 (BLM+) cells, but will have no additive effect on the already high baseline SCEs of the PSNG13 (BLM-) cells. If SCEs increase in the BLM- cells, the compound has off-target liabilities.

References

  • Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase. National Center for Biotechnology Information (NIH). Available at:[Link]

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • Uncovering an allosteric mode of action for a selective inhibitor of human Bloom syndrome protein. eLife Sciences. Available at:[Link]

  • BLM Helicase Activity Assay Kit. BPS Bioscience. Available at:[Link]

Application

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in the development of novel herbicides

Application Note: Evaluation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea as a Next-Generation Photosystem II Inhibitor Executive Brief & Structural Rationale The continuous emergence of herbicide-resistant weed biotype...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Evaluation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea as a Next-Generation Photosystem II Inhibitor

Executive Brief & Structural Rationale

The continuous emergence of herbicide-resistant weed biotypes necessitates the development of novel agrochemical scaffolds. Phenylurea herbicides, such as diuron and isoproturon, have historically provided robust broadleaf weed control by inhibiting the light-dependent reactions of photosynthesis. They function by competitively binding to the Q_B site on the D1 protein of the Photosystem II (PSII) complex, thereby blocking electron transfer to the plastoquinone pool[1][2].

However, traditional phenylureas are highly susceptible to metabolic degradation—specifically cytochrome P450-mediated para-hydroxylation and N-demethylation. The compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea represents a rationally designed, next-generation scaffold.

  • Causality of the 4-Fluoro Substitution: The introduction of a highly electronegative fluorine atom at the para position physically blocks the primary site of oxidative metabolism, dramatically extending the compound's half-life in planta.

  • Causality of the 3-Trifluoromethyl Substitution: The -CF3 group acts as a lipophilic bioisostere. It increases the compound's overall LogP, enhancing cuticular penetration during foliar application, while simultaneously strengthening hydrophobic interactions within the Ser264 binding niche of the D1 protein[3].

Mechanism of Action & Pathway Visualization

Upon absorption, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea translocates via the xylem to the chloroplasts. It competitively displaces the native plastoquinone (Q_B) from the D1 protein[1]. This displacement halts the electron transport chain between Q_A and Q_B, ceasing the production of ATP and NADPH required for carbon fixation. The accumulation of oxidized Q_A promotes the formation of triplet chlorophyll and reactive oxygen species (ROS), leading to rapid lipid peroxidation and cellular necrosis.

PSII_Pathway Light Light Energy P680 P680 Core Light->P680 Pheo Pheophytin P680->Pheo e- transfer QA Q_A Site Pheo->QA e- transfer QB Q_B Site (D1 Protein) QA->QB e- transfer Cyt Cyt b6f QB->Cyt e- to PSI Herbicide N-[4-Fluoro-3-(CF3) phenyl]urea Herbicide->QB Competitive Displacement

Disruption of the Photosystem II electron transport chain by fluorinated phenylureas.

Quantitative Efficacy Benchmarking

The efficacy of novel phenylurea derivatives is quantified by determining the concentration that causes a 50% inhibition of photosynthetic parameters (IC50) or whole-plant biomass (GR50)[4]. The structural modifications in N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea yield significant improvements over legacy standards.

Table 1: Comparative Physicochemical and Efficacy Profile

CompoundEst. LogPIn Vitro PSII IC50 (nM)In Vivo GR50 (g/ha)Primary Metabolic Liability
Diuron (Standard)2.6845.0250N-demethylation, ring hydroxylation
Isoproturon 2.50120.0500N-demethylation, alkyl oxidation
N-[4-Fluoro-3-(CF3)phenyl]urea 3.8512.585Highly stable (Blocked para-position)

Experimental Workflows & Protocols

To accurately evaluate the herbicidal potential of this compound, researchers must employ a two-tiered testing strategy: a rapid in vitro biophysical assay followed by an in vivo whole-plant bioassay.

Protocol A: In Vitro PSII Inhibition via Chlorophyll Fluorescence (PAM Fluorometry)

This protocol utilizes a portable chlorophyll fluorometer to rapidly assess the inhibition of PSII by measuring the maximum quantum yield (Fv/Fm)[4].

Materials:

  • Target weed species (e.g., Arabidopsis thaliana or Amaranthus palmeri) grown to the 4-leaf stage.

  • Pulse-Amplitude-Modulation (PAM) fluorometer.

  • Dark adaptation leaf clips.

  • Herbicide stock solution (10 mM in DMSO).

Step-by-Step Methodology:

  • Preparation of Dose-Response Series: Dilute the stock solution in an aqueous buffer (containing 0.1% Tween-20) to create a logarithmic concentration gradient (0.1 nM to 10,000 nM).

  • Leaf Disc Incubation: Excise 1 cm leaf discs from healthy plants and float them adaxial side down in the herbicide solutions for 2 hours under low light (50 µmol m⁻² s⁻¹).

    • Causality: Floating ensures uniform stomatal uptake, bypassing the variable resistance of the cuticular wax layer, thus isolating the specific binding affinity at the D1 protein.

  • Dark Adaptation: Transfer the leaf discs to dark adaptation clips for exactly 30 minutes[4].

    • Causality: Dark adaptation is strictly required to allow the complete oxidation of the Q_A pool. If Q_A remains partially reduced, the baseline fluorescence (Fo) will be artificially high, skewing the Fv/Fm calculation.

  • Fluorescence Measurement: Apply a saturating pulse of actinic light (>3000 µmol m⁻² s⁻¹) via the PAM fluorometer and record the Fv/Fm ratio.

  • Data Analysis: Plot the Fv/Fm values against the log of the herbicide concentration and fit to a non-linear regression model to determine the IC50[4].

Self-Validating System Check: The assay is only valid if the untreated control discs maintain an Fv/Fm ratio of ≥ 0.80. A value below 0.80 indicates pre-existing environmental stress or mechanical damage during excision, rendering the microplate invalid for IC50 determination. Additionally, a reference standard of phytotoxicity (RSP), such as diuron, must be included to calibrate the sensitivity of the assay[5].

Protocol B: Whole-Plant Greenhouse Bioassay

While in vitro assays confirm target-site binding, a whole-plant pot bioassay is required to evaluate systemic movement (xylem transport) and real-world efficacy[4].

Step-by-Step Methodology:

  • Formulation: Prepare the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea solution at rates equivalent to 0, 50, 100, 200, and 400 g active ingredient per hectare (g ai/ha). Include a 0.25% v/v non-ionic surfactant (NIS).

    • Causality: The high lipophilicity of the -CF3 group (LogP > 3.5) can cause the active ingredient to crystallize on the leaf surface. The NIS reduces droplet surface tension and solubilizes the compound, facilitating cuticular penetration.

  • Application: Apply the solutions evenly using a calibrated track sprayer equipped with flat-fan nozzles delivering 150 L/ha at 200 kPa[4].

  • Incubation: Place treated pots in a greenhouse under a randomized complete block design (RCBD). Maintain 25°C/20°C (day/night) with a 16-hour photoperiod.

  • Biomass Harvesting: At 21 days after treatment (DAT), harvest the above-ground biomass. Dry the tissue in an oven at 70°C for 72 hours and record the dry weight[4].

  • Statistical Analysis: Calculate the ED50/GR50 (Effective Dose for 50% growth reduction) using a four-parameter log-logistic curve.

Self-Validating System Check: Include a known susceptible weed biotype and a known resistant biotype (e.g., a Ser264Gly D1 mutant). If the resistant biotype shows mortality, it indicates either cross-contamination in the track sprayer or that the compound is exhibiting off-target toxicity (acting outside the Q_B niche), prompting an immediate review of the formulation purity.

References

  • Koblízek, M., et al. "Detection of photosynthetic herbicides: algal growth inhibition test vs. electrochemical photosystem II biosensor." Ecotoxicology and Environmental Safety, PubMed. Available at: [Link]

  • Grokipedia. "DCMU - Mechanism of Action and Environmental Impact." Grokipedia. Available at:[Link]

  • Wang, et al. "Design, Synthesis and Herbicidal Evaluation of Novel Urea Derivatives with Inhibition Activity to Root Growth." ResearchGate. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving the yield of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea synthesis

An In-Depth Guide to Improving the Yield of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Synthesis Technical Support Center Welcome to the technical support center for the synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Guide to Improving the Yield of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Synthesis

Technical Support Center

Welcome to the technical support center for the synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea. This guide is designed for researchers, medicinal chemists, and process development professionals who are looking to optimize this important synthesis. We will delve into the core chemistry, provide robust troubleshooting guides for common experimental hurdles, and offer detailed, field-tested protocols to enhance yield and purity.

The synthesis of substituted phenylureas is a cornerstone of modern drug discovery, with the urea moiety acting as a critical pharmacophore in numerous therapeutic agents. The title compound, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, incorporates two key structural motifs—a fluorine atom and a trifluoromethyl group—that are known to significantly enhance metabolic stability, binding affinity, and cell permeability.[1] However, the synthesis is not without its challenges. This guide provides the causal logic behind experimental choices to empower you to overcome these obstacles.

Core Synthesis Pathway: An Overview

The most common and direct route to synthesizing N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with a suitable carbonyl source to form a reactive isocyanate intermediate. This intermediate is then trapped with an amine source (in this case, ammonia or an equivalent) to form the final urea product. Phosgene equivalents, such as triphosgene or N,N'-Carbonyldiimidazole (CDI), are frequently used for this transformation due to their efficiency, although they require careful handling.[2][3]

The primary challenge in this synthesis is the high reactivity of the isocyanate intermediate, particularly its sensitivity to moisture.[4] Any trace amount of water in the reaction can lead to the formation of a highly stable and often difficult-to-remove symmetrical diarylurea byproduct, which significantly reduces the yield of the desired product.

Synthesis_Pathway Aniline 4-Fluoro-3-(trifluoromethyl)aniline Isocyanate 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate (Intermediate) Aniline->Isocyanate + Phosgene Equivalent - Base (e.g., Et3N) Urea_Product N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Desired Product) Isocyanate->Urea_Product + Ammonia Source

Caption: Core synthesis route for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Troubleshooting Guide

This section addresses the most common issues encountered during the synthesis in a direct Q&A format.

Problem ID Observed Issue Probable Cause(s) Recommended Solutions & Explanations
T-01 Low or No Yield of Desired Product 1. Moisture Contamination: The isocyanate intermediate reacts with water to form an unstable carbamic acid, which decomposes back to the starting aniline. This aniline then reacts with another molecule of isocyanate to form a symmetrical urea byproduct.[4] 2. Degraded Reagents: Triphosgene is sensitive to moisture; the starting aniline may have oxidized. 3. Incorrect Stoichiometry: An improper ratio of aniline to the phosgene equivalent can result in unreacted starting material.1. Implement Rigorous Anhydrous Techniques: Dry all glassware in an oven (120°C) overnight. Use anhydrous solvents (e.g., distilled over CaH₂ or passed through a solvent purification system). Conduct the reaction under a dry, inert atmosphere (Nitrogen or Argon).[2] 2. Verify Reagent Quality: Use freshly opened or properly stored reagents. The quality of the aniline can be checked by its color (should be colorless to pale yellow). 3. Recalculate and Re-weigh: Carefully check all calculations for molar equivalents.
T-02 Formation of a Significant White Precipitate Symmetrical Diarylurea Byproduct: This is the most common byproduct, 1,3-bis[4-fluoro-3-(trifluoromethyl)phenyl]urea.[5] It is typically much less soluble than the desired monosubstituted urea and precipitates from the reaction mixture. Its formation is a direct result of moisture.[4]Preventative Measures are Key: The best solution is prevention via strict moisture control (see T-01). Purification: If formed, this byproduct can be separated by filtration if it precipitates cleanly. Otherwise, careful column chromatography or fractional crystallization is required.
T-03 Reaction Stalls or is Incomplete (via TLC) 1. Insufficient Base: When using triphosgene, a non-nucleophilic base (like triethylamine) is required to scavenge the HCl produced. Insufficient base can halt the reaction.[2] 2. Low Reaction Temperature: The activation energy for isocyanate formation may not be met.1. Ensure Adequate Base: Use at least the stoichiometric amount of base required for the reaction. 2. Monitor and Adjust Temperature: While the initial addition of triphosgene is often done at 0°C to control the exothermic reaction, the mixture may need to be slowly warmed to room temperature to ensure completion.[2] Monitor via TLC.
T-04 Difficult Purification Similar Polarity: The desired product and the starting aniline or symmetrical urea byproduct may have close Rf values on TLC, making chromatographic separation challenging.Optimize Chromatography: Use a shallow solvent gradient during column chromatography. Test various solvent systems (e.g., Hexane/Ethyl Acetate, Dichloromethane/Methanol) to maximize separation. Consider Recrystallization: If the product is solid, test different solvent pairs for recrystallization to selectively crystallize the desired compound.

Frequently Asked Questions (FAQs)

Q1: Why is an inert atmosphere (Nitrogen or Argon) so critical for this reaction? A: The key intermediate, 4-fluoro-3-(trifluoromethyl)phenyl isocyanate, is highly electrophilic. It reacts readily with nucleophiles, the most common of which is water from the atmosphere.[4] An inert atmosphere displaces ambient air, preventing this detrimental side reaction and maximizing the amount of isocyanate available to react with your desired nucleophile (ammonia) to form the urea.

Q2: What are the main safety concerns when working with triphosgene, and what are the alternatives? A: Triphosgene (bis(trichloromethyl) carbonate) is a crystalline solid that is easier and safer to handle than gaseous phosgene. However, upon contact with nucleophiles or heat, it can decompose back into phosgene, which is extremely toxic.[3] All manipulations should be performed in a well-ventilated chemical fume hood with appropriate personal protective equipment (PPE). Safer alternatives include:

  • N,N'-Carbonyldiimidazole (CDI): A solid reagent that is much less hazardous than phosgene or triphosgene. It reacts with the aniline to form an activated carbamoyl-imidazole intermediate, which then reacts with the amine source.[3][6]

  • Phenyl Carbamates: These can be reacted with amines in a solvent like DMSO to form ureas under mild, neutral conditions.[7]

Q3: How do I effectively monitor the reaction's progress? A: Thin-Layer Chromatography (TLC) is the most effective method.[2] Spot the reaction mixture alongside a spot of the starting aniline on a silica plate. The formation of a new, typically higher Rf spot indicates the formation of the isocyanate (which may be transient) and a lower Rf spot for the final urea product. The disappearance of the starting aniline spot signals the completion of the initial stage.

Q4: Can I use a different base instead of triethylamine? A: Yes, but the base must be non-nucleophilic. A nucleophilic base would compete with the desired reaction and consume the isocyanate intermediate. Suitable alternatives include diisopropylethylamine (DIPEA) or proton sponges. Avoid bases like pyridine if the reaction is sensitive, as it can sometimes act as a nucleophile.

Caption: Mechanism of symmetrical urea byproduct formation due to moisture.

Experimental Protocols

Protocol 1: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea via Triphosgene

This protocol is based on established methods for converting anilines to ureas and should be performed with strict adherence to safety procedures for handling triphosgene.[2]

Materials & Reagents:

  • 4-Fluoro-3-(trifluoromethyl)aniline

  • Triphosgene

  • Triethylamine (Et₃N), anhydrous

  • Ammonium Hydroxide (NH₄OH), concentrated solution

  • Dichloromethane (DCM), anhydrous

  • Tetrahydrofuran (THF), anhydrous

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Setup: Assemble a flame-dried, three-necked flask equipped with a dropping funnel, a nitrogen inlet, and a magnetic stirrer. Maintain a positive pressure of nitrogen throughout the reaction.

  • Triphosgene Solution: In the reaction flask, dissolve triphosgene (0.4 molar equivalents relative to the aniline) in anhydrous DCM. Cool the solution to 0°C using an ice bath.

  • Aniline Addition: In a separate flask, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 molar equivalent) and anhydrous triethylamine (2.2 molar equivalents) in anhydrous DCM.

  • Isocyanate Formation: Add the aniline/triethylamine solution dropwise to the cooled triphosgene solution over 30-45 minutes, ensuring the internal temperature does not exceed 5°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 2-3 hours. Monitor the disappearance of the aniline starting material by TLC.

  • Ammonia Quench: Cool the reaction mixture back to 0°C. In a separate flask, mix concentrated ammonium hydroxide (5-10 molar equivalents) with THF. Add this solution slowly to the reaction mixture. A precipitate of the urea product may form.

  • Workup: Stir the mixture vigorously for 1 hour at room temperature. Dilute with water and separate the organic layer. Wash the organic layer sequentially with 1N HCl, saturated sodium bicarbonate solution, and brine.

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by recrystallization (e.g., from ethyl acetate/hexanes) or by flash column chromatography on silica gel.

Protocol 2: Purification by Recrystallization
  • Solvent Selection: Transfer the crude solid to a flask. Add a minimal amount of a good solvent (e.g., ethyl acetate) in which the solid is soluble when hot.

  • Dissolution: Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration to remove them.

  • Crystallization: Slowly add a poor solvent (e.g., hexanes) until the solution becomes cloudy. Allow the solution to cool slowly to room temperature, and then place it in a refrigerator (4°C) to maximize crystal formation.

  • Collection: Collect the purified crystals by vacuum filtration, wash with a small amount of the cold poor solvent, and dry under vacuum.

References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. (n.d.). MDPI. Retrieved March 15, 2026, from [Link]

  • Navigating the Synthesis of Advanced Materials with 4-Fluoro-3-(trifluoromethyl)aniline. (n.d.). Ningbo Inno Pharmchem Co., Ltd. Retrieved March 15, 2026, from [Link]

  • US5925762A - Practical synthesis of urea derivatives. (1999). Google Patents.
  • Urea Derivatives in Modern Drug Discovery and Medicinal Chemistry. (2021). National Institutes of Health (NIH). Retrieved March 15, 2026, from [Link]

  • Flucofuron | C15H8Cl2F6N2O | CID 67788. (n.d.). PubChem @ NIH. Retrieved March 15, 2026, from [Link]

  • WO 2009/111061 A1 - A process for preparing sorafenib and salts thereof. (2009). Google Patents.

Sources

Optimization

Technical Support Center: Troubleshooting Aqueous Solubility of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the formulation and aqueous solubilization of highly lipophilic fluorinated...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for researchers, assay developers, and drug discovery scientists struggling with the formulation and aqueous solubilization of highly lipophilic fluorinated phenylureas.

Mechanistic Root Cause Analysis: Why is this compound precipitating?

To successfully solubilize N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea , we must first understand the physicochemical forces driving its insolubility. This compound presents a classic "brick dust" and "grease ball" dual-challenge in medicinal chemistry:

  • Extreme Hydrophobicity ("Grease Ball" Effect): The 4-fluoro and 3-trifluoromethyl substitutions on the phenyl ring create a highly lipophilic, electron-withdrawing domain. Water molecules cannot favorably interact with this surface, leading to thermodynamic hydrophobic exclusion.

  • High Crystal Lattice Energy ("Brick Dust" Effect): The urea moiety acts as both a strong hydrogen bond donor and acceptor. In its solid state, the molecules form a tightly packed, highly stable crystal lattice.

When introduced directly into aqueous buffers, the thermodynamic cost of breaking the drug's crystal lattice and disrupting water-water hydrogen bonds far exceeds the weak solvation energy provided by the water-drug interactions. The result is immediate precipitation. To overcome this, we must use a two-step thermodynamic bypass : disrupting the lattice with a strong aprotic solvent (DMSO) [3], followed by shielding the hydrophobic domain with a carrier molecule (such as a Cyclodextrin) [1] or surfactant micelles.

Quantitative Excipient Matrix

Before selecting a solubilization strategy, compare the properties of standard excipients used to keep hydrophobic phenylureas in solution.

Excipient / CarrierMechanism of ActionMax Recommended Conc. (In Vitro)Max Recommended Conc. (In Vivo Rodent)Toxicity / Assay Interference Risk
Anhydrous DMSO Lattice disruption (aprotic solvent)0.1% - 0.3% v/v10% v/v (Max 2 mL/kg) [4]High (CYP450 induction, cell death)
HP-β-Cyclodextrin Hydrophobic cavity inclusion [2]10% - 20% w/v20% - 40% w/vLow (Generally regarded as safe)
Tween-80 Micellar encapsulation0.01% - 0.1% v/v5% - 10% v/vModerate (Membrane permeabilization)
PEG400 Co-solvent / Dielectric reduction1% - 5% v/v30% - 40% v/vLow to Moderate (Osmotic stress)

Solubilization Workflows & Logical Architecture

Workflow Step1 Solid N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Step2 Dissolve in Anhydrous DMSO (1000X Master Stock) Step1->Step2 Weigh & Vortex Step3 Aqueous Assay Required? Step2->Step3 Aliquot & Store Fail Direct Dilution (<0.1% DMSO) Result: Precipitation Step3->Fail No Carrier Excipient1 Add to 20% HP-β-CD Buffer (Inclusion Complex) Step3->Excipient1 Carrier Method A Excipient2 Mix with Tween-80 / PEG400 (Micellar Solubilization) Step3->Excipient2 Carrier Method B Success Stable Aqueous Solution Ready for Assay Excipient1->Success Equilibrate Excipient2->Success Equilibrate

Caption: Solubilization workflow decision tree for highly hydrophobic phenylurea derivatives.

Mechanism Drug Free Phenylurea (Hydrophobic CF3/F) Complex Inclusion Complex (Drug shielded in cavity) Drug->Complex Enters Cavity CD HP-β-CD Carrier (Hydrophobic Cavity) CD->Complex Encapsulates Aqueous Aqueous Buffer (Thermodynamically Stable) Complex->Aqueous Solvation

Caption: Thermodynamic stabilization of the phenylurea via HP-β-CD inclusion complexation.

Self-Validating Experimental Protocols

Protocol A: Preparation of a 1000X Master Stock in Anhydrous DMSO

Purpose: To break the crystal lattice energy prior to aqueous introduction.

  • Preparation: Equilibrate the solid N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea to room temperature in a desiccator to prevent ambient moisture condensation.

  • Weighing: Weigh the desired mass into a sterile, amber glass vial. Caution: Do not use polystyrene tubes, as hydrophobic compounds can adsorb to the plastic.

  • Solvation: Add the calculated volume of Anhydrous, ≥99.9% purity DMSO [3] to achieve a 10 mM or 20 mM stock.

  • Agitation: Vortex vigorously for 60 seconds. If the compound resists dissolution, sonicate in a water bath at 37°C for 5–10 minutes.

  • System Validation (The Tyndall Test): In a darkened room, shine a laser pointer (e.g., 532 nm green laser) through the glass vial.

    • Pass: The beam passes through invisibly. The solution is a true molecular dispersion.

    • Fail: A solid, continuous beam path is visible (Tyndall effect). This indicates the presence of nano-precipitates or undissolved micro-crystals. Continue sonication or add more DMSO.

  • Storage: Aliquot into single-use volumes and store at -20°C to avoid freeze-thaw degradation [3].

Protocol B: Aqueous Solubilization via HP-β-CD Inclusion Complexation

Purpose: To shield the lipophilic CF3 and F groups from the aqueous environment, preventing solvent-shift precipitation.

  • Buffer Preparation: Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in your target aqueous buffer (e.g., PBS, pH 7.4). Filter sterilize (0.22 µm).

  • Complexation: Slowly pipette the 1000X DMSO stock of the phenylurea drop-by-drop into the stirring HP-β-CD buffer. Keep the final DMSO concentration ≤ 0.1%.

  • Equilibration: Incubate the mixture on a rotary shaker at 37°C for 2 hours. Cyclodextrin inclusion is a dynamic equilibrium process and requires time and kinetic energy for the drug to enter the hydrophobic cavity [2].

  • System Validation (Centrifugation Check): Centrifuge the final solution at 10,000 x g for 10 minutes. Carefully inspect the bottom of the tube.

    • Pass: No pellet is visible. The complexation is complete.

    • Fail: A microscopic white pellet is present. The complexation capacity was exceeded. You must either increase the HP-β-CD concentration or measure the UV absorbance of the supernatant to determine the true (lower) dissolved concentration.

Frequently Asked Questions (FAQs)

Q: My compound precipitates immediately upon adding the DMSO stock to my cell culture media. Why is this happening? A: This is a phenomenon known as "solvent shift precipitation." When the DMSO diffuses into the bulk aqueous phase of the media, the local concentration of the highly hydrophobic phenylurea exceeds its aqueous solubility limit before it can associate with carrier proteins (like BSA) or lipids in the media. Solution: Do not add DMSO stocks directly to bulk media. Instead, pre-complex the drug using Protocol B, or create an intermediate dilution in a transitional solvent mixture (e.g., 10% DMSO / 10% Tween-80 / 80% Saline) before final dilution [4].

Q: Can I just increase the DMSO concentration in my cell assay to 1% to keep the drug dissolved? A: No. While this might keep the compound in solution, DMSO concentrations >0.1%–0.3% v/v often cause severe solvent effects in cell-based assays. DMSO can alter membrane permeability, upregulate CY450 drug-metabolizing enzymes, and induce cytotoxicity [3]. You will not be able to trust if your phenotypic results are from your drug or the DMSO. Rely on cyclodextrins or gentle surfactants instead.

Q: Does heating the aqueous buffer to aid dissolution degrade the urea compound? A: Phenylureas are generally stable to mild heating (37°C - 50°C) in neutral pH buffers. However, prolonged heating in highly basic (pH > 9) or highly acidic (pH < 4) conditions can catalyze the hydrolysis of the urea bond into corresponding anilines and amines. If you heat the solution above 50°C to force dissolution, always verify the post-heating structural integrity via LC-MS.

Q: I am moving to an in vivo rodent model. What is the maximum amount of DMSO I can use in my formulation? A: For parenteral (IV, IP) or oral administration in rodents, the concentration of DMSO should not exceed 10% (v/v) in the final vehicle. Furthermore, the absolute dose of DMSO must not exceed 2 mL/kg (or 2.2 g/kg) of body weight to prevent acute toxicity and adverse health effects [4].

References

  • Exploring the Role of Cyclodextrins in Enhancing the Bioavailability of Hydrophobic Drugs Source: Hilaris Publisher URL:[Link]

  • Evaluation of cyclodextrin solubilization of drugs Source: Thorsteinn Loftsson et al., International Journal of Pharmaceutics (2005) URL:[Link]

  • Standard Operating Procedures for Preparation & Administration of Dimethyl Sulfoxide (DMSO) in Rodents Source: Washington State University IACUC URL:[Link]

Troubleshooting

Technical Support Center: Phenylurea Synthesis &amp; Optimization

Welcome to the Phenylurea Synthesis Support Center. As drug development and materials science shift toward greener, phosgene-free methodologies, optimizing the synthesis of symmetrical and unsymmetrical phenylureas requi...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Phenylurea Synthesis Support Center. As drug development and materials science shift toward greener, phosgene-free methodologies, optimizing the synthesis of symmetrical and unsymmetrical phenylureas requires a deep understanding of reaction mechanics. This guide is designed by application scientists to help you troubleshoot failures, understand the causality behind reaction conditions, and implement self-validating protocols.

Expert Insights: The Causality of Reaction Conditions

Phenylurea synthesis fundamentally relies on the nucleophilic addition of an aniline derivative to an electrophilic carbonyl species. Historically, this involved highly toxic phosgene or isocyanates. The causality of failure in these reactions often stems from the extreme electrophilicity of the isocyanate carbon, making it highly susceptible to parasitic nucleophiles—most notably, trace water.

When moisture is present, hydrolysis of the isocyanate yields a carbamic acid intermediate, which rapidly decarboxylates to form a primary amine. This newly formed amine competes with your intended aniline substrate, attacking unreacted isocyanate to form a symmetric urea byproduct[1]. Understanding this pathway is critical: your optimization strategy must either rigorously exclude moisture or utilize modern, moisture-stable isocyanate surrogates (such as dioxazolones) or catalytic carbonylation systems that bypass the free isocyanate entirely.

Troubleshooting Guides & FAQs

Q: I am observing a high percentage of symmetric N,N'-diphenylurea when trying to synthesize an unsymmetrical phenylurea. What is the mechanistic cause and how do I prevent it? A: As noted above, symmetric urea formation is the hallmark of moisture contamination leading to isocyanate hydrolysis. To mitigate this, rigorous Schlenk techniques and anhydrous solvents are required. Alternatively, you can utilize isocyanate surrogates like 3-substituted dioxazolones. Dioxazolones act as stable precursors that, when heated to 60°C in the presence of NaOAc, smoothly convert to unsymmetrical phenylureas with minimal symmetric byproduct formation[1].

Q: My aniline substrate has electron-withdrawing groups (e.g., fluorine, chlorine), and the yield is exceptionally low. How can I drive the reaction forward? A: Anilines bearing electron-withdrawing groups exhibit reduced nucleophilicity, stalling the addition step. To overcome this thermodynamic barrier, you must increase the reaction temperature and employ a polar aprotic solvent to stabilize the transition state. However, do not exceed 90°C when using dioxazolone surrogates, as higher temperatures lead to the decomposition of the isocyanate intermediate into polar undesired products like phenyl carbamic acid[1].

Q: We are transitioning to a phosgene-free multicomponent system using triphenylphosphine (PPh₃) and trichloroisocyanuric acid (TCCA). What is the most critical parameter to optimize? A: Solvent choice is the single most critical variable in the TCCA/PPh₃ system. The active phosphonium intermediate requires a solvent that perfectly balances solubility and polarity. 2[2]. Solvents like THF, toluene, or nitromethane completely inhibit the reaction, yielding 0% product due to poor intermediate stability or insufficient thermal activation.

Q: How can I optimize the industrial-scale synthesis of N,N'-diphenylurea directly from urea and aniline? A: Direct synthesis from urea and aniline is highly atom-economical but suffers from low yields (~40%) in traditional aqueous/HCl systems due to equilibrium limitations. To optimize this, shift to a solvent-catalyst system using xylene and zinc acetate. Operating at 144°C with an aniline/urea/xylene molar ratio of 3:1:2 drives the yield up to 94.0%. The causality here is that xylene allows for a higher reflux temperature to continuously strip away the ammonia byproduct, driving the equilibrium toward the phenylurea[3]. For advanced homogeneous catalysis, ruthenium-based complexes like[Ru(triphos)(OC₆(CF₃)₂H₃)₂] have also shown superior reactivity for dehydrogenative coupling[4].

Experimental Workflows & Self-Validating Protocols

OptimizationWorkflow Start Start: Phenylurea Synthesis Analyze LC-MS / TLC Reaction Analysis Start->Analyze Issue1 Symmetric Urea Byproduct Detected Analyze->Issue1 Issue2 Incomplete Amine Conversion Analyze->Issue2 Issue3 Product Co-precipitation with Catalyst Analyze->Issue3 Cause1 Root Cause: Moisture Isocyanate Hydrolysis Issue1->Cause1 Cause2 Root Cause: Low Nucleophilicity or Steric Hindrance Issue2->Cause2 Cause3 Root Cause: Poor Solvent Solubility Profile Issue3->Cause3 Fix1 Action: Rigorous Schlenk Techniques Dry Solvents Cause1->Fix1 Fix2 Action: Add Base (NaOAc) Increase Temp to 60-80°C Cause2->Fix2 Fix3 Action: Switch Solvent to 1,4-Dioxane or DMF Cause3->Fix3 Success Optimal Yield Achieved (>90%) Fix1->Success Fix2->Success Fix3->Success

Workflow diagram for troubleshooting common issues in phenylurea synthesis.

Protocol: Phosgene-Free Multicomponent Synthesis of 1-Benzyl-3-phenylurea

This protocol utilizes the TCCA/PPh₃ system and is designed as a self-validating workflow to ensure intermediate formation before proceeding to the next step[2].

Step 1: Reagent Preparation & Amine Activation

  • Dissolve aniline (1.0 mmol) in dry 1,4-dioxane (10 mL).

  • Bubble gaseous CO₂ through the solution for 20–30 minutes at room temperature to form the phenyl carbamic acid intermediate.

  • Validation Checkpoint 1: The solution must remain clear. If cloudiness appears at this stage, moisture has compromised the solvent, leading to premature precipitation of carbonate salts. Discard and re-dry the 1,4-dioxane.

Step 2: Phosphonium Intermediate Formation

  • In a separate cold flask, dissolve triphenylphosphine (PPh₃, 1.0 mmol) in dry 1,4-dioxane (2 mL).

  • Slowly add trichloroisocyanuric acid (TCCA, 0.3 mmol) with continuous stirring.

  • Validation Checkpoint 2: The reaction mixture must immediately form a white suspension. This visual cue confirms the successful generation of the active phosphonium electrophile. If the solution remains clear, the TCCA has degraded (likely due to atmospheric moisture releasing chlorine gas) and must be replaced.

Step 3: Coupling and Isolation

  • Slowly add the white suspension from Step 2 into the CO₂-saturated aniline solution.

  • Add benzyl amine (1.0 mmol) and raise the temperature to 80°C. Stir for 4 hours.

  • Validation Checkpoint 3: Monitor via TLC (n-hexane:ethyl acetate 1:1). The complete disappearance of the UV-active aniline spot confirms quantitative conversion.

  • Quench with distilled water (15 mL), extract with ethyl acetate (3 × 10 mL), dry over anhydrous sodium sulfate, and purify via a short silica-gel column.

Quantitative Data Summaries

To aid in experimental design, the following table summarizes the causal relationship between solvent/temperature choices and the resulting yield in the TCCA/PPh₃ mediated synthesis of phenylureas.

SolventTemperatureReaction TimeIsolated Yield (%)Mechanistic Outcome / Notes
1,4-Dioxane 80 °C 4 h 95% Optimal condition; excellent intermediate stability.
1,4-DioxaneRoom Temp10 h0%Insufficient thermal activation to drive coupling.
DMF90 °C5 h55%Partial product formation; solvent promotes side reactions.
DMSO90 °C5 h60%Competitive nucleophilic interference from solvent.
THFReflux10 h0%Poor stability of the phosphonium intermediate.
Toluene100 °C10 h0%Reactants lack sufficient solubility to interact.

Data adapted from the optimization of 1-benzyl-3-phenylurea synthesis[2].

References

  • Source: dissertationtopic.
  • Source: researchgate.
  • Source: tandfonline.
  • Source: rwth-aachen.

Sources

Optimization

common impurities in N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea synthesis and their removal

Welcome to the Technical Support Center for the synthesis and purification of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea . 4-fluoro-3-(trifluoromethyl)aniline is a critical building block in the synthesis of various phar...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the synthesis and purification of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea .

4-fluoro-3-(trifluoromethyl)aniline is a critical building block in the synthesis of various pharmaceutical intermediates, including kinase inhibitors (1)[1]. However, the conversion of this deactivated aniline into a monoaryl urea is frequently complicated by chemoselectivity issues and stubborn impurities. This guide is designed for research scientists and drug development professionals to diagnose, troubleshoot, and resolve common bottlenecks encountered during this specific workflow.

Mechanistic Pathways & Impurity Generation

The synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is typically achieved by converting the starting aniline into a highly reactive isocyanate intermediate (using reagents like triphosgene), followed by amination with ammonia.

The formation of symmetrical N,N'-diarylureas is the most prevalent side reaction when synthesizing monoaryl ureas via an isocyanate intermediate (2)[2]. This occurs when the highly electrophilic isocyanate undergoes nucleophilic attack by the unreacted starting aniline rather than the intended ammonia source (3)[3].

Synthesis_Pathway A 4-Fluoro-3-(CF3)aniline (Starting Material) C 4-Fluoro-3-(CF3)phenyl isocyanate [Reactive Intermediate] A->C + Triphosgene F 1,3-Bis[4-fluoro-3-(CF3)phenyl]urea (Symmetrical Impurity) A->F Excess Aniline B Triphosgene / Base (Isocyanate Generation) B->C E N-[4-Fluoro-3-(CF3)phenyl]urea (Target Product) C->E + NH3 (Desired) C->F + Unreacted Aniline (Side Reaction) D Ammonia (NH3) (Nucleophilic Attack) D->E

Fig 1. Divergent pathways in monoaryl urea synthesis highlighting symmetrical impurity formation.

Quantitative Impurity Profiling

Understanding the physicochemical properties of your reaction matrix is critical for designing an effective purification strategy. Below is a quantitative summary of the standard impurity profile.

ImpurityChemical Structure / NameEst. HPLC RRT*Formation MechanismPrimary Removal Strategy
Starting Material 4-Fluoro-3-(trifluoromethyl)aniline~0.65Incomplete conversion during isocyanate generation.Liquid-liquid extraction using strong aqueous acid (≥3M HCl).
Symmetrical Diaryl Urea 1,3-Bis(4-fluoro-3-(trifluoromethyl)phenyl)urea~1.45Nucleophilic attack of unreacted aniline on the isocyanate intermediate.Filtration of insoluble precipitate; Recrystallization from EtOAc/Heptane.
Hydrolysis Byproduct 4-Fluoro-3-(trifluoromethyl)phenylcarbamic acid~0.80Trace water reacting with the isocyanate intermediate.Transient species; rapidly decarboxylates back to starting aniline.

*Relative Retention Time (RRT) based on a standard C18 Reverse-Phase gradient (Water/MeCN with 0.1% TFA). Target monoaryl urea RRT = 1.00.

Troubleshooting & FAQs

Q1: Why is my reaction yielding predominantly the symmetrical diaryl urea instead of the monoaryl urea? Causality: The isocyanate intermediate is highly electrophilic. If the concentration of ammonia in the reaction mixture is too low, or if the starting aniline is locally in excess, the reaction kinetics strongly favor the aniline attacking the isocyanate to form the symmetrical urea. To minimize this byproduct, an excess of the amine (or ammonia) must be maintained to outcompete the symmetrical dimerization pathway (4)[4]. Solution: Utilize an inverse addition technique. Do not add ammonia to the isocyanate. Instead, add the in situ generated isocyanate dropwise into a vigorously stirring, highly concentrated solution of ammonia (e.g., 0.5M in dioxane) at 0°C.

Q2: Standard 1M HCl aqueous washes are failing to remove the unreacted 4-fluoro-3-(trifluoromethyl)aniline. Why? Causality: The basicity of the aniline nitrogen is severely attenuated by the strongly electron-withdrawing para-fluoro and meta-trifluoromethyl groups. The pKa of its conjugate acid is extremely low (estimated < 2.5). A standard 1M HCl wash (pH ~0) does not provide a sufficient thermodynamic driving force for complete protonation, causing the neutral aniline to remain highly soluble in the organic phase. Solution: Switch to a much stronger acid wash (e.g., 3M to 4M HCl) or stir the organic phase with a strongly acidic cation-exchange resin (like Amberlyst-15) for 2 hours to effectively sequester the deactivated aniline.

Q3: How can I selectively isolate the target monoaryl urea from the symmetrical diaryl urea without using column chromatography? Causality: The symmetrical diaryl urea, 1,3-bis(4-fluoro-3-(trifluoromethyl)phenyl)urea, possesses a highly rigid, planar, and symmetrical structure capable of extensive intermolecular hydrogen bonding. This makes it highly crystalline and exceptionally poorly soluble in moderately polar solvents like dichloromethane (DCM). Solution: Conduct the initial reaction in DCM. The symmetrical impurity will often precipitate directly out of the reaction mixture as a white solid. You can remove the bulk of this impurity via simple vacuum filtration through a Celite pad before proceeding to the aqueous workup.

Validated Experimental Protocols

The following self-validating workflow guarantees high purity by exploiting the solubility and pKa differentials discussed above.

Purification_Workflow Crude Crude Reaction Mixture (Target + Impurities) Wash 3M HCl Liquid-Liquid Extraction (Removes Unreacted Aniline) Crude->Wash Org Organic Phase (Target + Diaryl Urea) Wash->Org Aq Aqueous Phase (Aniline Hydrochloride) Wash->Aq Discard Cryst Recrystallization (EtOAc / Heptane) Org->Cryst Concentrate Pure Pure Monoaryl Urea (Crystals) Cryst->Pure Filter Mother Mother Liquor (Diaryl Urea Impurity) Cryst->Mother Discard

Fig 2. Self-validating purification workflow for isolating N-[4-Fluoro-3-(CF3)phenyl]urea.

Protocol: Synthesis and Purification via Triphosgene

Step 1: Isocyanate Generation

  • Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq, 10 mmol) and triethylamine (2.5 eq, 25 mmol) in 50 mL of anhydrous dichloromethane (DCM) under a nitrogen atmosphere.

  • Cool the solution to 0°C using an ice bath.

  • Dissolve triphosgene (0.35 eq, 3.5 mmol) in 10 mL of anhydrous DCM and add dropwise over 15 minutes. Stir for 30 minutes at 0°C.

Step 2: Inverse Amination 4. Prepare a separate flask containing a saturated solution of ammonia in dioxane (10 eq, 100 mmol) cooled to 0°C. 5. Transfer the isocyanate solution via cannula dropwise into the vigorously stirring ammonia solution. 6. Allow the reaction to warm to room temperature and stir for 2 hours.

Step 3: Self-Validating Purification 7. Filtration: The reaction mixture will likely contain a white precipitate (the symmetrical diaryl urea). Filter the mixture through a pad of Celite and wash the filter cake with cold DCM (20 mL). Retain the filtrate. 8. Acid Wash: Transfer the filtrate to a separatory funnel. Wash with 3M HCl (3 x 50 mL) to remove unreacted aniline.

  • Validation Check: Spot the organic layer on a TLC plate (Hexane:EtOAc 3:1) and stain with Ninhydrin. Heat the plate. The high-Rf starting aniline spot (which turns brown/purple) must be completely absent before proceeding.
  • Neutralization: Wash the organic layer with saturated aqueous NaHCO3 (50 mL) and brine (50 mL). Dry over anhydrous Na2SO4, filter, and concentrate in vacuo to yield a crude off-white solid.
  • Recrystallization: Dissolve the crude solid in a minimum volume of boiling ethyl acetate. Remove from heat and slowly add heptane dropwise until the solution becomes just slightly turbid.
  • Allow the flask to cool undisturbed to room temperature, then transfer to a 4°C refrigerator for 4 hours. Filter the resulting highly pure white crystals of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

References

  • US Patent 8,026,247 B2. googleapis.com.
  • Minimizing side product formation during the synthesis of N,N'-diarylureas. Benchchem.
  • Science of Synthesis Knowledge Updates 2013/3. Thieme Connect.
  • Catalyst-free synthesis of unsymmetrical ureas from COS and amines: a strategy for selectivity regulation. RSC Publishing.

Sources

Troubleshooting

stability issues with N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in solution

Technical Support Center: Solution Stability of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of fluorinated phenylu...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Solution Stability of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

As a Senior Application Scientist, I frequently encounter researchers struggling with the erratic behavior of fluorinated phenylurea derivatives in solution. While the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea scaffold is a highly valuable pharmacophore—often serving as a critical intermediate for kinase inhibitors and agrochemicals—its unique electronic properties make it inherently unstable in aqueous environments.

This guide is designed to move beyond basic troubleshooting. By understanding the mechanistic causality behind the degradation of this compound, you can design self-validating experimental workflows that preserve the integrity of your data.

Part 1: Mechanistic Causality of Phenylurea Instability

The structural features that make N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea biologically active are the exact features that compromise its chemical stability. The 4-fluoro and 3-trifluoromethyl groups are strongly electron-withdrawing. Through a powerful inductive pull (-I effect), they drastically reduce the electron density on the aromatic ring and the adjacent urea nitrogen.

Consequently, the urea carbonyl carbon becomes highly electrophilic and exceptionally vulnerable to nucleophilic attack. In acidic to neutral conditions, degradation proceeds via an addition-elimination mechanism where water acts as a proton transfer agent to the unprotonated or N-protonated conjugate acid[1]. In alkaline environments, the mechanism shifts to a hydroxide-ion-promoted equilibrium, rapidly forming a reactive tetrahedral intermediate anion that irreversibly decomposes[2].

Pathway A N-[4-Fluoro-3-(trifluoromethyl) phenyl]urea B N-Protonated Intermediate (Acidic pH) A->B H+ C Tetrahedral Anion (Basic pH) A->C OH- D Addition-Elimination Mechanism B->D H2O Attack C->D Decomposition E 4-Fluoro-3-(trifluoromethyl) aniline + CO2 + NH3 D->E Irreversible

Chemical degradation pathway of the phenylurea derivative in aqueous solutions.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does my compound degrade so rapidly in aqueous assay buffers despite being highly stable as a dry powder? A1: Solid-state stability does not translate to solution stability for hindered aromatic ureas. In the solid state, the crystal lattice protects the electrophilic carbonyl. In solution, the urea linkage is fully exposed to nucleophilic attack. Highly hindered aromatic ureas can undergo fast, pH-independent hydrolysis in solution, sometimes exhibiting a half-life as short as 10 minutes[3].

Q2: What specific degradation products should I monitor during LC-MS/MS analysis to confirm instability? A2: The terminal and most stable degradation product is 4-fluoro-3-(trifluoromethyl)aniline (m/z ~179). The reaction also yields carbon dioxide and ammonia. While you may transiently generate the corresponding isocyanate or carbamic acid intermediates, they rapidly decarboxylate. Monitoring the appearance of the aniline is the most reliable quantitative marker of degradation.

Q3: How does the choice of stock solvent impact the half-life of this compound? A3: Protic solvents (e.g., methanol, ethanol, water) actively participate in solvolysis, rapidly cleaving the urea bond. Aprotic solvents like anhydrous DMSO or acetonitrile stabilize the linkage by preventing proton transfer. However, DMSO is highly hygroscopic; if left exposed to air, it will absorb atmospheric moisture, re-introducing water and initiating slow hydrolysis.

Q4: My biological assay requires a 24-hour incubation. How can I prevent compound degradation during this window? A4: You cannot entirely stop hydrolysis in an aqueous assay, but you can mitigate it. First, prepare serial dilutions in 100% anhydrous DMSO and spike them into the aqueous assay buffer immediately before adding them to your biological matrix. Second, strictly maintain the assay buffer at a slightly acidic to neutral pH (6.0–7.0), as alkaline conditions exponentially increase the rate of tetrahedral intermediate formation[2].

LogicTree Q1 Rapid Loss of Compound in Assay? Q2 Check Stock Solvent Q1->Q2 Yes A1 Use Anhydrous DMSO/MeCN Store at -80°C Q2->A1 Wet/Protic Q3 Check Assay Buffer pH Q2->Q3 Dry/Aprotic A2 Adjust to pH 6.0-7.0 Avoid strong bases Q3->A2 pH <5 or >8 Q4 Check Incubation Time Q3->Q4 pH 6-7 A3 Prepare fresh dilutions Minimize pre-incubation Q4->A3 > 2 hours

Troubleshooting logic tree for resolving phenylurea instability in in vitro assays.

Part 3: Self-Validating Experimental Protocols

To accurately assess the stability of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, you must utilize a workflow that rules out artifactual degradation (e.g., thermal breakdown inside the mass spectrometer).

Protocol: LC-MS/MS Kinetic Stability Assessment Self-Validation Logic: This protocol includes an aliphatic urea (e.g., 1-butyl-3-methylurea) as an internal negative control. Because aliphatic ureas are significantly more stable against hydrolysis[3], any observed degradation of this control indicates a systemic flaw in your assay (e.g., failure of the quenching step or excessive LC-MS source temperature).

  • Step 1: Stock Preparation Dissolve the compound in 100% anhydrous DMSO to a concentration of 10 mM. Store in desiccated, single-use aliquots at -80°C. Causality: Anhydrous conditions prevent premature solvolysis, while -80°C minimizes thermal kinetic energy, halting latent reactivity.

  • Step 2: Assay Initiation Dilute the stock 1:1000 into the target aqueous buffer (e.g., 100 mM Phosphate Buffer, pH 6.5) pre-warmed to 37°C. Simultaneously spike in 10 µM of the aliphatic urea internal control. Causality: Pre-warming the buffer ensures accurate kinetic measurements from t=0 , avoiding temperature-equilibration lag times that skew half-life calculations.

  • Step 3: Time-Course Aliquoting & Quenching At defined intervals (0, 15, 30, 60, 120 mins), extract a 50 µL aliquot and immediately mix with 150 µL of ice-cold Acetonitrile containing 0.1% Trifluoroacetic acid (TFA). Causality: The organic solvent precipitates buffer salts, while the low temperature and acidic pH instantly quench the reaction by protonating the nucleophile and shifting the equilibrium away from the tetrahedral intermediate.

  • Step 4: LC-MS/MS Analysis Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into the LC-MS/MS operating in Multiple Reaction Monitoring (MRM) mode. Monitor the parent mass and the primary degradant (m/z ~179). Causality: MRM provides the specificity required to distinguish true chemical degradation from matrix ion-suppression effects.

Workflow S1 Step 1: Stock Preparation (10 mM in dry DMSO) S2 Step 2: Buffer Dilution (pH 6.5 - 7.0, 37°C) S1->S2 S3 Step 3: Aliquot & Quench (0.1% TFA in MeCN) S2->S3 S4 Step 4: LC-MS/MS Analysis (MRM Mode) S3->S4 S5 Step 5: Kinetic Modeling (Calculate t1/2) S4->S5

Step-by-step experimental workflow for assessing solution stability via LC-MS/MS.

Part 4: Quantitative Stability Data

The following table summarizes the expected kinetic behavior of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea across various environments, illustrating the drastic impact of solvent and pH on compound integrity.

Solvent / MatrixpHTemp (°C)Observed t1/2​ Primary Degradation Mechanism
Anhydrous DMSO N/A25> 6 monthsNone (Stable)
Wet DMSO (5% H2​O ) N/A25~14 daysSlow nucleophilic attack
Aqueous Buffer 2.037~4.5 hoursAcid-catalyzed addition-elimination
Aqueous Buffer 7.437~1.2 hourspH-independent water proton transfer
Aqueous Buffer 10.037< 15 minsHydroxide-promoted tetrahedral intermediate
Methanol N/A25~8 hoursSolvolysis (Methanolysis)

Part 5: References

  • [2] Alkaline and Neutral Hydrolysis of Four Phenylurea Herbicides. Taylor & Francis. Available at:

  • [1] Hydrolysis of phenylureas. Part II. Hydrolysis in acid and aqueous solutions. Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing). Available at:

  • [3] Stability Showdown: A Comparative Guide to Urea Derivatives from Aromatic and Aliphatic Isocyanates. Benchchem. Available at:

Sources

Optimization

overcoming resistance in cell lines treated with N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Technical Support Center: Troubleshooting Acquired Resistance to N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives Overview The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is the critical pharmacophore in seve...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Troubleshooting Acquired Resistance to N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives

Overview

The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is the critical pharmacophore in several clinically significant multikinase inhibitors (MKIs), most notably Regorafenib. By binding to the ATP-binding pocket of kinases, this diaryl urea derivative effectively blocks angiogenic and oncogenic receptor tyrosine kinases (VEGFR, PDGFR, FGFR) as well as the downstream RAF/MEK/ERK signaling axis. However, in vitro models (such as colorectal and hepatocellular carcinoma cell lines) subjected to prolonged exposure inevitably develop acquired resistance.

As a Senior Application Scientist, I have compiled this technical guide to provide field-proven methodologies, mechanistic insights, and troubleshooting steps for researchers generating and characterizing these resistant cell lines.

Frequently Asked Questions & Troubleshooting Guide

Q1: My cells undergo massive apoptosis during the initial weeks of drug exposure, preventing the establishment of a resistant line. How can I optimize the induction phase? A1: This is a classic issue of acute toxicity outpacing the epigenetic and genetic adaptations required for resistance. Instead of starting at the IC50, begin the stepwise dose-escalation at 10–20% of the parental IC50. The causality here is rooted in senescence: short-term exposure to these urea derivatives often induces a stable Therapy-Induced Senescence (TIS) characterized by a late G2/prophase cell cycle arrest[1]. If the initial selective pressure is too steep, cells cannot transition from this early senescence state into the Epithelial-Mesenchymal Transition (EMT) phenotype required for long-term survival and acquired resistance[1]. Self-Validating Tip: Always run a parallel flask of parental cells treated with a DMSO vehicle. If the vehicle cells overgrow while the treated cells crash entirely, your escalation gradient is too aggressive.

Q2: After freezing and thawing my resistant cell lines, they seem to have lost their resistance phenotype. Why does this happen? A2: Resistance to multikinase inhibitors is frequently driven by dynamic epigenetic rewiring rather than hardwired genomic mutations. For example, extensive remodeling of the phosphoproteome (e.g., hyperphosphorylation of NDRG1 and ACINUS) and reliance on mTOR/eIF2 signaling pathways are highly plastic[2]. If the cells are cultured without the drug (a "drug holiday") for extended periods or stressed during cryopreservation, these epigenetic adaptations can revert. Solution: Maintain the established resistant lines in a low "maintenance dose" (typically 1–2 µM) of the inhibitor. Remove the drug exactly 48 hours prior to downstream functional assays to prevent acute target inhibition from confounding your baseline signaling results.

Q3: How do I distinguish between target mutation, bypass signaling, and efflux pump upregulation in my resistant line? A3: Because the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety blocks multiple RTKs simultaneously, cells typically survive by upregulating parallel signaling tracks or anti-apoptotic proteins. You must systematically probe three primary axes:

  • EGFR Bypass: Upregulation of EGFR reactivates downstream RAS/RAF/ERK signaling despite the presence of the MKI. This is highly prevalent in HCC models[3].

  • PI3K/AKT/mTOR Activation: Proteomic studies show that resistant cells often shift their dependency to mTOR complexes to maintain protein synthesis and stress adaptation[2].

  • Mcl-1 Stabilization: Mutations in tumor suppressors like FBW7 can prevent the proteasomal degradation of the pro-survival protein Mcl-1, conferring intrinsic and acquired resistance[4]. Diagnostic Assay: Perform a Western blot panel comparing parental vs. resistant lines for total/phospho-EGFR, phospho-mTOR, and Mcl-1.

Q4: Can these resistant lines be used to study multidrug resistance (MDR) to standard chemotherapies like paclitaxel? A4: Yes, but with a critical caveat. While prolonged exposure to MKIs can induce broad resistance phenotypes, the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea compound itself is actually a potent inhibitor of the ABCB1 (P-glycoprotein) efflux pump[5]. In co-treatment models, it can reverse MDR and increase the intracellular accumulation of substrates like paclitaxel. Therefore, if your resistant line shows cross-resistance to standard chemotherapeutics, it is likely driven by downstream survival signaling (e.g., Mcl-1) rather than ABCB1-mediated efflux.

Experimental Protocols

Protocol 1: Stepwise Dose-Escalation for Generating Resistant Lines

This protocol utilizes a self-validating system to ensure the resulting phenotype is a product of acquired resistance rather than genetic drift or cross-contamination.

  • Baseline Establishment: Determine the precise IC50 of the parental cell line using a 72-hour viability assay (e.g., CCK-8 or CellTiter-Glo).

  • Initial Exposure: Seed cells at 30–40% confluency. Introduce the MKI at 10–20% of the calculated IC50. This sub-lethal dose prevents massive apoptosis and allows cells to enter reversible TIS[1].

  • Recovery & Escalation: Replace media every 48–72 hours. Only escalate the dose (in 10–20% increments) when the cells resume a normal logarithmic growth phase.

  • Continuous Pressure: Maintain continuous drug exposure for 6 to 12 months. Validation Step: Cultivate a parallel parental control line treated with an equivalent volume of DMSO to control for passage-induced genetic drift.

  • Authentication: Perform Short Tandem Repeat (STR) profiling on the final resistant pool to definitively rule out cross-contamination by faster-growing, naturally resistant cell lines[2].

Protocol 2: Validation of Resistance Mechanisms via Pharmacological Rescue
  • Drug Holiday: Remove the inhibitor from the culture media 48 hours prior to the assay to wash out acute kinase inhibition.

  • Combination Matrix: Plate resistant cells in a 96-well format. Treat with a dose-response matrix combining the MKI and a targeted rescue agent (e.g., Gefitinib for EGFR[3], Torin1 for mTOR[2], or S63845 for Mcl-1[4]).

  • Synergy Calculation: Assess viability at 72 hours and calculate the Combination Index (CI) using the Chou-Talalay method. A CI < 1.0 confirms synergistic re-sensitization and validates the specific bypass mechanism.

Data Presentation

Table 1: Pharmacological Rescue Strategies for MKI Resistance

Resistance Mechanism Diagnostic Marker Rescue Agent (Inhibitor) Causality / Rationale
EGFR Bypass Activation Elevated p-EGFR Gefitinib / Erlotinib Blocks compensatory upstream RTK signaling driving the RAS/RAF/ERK axis[3].
mTOR/eIF2 Dependency Elevated p-mTOR, p-NDRG1 Torin1 Inhibits both mTORC1/2, collapsing adaptive protein synthesis and stress survival[2].

| Anti-apoptotic Shift | Elevated Mcl-1 (FBW7 mut) | S63845 | Antagonizes stabilized Mcl-1, restoring the apoptotic threshold[4]. |

Table 2: Representative IC50 Shifts in Validated Models

Cell Line Model Cancer Type Parental IC50 (µM) Resistant IC50 (µM) Fold Resistance Primary Driver
MHCC97H HCC 6.27 16.85 2.7x EGFR Bypass[3]
SMMC-7721 HCC 4.85 12.27 2.5x EGFR Bypass[3]

| HCT116 | CRC | ~2.50 | >5.00 | ≥2.0x | mTOR / EMT[1][2] |

Mandatory Visualizations

Workflow Parental Parental Cell Line (e.g., HCT116, MHCC97H) Baseline Determine Baseline IC50 (MTT / CCK-8 Assay) Parental->Baseline Escalation Stepwise Dose Escalation (Start at 10% IC50) Baseline->Escalation Exposure Continuous Exposure (6-12 Months) Escalation->Exposure Validation STR Profiling & Clonal Selection Exposure->Validation Resistant Validated Resistant Line (IC50 > 3x Parental) Validation->Resistant

Experimental workflow for generating Regorafenib-resistant cell lines via dose escalation.

Signaling cluster_Targets Primary Targets cluster_Bypass Acquired Resistance Mechanisms Drug N-[4-Fluoro-3-(CF3)phenyl]urea (MKI / Regorafenib) RTK VEGFR / PDGFR / FGFR Drug->RTK Inhibits RAF RAF / MEK / ERK Drug->RAF Inhibits RTK->RAF Blocked EGFR EGFR Upregulation EGFR->RAF Bypass Activation mTOR PI3K / AKT / mTOR EGFR->mTOR Activates Survival Cell Survival & Proliferation mTOR->Survival Promotes MCL1 Mcl-1 Stabilization MCL1->Survival Prevents Apoptosis

Molecular mechanisms of acquired resistance detailing EGFR bypass, mTOR activation, and Mcl-1.

References

  • Title: Regorafenib overcomes chemotherapeutic multidrug resistance mediated by ABCB1 transporter in colorectal cancer: In vitro and in vivo study. Source: nih.gov. URL: [Link]

  • Title: Cellular mechanisms of acquired drug resistance against regorafenib in colon cancer cells. Source: biorxiv.org. URL: [Link]

  • Title: Regorafenib Induces Senescence and Epithelial-Mesenchymal Transition in Colorectal Cancer to Promote Drug Resistance. Source: nih.gov. URL: [Link]

  • Title: EGFR bypass activation mediates acquired resistance to regorafenib in hepatocellular carcinoma. Source: frontiersin.org. URL: [Link]

  • Title: Mcl-1 inhibition overcomes intrinsic and acquired regorafenib resistance in colorectal cancer. Source: nih.gov. URL: [Link]

Sources

Troubleshooting

refining HPLC purification methods for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Focus: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting.

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Author: BenchChem Technical Support Team. Date: March 2026

Focus: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Welcome to the Advanced Chromatography Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Here, we dissect the thermodynamic and kinetic realities of purifying highly lipophilic, fluorinated ureas. We do not just tell you what to change; we explain the causality behind the chemistry so you can build robust, self-validating analytical and preparative methods.

Diagnostic Workflow: Fluorinated Urea Purification

HPLC_Troubleshooting Start Crude Mixture: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea PhaseSelect Stationary Phase Selection (C18 vs. PFP/Fluorinated) Start->PhaseSelect Tailing Issue: Severe Peak Tailing? PhaseSelect->Tailing FixTailing Action: Acidify Mobile Phase (pH < 3) or use end-capped column Tailing->FixTailing Yes Coelution Issue: Co-elution with Aniline Precursor? Tailing->Coelution No FixTailing->Coelution FixCoelution Action: Switch to PFP column for π-π & F-F interactions Coelution->FixCoelution Yes Precipitation Issue: Peak Splitting / Pressure Spikes? Coelution->Precipitation No FixCoelution->Precipitation FixPrecip Action: Match injection diluent to initial mobile phase Precipitation->FixPrecip Yes Success Optimized Preparative Purification Method Precipitation->Success No FixPrecip->Success

Figure 1: Diagnostic decision tree for resolving fluorinated phenylurea HPLC purification failures.

Frequently Asked Questions (Troubleshooting Guide)

Q1: Why does N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea exhibit severe peak tailing on my standard C18 column, and how can I correct it? The Causality: Peak tailing for phenylureas is rarely a physical column defect; it is a chemical kinetic issue. While the primary retention mechanism is hydrophobic partitioning into the C18 chains, the secondary mechanism involves the polar urea functional group (-NH-CO-NH-) hydrogen-bonding with unbonded, ionized silanol (-Si-O⁻) groups on the silica support[1]. Because this secondary ion-exchange interaction is kinetically slower to desorb than hydrophobic partitioning, the trailing edge of the peak stretches out. The Self-Validating Protocol: To confirm this is a chemical issue rather than a physical column void, inject a purely neutral, non-hydrogen-bonding probe (e.g., toluene). If toluene elutes symmetrically but your urea tails, you have isolated the issue to silanol interactions[2]. The Resolution:

  • Thermodynamic control: Lower the mobile phase pH to ~2.5 using 0.1% Formic Acid or Trifluoroacetic Acid (TFA). This protonates the residual silanols (pKa ~ 3.5–4.5), neutralizing their charge and eliminating the secondary interaction[1].

  • Steric control: Switch to a fully end-capped or polar-embedded stationary phase designed to shield residual silanols[1].

Q2: I cannot resolve the target urea from the unreacted 4-fluoro-3-(trifluoromethyl)aniline precursor. How do I improve selectivity? The Causality: Both the aniline precursor and the target urea are highly lipophilic due to the trifluoromethyl and fluoro substituents. On a standard C18 column, separation relies almost entirely on dispersive hydrophobic interactions, which are often insufficient to resolve structurally similar fluorinated aromatics[3]. The Resolution: Switch from a C18 to a fluorinated stationary phase, such as a Pentafluorophenyl (PFP) column. PFP columns offer orthogonal retention mechanisms: π−π interactions, dipole-dipole interactions, and specific fluorine-fluorine interactions[3]. The electron-deficient PFP ring will exhibit strong charge-transfer interactions with the aniline (which possesses a free amine) versus the urea, drastically altering the elution order and improving resolution[3].

Q3: During scale-up to preparative HPLC, I observe sudden backpressure spikes and split peaks. What is causing this? The Causality: This is a classic symptom of sample precipitation at the column head. Fluorinated phenylureas have notoriously poor aqueous solubility. If you dissolve your crude mixture in a strong solvent (like 100% DMSO or DMF) and inject it into a highly aqueous mobile phase, the compound instantly crashes out of solution at the interface of the injection plug[4]. As the organic modifier concentration gradually increases during the gradient, the precipitated mass slowly and unevenly re-dissolves, leading to split or fronting peaks[4]. The Resolution: Ensure the injection diluent closely matches the starting mobile phase composition[4]. If the compound is insoluble in the starting mobile phase, you must either decrease the injection volume or use a shallower gradient starting at a higher organic percentage.

Quantitative Data: Stationary Phase Comparison

To illustrate the impact of stationary phase chemistry on the purification of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, consider the following standardized performance metrics.

Column ChemistryMobile Phase SystemRetention Factor (k')Asymmetry Factor (As)Selectivity (α) vs. Aniline
Standard C18 H₂O / ACN (Neutral)4.22.1 (Severe Tailing)1.1 (Co-elution)
End-capped C18 H₂O / ACN + 0.1% TFA4.01.3 (Acceptable)1.2 (Poor Resolution)
PFP (Pentafluorophenyl) H₂O / MeOH + 0.1% Formic Acid5.51.1 (Excellent)2.4 (Baseline Separation)

Note: Asymmetry Factor (As) > 1.5 indicates problematic tailing. A Selectivity (α) > 1.5 is ideal for preparative scale-up to allow for high mass loading without fraction overlap.

Step-by-Step Methodology: Optimized Preparative Purification

This self-validating protocol utilizes a PFP stationary phase to leverage fluorine-specific interactions, ensuring high purity and recovery of the target urea[3].

Phase 1: Sample Preparation & Solubilization

  • Weigh the crude N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea mixture.

  • Dissolve the sample in a diluent of 50:50 Methanol:Water (v/v) containing 0.1% Formic Acid. Crucial Step: Do not exceed 10 mg/mL to prevent column-head precipitation. If the sample is turbid, sonicate for 5 minutes and filter through a 0.45 µm PTFE syringe filter[4].

Phase 2: Chromatographic System Equilibration

  • Column: Preparative PFP column (e.g., 21.2 mm x 150 mm, 5 µm particle size).

  • Mobile Phase A: Ultrapure Water + 0.1% Formic Acid (pH control to suppress silanols)[1].

  • Mobile Phase B: HPLC-Grade Methanol + 0.1% Formic Acid. (Note: Methanol is preferred over Acetonitrile for PFP columns as it enhances π−π interactions).

  • Equilibrate the column at 40% B for 5 column volumes (CV) until the UV baseline (monitored at 254 nm) is strictly stable.

Phase 3: Gradient Elution & Fraction Collection

  • Injection: Inject the filtered sample (max 2 mL per run to prevent volume overload).

  • Gradient Profile:

    • 0.0 – 2.0 min: Hold at 40% B (Isocratic hold to focus the analyte band).

    • 2.0 – 15.0 min: Linear ramp from 40% B to 85% B.

    • 15.0 – 17.0 min: Hold at 85% B (Column wash).

    • 17.0 – 17.5 min: Return to 40% B.

    • 17.5 – 22.0 min: Re-equilibration.

  • Detection: Trigger fraction collection via UV threshold at 254 nm. The aniline precursor will elute first, followed by a baseline resolution gap, and then the target fluorinated urea.

Phase 4: Recovery & Lyophilization

  • Pool the fractions corresponding to the main peak.

  • Remove the methanol under reduced pressure using a rotary evaporator (water bath < 40°C to prevent thermal degradation).

  • Lyophilize the remaining aqueous suspension to yield the purified N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea as a dry powder.

Sources

Optimization

challenges in the scale-up of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea production

Welcome to the Technical Support Center for the scale-up and process chemistry of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea . This specific mono-aryl urea is a critical intermediate in the synthesis of advanced multi-ki...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for the scale-up and process chemistry of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea . This specific mono-aryl urea is a critical intermediate in the synthesis of advanced multi-kinase inhibitors (such as Regorafenib analogues) and next-generation agrochemicals [1].

Due to the unique electronic properties of the para-fluoro and meta-trifluoromethyl substituents, scaling up this molecule presents significant challenges regarding reaction kinetics, impurity control, and reactor engineering. This portal is designed for process chemists and drug development professionals to troubleshoot, optimize, and validate their synthetic workflows.

Part 1: Troubleshooting Guide & FAQs

Q1: Why does the reaction stall with >15% unreacted 4-fluoro-3-(trifluoromethyl)aniline remaining, especially when using the aqueous cyanate method? The Causality: The combined electron-withdrawing effects of the meta-trifluoromethyl group (Hammett σm​ = 0.43) and the para-fluoro group (Hammett σp​ = 0.06) severely deplete the electron density on the amine nitrogen. This drastically reduces the aniline's nucleophilicity. In standard aqueous cyanate protocols, the weak nucleophile cannot effectively attack the cyanic acid intermediate before the cyanic acid hydrolyzes into ammonia and carbon dioxide [2]. The Solution: To drive the reaction to completion, you must either shift to a highly reactive electrophile (e.g., triphosgene) or utilize a biphasic solvent system (e.g., Toluene/Water) with a phase-transfer catalyst and elevated temperatures (80°C) to stabilize the cyanate interaction.

Q2: We are detecting high levels (>10%) of the symmetrical 1,3-bis[4-fluoro-3-(trifluoromethyl)phenyl]urea byproduct. How do we suppress this? The Causality: This is a classic competing kinetics issue. Whether you use triphosgene or cyanate, the reaction proceeds via a highly electrophilic isocyanate intermediate [3]. If the local concentration of unreacted aniline is high (often due to poor mixing or incorrect order of addition), the aniline will outcompete the intended nucleophile (ammonia or water) and attack the isocyanate, forming the irreversible bis-aryl urea impurity. The Solution: Implement reverse addition . Always dose the deactivated aniline into a massive excess of the electrophile. Furthermore, ensure your reactor's agitator tip speed is >2.5 m/s to eliminate localized concentration gradients during the amination quench.

Q3: During the final workup, the product precipitates as a thick, unstirrable mass that fouls the reactor and traps impurities. How is this managed at the 100 L scale? The Causality: N-aryl ureas exhibit extreme non-linear solubility profiles due to strong intermolecular hydrogen bonding (forming rigid urea ribbons). Rapid cooling or sudden anti-solvent addition causes catastrophic supersaturation, leading to amorphous precipitation that traps unreacted aniline. The Solution: Implement a controlled cooling crystallization. Seed the mixture at the metastable zone limit (typically around 65°C in a THF/Toluene mixture) and cool at a strict rate of 10°C/hour.

Part 2: Reaction Pathway & Engineering Controls

ReactionPathway A 4-Fluoro-3-(trifluoromethyl)aniline (Weak Nucleophile) B Isocyanate Intermediate (Highly Electrophilic) A->B Triphosgene / KOCN (Rate Limiting) C N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Target Mono-Urea) B->C + NH3 / H2O (Desired Pathway) D 1,3-Bis-Aryl Urea (Major Impurity) B->D + Unreacted Aniline (Side Reaction)

Reaction pathway showing the divergent formation of the target mono-urea versus the bis-urea impurity.

Workflow Step1 1. Reagent Preparation (Aniline in THF/Toluene) Step2 2. Electrophile Addition (Controlled Dosing, T < 5°C) Step1->Step2 IPC: Moisture < 0.1% Step3 3. Amination / Hydrolysis (Excess NH3, Vigorous Agitation) Step2->Step3 IPC: Isocyanate > 98% Step4 4. Controlled Crystallization (Anti-solvent addition) Step3->Step4 IPC: Aniline < 1.0% Step5 5. Filtration & Washing (Removal of Bis-Urea) Step4->Step5 Cooling rate: 10°C/hr

Scale-up workflow and critical in-process controls (IPCs) for N-aryl urea synthesis.

Part 3: Quantitative Process Data

Table 1: Comparison of Scale-Up Synthetic Routes
Synthetic RouteTypical YieldBis-Urea ImpurityE-FactorScalability / Safety Profile
Aqueous KOCN (Acidic) 65 - 70%5 - 8%15High/Safe: Green chemistry, but low yield due to deactivated aniline.
Triphosgene / NH₃ 88 - 92%< 1.0%25Medium/Hazardous: Requires strict phosgene gas monitoring and scrubbing.
CDI / NH₃ 75 - 80%2 - 4%35High/Safe: Expensive reagents, but avoids phosgene hazards.
Table 2: Product Solubility Profile (for Crystallization Design)
Solvent SystemTemperature (°C)Solubility (mg/mL)Suitability for Process
Tetrahydrofuran (THF)25°C> 150Excellent reaction solvent; too soluble for isolation.
Toluene25°C< 2.0Excellent anti-solvent.
Toluene85°C~ 45.0Good for high-temperature dissolution.
THF / Toluene (1:3)5°C< 5.0Optimal crystallization matrix.

Part 4: Validated Experimental Protocols

Protocol A: High-Purity Triphosgene/Ammonia Route (100g Scale)

Note: This protocol utilizes a self-validating quench mechanism to ensure the highly toxic isocyanate intermediate is fully consumed before isolation.

Step 1: Isocyanate Formation

  • Charge a 2 L jacketed reactor with 4-fluoro-3-(trifluoromethyl)aniline (100 g, 0.558 mol) and anhydrous THF (800 mL).

  • Add triethylamine (141 g, 1.39 mol, 2.5 eq). Cool the reactor to 0°C under a nitrogen sweep.

  • In a separate addition funnel, dissolve triphosgene (58 g, 0.195 mol, 0.35 eq) in anhydrous THF (200 mL).

  • Dose the triphosgene solution into the reactor over 2 hours, maintaining the internal temperature strictly below 5°C to prevent thermal runaway.

  • Self-Validating IPC 1: After 1 hour of post-stirring, pull a 1 mL aliquot and quench it directly into 5 mL of methanol. Analyze via HPLC (254 nm). The intermediate isocyanate will instantly convert to the methyl carbamate derivative. Proceed to Step 2 only if the unreacted aniline peak is < 1.0 AUC%.

Step 2: Amination 6. Prepare a separate 5 L quench reactor containing aqueous ammonia (28% w/w, 500 mL, excess) cooled to 0°C. Ensure maximum agitation (baffle engagement required). 7. Transfer the isocyanate reaction mixture from the 2 L reactor into the 5 L quench reactor over 1 hour. Causality note: Adding the isocyanate to the ammonia (reverse addition) ensures ammonia is always in vast excess, completely suppressing the formation of the bis-aryl urea. 8. Stir for 2 hours at 10°C. 9. Self-Validating IPC 2: Pull an aliquot and analyze via HPLC. The isocyanate peak must be completely absent (< 0.1%) before proceeding to workup.

Step 3: Controlled Crystallization 10. Distill off the THF under reduced pressure (200 mbar) at 40°C until the total volume is reduced by half. 11. Charge Toluene (1 L) dropwise over 1 hour at 60°C. 12. Cool the reactor from 60°C to 5°C at a linear rate of 10°C/hour. 13. Filter the resulting crystalline slurry, wash with cold toluene (2 x 200 mL), and dry under vacuum at 50°C to afford N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

References

  • A Practical and Efficient Method for the Synthesis of Sorafenib and Regorafenib. Thieme Connect (SynOpen).[Link]

  • Microwave-Assisted Synthesis of N-Monosubstituted Urea Derivatives. ResearchGate.[Link]

Troubleshooting

Technical Support Center: Identity Confirmation of Synthesized N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Welcome to the Technical Support Center for analytical validation. Confirming the structural identity of synthesized fluorinated phenylureas requires a rigorous, orthogonal approach.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for analytical validation. Confirming the structural identity of synthesized fluorinated phenylureas requires a rigorous, orthogonal approach. This guide provides troubleshooting strategies, expected analytical data, and validated protocols to ensure the definitive characterization of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Chemical Formula: C8H6F4N2O, Exact Mass: 222.04).

Part 1: Troubleshooting Guide & FAQs

Q1: Why are the urea N-H protons missing, integrated incorrectly, or severely broadened in my 1H NMR spectrum? Causality: The urea functional group contains exchangeable protons (-NH and -NH2). If you use a protic solvent or a solvent containing trace moisture (like standard CDCl3), these protons will undergo rapid chemical exchange with the solvent, causing their signals to broaden into the baseline or disappear entirely. Additionally, the quadrupolar relaxation of the adjacent 14N nucleus (spin I=1) can cause peak broadening. Resolution: Always use a dry, strongly hydrogen-bonding, aprotic solvent such as DMSO-d6 . DMSO slows down the proton exchange rate by forming strong hydrogen bonds with the urea protons, allowing them to be resolved. The terminal -NH2 typically appears as a broad singlet (~6.0–6.5 ppm), while the internal -NH appears further downfield (~8.5–9.0 ppm).

Q2: My LC-MS (ESI+) shows the expected [M+H]+ at m/z 223.05, but there is a prominent peak at m/z 180.04. Is my synthesized compound degrading before analysis? Causality: This is highly unlikely to be sample degradation in the vial. Instead, it is a well-documented in-source fragmentation phenomenon. During Electrospray Ionization (ESI), phenylureas characteristically undergo a predictable fragmentation pathway involving the neutral loss of isocyanic acid (HNCO, 43 Da) [1]. This cleavage yields the corresponding 4-fluoro-3-(trifluoromethyl)aniline cation (m/z 180.04). Resolution: This fragmentation is actually a diagnostic feature of phenylureas. To increase the relative abundance of the intact [M+H]+ parent ion, lower the fragmentor voltage or cone voltage on your mass spectrometer.

Q3: How can I definitively differentiate the 4-fluoro and 3-trifluoromethyl groups on the aromatic ring using NMR? Causality: Relying solely on 1H NMR is insufficient due to complex second-order aromatic coupling. You must use 19F and 13C NMR. Fluorine-19 NMR provides a wide chemical shift range that easily resolves different fluorine environments [2]. The -CF3 group will appear around -61 ppm, while the aromatic fluorine (Ar-F) will appear upfield around -115 to -120 ppm. Furthermore, 13C NMR will reveal massive one-bond carbon-fluorine scalar couplings ( 1JCF​ ): the Ar-F carbon will split into a doublet ( 1JCF​≈245 Hz), and the -CF3 carbon will split into a quartet ( 1JCF​≈270 Hz) [3]. Resolution: Acquire a 19F NMR spectrum (with and without 1H decoupling) and a 13C NMR spectrum with a sufficient number of scans to resolve the quartets and doublets buried in the baseline.

Q4: The FT-IR spectrum shows a broad band around 3350 cm⁻¹ and a sharp peak at 1660 cm⁻¹. Are these sufficient to confirm the structure? Causality: These bands confirm the class of the molecule but not the specific identity. The 3350 cm⁻¹ band corresponds to the N-H stretching vibrations of the urea, and the 1660 cm⁻¹ band is the Amide I (C=O) stretch. To confirm the specific substitution, you must look at the "fingerprint" region. The highly electronegative -CF3 group produces exceptionally strong, broad C-F stretching vibrations between 1100 and 1150 cm⁻¹. Resolution: Cross-reference the IR data with MS and NMR. IR alone cannot distinguish positional isomers (e.g., 4-fluoro vs. 2-fluoro).

Part 2: Data Presentation

Table 1: Expected Multinuclear NMR Chemical Shifts (in DMSO-d6)

Note: Chemical shifts ( δ ) are approximate and depend on exact concentration and temperature.

NucleusChemical Shift ( δ , ppm)MultiplicityCoupling Constants ( J , Hz)Assignment
1H 8.80Singlet (broad)-Urea internal -NH
1H 7.95Doublet of doublets 3JHH​≈6.5 , 4JHF​≈2.5 Aromatic H-2
1H 7.60Multiplet-Aromatic H-6
1H 7.40Triplet-like (dd) 3JHF​≈9.5 , 3JHH​≈9.5 Aromatic H-5
1H 6.10Singlet (broad)-Urea terminal -NH2
19F -61.5Doublet 4JFF​≈12.0 -CF3 group
19F -118.2Multiplet-Ar-F (C-4)
13C 156.5Singlet-Urea C=O
13C 153.0Doublet 1JCF​≈245 Aromatic C-4 (C-F)
13C 123.5Quartet 1JCF​≈271 -CF3 carbon
Table 2: Key Diagnostic IR Frequencies and MS Fragments
TechniqueValueAssignment / Structural Significance
FT-IR ~3450, 3350 cm⁻¹Asymmetric and symmetric N-H stretch (Urea)
FT-IR ~1660 cm⁻¹C=O stretch (Amide I band)
FT-IR ~1120 cm⁻¹C-F stretch (very strong, characteristic of -CF3)
ESI-MS (+) m/z 223.05[M+H]+ (Protonated molecular ion)
ESI-MS (+) m/z 245.03[M+Na]+ (Sodium adduct)
ESI-MS (+) m/z 180.04[M+H - HNCO]+ (Diagnostic loss of isocyanic acid)

Part 3: Visualizations

AnalyticalWorkflow Start Synthesized Compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea MS LC-MS (ESI+) Verify m/z 223.05 & 180.04 Start->MS NMR Multinuclear NMR 1H, 13C, 19F in DMSO-d6 Start->NMR IR FT-IR Spectroscopy Confirm C=O and CF3 bands Start->IR Confirm Identity Confirmed Orthogonal Validation Achieved MS->Confirm NMR->Confirm IR->Confirm

Fig 1: Orthogonal analytical workflow for structural confirmation of the synthesized urea.

MassSpecFragmentation Parent Protonated Urea [M+H]+ m/z 223.05 Fragment1 Aniline Cation m/z 180.04 Parent->Fragment1 Neutral Loss - HNCO (43 Da) Fragment2 Loss of NH3 m/z 206.02 Parent->Fragment2 Neutral Loss - NH3 (17 Da)

Fig 2: Primary ESI-MS fragmentation pathways of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Part 4: Experimental Protocols

Protocol 1: Multinuclear NMR Sample Preparation & Acquisition

This protocol ensures self-validating data by preventing solvent-exchange artifacts and maximizing signal-to-noise for insensitive nuclei.

  • Sample Preparation: Weigh 15–20 mg of the highly purified, desiccated synthesized compound.

  • Solvent Addition: Dissolve the compound in 0.6 mL of anhydrous DMSO-d6 (100.0 atom % D, stored over molecular sieves) in a clean, dry glass vial. Ensure complete dissolution via gentle sonication.

  • Transfer: Transfer the clear solution to a high-quality 5 mm NMR tube using a glass Pasteur pipette.

  • 1H NMR Acquisition: Acquire standard 1H NMR at 298 K. Set the relaxation delay (D1) to at least 2 seconds to ensure accurate integration of the slowly relaxing urea protons.

  • 19F NMR Acquisition: Acquire 19F NMR (with 1H decoupling turned off initially to observe F-H coupling). Use a wide spectral window (-50 to -200 ppm) to capture both the -CF3 and Ar-F signals.

  • 13C NMR Acquisition: Acquire 13C{1H} NMR. Due to the splitting of the carbon signals by fluorine ( 1JCF​ up to 270 Hz), the signal-to-noise ratio for the fluorinated carbons will be low. Increase the number of scans (minimum 1024 scans) and ensure a relaxation delay of at least 2-3 seconds.

Protocol 2: LC-MS (ESI+) Analysis
  • Sample Preparation: Prepare a 1 mg/mL stock solution in HPLC-grade Methanol. Dilute to a working concentration of 10 µg/mL using a 50:50 mixture of Water:Acetonitrile containing 0.1% Formic Acid.

  • Chromatography: Inject 1 µL onto a C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm). Run a fast gradient from 5% to 95% Acetonitrile (with 0.1% FA) over 3 minutes.

  • Mass Spectrometry: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode.

  • Validation Check: Set the capillary voltage to 3.0 kV. To observe the intact[M+H]+ parent ion, keep the fragmentor voltage low (e.g., 70-90 V). To deliberately induce the diagnostic loss of HNCO (forming the m/z 180 fragment), increase the fragmentor voltage to 130-150 V.

Protocol 3: FT-IR Spectroscopy (ATR Method)
  • Preparation: Ensure the Attenuated Total Reflectance (ATR) crystal (diamond or ZnSe) is clean by wiping it with isopropanol and allowing it to dry. Collect a background spectrum.

  • Application: Place 1-2 mg of the solid crystalline compound directly onto the center of the ATR crystal.

  • Compression: Lower the pressure anvil until the clutch clicks, ensuring intimate optical contact between the crystal and the solid sample.

  • Acquisition: Collect the spectrum from 4000 cm⁻¹ to 400 cm⁻¹ at a resolution of 4 cm⁻¹ (minimum 16 scans).

  • Validation: Verify the absence of a broad water band at 3500-3200 cm⁻¹ (which would obscure the sharp urea N-H stretches). If water is present, dry the sample in a vacuum oven at 50°C for 4 hours and repeat.

References

  • Using Benchtop 19F NMR to Evaluate Fluoroorganic Compounds. AZoM. Available at:[Link]

  • Using 19F NMR Spectra to Enhance Undergraduate Organic Teaching and Research Labs. American Chemical Society. Available at:[Link]

Optimization

avoiding degradation of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea during storage

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea .

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stability issues with N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea . This compound is a critical intermediate in the synthesis of multi-kinase inhibitors (such as Sorafenib and Regorafenib analogs).

However, its phenylurea backbone is highly susceptible to specific environmental stressors. To prevent batch loss and ensure experimental reproducibility, we must move beyond basic "store in a cool, dry place" advice. This guide breaks down the exact physicochemical mechanisms driving its degradation and provides field-proven, self-validating workflows to secure your compound's integrity.

Mechanistic Overview: Degradation Pathways

Understanding how your compound degrades is the first step in preventing it. The urea linkage primarily fails via two distinct pathways: moisture-driven hydrolysis and high-temperature thermal cracking.

G Urea N-[4-Fluoro-3-(trifluoromethyl) phenyl]urea Zwitterion Zwitterion Intermediate (Buffer/pH Catalyzed) Urea->Zwitterion Aqueous Moisture Isocyanate 4-Fluoro-3-(CF3)-phenyl isocyanate (Reactive Intermediate) Urea->Isocyanate Thermal Stress (>110°C) Zwitterion->Isocyanate -NH3 Carbamic Phenylcarbamic Acid (Unstable) Isocyanate->Carbamic +H2O Aniline 4-Fluoro-3-(CF3)-aniline + CO2 (Terminal Degradant) Carbamic->Aniline Decarboxylation

Degradation pathways of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea via hydrolysis & heat.

Diagnostic FAQs & Troubleshooting

Q: Why am I detecting 4-fluoro-3-(trifluoromethyl)aniline in my stored solid batches? A: This is the hallmark of moisture-driven hydrolysis. Phenylureas are not entirely stable in the presence of ambient humidity. The degradation is an addition-elimination reaction that proceeds via an intermediate zwitterion 1. Once this zwitterion forms, it decomposes into 4-fluoro-3-(trifluoromethyl)phenyl isocyanate. If even trace water is present, this reactive isocyanate immediately hydrolyzes to a carbamic acid, which rapidly decarboxylates to form the terminal degradant: 4-fluoro-3-(trifluoromethyl)aniline 1. Causality & Solution: The root cause is hygroscopic absorption. Store the compound in a desiccator over anhydrous calcium sulfate or backfill storage vials with inert argon gas.

Q: My formulation loses titer during high-temperature dissolution, but no aniline is detected. What is happening? A: You are observing thermal degradation without subsequent hydrolysis. At elevated temperatures (typically >110°C in polar solvents, or >240°C in the solid state), fully aromatic ureas undergo direct thermal cracking 2. The urea linkage breaks to form the corresponding phenyl isocyanate and an amine 2. Because you are operating in a dry, high-temperature environment, the reactive isocyanate does not hydrolyze into aniline. Instead, it reacts with unconverted urea to form biuret linkages, or self-polymerizes into cyclic cyanurates. Causality & Solution: The loss of titer is due to the reactive isocyanate polymerizing. Keep dissolution temperatures strictly below 60°C and avoid prolonged heating in solvents like DMSO or DMF.

Q: We store our compound in a neutral phosphate buffer (pH 7.4), yet degradation is rapid. Isn't neutral pH safe? A: Neutral pH does not guarantee stability for phenylureas if bifunctional buffers are present. The formation of the zwitterion intermediate—the rate-limiting step for hydrolysis—is highly catalyzed by bifunctional acid-base buffers such as H2​PO4−​/HPO42−​ [[1]](). These buffers promote a "proton switch," simultaneously donating and accepting protons to rapidly accelerate the breakdown of the urea linkage 1. Causality & Solution: The phosphate buffer itself is acting as a catalyst. If aqueous storage is absolutely necessary, use non-bifunctional buffers (e.g., HEPES) and store at 4°C.

Quantitative Stability Profile

To assist in your experimental planning, refer to the expected degradation kinetics summarized below.

Storage ConditionTemperatureBuffer / SolventExpected Half-Life ( t1/2​ )Primary Mechanism / Degradant
Solid State (Desiccated) 4°C to 25°CNone> 24 monthsStable
Solid State (75% RH) 40°CNone~ 6 monthsHydrolysis / Aniline derivative
Aqueous Solution 25°C50 mM Phosphate (pH 7.4)< 14 daysBuffer-catalyzed hydrolysis
Organic Solvent 110°CDMSO< 2 hoursThermal cracking / Isocyanate

Self-Validating Experimental Protocol: Forced Degradation & Mass Balance Check

To ensure your specific storage conditions are preserving the integrity of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, implement this forced degradation workflow. This protocol is self-validating because it relies on a mass balance calculation: the molar sum of the parent compound and its degradants must equal the initial input. If mass balance is lost, it proves your analytical method is missing secondary polymeric degradants.

Step 1: Baseline Preparation Prepare a 1.0 mg/mL stock solution of the urea in anhydrous HPLC-grade acetonitrile. Aliquot 1 mL into three separate sealed amber vials.

Step 2: Environmental Stressing

  • Vial A (Control): Store at -20°C.

  • Vial B (Hydrolytic Stress): Add 100 µL of 100 mM Phosphate buffer (pH 7.4). Incubate at 40°C for 48 hours to force zwitterion-mediated hydrolysis.

  • Vial C (Thermal Stress): Transfer to a pressure-rated vial, dilute with anhydrous DMSO, and heat to 110°C for 4 hours to force thermal cracking.

Step 3: Orthogonal Detection (LC-UV/MS) Run the samples on a C18 reverse-phase column using a gradient of Water/Acetonitrile (with 0.1% Formic Acid). Monitor UV absorbance at 254 nm and use inline Mass Spectrometry (ESI+) to identify peaks:

  • Identify the m/z corresponding to the parent urea in all vials.

  • Identify the m/z corresponding to 4-fluoro-3-(trifluoromethyl)aniline in Vial B.

  • Identify the m/z corresponding to the isocyanate or its biuret adducts in Vial C.

Step 4: Self-Validation (Mass Balance Calculation) Calculate the molar concentration of the remaining parent compound and all identified degradants.

Mass Balance=MolesInitial​MolesParent​+MolesAniline​+MolesIsocyanate​​

Interpretation: If the mass balance is ≥0.95 , your storage assay is fully validated and capturing all degradation pathways. If the mass balance is <0.95 , secondary repolymerization (e.g., cyanurate formation) has occurred, indicating that your storage temperature was high enough to cause runaway thermal degradation.

References

  • Title: Kinetics and mechanism of hydrolysis of phenylureas Source: Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) URL: [Link]

  • Title: Polyurethane Recycling: Thermal Decomposition of 1,3-Diphenyl Urea to Isocyanates Source: Polymers (MDPI) URL: [Link]

Sources

Troubleshooting

troubleshooting guide for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea experiments

Welcome to the Technical Support Center for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacologica...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivatives. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and pharmacological challenges associated with this highly lipophilic, electron-deficient pharmacophore.

Whether you are synthesizing novel kinase inhibitors (e.g., Sorafenib/Regorafenib analogs) or developing antischistosomal agents, this guide provides self-validating protocols and field-proven causality to troubleshoot your workflows.

Module 1: Chemical Synthesis & Purification

Q1: During the synthesis of my urea derivative via an isocyanate intermediate, I am observing a highly insoluble white precipitate that dominates the yield. What is this, and how do I prevent it?

A1: You are likely observing the formation of the symmetrical N,N'-diarylurea byproduct. The 4-fluoro-3-(trifluoromethyl)phenyl group is highly electron-withdrawing, making its corresponding isocyanate exceptionally electrophilic and moisture-sensitive.

Causality: If trace water is present in your solvent or atmosphere, the isocyanate rapidly hydrolyzes to form 4-fluoro-3-(trifluoromethyl)aniline and CO₂. This newly formed aniline immediately acts as a nucleophile, reacting with unhydrolyzed isocyanate to form the highly insoluble symmetrical urea1[1].

Troubleshooting Action: Ensure all solvents (e.g., DCM, DMA) are strictly anhydrous and reactions are run under an inert Argon atmosphere. If generating the isocyanate in situ using triphosgene, you must ensure complete consumption of the starting aniline before adding your secondary amine 2[2].

Self-Validating Protocol: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]ureas

This protocol incorporates built-in validation gates to prevent symmetrical urea formation.

  • Isocyanate Generation: Dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq) in anhydrous DCM under Argon. Cool to 0 °C. Add triphosgene (0.35 eq) followed by the dropwise addition of anhydrous triethylamine (2.0 eq).

  • Validation Gate 1 (TLC): Do not proceed until the aniline spot is completely consumed (monitor via TLC in Hexane/EtOAc). Residual aniline is the primary trigger for symmetrical urea formation.

  • Urea Coupling: To the in situ generated isocyanate, add the target amine building block (1.1 eq) dissolved in anhydrous DCM. Stir at room temperature for 16 hours3[3].

  • Validation Gate 2 (LC-MS): Before flash chromatography, run an LC-MS of the crude mixture. The symmetrical N,N'-diarylurea will appear as a highly non-polar peak with a mass corresponding to exactly two 4-fluoro-3-(trifluoromethyl)phenyl moieties linked by a carbonyl. If this peak is >10%, switch to a reverse-phase purification strategy, as normal-phase silica will struggle to separate it from your product.

Module 2: In Vitro Assays & Physicochemical Behavior

Q2: My compound shows potent kinase inhibition in biochemical assays, but the cellular IC₅₀ is drastically shifted, and the compound precipitates in the cell culture media. How can I optimize the assay?

A2: The incorporation of the 4-fluoro-3-(trifluoromethyl)phenyl moiety significantly drives up lipophilicity (LogD₇.₄ typically ranges from 2.6 to >3.5) and decreases aqueous kinetic solubility, often to ≤50 μg/mL2[2].

Causality: In aqueous media, these highly lipophilic ureas tend to form colloidal aggregates, leading to false positives in biochemical assays or visible precipitation in cell media. Furthermore, these compounds exhibit high plasma protein binding (cPPB >95%). The serum in your cell culture media (e.g., 10% FBS) sequesters the free drug, drastically reducing the effective concentration reaching the intracellular targets.

Troubleshooting Action:

  • Pre-dilute your compound in 100% DMSO, then perform an intermediate dilution in media containing 0.1% BSA before adding it to the cells.

  • Conduct parallel cellular assays using standard media (10% FBS) and low-serum media (1% FBS). A massive left-shift in the IC₅₀ in low-serum media confirms that protein binding, rather than poor target engagement, is the culprit.

Quantitative Data Summary

Table 1: Physicochemical & ADME Profiling of 4-Fluoro-3-(trifluoromethyl)phenyl Derivatives

ParameterTypical RangeImpact on ExperimentTroubleshooting Action
LogD (pH 7.4) 2.6 – 3.5+High lipophilicity drives membrane permeability but increases colloidal aggregation risk.Limit DMSO stock freeze-thaw cycles; use 0.01% Triton X-100 in biochemical assays.
Polar Surface Area 49 – 87 ŲExcellent for oral absorption; unlikely to be a rate-limiting factor for permeability.Maintain PSA < 140 Ų during further SAR optimization to ensure cell penetrance.
Aqueous Solubility ≤ 50 μg/mLPrecipitation in standard PBS or cell culture media.Utilize co-solvents or formulate with Tween-80/PEG400 for in vivo dosing.
Plasma Protein Binding > 95%Reduces free drug fraction, drastically shifting cellular IC₅₀.Calculate the free fraction by running parallel assays with varying FBS concentrations.

Module 3: ADME & In Vivo Profiling

Q3: Despite excellent in vitro stability and potency, my compound shows poor in vivo exposure. What structural modifications can improve this?

A3: While the 4-fluoro-3-(trifluoromethyl)phenyl group is an excellent pharmacophore for fitting into the hydrophobic allosteric pockets of targets like VEGFR-2 or RAF kinases, it can suffer from lipophilicity-driven clearance mechanisms.

Causality: High lipophilicity often drives rapid hepatic clearance. Studies have shown that while N,N′-diaryl ureas containing 4-fluoro-3-(trifluoromethyl)phenyl substructures have high ex vivo activity, there is often no direct correlation between compound exposure and in vivo efficacy 4[4].

Troubleshooting Action: If your compound is failing in vivo due to poor exposure, consider bioisosteric replacement. Replacing the phenyl ring with azaheterocycles (e.g., 3-trifluoromethyl-4-pyridyl) has been shown to decrease lipophilicity, increase aqueous solubility, and improve metabolic stability without sacrificing target engagement 4[4].

Mandatory Visualization: Mechanism of Action

The following diagram illustrates the typical signaling pathway targeted by these urea derivatives in oncology models, highlighting the dual-inhibition mechanism often responsible for their efficacy.

G VEGFR2 VEGFR-2 / RTK RAF RAF Kinase VEGFR2->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Proliferation Tumor Proliferation ERK->Proliferation Urea N-[4-Fluoro-3-(CF3)phenyl]urea Urea->VEGFR2 Inhibits Urea->RAF Inhibits

Fig 1: Kinase inhibition pathway of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivatives.

References

  • Progress in Antischistosomal N,N′-Diarylurea SAR. PMC - NIH.4

  • Structure–Activity Relationship of Antischistosomal Aryl Hydantoin (AR102). Journal of Medicinal Chemistry - ACS Publications.2

  • Revisiting the SAR of the Antischistosomal Aryl Hydantoin (Ro 13- 3978). Semantic Scholar.1

  • Design and Discovery of Quinazoline- and Thiourea-Containing Sorafenib Analogs as EGFR and VEGFR-2 Dual TK Inhibitors. MDPI.3

Sources

Optimization

optimizing the concentration of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea for in-vitro assays

Welcome to the Technical Support Center for in-vitro assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with the...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for in-vitro assay optimization. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical and biological challenges associated with the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea pharmacophore.

This specific chemical moiety is the critical binding determinant in several potent helicase and kinase inhibitors. Most notably, it is the core structure of ML-216 (N-[4-fluoro-3-(trifluoromethyl)phenyl]-N'-[5-(4-pyridinyl)-1,3,4-thiadiazol-2-yl]-urea), a first-in-class, highly selective inhibitor of Bloom (BLM) helicase[1]. Due to its high lipophilicity and rigid urea backbone, researchers frequently encounter issues with aqueous solubility, assay interference, and cellular permeability.

This guide provides field-proven troubleshooting strategies, self-validating protocols, and mechanistic insights to ensure your data is robust and reproducible.

Section 1: Compound Handling & Solubility Troubleshooting (FAQs)

Q: My compound is precipitating when I add it to my biochemical assay buffer. How can I prevent this? A: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivatives are highly hydrophobic. When transitioning from a 100% DMSO stock to an aqueous buffer, the compound experiences a rapid polarity shift, leading to nucleation and micro-precipitation.

  • The Fix: Never spike a high-concentration DMSO stock directly into a large volume of aqueous buffer. Instead, perform a stepwise intermediate dilution. Dilute your 100% DMSO stock into a 10% DMSO intermediate buffer, and then add this to your final assay to achieve a final DMSO concentration of ≤1%.

  • Causality: Stepwise dilution prevents localized concentration spikes (the "solvent shock" effect) that trigger irreversible aggregation. Additionally, supplementing your final assay buffer with 0.01% Tween-80 lowers the surface tension and coats the hydrophobic urea, stabilizing it in solution.

Q: My IC50 values are drifting higher over time using the same DMSO stock. Is the compound degrading? A: It is likely not degrading, but rather crashing out of solution before you even run the assay. DMSO is highly hygroscopic[2]. Every time you open the stock vial, it absorbs atmospheric moisture. Even 2-3% water in your DMSO can drastically reduce the solubility limit of fluorinated ureas, causing invisible micro-precipitates to form.

  • The Fix: Always prepare stock solutions (up to 20 mg/mL or ~52 mM) using newly opened, anhydrous DMSO[2]. Aliquot the stock into single-use vials and store at -80°C. Do not subject the compound to freeze-thaw cycles. Sonication and gentle heating (37°C) are recommended when thawing to ensure complete dissolution[3].

Section 2: In-Vitro Biochemical Assay Optimization (BLM Helicase Unwinding)

To accurately measure the inhibition of BLM helicase (IC50 ~1.8 µM)[4], you must utilize a FRET-based DNA unwinding assay. The following protocol is designed as a self-validating system to ensure compound artifacts do not produce false positives.

Step-by-Step Methodology:

  • Substrate Preparation: Anneal a fluorescently labeled DNA oligonucleotide (e.g., Cy3/BHQ2-labeled Holliday Junction) in unwinding buffer (50 mM Tris-HCl pH 7.5, 50 mM NaCl, 2 mM MgCl2, 0.1 mg/mL BSA, 0.01% Tween-80).

  • Compound Pre-Incubation: Dispense the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea inhibitor into a 384-well plate using the stepwise dilution method. Add recombinant BLM helicase (10 nM final). Incubate for 15 minutes at room temperature.

    • Causality: Pre-incubation is critical. The rigid urea requires time to access and stabilize within the hydrophobic binding pocket of the enzyme before the addition of the highly competitive ATP substrate.

  • Reaction Initiation: Add 1 mM ATP to initiate the unwinding reaction.

  • Kinetic Readout: Measure fluorescence (Ex 535 nm / Em 590 nm) continuously for 30 minutes.

  • Self-Validation Control: Run a "Compound + Substrate (No Enzyme)" control well.

    • Why? Fluorinated ureas can sometimes intercalate or aggregate around DNA, quenching the fluorophore directly. If fluorescence drops in the absence of the enzyme, your compound concentration is too high and is causing a PAINS-like optical artifact.

Section 3: Cell-Based Assay Workflows (Viability & Target Engagement)

In cellular models, ML-216 inhibits the proliferation of BLM-expressing cells at concentrations between 12.5 µM and 50 µM[2]. To prove on-target efficacy, you must use isogenic cell lines.

Step-by-Step Methodology:

  • Cell Seeding: Seed BLM-proficient fibroblast cells (PSNF5) and BLM-deficient isogenic cells (PSNG13) at 2,000 cells/well in 96-well plates. Allow 24 hours for attachment.

  • Treatment: Treat cells with a concentration gradient of the inhibitor (1.5 µM to 50 µM). Ensure the final DMSO concentration remains constant (0.5%) across all wells.

  • Phenotypic Readout (Sister Chromatid Exchange): To confirm target engagement, perform a Sister Chromatid Exchange (SCE) assay. ML-216 treatment leads to a statistically significant increase in SCEs in PSNF5 cells, a hallmark cytogenetic marker of BLM inhibition[1].

  • Viability Readout: After 72 hours, add WST-1 reagent. Incubate for 4 hours and read absorbance at 450 nm[3].

  • Self-Validation Control: Compare the IC50 between the two cell lines.

    • Causality: The compound should dose-dependently inhibit PSNF5 cells but have minimal effect on PSNG13 cells[4]. If toxicity is observed equally in both lines, your compound is exhibiting off-target chemotoxicity (likely due to generalized membrane disruption from urea aggregation), rather than specific helicase inhibition.

Quantitative Data Summary

Property / ParameterValue / RecommendationCausality / Technical Note
Primary Target BLM HelicaseDNA unwinding enzyme critical for homologous recombination[4].
Biochemical IC50 ~1.8 µMExhibits 28-fold selectivity over related helicases (RECQ1, RECQ5)[4].
Cellular Working Conc. 12.5 - 50 µMHigher concentrations required due to cellular permeability limits[2].
Max Stock Solubility 20 mg/mL (52.18 mM)Requires 100% anhydrous DMSO and ultrasonic water bath[2].
Assay Co-solvent 0.01% Tween-80Lowers surface tension; prevents hydrophobic nucleation in aqueous media.

Visualizations

AssayWorkflow A Solid Compound (Hygroscopic) B 10-20 mg/mL Stock (100% Anhydrous DMSO) A->B Dissolve & Sonicate C Intermediate Dilution (10% DMSO in Buffer) B->C Stepwise Dilution D Final Assay Buffer (<1% DMSO, 0.01% Tween-80) C->D Add to Assay E Readout (FRET / Viability) D->E Measure

Workflow for preventing compound precipitation during serial dilution.

MechanismOfAction BLM BLM Helicase (Active) Maintains Genomic Stability Unwinding DNA Unwinding & ATP Hydrolysis BLM->Unwinding Repair Homologous Recombination (DNA Repair) Unwinding->Repair Inhibitor N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (ML-216) Inhibitor->BLM Inhibits (IC50 ~1.8 µM) SCE Sister Chromatid Exchange & Anti-Proliferation Inhibitor->SCE Induces (Cellular Phenotype)

Mechanism of BLM helicase inhibition by ML-216 and downstream cellular effects.

References

  • Rosenthal AS, Dexheimer TS, Nguyen G, et al. Discovery of ML216, a Small Molecule Inhibitor of Bloom (BLM) Helicase. Probe Reports from the NIH Molecular Libraries Program. 2010. URL:[Link]

  • Kaur E, Agrawal R, Sengupta S. Functions of BLM Helicase in Cells: Is It Acting Like a Double-Edged Sword? Frontiers in Genetics. 2021. URL:[Link]

Sources

Troubleshooting

Technical Support Center: Managing Off-Target Effects of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in Research

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with compounds containing the N-[4-Fluoro-3-(trifluoromethyl)...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is specifically engineered for researchers, medicinal chemists, and drug development professionals working with compounds containing the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety.

While this specific diarylurea pharmacophore is famously utilized in multi-kinase inhibitors (such as Regorafenib) to target Receptor Tyrosine Kinases (RTKs) like VEGFR and PDGFR, it exhibits a profound and highly specific off-target effect: the potent, nanomolar inhibition of soluble epoxide hydrolase (sEH) ()[1].

Understanding the causality behind this off-target interaction is critical for accurate data interpretation. The urea functional group acts as a transition-state analog for epoxide ring opening, forming highly stable hydrogen bonds with the catalytic tyrosine residues (Tyr383 and Tyr466) in the sEH active site. Concurrently, the hydrophobic 4-fluoro-3-(trifluoromethyl)phenyl group perfectly anchors into the enzyme's hydrophobic pocket ()[2]. This unintended binding alters lipid metabolism, specifically the degradation of epoxyeicosatrienoic acids (EETs) and epoxydocosapentaenoic acids (EDPs), introducing massive confounding variables in vascular, inflammatory, and oncological assays.

Troubleshooting Guides & FAQs

Q1: My in vivo tumor xenograft model is showing significantly greater anti-angiogenic efficacy than predicted by the compound’s VEGFR IC50. Is this an experimental artifact? A: It is highly likely an off-target synergistic effect rather than an artifact. Inhibition of sEH by the urea moiety prevents the hydrolysis of omega-3-derived EDPs. EDPs are potent endogenous anti-angiogenic lipid mediators. If your murine diet contains standard or high levels of omega-3 fatty acids (like DHA), the drug is simultaneously blocking VEGFR and artificially elevating EDPs, leading to a synergistic suppression of tumor vascularization ()[3].

  • Actionable Causality Check: To isolate the kinase-dependent effect from the sEH-dependent lipid effect, switch your animal cohorts to a strictly controlled, omega-3-deficient diet (e.g., modified AIN-93G). This eliminates the substrate precursor for EDPs, allowing you to measure pure RTK inhibition.

Q2: I am observing unexpected anti-inflammatory phenotypes in my macrophage cell-based assays. How do I verify if this is driven by sEH inhibition? A: sEH inhibition stabilizes arachidonic acid-derived EETs, which possess broad anti-inflammatory properties (such as suppressing NF-κB translocation). To validate that your compound is acting via this off-target pathway rather than its intended kinase target, you must quantify the lipid mediators in your system.

  • Actionable Causality Check: Perform an LC-MS/MS oxylipin profiling on the cell culture media. A significantly elevated ratio of EETs to their inactive diol metabolites (DHETs) is the definitive biomarker of sEH inhibition.

Q3: We are in the lead optimization phase. How can we chemically modify this moiety to abolish sEH binding while retaining kinase activity? A: The urea functional group is the absolute requirement for sEH catalytic site binding. Replacing the urea with an amide or methylamide linkage disrupts the critical hydrogen-bonding network with Tyr383/Tyr466 in sEH.

  • Actionable Causality Check: Structure-activity relationship (SAR) studies demonstrate that converting the urea to a methylamide can drastically reduce sEH affinity while preserving binding to specific kinases (like C-RAF or VEGFR-2), depending on the spatial constraints of the kinase hinge region ()[2].

Quantitative Data Summary

To contextualize the severity of the off-target binding, the table below compares the IC50 values of diarylurea compounds against their intended kinase targets versus their off-target affinity for sEH. Note that the off-target affinity is often an order of magnitude stronger than the intended target.

Compound / MotifTarget Kinase (VEGFR-2) IC50Off-Target (sEH) IC50Fold Selectivity (VEGFR2/sEH)
Regorafenib (4-Fluoro-3-CF3-phenyl urea)4.2 nM0.5 ± 0.1 nM~0.12 (Prefers sEH)
Sorafenib (4-Chloro-3-CF3-phenyl urea)90 nM1.7 ± 0.2 nM~0.02 (Prefers sEH)
t-CUPM (Urea analog)88 nM0.2 ± 0.05 nM~0.002 (Prefers sEH)
Amide-modified analog (Compound 14)>10,000 nM>10,000 nMN/A (Loss of dual activity)

Data synthesized from established SAR studies on multi-kinase inhibitors ()[2].

Mechanistic Pathway Visualization

Pathway cluster_Kinase Intended Target (Kinases) cluster_sEH Off-Target (Lipid Metabolism) Compound N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Pharmacophore) RTK Receptor Tyrosine Kinases (e.g., VEGFR2, PDGFR) Compound->RTK Primary Inhibition sEH Soluble Epoxide Hydrolase (sEH Enzyme) Compound->sEH Off-Target Inhibition (Transition-State Mimic) Angio Tumor Angiogenesis & Proliferation RTK->Angio Promotes DHETs Diol Metabolites (DHETs, DiHDPs) sEH->DHETs Hydrolysis EETs Epoxy Fatty Acids (EETs, EDPs) EETs->Angio Modulates Microenvironment (Context-Dependent) EETs->sEH Substrate Binding

Mechanistic diagram of the urea pharmacophore's dual action on RTKs and sEH.

Self-Validating Experimental Protocols

To ensure scientific integrity, any observed phenotypic changes must be mechanistically validated. The following protocols are designed as self-validating systems to confirm whether your experimental outcomes are driven by kinase inhibition or sEH off-target effects.

Protocol A: Fluorometric sEH Activity Assay

Purpose: To biochemically confirm the presence and potency of sEH off-target inhibition by your synthesized derivatives.

  • Reagent Preparation: Prepare recombinant human sEH enzyme in Bis-Tris buffer (25 mM, pH 7.0) containing 0.1 mg/mL BSA to prevent non-specific adherence.

  • Compound Incubation: Incubate the enzyme with varying concentrations of your N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea compound (0.1 nM to 10 µM) for 10 minutes at 30°C.

  • Self-Validation Controls:

    • Positive Control: Include a known, highly selective sEH inhibitor (e.g., t-AUCB at 10 nM).

    • Negative Control: Vehicle (DMSO) only.

  • Substrate Addition: Add the fluorogenic substrate PHOME (3-phenyl-cyano-(6-methoxy-2-naphthalenyl)methyl ester-2-oxiraneacetic acid) to a final concentration of 50 µM.

  • Kinetic Measurement: Measure fluorescence continuously for 15 minutes (Excitation: 330 nm, Emission: 465 nm).

  • Causality Check: The assay is valid only if the vehicle control shows a linear increase in fluorescence (due to PHOME hydrolysis into fluorescent 6-methoxy-2-naphthaldehyde) and the positive control remains flat. If your test compound flattens the curve similarly to t-AUCB, it is a confirmed sEH inhibitor.

Protocol B: LC-MS/MS Oxylipin Profiling

Purpose: To confirm functional sEH inhibition within a biological system (in vitro or in vivo) by measuring lipid mediator ratios.

  • Sample Extraction: Collect cell culture media or murine plasma. Spike samples with internal deuterated standards (e.g., d11-14,15-EET and d11-14,15-DHET) to account for extraction efficiency and ion suppression (Self-Validation Step).

  • Solid Phase Extraction (SPE): Load samples onto Oasis HLB cartridges. Wash with 5% methanol and elute with 100% ethyl acetate.

  • Evaporation & Reconstitution: Evaporate the eluate under nitrogen gas and reconstitute in 50 µL of methanol containing 100 nM of 1-cyclohexyluriedo-3-dodecanoic acid (CUDA) as an analytical surrogate standard.

  • LC-MS/MS Analysis: Run samples through a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) multiple reaction monitoring (MRM) mode.

  • Causality Check: Calculate the ratio of epoxides (EETs/EDPs) to their respective diols (DHETs/DiHDPs). A ratio significantly > 1 compared to the vehicle-treated group proves that the compound is functionally inhibiting sEH in the biological model, meaning your phenotypic results are lipid-confounded.

References

  • Synthesis and biological evaluation of sorafenib- and regorafenib-like sEH inhibitors - Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Addition of DHA Synergistically Enhances the Efficacy of Regorafenib for Kidney Cancer Therapy - Molecular Cancer Therapeutics. URL:[Link]

  • Regorafenib - Wikipedia. URL:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting Oral Bioavailability of Phenylurea-Based Compounds

Welcome to the Advanced Formulation & Pharmacokinetics Support Center. Phenylurea derivatives (e.g., sorafenib, lenvatinib, and emerging pan-RAF inhibitors) are highly effective kinase inhibitors, but their development i...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Formulation & Pharmacokinetics Support Center. Phenylurea derivatives (e.g., sorafenib, lenvatinib, and emerging pan-RAF inhibitors) are highly effective kinase inhibitors, but their development is frequently derailed by a "perfect storm" of biopharmaceutical liabilities. The rigid phenylurea moiety drives high crystal lattice energy (resulting in BCS Class II/IV classification), while the lipophilic backbone triggers aggressive active efflux and rapid hepatic clearance.

As a Senior Application Scientist, I have designed this troubleshooting guide to move beyond generic advice. Below, we dissect the causality behind in vivo failures and provide self-validating protocols to rescue your phenylurea drug candidates.

Dissolution & Solubility: The "Spring and Parachute" Dilemma

Q: My phenylurea compound shows excellent target engagement in vitro, but oral exposure in canine models is negligible. Dissolution testing in simulated gastric fluid (SGF) shows <5% release. What is the mechanistic cause, and how do I fix it?

A: The root cause is the strong intermolecular hydrogen bonding inherent to the diaryl urea motif, which creates an exceptionally stable crystal lattice (e.g., sorafenib has a melting point of ~205 °C) [1]. To overcome this dissolution-rate limitation, you must disrupt the lattice by formulating an Amorphous Solid Dispersion (ASD).

This strategy relies on the "Spring and Parachute" mechanism. The amorphous state acts as a high-energy "spring," rapidly releasing the drug to create a supersaturated solution. However, because supersaturation is thermodynamically unstable, you need a polymer "parachute" to inhibit crystal nucleation and maintain the drug in solution long enough for intestinal absorption.

Q: I formulated an ASD using the polymer PVP-VA and added Sodium Lauryl Sulfate (SLS) to boost the "spring" effect. Initial dissolution was rapid, but in vivo bioavailability actually decreased compared to the polymer alone. Why did this fail?

A: You inadvertently induced a competitive excipient interaction that destroyed your parachute. While the coexistence of PVP-VA and SLS can increase the equilibrium solubility of phenylureas by up to 50-fold via micellar solubilization, excess SLS competes with the drug for the vinyl acetate (VA) groups on the PVP-VA polymer [2].

By blocking these critical hydrogen-bonding sites, SLS prevents the polymer from stabilizing the supersaturated drug. The drug rapidly nucleates and precipitates in the GI tract. Actionable Fix: Remove SLS and rely solely on a stabilizing polymer like PVP-VA or Hydroxypropyl Methylcellulose Acetate Succinate (HPMC-AS), which provides a more sustained parachute effect and has been shown to increase relative bioavailability by 50%[3].

SpringParachute ASD Amorphous Solid Dispersion (High Energy State) Spring The 'Spring' (Rapid Dissolution) ASD->Spring GI Fluid Contact Supersat Supersaturated Solution (High Free Drug) Spring->Supersat Rapid Release Parachute The 'Parachute' (Polymer Stabilization) Supersat->Parachute HPMC-AS / PVP-VA Interaction Precipitation Precipitation (Crystal Nucleation) Supersat->Precipitation Excess SLS / No Polymer Absorption Systemic Absorption (High Bioavailability) Parachute->Absorption Sustained Concentration

Figure 1: The Spring and Parachute mechanism for maintaining supersaturation in ASDs.

Overcoming Intestinal Efflux: The P-gp Liability

Q: My compound is highly permeable in Caco-2 assays but shows an efflux ratio > 3.0. In vivo exposure is erratic and non-dose-proportional. How can I formulate around this active efflux?

A: Phenylurea compounds are notorious substrates for P-glycoprotein (P-gp) and Breast Cancer Resistance Protein (BCRP) efflux transporters located at the apical membrane of enterocytes [4]. Even if the drug dissolves perfectly, these pumps actively transport the drug back into the intestinal lumen.

If medicinal chemistry cannot remove the efflux liability without destroying target potency, you must leverage functional excipients . Actionable Fix: Formulate the API as a nanocrystal using dual-action stabilizers like Labrasol® or Gelucire®. These excipients not only reduce particle size (increasing the surface area for dissolution) but also act as transient P-gp ATPase inhibitors. By temporarily paralyzing the efflux pump, the drug can passively diffuse into the portal circulation, significantly improving the Area Under the Curve (AUC) [5].

PgpEfflux Lumen Intestinal Lumen (Nanocrystals) Enterocyte Enterocyte (Apical Membrane) Lumen->Enterocyte Passive Diffusion Pgp P-gp Transporter (Efflux Pump) Enterocyte->Pgp Substrate Binding Blood Portal Circulation (Bioavailable Drug) Enterocyte->Blood Successful Absorption (When Blocked) Pgp->Lumen Efflux (Failure) Labrasol Excipient (Labrasol) (P-gp Inhibitor) Labrasol->Pgp ATPase Blockade

Figure 2: Mechanism of P-gp efflux blockade by functional excipients at the enterocyte membrane.

First-Pass Metabolism & Structural Optimization

Q: Dissolution and permeability are optimized, but oral bioavailability remains < 10%. Intravenous (IV) dosing shows high hepatic clearance. What is happening?

A: Your compound is surviving the gut only to be destroyed by the liver. Phenylureas are highly susceptible to rapid first-pass metabolism via Cytochrome P450 enzymes (specifically CYP3A4 and CYP2C8). Oxidation typically occurs at lipophilic side chains (e.g., tert-butyl groups) or the aromatic rings adjacent to the urea linkage.

Actionable Fix: Conduct Metabolite Identification (MetID) studies using human liver microsomes to identify the exact site of oxidation. Once identified, employ a "soft-spot blocking" strategy. Substituting a vulnerable methyl group with a trifluoromethyl (CF3) group or utilizing deuterium substitution can sterically and electronically hinder CYP-mediated oxidation, dramatically increasing the metabolic half-life and oral bioavailability.

Quantitative Data Summary

To guide your formulation choices, the following table synthesizes the expected quantitative improvements based on validated phenylurea formulation strategies:

Formulation StrategyKey ExcipientsPrimary Mechanism of ActionValidated Quantitative Improvement
Polymer-Surfactant Complex PVP-VA + SLS"Spring" effect via micellar solubilization~50-fold increase in equilibrium aqueous solubility[2].
Optimized ASD (No Surfactant) PVP-VA (Alone)"Parachute" effect maintaining supersaturation1.85-fold increase in Cmax; 1.79-fold increase in AUC[2].
Coprecipitated ASD HPMC-AS (M Grade)Enhanced physical stability and dissolution~50% higher relative bioavailability vs. crystalline API[3].
P-gp Inhibiting Nanocrystals Labrasol (0.02%)Transporter blockade + surface area expansion1.27-fold increase in relative bioavailability (AUC)[5].

Self-Validating Experimental Protocols

To ensure reproducibility, utilize these step-by-step methodologies. Each protocol includes a critical validation checkpoint to ensure the system is functioning as intended before moving to in vivo studies.

Protocol A: Preparation of HPMC-AS Amorphous Solid Dispersion via Coprecipitation

Objective: Disrupt the phenylurea crystal lattice to enhance dissolution.

  • Dissolution: Dissolve the phenylurea API and HPMC-AS (40% drug loading) in a common solvent mixture (e.g., Dichloromethane/Methanol 1:1 v/v) under continuous magnetic stirring until optically clear.

  • Precipitation: Rapidly inject the solution into a cold antisolvent bath (0.01 N HCl, 2-8 °C) under high-shear homogenization (10,000 RPM) to force instantaneous coprecipitation.

  • Recovery: Filter the precipitate using a Buchner funnel and wash with cold water to remove residual solvent.

  • Drying: Dry the powder in a vacuum oven at 40 °C for 24 hours to remove trace solvents.

  • Validation Check (Critical): Analyze the powder via Powder X-Ray Diffraction (PXRD) and Modulated Differential Scanning Calorimetry (mDSC). Success Criteria: The absence of sharp Bragg peaks (a "halo" pattern) on PXRD and a single glass transition temperature (Tg) on mDSC validate a true, single-phase amorphous system.

Protocol B: Fabrication of P-gp Inhibiting Nanocrystals

Objective: Maximize surface area and inhibit intestinal efflux.

  • Dispersion: Suspend the crystalline phenylurea API (5% w/v) in an aqueous solution containing 0.02% w/v Labrasol® (acting as both a steric stabilizer and P-gp inhibitor).

  • Pre-milling: Subject the suspension to high-shear mixing at 8,000 RPM for 10 minutes to break up large agglomerates.

  • Nanosizing: Transfer the suspension to a wet media mill containing 0.5 mm yttrium-stabilized zirconium oxide beads. Mill at 3,000 RPM for 60 minutes, maintaining the jacket temperature below 20 °C to prevent heat-induced polymorphic transitions.

  • Lyophilization: Freeze the nanosuspension at -80 °C and lyophilize for 48 hours to obtain a dry nanocrystal powder.

  • Validation Check (Critical): Re-disperse the powder in water and measure the Particle Size Distribution (PSD) via Dynamic Light Scattering (DLS). Success Criteria: A Z-average diameter of < 300 nm and a Polydispersity Index (PDI) < 0.2 validates uniform nanosizing, which prevents Ostwald ripening during storage.

References

  • Liu, C., et al. (2016). "Improving Oral Bioavailability of Sorafenib by Optimizing the 'Spring' and 'Parachute' Based on Molecular Interaction Mechanisms." Molecular Pharmaceutics. URL:[Link]

  • Song, S., et al. (2021). "Efficient Development of Sorafenib Tablets with Improved Oral Bioavailability Enabled by Coprecipitated Amorphous Solid Dispersion." International Journal of Pharmaceutics. URL:[Link]

  • Nasr, M., et al. (2025). "Sorafenib nanocrystals enhance bioavailability and overcome multidrug resistance in liver cancer cells: an approach based on P-gp inhibition strategy." RSC Advances. URL: [Link]

  • Agarwal, S., et al. (2019). "Brain Distribution and Active Efflux of Three panRAF Inhibitors: Considerations in the Treatment of Melanoma Brain Metastases." Journal of Pharmacology and Experimental Therapeutics. URL:[Link]

Sources

Troubleshooting

method refinement for consistent results with N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

A comprehensive guide for researchers, scientists, and drug development professionals to achieve consistent and reliable results. This technical support center provides in-depth troubleshooting guides, frequently asked q...

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Author: BenchChem Technical Support Team. Date: March 2026

A comprehensive guide for researchers, scientists, and drug development professionals to achieve consistent and reliable results.

This technical support center provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to address common challenges encountered during the synthesis, purification, and application of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea. As a Senior Application Scientist, this guide is structured to provide not just procedural steps, but also the scientific rationale behind them, ensuring a deeper understanding and fostering a proactive approach to problem-solving in your research.

I. Compound Characteristics and Handling

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a synthetic organic compound belonging to the phenylurea class. Its chemical structure, featuring a fluorine atom and a trifluoromethyl group, imparts specific physicochemical properties that are critical to understand for its effective use in experimental settings.

Synthesis and Purification

The synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is typically achieved through a two-step process. Understanding the nuances of this synthesis is the first step in ensuring a high-quality starting material for your experiments.

Workflow for the Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

cluster_0 Step 1: Formation of Isocyanate Intermediate cluster_1 Step 2: Urea Formation cluster_2 Purification A 4-Fluoro-3-(trifluoromethyl)aniline E 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate A->E Reaction B Phosgene Equivalent (e.g., Triphosgene) B->E C Non-nucleophilic Base (e.g., Triethylamine) C->E D Anhydrous Solvent (e.g., Dichloromethane) D->E H N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea E->H Reaction F Ammonia or Ammonium Salt F->H G Anhydrous Solvent (e.g., THF, DCM) G->H I Crude Product H->I J Recrystallization or Column Chromatography I->J K Pure N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea J->K

Caption: A two-step synthetic workflow for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

Detailed Protocol: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

This protocol is a general guideline. For a more detailed procedure, refer to established synthetic methods for similar phenylurea compounds.[1][2]

Step 1: Synthesis of 4-Fluoro-3-(trifluoromethyl)phenyl isocyanate [1]

  • In a flame-dried, three-necked flask under an inert atmosphere (e.g., nitrogen or argon), dissolve a phosgene equivalent such as triphosgene in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C in an ice bath.

  • Dissolve 4-fluoro-3-(trifluoromethyl)aniline in anhydrous DCM and add it dropwise to the triphosgene solution.

  • After the addition is complete, add a non-nucleophilic base like triethylamine dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for several hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture can be filtered to remove the triethylammonium chloride salt. The solvent is then evaporated under reduced pressure to yield the crude isocyanate.

  • Purification can be achieved by vacuum distillation.

Step 2: Synthesis of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea [1]

  • In a dry reaction flask under an inert atmosphere, dissolve the purified 4-fluoro-3-(trifluoromethyl)phenyl isocyanate in an anhydrous solvent such as tetrahydrofuran (THF) or DCM.

  • Introduce ammonia gas or an ammonia equivalent (e.g., ammonium hydroxide, used with caution and appropriate stoichiometry) to the solution at room temperature.

  • Stir the reaction mixture at room temperature for several hours to overnight.

  • Monitor the reaction by TLC. The formation of a precipitate is often indicative of product formation.

  • The solid product can be collected by filtration, washed with the solvent, and dried.

Purification: The crude N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or by column chromatography on silica gel.

Troubleshooting Synthesis and Purification:

Issue Potential Cause Troubleshooting Strategy
Low yield of isocyanate Moisture in the reaction.Ensure all glassware is flame-dried and all reagents and solvents are anhydrous.
Incomplete reaction.Increase reaction time or temperature slightly. Monitor by TLC until the starting aniline is consumed.
Low yield of urea Incomplete reaction with ammonia.Ensure an adequate supply of ammonia. For ammonium hydroxide, ensure proper stoichiometry and consider longer reaction times.
Side reactions of the isocyanate.Add the isocyanate to the ammonia source slowly to minimize self-polymerization.
Impure final product Presence of unreacted starting materials or byproducts.Optimize purification. For recrystallization, try different solvent systems. For column chromatography, adjust the eluent polarity.
Contamination with symmetrical urea byproduct (1,3-bis[4-fluoro-3-(trifluoromethyl)phenyl]urea).This can form if water is present during the isocyanate formation or if the isocyanate reacts with any residual aniline. Ensure anhydrous conditions and complete conversion to the isocyanate.
Solubility and Stability

The solubility and stability of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea are critical for preparing stock solutions and ensuring the integrity of the compound throughout your experiments.

Solubility Profile (Qualitative):

Solvent Solubility Notes
DMSO SolubleRecommended for preparing high-concentration stock solutions.
Ethanol Moderately SolubleMay require warming to fully dissolve.
Methanol Moderately SolubleSimilar to ethanol.
Water Poorly SolubleThe compound is hydrophobic. Aqueous solutions will require a co-solvent like DMSO.

Stability Considerations:

Phenylurea compounds can be susceptible to hydrolysis, especially under acidic or basic conditions and at elevated temperatures. The degradation of urea compounds is known to be pH and temperature-dependent, with greater stability generally observed in the pH range of 4-8.

Troubleshooting Solubility and Stability:

Issue Potential Cause Troubleshooting Strategy
Precipitation in aqueous buffer Low aqueous solubility.Prepare a high-concentration stock solution in 100% DMSO. Dilute the stock solution into your aqueous buffer immediately before use. Ensure the final DMSO concentration is compatible with your assay and does not exceed a level that affects biological activity (typically <1%).
Compound degradation over time.Prepare fresh dilutions from the DMSO stock for each experiment. Avoid repeated freeze-thaw cycles of the stock solution by preparing single-use aliquots.
Inconsistent results between experiments Degradation of the compound in stock solution or during the experiment.Store the solid compound in a cool, dry, and dark place. Store DMSO stock solutions at -20°C or -80°C. Protect solutions from light. Consider performing a stability study in your specific assay buffer.

II. Quality Control and Characterization

Ensuring the identity and purity of your N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is paramount for obtaining reproducible results.

Analytical Methods

A combination of analytical techniques should be used to confirm the structure and purity of the compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method can be used to assess the purity of the compound. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile containing a small amount of a modifier like formic acid or trifluoroacetic acid.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Will confirm the presence of the aromatic protons and the urea N-H protons.

    • ¹⁹F NMR: Is particularly useful for fluorinated compounds, providing distinct signals for the -CF₃ and the aromatic -F groups, which can confirm the substitution pattern.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry can be used to confirm the molecular weight of the compound.

Example of a Quality Control Workflow:

A Synthesized or Purchased Compound B HPLC Analysis (Purity Assessment) A->B C NMR Spectroscopy (¹H, ¹⁹F, ¹³C) (Structural Confirmation) A->C D Mass Spectrometry (Molecular Weight Confirmation) A->D E Passes QC B->E >95% Purity F Fails QC B->F <95% Purity C->E Correct Structure C->F Incorrect Structure D->E Correct MW D->F Incorrect MW G Proceed to Experiment E->G H Repurify or Obtain New Batch F->H

Caption: A typical quality control workflow for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

III. Application in Biological Assays

While specific biological targets for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea are not extensively documented in publicly available literature, related phenylurea compounds have shown activity as kinase inhibitors and modulators of other cellular pathways. For instance, structurally similar compounds have been investigated as inhibitors of the eIF2α kinase heme regulated inhibitor, and as potential anti-cancer agents. Another related compound has been identified as a potent TRPV1 antagonist.[1]

General Considerations for Assay Development
  • Target-Based Assays: If you are screening N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea against a specific protein target (e.g., a kinase, receptor), it is crucial to have a robust assay with appropriate positive and negative controls.

  • Cell-Based Assays: When using this compound in cell-based assays, consider its potential effects on cell viability and proliferation. It is advisable to perform a cytotoxicity assay to determine the appropriate concentration range for your experiments.

Troubleshooting Common Assay Problems

Workflow for Troubleshooting Inconsistent Assay Results:

A Inconsistent Assay Results B Check Compound Integrity (Purity, Stability) A->B C Review Assay Protocol (Pipetting, Incubation Times, Reagent Prep) A->C D Evaluate Assay Controls (Positive & Negative Controls Performing as Expected?) A->D E Investigate Potential Compound Interference A->E F Optimize Assay Conditions (Compound Concentration, Buffer Composition) B->F C->F D->F E->F G Consistent Results Achieved F->G

Caption: A logical workflow for troubleshooting inconsistent results in assays using N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

FAQs for Experimental Troubleshooting:

Q1: I'm observing high background or non-specific effects in my assay. What could be the cause?

A1: High background can be due to several factors:

  • Compound Aggregation: At higher concentrations, hydrophobic compounds like N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea can form aggregates that may interfere with the assay readout.

    • Solution: Include a non-ionic detergent like Tween-20 or Triton X-100 (typically at 0.01-0.1%) in your assay buffer to prevent aggregation. Also, ensure your final DMSO concentration is as low as possible.

  • Non-Specific Binding: The compound may be binding to other proteins or surfaces in your assay system.

    • Solution: Include a carrier protein like bovine serum albumin (BSA) in your assay buffer to block non-specific binding sites.

  • Compound Interference with Detection Method: The compound may have inherent fluorescence or absorbance at the wavelengths used for detection.

    • Solution: Run a control experiment with the compound alone (without the biological target) to measure its intrinsic signal. Subtract this background from your experimental values.

Q2: My compound shows no activity in a cell-based assay, but is active in a biochemical assay. Why?

A2: This discrepancy can arise from several factors:

  • Poor Cell Permeability: The compound may not be able to cross the cell membrane to reach its intracellular target.

  • Efflux by Transporters: The compound may be actively pumped out of the cells by efflux transporters.

  • Cellular Metabolism: The compound may be rapidly metabolized by the cells into an inactive form.

Q3: I am seeing significant variability between replicate wells. How can I improve reproducibility?

A3: High variability can be due to:

  • Inaccurate Pipetting: Especially when preparing serial dilutions, small errors can be magnified.

    • Solution: Ensure your pipettes are calibrated. Use reverse pipetting for viscous solutions. Mix thoroughly between each dilution step.

  • Edge Effects in Plates: Wells on the outer edges of a microplate can be more prone to evaporation, leading to changes in concentration.

    • Solution: Avoid using the outer wells of the plate for your experimental samples. Fill them with buffer or media to create a humidity barrier.

  • Inconsistent Cell Seeding: Uneven cell distribution in the wells can lead to variability in cell-based assays.

    • Solution: Ensure a homogenous cell suspension before plating. Work quickly to prevent cells from settling in the reservoir.

IV. References

  • Design, Synthesis and Biological Evaluation of Phenyl Urea Derivatives as IDO1 Inhibitors. MDPI. Available at: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Efficacy Guide: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea vs. Sorafenib

Introduction and Chemical Rationale The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is the defining allosteric-binding pharmacophore of Regorafenib (often referred to in literature as fluoro-sorafenib) [4]. This gu...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction and Chemical Rationale

The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is the defining allosteric-binding pharmacophore of Regorafenib (often referred to in literature as fluoro-sorafenib) [4]. This guide objectively compares the efficacy of this fluoro-substituted urea derivative against its predecessor, Sorafenib , which features an N-[4-Chloro-3-(trifluoromethyl)phenyl]urea group.

The structural evolution from Sorafenib to Regorafenib involves a single halogen substitution—replacing chlorine with fluorine on the terminal phenyl ring—alongside the addition of a fluorine atom on the central phenoxy ring[1]. While seemingly minor, this modification fundamentally alters the compound's kinase binding kinetics, residence time, and spectrum of receptor tyrosine kinase (RTK) inhibition. The substitution of the more electronegative and slightly smaller fluorine atom enhances the hydrophobic interaction within the allosteric pocket of the kinase's DFG-out (inactive) conformation, expanding its efficacy against resistant tumor microenvironments[3].

Mechanistic Comparison & Signaling Pathways

Both compounds are Type II kinase inhibitors. The urea moiety forms critical hydrogen bonds with the conserved glutamate in the αC-helix and the aspartate of the DFG motif[3]. However, the fluoro-substitution in Regorafenib broadens its inhibitory profile. Most notably, the fluoro-derivative potently inhibits TIE2 (an angiopoietin receptor crucial for vascular maturation and stability), a target that Sorafenib largely spares [3]. Furthermore, Regorafenib demonstrates superior suppression of VEGFR2 and c-KIT, effectively disrupting tumor angiogenesis and the stromal signaling that typically mediates escape from Sorafenib therapy [1].

Signaling cluster_0 Receptor Tyrosine Kinases (RTKs) cluster_1 Intracellular Signaling cluster_2 Cellular Outcomes VEGFR VEGFR 1-3 Angio Angiogenesis VEGFR->Angio TIE2 TIE2 TIE2->Angio PDGFR PDGFR-β PDGFR->Angio KIT c-KIT / RET RAF RAF (C-RAF, B-RAF) KIT->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Prolif Tumor Proliferation ERK->Prolif Surv Cell Survival ERK->Surv Drug Fluoro-derivative (Regorafenib) Drug->VEGFR Strong Inhibition Drug->TIE2 Exclusive Target Drug->PDGFR Drug->KIT Drug->RAF Drug2 Chloro-derivative (Sorafenib) Drug2->VEGFR Drug2->PDGFR Drug2->RAF

Diagram 1: Kinase targeting profiles of the fluoro- vs. chloro-urea derivatives.

Quantitative Efficacy: Kinase Affinity Profiles

The table below summarizes the in vitro biochemical kinase inhibition (IC50 values) for both compounds, highlighting the expanded target engagement of the fluoro-substituted derivative[1, 2, 3].

Target KinaseSorafenib IC50 (nM)Regorafenib IC50 (nM)Primary Biological Pathway
VEGFR1 2613Angiogenesis
VEGFR2 904.2Angiogenesis
VEGFR3 2046Angiogenesis / Lymphangiogenesis
TIE2 >10,000 (No significant inhibition)311Vascular Maturation & Stability
PDGFRβ 5722Stromal Support / Angiogenesis
c-KIT 687Oncogenesis
RET 471.5Oncogenesis
RAF-1 62.5Cellular Proliferation

Experimental Methodologies

To ensure trustworthiness and reproducibility, the following self-validating protocols detail how to quantify the pharmacological differences between the two urea derivatives.

Protocol 1: In Vitro Biochemical Kinase Assay (IC50 Determination)

Rationale: This cell-free system isolates the direct binding affinity of the drug to the kinase, removing confounding variables like cellular permeability or efflux pump activity.

  • Reagent Preparation: Prepare 10 mM stock solutions of Sorafenib and Regorafenib in 100% DMSO. Perform 3-fold serial dilutions to generate a 10-point concentration curve.

  • Kinase Reaction Setup: In a 384-well plate, combine recombinant human kinases (e.g., VEGFR2, TIE2) with their specific peptide substrates in a kinase buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 0.01% Tween-20, 1 mM DTT).

  • Compound Pre-Incubation (Critical Step): Add the serially diluted compounds to the kinase mixture. Causality Note: Incubate for 30 minutes at room temperature before adding ATP. Because both drugs are Type II inhibitors, they require time to induce and trap the kinase in the DFG-out inactive conformation.

  • Reaction Initiation: Add ATP at the predetermined Michaelis constant ( Km​ ) for each specific kinase to start the reaction.

  • Readout: Utilize a homogeneous time-resolved fluorescence (HTRF) or luminescence-based assay (e.g., Kinase-Glo) to measure residual ATP or phosphorylated substrate after a 60-minute incubation.

  • Self-Validation: Include a DMSO-only positive control (0% inhibition) and a no-enzyme negative control (100% inhibition). Calculate the Z'-factor; an assay is only considered valid if Z' > 0.5.

  • Data Analysis: Fit the dose-response data using a 4-parameter logistic non-linear regression model to determine the IC50.

Protocol 2: Cellular Proliferation and Viability Assay

Rationale: To evaluate the functional translation of kinase inhibition into anti-angiogenic and anti-proliferative effects in physiologically relevant models.

  • Cell Seeding: Seed Human Umbilical Vein Endothelial Cells (HUVECs) or Hepatocellular Carcinoma cells (e.g., HepG2, Hep3B) at 3,000 cells/well in 96-well plates. Allow 24 hours for adherence.

  • Starvation & Stimulation: For HUVECs, starve in low-serum media (0.5% FBS) for 24 hours. Stimulate with 50 ng/mL VEGF or Angiopoietin-1 to activate the VEGFR2 or TIE2 pathways, respectively.

  • Treatment: Expose cells to varying concentrations of the inhibitors (0.1 μM to 10 μM) for 72 hours.

  • Viability Readout: Add CellTiter-Glo reagent to lyse cells. The resulting luminescent signal is directly proportional to the ATP present, indicating the number of metabolically active cells.

Workflow Step1 1. Compound Prep (DMSO Serial Dilution) Step2 2. Kinase Pre-Incubation (Traps DFG-out state) Step1->Step2 Step3 3. ATP/Substrate Addition (at Km) Step2->Step3 Step4 4. Luminescence Readout (HTRF/Glo) Step3->Step4 Step5 5. IC50 Calculation (Z' > 0.5 Validation) Step4->Step5

Diagram 2: Step-by-step workflow for the self-validating in vitro kinase inhibition assay.

Efficacy in Preclinical and Clinical Models

The expanded target spectrum of the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivative translates to superior preclinical efficacy, particularly in overcoming Sorafenib resistance [4]. By inhibiting TIE2 and providing stronger suppression of VEGFR2 and c-KIT, Regorafenib effectively disrupts tumor angiogenesis and tumor microenvironment signaling that typically mediate escape from Sorafenib therapy [1, 5].

Prolonged exposure to the fluoro-derivative results in profound cell quiescence and apoptosis in hepatoma cells, altering MAP kinases (phospho-ERK and phospho-JNK) and inducing autophagy [4]. In clinical settings, this enhanced pharmacological profile translates to Regorafenib's approval as a critical later-line treatment for advanced hepatocellular carcinoma (HCC) and metastatic colorectal cancer (mCRC) following progression on Sorafenib or other prior therapies [1, 5].

References

  • "Evolution of regorafenib from bench to bedside in colorectal cancer: I" - Cancer Management and Research (Dovepress). URL:[Link]

  • "Kinase affinity profiles of sorafenib and regorafenib" - ResearchGate. URL:[Link]

  • "Fluoro-sorafenib (Regorafenib) effects on hepatoma cells: growth inhibition, quiescence and recovery" - PubMed Central (NIH). URL:[Link]

  • "Regorafenib in the Treatment of Colorectal Cancer" - Targeted Oncology. URL:[Link]

Comparative

Comparative Analysis of Synthesis Routes for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives

Executive Summary The N-[4-fluoro-3-(trifluoromethyl)phenyl]urea motif is a privileged pharmacophore in modern drug discovery, serving as a critical structural component in advanced multi-kinase inhibitors and agrochemic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The N-[4-fluoro-3-(trifluoromethyl)phenyl]urea motif is a privileged pharmacophore in modern drug discovery, serving as a critical structural component in advanced multi-kinase inhibitors and agrochemicals. It is a direct bioisosteric analog of the 4-chloro-3-(trifluoromethyl)phenylurea group found in blockbuster oncology drugs like Sorafenib and Regorafenib[1][2]. The substitution of chlorine with fluorine modulates the molecule's lipophilicity, enhances metabolic stability, and fine-tunes steric interactions within the kinase hinge-binding region[3].

As a Senior Application Scientist, I have evaluated numerous synthetic pathways for constructing this specific diaryl urea linkage. The presence of the strongly electron-withdrawing trifluoromethyl (-CF₃) and electronegative fluoro (-F) groups significantly deactivates the aniline nitrogen, making the synthesis non-trivial. This guide objectively compares the three primary synthetic routes—Isocyanate, Phenyl Carbamate, and Carbonyldiimidazole (CDI)—providing mechanistic causality, structured experimental data, and self-validating protocols to guide your scale-up and discovery workflows.

Mechanistic Overview & Causality

The synthesis of an unsymmetrical diaryl urea requires the activation of one amine to an electrophilic carbonyl species, followed by nucleophilic attack from the second amine. When utilizing 4-fluoro-3-(trifluoromethyl)aniline [3], the stereoelectronic effects dictate the synthetic strategy:

  • Decreased Nucleophilicity: The strong inductive electron withdrawal from the -CF₃ and -F groups reduces the electron density on the aniline nitrogen. Consequently, the initial activation step requires highly reactive electrophiles (like phosgene derivatives) or optimized catalytic conditions.

  • Increased Electrophilicity of Intermediates: Once the aniline is converted into an isocyanate or a carbamate, the same electron-withdrawing groups make the carbonyl carbon highly electrophilic, facilitating rapid attack by the second (usually more nucleophilic) amine.

Comparative Analysis of Synthesis Routes

Route A: The Isocyanate Method

Historically, this route involves reacting the aniline with phosgene or triphosgene to generate 4-fluoro-3-(trifluoromethyl)phenyl isocyanate [4][5], which is then reacted with the target amine.

  • The Causality: Isocyanates are highly electrophilic, leading to rapid, high-yielding coupling reactions. However, they are acutely sensitive to ambient moisture. Water hydrolyzes the isocyanate back to the starting aniline, which immediately reacts with unreacted isocyanate to form a symmetric urea byproduct (1,3-bis(4-fluoro-3-(trifluoromethyl)phenyl)urea). This byproduct is notoriously insoluble and difficult to remove from the final Active Pharmaceutical Ingredient (API).

Route B: The Phenyl Carbamate Method (Industry Standard)

This modern approach reacts the aniline with phenyl chloroformate (or diphenyl carbonate) to form a bench-stable phenyl[4-fluoro-3-(trifluoromethyl)phenyl]carbamate intermediate[1][6].

  • The Causality: The phenoxy group acts as a moderate leaving group. Unlike isocyanates, phenyl carbamates are completely stable to moisture, eliminating the symmetric urea byproduct. The coupling step requires mild heating (60–80 °C) to overcome the activation energy for the tetrahedral intermediate, ultimately extruding phenol to form the target urea[7]. This route is highly preferred for API manufacturing due to its robust purity profile.

Route C: The CDI Method

1,1'-Carbonyldiimidazole (CDI) is used as a phosgene-free alternative to activate the aniline into an acylimidazole intermediate.

  • The Causality: While safer, the bulky imidazole leaving group and the deactivated nature of the fluorinated aniline often result in sluggish kinetics and lower atom economy. The imidazole byproduct can also coordinate with certain transition metals if downstream cross-coupling is required.

Quantitative Data & Performance Comparison

The following table summarizes the experimental performance of each route based on standardized 10-gram scale optimizations.

Synthesis ParameterRoute A: IsocyanateRoute B: Phenyl CarbamateRoute C: CDI
Activating Reagent TriphosgenePhenyl Chloroformate1,1'-Carbonyldiimidazole
Intermediate Stability Low (Moisture Sensitive)High (Bench-Stable) Moderate (Hygroscopic)
Typical Yield (Coupling) 85 - 95%80 - 90% 65 - 80%
Reaction Time 1 - 2 hours4 - 12 hours12 - 24 hours
Major Byproducts Symmetric UreaPhenol (Easily washed)Imidazole
Scalability Profile Poor (Toxic gas hazards)Excellent (API Standard) Good (Safe, but slower)

Visualizing the Synthetic Workflows

G Aniline 4-Fluoro-3-(trifluoromethyl)aniline Isocyanate Isocyanate Route (A) Phosgene / Triphosgene Aniline->Isocyanate High Reactivity / Toxic Carbamate Carbamate Route (B) Phenyl Chloroformate Aniline->Carbamate Bench-Stable Intermediate CDI CDI Route (C) 1,1'-Carbonyldiimidazole Aniline->CDI Phosgene-Free Urea N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Isocyanate->Urea + R-NH2 (Fast) Carbamate->Urea + R-NH2 (Heat) CDI->Urea + R-NH2 (One-Pot)

Figure 1: Comparative synthetic workflows for generating N-[4-Fluoro-3-(trifluoromethyl)phenyl]ureas.

Mechanistic Step1 Aniline Nucleophile Step2 Phenyl Carbamate Intermediate Step1->Step2 Phenyl Chloroformate Pyridine Base Step3 Amine Addition (Tetrahedral Interm.) Step2->Step3 R-NH2 Heat (60-80°C) Step4 Diaryl Urea Product + Phenol Step3->Step4 Elimination of Phenol

Figure 2: Mechanistic pathway of the highly scalable phenyl carbamate route.

Experimental Protocol: The Phenyl Carbamate Route

Because of its superior scalability and purity profile, the Phenyl Carbamate route is detailed below. This protocol is designed as a self-validating system ; physical observations at each step confirm mechanistic success.

Phase 1: Synthesis of Phenyl [4-Fluoro-3-(trifluoromethyl)phenyl]carbamate
  • Setup: In a flame-dried round-bottom flask under nitrogen, dissolve 4-fluoro-3-(trifluoromethyl)aniline (1.0 eq, 10 mmol) in anhydrous dichloromethane (DCM, 30 mL).

  • Base Addition: Add anhydrous pyridine (1.2 eq, 12 mmol). Causality: Pyridine acts as an acid scavenger to neutralize the HCl byproduct, preventing the protonation of the weakly nucleophilic aniline.

  • Activation: Cool the solution to 0 °C. Dropwise, add phenyl chloroformate (1.1 eq, 11 mmol).

  • Validation (Reaction Progress): Stir for 2 hours at room temperature. Perform TLC (Hexanes/EtOAc 4:1). The highly non-polar aniline spot should completely disappear, replaced by a new, UV-active carbamate spot.

  • Workup: Quench with 1N HCl (20 mL) to remove excess pyridine. Wash the organic layer with brine, dry over MgSO₄, and concentrate. Triturate the residue with cold hexanes to yield the carbamate as a white, bench-stable solid.

Phase 2: Synthesis of the Diaryl Urea
  • Coupling: Dissolve the isolated phenyl carbamate (1.0 eq, 5 mmol) and the target aliphatic/aromatic amine (1.05 eq, 5.25 mmol) in anhydrous DMF or THF (15 mL).

  • Thermal Activation: Heat the mixture to 70 °C for 6–8 hours. Causality: Heating provides the necessary activation energy to form the tetrahedral intermediate and extrude the phenoxide leaving group[1].

  • Validation (Precipitation): Upon completion (verified by LC-MS), cool the mixture to room temperature and slowly add deionized water (30 mL) while stirring vigorously. The target urea will selectively precipitate, while the phenol byproduct remains dissolved in the aqueous/organic mother liquor.

  • Isolation: Filter the solid, wash sequentially with water and cold diethyl ether, and dry under vacuum to yield the highly pure N-[4-fluoro-3-(trifluoromethyl)phenyl]urea derivative.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 11167602, Regorafenib." PubChem, 2025. URL:[Link]

  • Ningbo Inno Pharmchem Co., Ltd. "Navigating the Synthesis of Advanced Materials with 4-Fluoro-3-(trifluoromethyl)aniline." NBInno, 2025. URL: [Link]

Sources

Validation

Confirming the Binding Site of Type II Kinase Inhibitors: A Comparative Guide to Mapping the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Pharmacophore

The development of Type II kinase inhibitors has fundamentally reshaped targeted oncology. At the core of this structural revolution is the diaryl urea pharmacophore.

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Author: BenchChem Technical Support Team. Date: March 2026

The development of Type II kinase inhibitors has fundamentally reshaped targeted oncology. At the core of this structural revolution is the diaryl urea pharmacophore. Specifically, the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety—the primary structural driver of the blockbuster multikinase inhibitor Regorafenib—exhibits profound clinical efficacy by locking target kinases like Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) into a catalytically inactive state[1].

Unlike Type I inhibitors that simply compete with ATP in the rigid active site, Type II inhibitors exploit the conformational plasticity of the kinase activation loop. The urea moiety acts as a critical anchor, forming a precise network of2 (in the αC-helix)[2]. Concurrently, the highly lipophilic 4-fluoro-3-(trifluoromethyl)phenyl tail penetrates a deep, hydrophobic allosteric back-pocket that only becomes accessible during the transient "DFG-out" conformational shift[3].

Confirming this precise binding site and the associated structural dynamics is a formidable challenge in drug development. This guide objectively compares the performance of our High-Resolution Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) platform against traditional biophysical alternatives, providing a roadmap for researchers mapping complex allosteric interactions.

The Structural Challenge: Why Standard Methods Fail

Mapping the binding site of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is inherently difficult because the target allosteric pocket does not exist in the apo (unbound) state. The kinase must undergo a massive structural rearrangement (the DFG-in to DFG-out shift) to accommodate the trifluoromethyl-phenyl tail[3]. Technologies that rely on rigid, static snapshots often fail to capture the thermodynamic drivers of this induced-fit mechanism, while purely functional assays lack the spatial resolution to map the hydrophobic pocket.

Technology Comparison: Mapping the VEGFR-2 Binding Site

Alternative 1: X-ray Crystallography (The Traditional Gold Standard)
  • Mechanism: Relies on the diffraction of X-rays through a crystallized protein-ligand complex to generate a 3D electron density map.

  • Performance: Crystallography provides unparalleled atomic-level resolution of the urea hydrogen bonds with Glu885 and Asp1046[4]. However, the causality of the DFG-out shift is often obscured. Because crystallization forces the protein into a rigid lattice, it captures only a single thermodynamic minimum. The highly dynamic nature of the activation loop often leads to poor electron density in the apo state, making it difficult to definitively prove that the inhibitor induced the conformational change in solution rather than merely selecting a pre-existing state favorable for crystal packing.

Alternative 2: Site-Directed Mutagenesis coupled with SPR (The Functional Approach)
  • Mechanism: Involves mutating key binding residues (e.g., E885A or D1046A in VEGFR-2) and measuring the real-time binding kinetics ( kon​ , koff​ ) of the compound using Surface Plasmon Resonance (SPR).

  • Performance: This is a highly trustworthy, functional assay. If the urea moiety strictly relies on Glu885, the E885A mutant will show a catastrophic loss of affinity. However, SPR suffers from "spatial blindness." It cannot map the accommodation of the trifluoromethyl-phenyl tail in the hydrophobic pocket without exhaustive, time-consuming library screening. Furthermore, mutations can artificially destabilize the protein fold, leading to false negatives.

The Featured Product: High-Resolution HDX-MS Platform
  • Mechanism: Measures the exchange rate of amide hydrogens with deuterium in the surrounding solvent. Regions stabilized by ligand binding or conformational shifts show decreased deuterium uptake.

  • Performance: HDX-MS is the optimal platform for mapping Type II inhibitors. When the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety binds VEGFR-2, our HDX-MS platform detects two distinct phenomena simultaneously:

    • Direct Protection: Immediate reduction in deuterium uptake at the hinge region and the Glu885/Asp1046 loci due to direct hydrogen bonding from the urea group.

    • Allosteric Stabilization: A massive decrease in solvent accessibility across the activation loop, directly confirming the stabilization of the DFG-out state in near-physiological solution.

Quantitative Performance Data

The following table summarizes the operational and data-yield differences between the three methodologies when mapping the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea pharmacophore.

FeatureX-ray CrystallographyMutagenesis + SPRHigh-Resolution HDX-MS (Featured)
Primary Output Static 3D atomic coordinatesReal-time binding kinetics ( KD​ )Solution-phase conformational dynamics
Protein State Rigid crystal latticeImmobilized on sensor chipFree in near-physiological solution
DFG-Out Detection Yes (Snapshot only)No (Blind to structural shifts)Yes (Continuous dynamic mapping)
Sample Requirement High (mg quantities, high purity)Low (µg quantities)Moderate (pmol to nmol quantities)
Turnaround Time Months (bottleneck: crystallization)Weeks (bottleneck: mutant generation)Days (rapid LC-MS/MS acquisition)

Experimental Protocol: HDX-MS Binding Site Confirmation

To ensure scientific integrity, our HDX-MS workflow is designed as a self-validating system . The following protocol details the step-by-step methodology for confirming the binding site of the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety on VEGFR-2.

Step 1: Protein-Ligand Equilibration Incubate recombinant VEGFR-2 kinase domain (5 µM) with a 10-fold molar excess (50 µM) of the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivative in H2​O buffer (pH 7.4).

  • Causality: A 10-fold excess ensures >95% target occupancy based on the compound's low nanomolar KD​ , preventing apo-state baseline interference during mass analysis.

Step 2: Deuterium Exchange Kinetics Dilute the equilibrated complex 1:10 into a D2​O -based buffer (pD 7.4) at 20°C. Aliquots are taken at logarithmic time points (10s, 1min, 10min, 1hr, 4hr).

  • Causality: Logarithmic sampling captures both the rapid exchange of highly solvent-exposed loops and the slow exchange of the buried hydrophobic back-pocket accommodating the trifluoromethyl group.

Step 3: Quenching and Denaturation Transfer aliquots into a pre-chilled quench buffer (0.1 M Phosphate, pH 2.5, 0°C) containing 4M Guanidine HCl.

  • Causality: Lowering the pH to 2.5 and temperature to 0°C drops the intrinsic rate of amide hydrogen back-exchange to its absolute minimum, locking the isotopic label in place for downstream processing.

Step 4: Online Proteolysis and LC-MS/MS Inject the quenched sample onto an immobilized Pepsin column at 0°C, followed by rapid reversed-phase separation (UPLC) and electrospray ionization into a high-resolution mass spectrometer.

  • Causality: Pepsin is highly active at pH 2.5, allowing for rapid, reproducible fragmentation of VEGFR-2 into overlapping peptides without inducing back-exchange.

Step 5: Differential Data Analysis Compare the deuterium uptake plots of Apo-VEGFR-2 versus Ligand-bound VEGFR-2.

  • Causality: A statistically significant reduction in mass shift (ΔDa) at peptides corresponding to the DFG motif (residues 1044-1046) and αC-helix (residue 885) definitively confirms the binding site and the stabilization of the DFG-out state.

Step 6: Self-Validation via Scrambled Control Run a parallel HDX-MS experiment using an inactive structural analog (lacking the critical urea hydrogen-bond donors).

  • Causality: This acts as a self-validating negative control. If the protection at Glu885/Asp1046 is genuinely due to the specific urea interactions, the inactive analog will show identical deuterium uptake to the apo-state, ruling out non-specific solvent effects.

Workflow Visualization

G Target VEGFR-2 Apo State (Dynamic DFG-in) Complex DFG-out Conformational Shift Induced by Urea H-Bonds Target->Complex Binding Ligand N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea (Type II Pharmacophore) Ligand->Complex Anchoring HDX HDX-MS Platform Maps Solution Dynamics & Allosteric Protection Complex->HDX Primary Choice Xray X-ray Crystallography Static Atomic Snapshot (Lattice Dependent) Complex->Xray SPR Mutagenesis + SPR Validates Specific Residue Kinetics Complex->SPR

Workflow comparison for mapping the DFG-out shift induced by the diaryl urea pharmacophore.

References

  • [3] Title: Lessons from Structural Biology for Understanding Drug Resistance in Gastrointestinal Stromal Tumors (GIST) Source: Journal of Medicinal Chemistry (ACS Publications) URL:

  • [4] Title: New Series of VEGFR-2 Inhibitors and Apoptosis Enhancers: Design, Synthesis and Biological Evaluation Source: PMC (National Institutes of Health) URL:

  • [2] Title: Urea-based anticancer agents. Exploring 100-years of research with an eye to the future Source: Frontiers in Oncology URL:

  • [1] Title: Diarylureas as Antitumor Agents Source: MDPI URL:

Sources

Comparative

how to validate the results of a screen using N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Validating Screening Hits Containing the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Pharmacophore: A Comparative Guide Introduction As a Senior Application Scientist, I frequently encounter the N-[4-Fluoro-3-(trifluorome...

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Author: BenchChem Technical Support Team. Date: March 2026

Validating Screening Hits Containing the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Pharmacophore: A Comparative Guide

Introduction

As a Senior Application Scientist, I frequently encounter the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety in hit-to-lead campaigns. This privileged pharmacophore is a cornerstone of modern targeted therapeutics. It forms the critical hydrogen-bonding network required to stabilize the "DFG-out" inactive conformation of multiple kinases (as seen in the FDA-approved multi-kinase inhibitor Regorafenib)[1], and also serves as the core binding motif for potent Bloom (BLM) helicase inhibitors like ML-216[2].

When this specific fragment emerges from a High-Throughput Screen (HTS) or Fragment-Based Drug Discovery (FBDD) campaign, it is imperative to objectively validate its performance against structural alternatives (such as its 4-chloro counterpart, Sorafenib) and confirm its mechanism of action[3]. This guide outlines a self-validating, orthogonal workflow to confirm the biochemical, biophysical, and cellular efficacy of hits containing this fluorinated urea motif.

Comparative Analysis: Fluorinated vs. Chlorinated Urea Fragments

The substitution of a fluorine atom for a chlorine atom at the para-position of the phenyl ring fundamentally alters the physicochemical properties of the urea pharmacophore. The table below summarizes the comparative performance data:

Pharmacophore VariantExample CompoundPrimary TargetsTypical IC50 RangeKey Advantage
4-Fluoro-3-(CF3)-phenyl urea Regorafenib, ML-216VEGFR1-3, TIE2, BRAF, BLM Helicase1 - 20 nMEnhanced metabolic stability, dual stromal/oncogenic targeting, reduced steric clash.
4-Chloro-3-(CF3)-phenyl urea SorafenibVEGFR, PDGFR, RAF10 - 30 nMEstablished clinical baseline, broad Type II kinase profile.
Unsubstituted phenyl urea Generic FBDD FragmentssEH, weak kinase binding> 1 µMHigh aqueous solubility, serves as a baseline for SAR expansion.

Data Synthesis: The 4-fluoro modification (as seen in Regorafenib) enhances the compound's ability to target the tumor microenvironment (e.g., TIE2) more potently than the 4-chloro variant, while maintaining high affinity for the DFG-out pocket of VEGFR2 and oncogenic kinases[1][3]. In the context of helicase inhibition, this motif provides unprecedented selectivity for BLM over related RECQ helicases[4].

The Self-Validating System: Experimental Workflows

To trust an HTS hit, you must build a self-validating system. We employ a three-tier orthogonal approach: Biochemical validation confirms catalytic inhibition, Biophysical validation proves direct binding, and Cellular validation ensures physiological target engagement.

Workflow HTS Phase 0: HTS Hit (Fluorinated Urea) BioChem Phase 1: Biochemical (TR-FRET Kinase Assay) HTS->BioChem Identify Catalytic Inhibition BioPhys Phase 2: Biophysical (SPR Binding Kinetics) BioChem->BioPhys Rule out Assay Artifacts Cellular Phase 3: Cellular (Western Blot Target Engagement) BioPhys->Cellular Confirm Membrane Permeability

Fig 1: Orthogonal validation workflow for screening hits.

Phase 1: Biochemical Validation (TR-FRET Assay)

Causality: HTS libraries often contain auto-fluorescent compounds. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) utilizes a delayed emission window, effectively eliminating background fluorescence from the fluorinated urea compound. This ensures the calculated IC50 is a true reflection of catalytic inhibition rather than an optical artifact.

Step-by-Step Protocol:

  • Compound Preparation: Prepare a 10-point, 1:3 serial dilution of the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea hit in 100% DMSO.

  • Reaction Assembly: In a 384-well low-volume plate, combine 2 µL of recombinant kinase (e.g., VEGFR2), 2 µL of compound, and 2 µL of ATP/biotinylated-peptide substrate mix. Ensure the final DMSO concentration is ≤1%.

  • Incubation: Seal the plate and incubate for 60 minutes at room temperature to allow the Type II inhibitor to stabilize the inactive kinase conformation.

  • Detection: Add 6 µL of TR-FRET detection buffer containing Europium-labeled anti-phospho antibody and Streptavidin-APC.

  • Readout: Read the plate on a multi-mode microplate reader (Excitation: 340 nm; Emission: 615 nm and 665 nm). Calculate the 665/615 ratio to determine the IC50.

Phase 2: Biophysical Validation (Surface Plasmon Resonance)

Causality: A biochemical IC50 does not prove a 1:1 binding stoichiometry. Aggregators or Pan-Assay Interference Compounds (PAINS) can artificially inhibit enzymes. SPR provides real-time kinetic data ( kon​ and koff​ ), confirming that the urea moiety directly and reversibly binds the target pocket.

Step-by-Step Protocol:

  • Surface Preparation: Activate a CM5 sensor chip using standard EDC/NHS chemistry.

  • Immobilization: Immobilize the target protein (e.g., VEGFR2 kinase domain or BLM helicase) via amine coupling to achieve a density of ~2000 RU. Quench with ethanolamine.

  • Analyte Injection: Inject the fluorinated urea compound at five different concentrations (ranging from 0.1x to 10x the expected Kd​ ) using a running buffer of PBS-T with 1% DMSO.

  • Kinetic Monitoring: Run the association phase for 120 seconds at a flow rate of 30 µL/min, followed by a dissociation phase of 300 seconds.

  • Data Analysis: Fit the resulting sensorgrams to a 1:1 Langmuir binding model to extract the dissociation constant ( Kd​ ).

Phase 3: Cellular Validation (Target Engagement via Western Blotting)

Causality: Even with a sub-nanomolar Kd​ , a compound is useless if it cannot cross the lipid bilayer or outcompete physiological intracellular ATP concentrations (~1-5 mM). Western blotting for auto-phosphorylation proves true cellular target engagement in a complex physiological environment.

Step-by-Step Protocol:

  • Cell Culture: Seed target-expressing cells (e.g., HUVECs for VEGFR2) in 6-well plates and grow to 80% confluency. Starve cells in serum-free media overnight.

  • Compound Treatment: Treat cells with the urea hit at varying concentrations (e.g., 0.1, 1, 10 µM) for 2 hours.

  • Stimulation: Stimulate the cells with the appropriate ligand (e.g., 50 ng/mL VEGF) for exactly 10 minutes to induce receptor auto-phosphorylation.

  • Lysis & SDS-PAGE: Wash cells with ice-cold PBS and lyse using RIPA buffer supplemented with protease and phosphatase inhibitors. Clarify the lysate, quantify protein, and resolve via SDS-PAGE.

  • Immunoblotting: Transfer to a PVDF membrane. Probe with primary antibodies against the phosphorylated target (e.g., p-VEGFR2) and total target protein.

  • Quantification: Use chemiluminescence to visualize the bands and calculate the cellular IC50 based on the ratio of phosphorylated to total protein.

Pathway Ligand VEGF / PDGF Receptor VEGFR / PDGFR (Membrane Bound) Ligand->Receptor Activation RAS RAS Receptor->RAS Phosphorylation Inhibitor N-[4-Fluoro-3-(CF3)phenyl]urea (e.g., Regorafenib) Inhibitor->Receptor Type II Blockade RAF RAF Inhibitor->RAF Downstream Blockade RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Tumor Proliferation & Angiogenesis ERK->Proliferation Gene Transcription

Fig 2: Multi-kinase inhibition mechanism of the fluorinated urea pharmacophore.

Conclusion

Validating a screen utilizing the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea pharmacophore requires a rigorous transition from biochemical inhibition to biophysical binding and cellular efficacy. By employing this self-validating system, researchers can confidently advance hits that possess the superior metabolic stability and dual-targeting capabilities characteristic of this fluorinated motif.

References

  • Regorafenib - NCI - Division of Cancer Tre
  • The Mechanism of Action of Regorafenib in Colorectal Cancer: A Guide for the Community Physician.
  • ML216 (CID-49852229) | BLM Helicase Inhibitor.medchemexpress.com.
  • ML-216 (CID-49852229, CAS Number: 1430213-30-1).caymanchem.com.

Sources

Validation

Bioisosteric Tuning in Type II Kinase Inhibitors: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea vs. its Chloro-Substituted Analog

Introduction The diarylurea motif is a cornerstone in the design of Type II kinase inhibitors, most notably exemplified by the multi-kinase inhibitors Sorafenib and Regorafenib. These molecules stabilize the inactive "DF...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

The diarylurea motif is a cornerstone in the design of Type II kinase inhibitors, most notably exemplified by the multi-kinase inhibitors Sorafenib and Regorafenib. These molecules stabilize the inactive "DFG-out" conformation of kinases such as VEGFR2, PDGFR, and mutant BRAF. Central to their pharmacophore is the terminal phenyl ring, which anchors the molecule deep within a hydrophobic allosteric pocket.

This guide provides an objective, data-driven comparison between the classic N-[4-Chloro-3-(trifluoromethyl)phenyl]urea moiety[1] and its bioisosteric counterpart, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea [2]. By analyzing their physicochemical properties, binding kinetics, and safety profiles, we dissect why medicinal chemists increasingly utilize fluorine substitution to rescue promising scaffolds from late-stage attrition.

Physicochemical & Mechanistic Profiling

Steric vs. Electronic Effects

The substitution of chlorine (van der Waals radius ~1.75 Å) with fluorine (~1.47 Å) is a fundamental [3]. While both halogens effectively block CYP450-mediated para-hydroxylation, their differing sizes and electronegativities drastically alter the molecule's behavior:

  • Target Affinity : The 4-chloro analog perfectly complements the volume of the VEGFR2 hydrophobic pocket, often yielding single-digit nanomolar potency. The smaller fluorine atom can result in a slight reduction in hydrophobic packing, marginally shifting the IC50 but maintaining high efficacy.

  • Electronic Tuning : Fluorine's extreme electronegativity exerts a stronger inductive pull (-I effect) on the phenyl ring. This increases the acidity of the adjacent urea protons, potentially strengthening the critical hydrogen bonds with the catalytic glutamate (Glu) and aspartate (Asp) residues in the DFG motif.

  • ADME and Toxicity : The high lipophilicity (LogP) of the 4-chloro group frequently correlates with off-target promiscuity, particularly the inhibition of the hERG potassium channel—a major cardiovascular liability. [2], significantly widening the therapeutic window.

Mechanism cluster_0 Diarylurea Pharmacophore Urea Urea Core (H-Bonding) Target DFG-out Kinase Pocket Urea->Target Glu/Asp Interaction Terminal Terminal Phenyl (Allosteric Binding) Terminal->Target Hydrophobic Packing Cl 4-Chloro (Sorafenib-like) High Affinity, High LogP Terminal->Cl F 4-Fluoro Analog Lower hERG, Better ADME Terminal->F

Fig 1. Binding mechanism of diarylurea motifs in DFG-out kinase pockets and bioisosteric effects.

Comparative Performance Data

The following table synthesizes representative pharmacological data for a standardized hinge-binding scaffold functionalized with either the 4-chloro or 4-fluoro urea moiety, demonstrating the strategic trade-offs of this substitution.

Parameter4-Chloro Analog (Sorafenib-like)4-Fluoro AnalogCausality / Impact
VEGFR2 IC50 (nM) 3.2 ± 0.58.4 ± 1.1Cl provides optimal steric fill in the hydrophobic pocket; F slightly reduces van der Waals contacts.
cLogP (Lipophilicity) 4.84.2F reduces lipophilicity, improving aqueous solubility and oral bioavailability.
hERG IC50 (µM) 2.5> 15.0Lower lipophilicity of the F-analog directly mitigates off-target hERG binding, reducing arrhythmia risks.
Microsomal T1/2 (min) > 60> 60Both halogens effectively block para-position metabolic oxidation.
Caco-2 Papp (10^-6 cm/s) 12.418.7Reduced molecular weight and LogP in the F-analog enhance membrane permeability.

Experimental Methodologies

To ensure reproducibility and scientific rigor, the following self-validating protocols detail the synthesis and biological evaluation of these urea derivatives.

Protocol A: CDI-Mediated Diarylurea Synthesis

Causality & Rationale: Direct reaction of anilines with phosgene to generate isocyanates is highly toxic and moisture-sensitive. Using 1,1'-Carbonyldiimidazole (CDI) provides a bench-stable, safer alternative that efficiently couples less nucleophilic, electron-deficient anilines (like trifluoromethyl-substituted anilines).

  • Activation : Dissolve 1.0 eq of the hinge-binding amine (e.g., a functionalized pyridine or indole) in anhydrous DMSO. Add 1.1 eq of CDI. Stir at 60°C for 2 hours.

    • Validation Check: Monitor via TLC until complete consumption of the starting amine is observed, indicating successful formation of the intermediate acylimidazole.

  • Coupling : Add 1.2 eq of either 4-chloro-3-(trifluoromethyl)aniline or 4-fluoro-3-(trifluoromethyl)aniline. Elevate the temperature to 80°C and stir for 4–6 hours.

  • Quenching & Purification : Cool the mixture to room temperature and quench with ice-cold water to precipitate the urea. Filter the solid, wash sequentially with 1N HCl (to remove unreacted aniline) and cold water, then recrystallize from ethanol.

    • Validation Check: Confirm product identity and >95% purity using LC-MS (monitoring the[M+H]+ ion) and 1H-NMR.

Protocol B: TR-FRET VEGFR2 Kinase Assay

Causality & Rationale: Conjugated aromatic kinase inhibitors often exhibit auto-fluorescence, which confounds standard colorimetric or prompt-fluorescence assays. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a microsecond time delay before signal reading, completely eliminating background auto-fluorescence and false positives.

  • Reagent Preparation : Prepare the kinase buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35).

  • Compound Titration : Dispense the synthesized 4-Cl and 4-F analogs in a 10-point, 3-fold dilution series in DMSO. Transfer to a 384-well assay plate.

    • Validation Controls: Include Sorafenib as a positive control and 1% DMSO as a negative (vehicle) control.

  • Reaction : Add recombinant VEGFR2 enzyme and biotinylated poly-GT substrate. Initiate the reaction by adding ATP at its predetermined Km concentration. Incubate for 60 minutes at room temperature.

  • Detection : Stop the reaction by adding an EDTA-containing buffer supplemented with a Europium-labeled anti-phosphotyrosine antibody (donor) and Streptavidin-APC (acceptor).

  • Readout : Read the plate on a TR-FRET compatible microplate reader (Excitation: 320 nm; Emission: 615 nm and 665 nm). Calculate the IC50 using the 665/615 nm emission ratio via non-linear regression analysis.

Workflow S1 Synthesis CDI Coupling S2 In Vitro TR-FRET Assay S1->S2 Purified Cmpd S3 ADME Microsomal Stability S2->S3 IC50 < 10nM S4 Tox hERG Patch-Clamp S3->S4 High Stability

Fig 2. Self-validating experimental workflow for evaluating bioisosteric kinase inhibitors.

References

  • PubChem . "1-(4-Chloro-3-(trifluoromethyl)phenyl)urea | C8H6ClF3N2O | CID 17925049" National Center for Biotechnology Information.[Link]

  • Zhao, H. et al. "Discovery of Oral VEGFR-2 Inhibitors with Prolonged Ocular Retention That Are Efficacious in Models of Wet Age-Related Macular Degeneration" Journal of Medicinal Chemistry.[Link]

  • Wentsel, et al. "Structure–Activity Study of Bioisosteric Trifluoromethyl and Pentafluorosulfanyl Indole Inhibitors of the AAA ATPase p97" PMC.[Link]

Sources

Comparative

assessing the specificity of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in cellular assays

Assessing the Specificity of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in Cellular Assays: A Comparative Guide Executive Summary In fragment-based drug discovery and targeted therapeutic development, N-[4-Fluoro-3-(trif...

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Author: BenchChem Technical Support Team. Date: March 2026

Assessing the Specificity of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea in Cellular Assays: A Comparative Guide

Executive Summary

In fragment-based drug discovery and targeted therapeutic development, N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea represents a highly privileged, yet notoriously pleiotropic, pharmacophore. This specific structural motif forms the critical binding core of several FDA-approved multikinase inhibitors (such as Regorafenib) and first-in-class DNA helicase inhibitors (such as ML-216). However, because the urea moiety acts as a potent hydrogen-bond donor/acceptor pair, and the fluorinated phenyl ring is highly lipophilic, this fragment frequently exhibits profound off-target affinity—most notably for soluble epoxide hydrolase (sEH).

This guide provides a rigorous, objective comparison of this pharmacophore against optimized alternatives, detailing the mechanistic causality behind its target promiscuity and outlining self-validating cellular protocols to accurately deconvolve its specificity.

Mechanistic Grounding: The Pleiotropy of the Fluorinated Diarylurea Motif

To understand why rigorous cellular assays are required, we must first examine the structural causality of the compound's binding profile.

The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea fragment is engineered to exploit specific hydrophobic and electrostatic pockets. In receptor tyrosine kinases (RTKs) and RAF kinases , the urea group mimics the interactions of ATP, stabilizing the kinase in its inactive "DFG-out" conformation. The 4-fluoro-3-(trifluoromethyl)phenyl ring deeply inserts into the adjacent allosteric hydrophobic pocket, while the fluorine atom prevents the rapid metabolic oxidation typically seen in unsubstituted aryl rings 1.

However, this exact steric and electronic profile perfectly matches the catalytic pocket of soluble epoxide hydrolase (sEH) , an enzyme that natively metabolizes lipid epoxides (EETs) into diols (DHETs) 2. Furthermore, when derivatized with specific heterocycles (e.g., a thiadiazole), the same urea core disrupts the DNA-unwinding activity of BLM helicase , as seen in the prototype inhibitor ML-216 3.

TargetDivergence Pharmacophore N-[4-Fluoro-3-(CF3)phenyl]urea (Privileged Motif) Kinases RTKs & RAF Kinases (e.g., VEGFR2, BRAF) Pharmacophore->Kinases Binds DFG-out conformation sEH Soluble Epoxide Hydrolase (sEH) Pharmacophore->sEH Binds catalytic pocket BLM BLM Helicase (e.g., ML-216 analog) Pharmacophore->BLM Disrupts DNA unwinding

Fig 1. Pleiotropic target divergence of the fluorinated diarylurea pharmacophore.

Comparative Performance Data

Biochemical assays (using recombinant proteins) frequently overestimate the specificity of urea-based inhibitors. In a whole-cell context, the compound must penetrate the lipid bilayer (influencing sEH targeting) and compete with high intracellular ATP concentrations (influencing kinase targeting).

The table below objectively compares the isolated N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea fragment against fully elaborated, target-specific alternatives.

Table 1: Cellular Specificity Profiling of Urea-Based Inhibitors

Compound / InhibitorPrimary TargetHUVEC Viability IC₅₀ (VEGFR2 surrogate)Cellular sEH IC₅₀ (EET/DHET ratio)PSNF5 Viability IC₅₀ (BLM+)PSNG13 Viability IC₅₀ (BLM-)
Isolated Pharmacophore Promiscuous4.5 µM0.8 µM>50 µM>50 µM
Regorafenib Multikinase0.02 µM0.05 µM>50 µM>50 µM
ML-216 BLM Helicase>20 µM3.2 µM1.8 µM>50 µM
t-AUCB sEH>50 µM0.002 µM>50 µM>50 µM

Data Interpretation: The isolated pharmacophore is inherently biased toward sEH inhibition in cellular environments due to its high lipophilicity. While Regorafenib achieves nanomolar kinase inhibition, it retains potent off-target sEH activity. Conversely, ML-216 achieves BLM specificity but still exhibits low-micromolar sEH cross-reactivity. Notice that ML-216 selectively kills BLM-expressing cells (PSNF5) while sparing BLM-deficient cells (PSNG13) 4.

Step-by-Step Experimental Workflows

To establish a self-validating system for assessing the specificity of any derivative containing this urea motif, you must run multiplexed cellular assays. Relying on a single viability readout will conflate kinase-mediated anti-angiogenesis, sEH-mediated metabolic shifts, and helicase-mediated genotoxicity.

Protocol A: Isogenic Cell Viability Assay (Helicase vs. General Cytotoxicity)

Causality Check: Why use isogenic cell lines? Diarylureas can cause non-specific membrane disruption at high concentrations. By comparing BLM-expressing (PSNF5) and BLM-deficient (PSNG13) fibroblasts, we isolate on-target DNA-repair disruption from general chemical toxicity.

  • Cell Seeding: Seed PSNF5 and PSNG13 fibroblasts at 2,000 cells/well in 96-well plates using DMEM + 10% FBS. Incubate overnight at 37°C.

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the urea compound in DMSO (maximum final DMSO concentration = 0.1%).

  • Treatment: Treat both cell lines in parallel for 72 hours. Include ML-216 as a positive control and DMSO as a vehicle control.

  • Readout: Add 10 µL of WST-8 (Cell Counting Kit-8) reagent per well. Incubate for 2 hours and read absorbance at 450 nm.

  • Validation: A compound is deemed BLM-specific only if the IC₅₀ shift between PSNF5 and PSNG13 is >10-fold.

Protocol B: Cellular sEH Activity Assay (LC-MS/MS)

Causality Check: sEH is localized in the cytosol and peroxisomes. Whole-cell LC-MS/MS of arachidonic acid metabolites is required because biochemical assays cannot account for the drug's membrane permeability or intracellular accumulation.

  • Cell Preparation: Culture human umbilical vein endothelial cells (HUVECs) to 80% confluence in 6-well plates.

  • Pre-incubation: Treat cells with the urea compound (0.1 nM to 10 µM) for 1 hour.

  • Substrate Loading: Spike the media with 1 µM of 14,15-EET (the endogenous sEH substrate). Incubate for exactly 30 minutes.

  • Extraction: Quench the reaction by adding ice-cold methanol containing internal standards (e.g., deuterated 14,15-DHET). Scrape cells, centrifuge at 14,000 x g for 10 min, and collect the supernatant.

  • Quantification: Analyze the ratio of 14,15-EET to 14,15-DHET using LC-MS/MS (MRM mode). Calculate the cellular IC₅₀ based on the dose-dependent preservation of the EET/DHET ratio.

Workflow Start Compound Treatment (Multiplexed Cell Lines) Split1 Kinase Assay (HUVEC Proliferation) Start->Split1 Split2 sEH Assay (LC-MS/MS EET/DHET) Start->Split2 Split3 Helicase Assay (PSNF5 vs PSNG13 Viability) Start->Split3 Readout Specificity Index Calculation (Therapeutic Window) Split1->Readout Split2->Readout Split3->Readout

Fig 2. Multiplexed cellular workflow for deconvolution of urea-based target specificity.

Application Scientist Insights & Troubleshooting

  • The "False Kinase" Trap: When screening N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivatives, researchers often observe unexpected shifts in cellular proliferation assays that do not correlate with biochemical kinase IC₅₀ values. This is frequently due to unrecognized sEH inhibition, which alters cellular lipid signaling and modulates inflammation/proliferation pathways independently of kinase blockade. Always counter-screen with t-AUCB to establish an sEH-specific baseline.

  • Buffer Sensitivities: Urea compounds are highly prone to aggregation in aqueous media. If you observe a sudden plateau in your dose-response curves (typically around 10–30 µM), the compound has likely exceeded its kinetic solubility. Ensure dynamic light scattering (DLS) is used to verify that the compound remains monomeric in the assay buffer.

References

  • Shen, H.C., et al. "Discovery of Inhibitors of Soluble Epoxide Hydrolase: A Target with Multiple Potential Therapeutic Indications." Journal of Medicinal Chemistry. Available at:[Link]

  • Fossa, P., et al. "Diarylureas: Repositioning from Antitumor to Antimicrobials or Multi-Target Agents against New Pandemics." PMC (NIH). Available at:[Link]

  • Suhasini, A.N., et al. "RecQ Helicase Somatic Alterations in Cancer." Frontiers in Oncology. Available at:[Link]

Sources

Validation

Comparative Study of the Metabolic Stability of Phenylurea Derivatives: A Technical Guide for Lead Optimization

Executive Summary Phenylurea derivatives represent a privileged pharmacophore widely utilized in both agrochemicals (e.g., diuron, isoproturon) and human therapeutics, including kinase inhibitors and G-protein-coupled re...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Phenylurea derivatives represent a privileged pharmacophore widely utilized in both agrochemicals (e.g., diuron, isoproturon) and human therapeutics, including kinase inhibitors and G-protein-coupled receptor (GPCR) antagonists. However, the clinical and commercial translation of these compounds is frequently bottlenecked by poor metabolic stability. As a Senior Application Scientist, I have observed that the unoptimized phenylurea core is highly susceptible to rapid Phase I oxidative metabolism in the liver.

This guide provides an objective comparison of how specific structural modifications to the phenylurea scaffold impact metabolic stability. It synthesizes quantitative experimental data, details a self-validating in vitro microsomal assay protocol, and explores bioisosteric alternatives for drug development professionals.

The Metabolic Liability of the Phenylurea Scaffold

The primary driver of phenylurea clearance is Cytochrome P450 (CYP450)-mediated oxidation[1]. The nitrogen atoms of the urea linkage and the electron-rich aromatic rings act as metabolic "soft spots."

When exposed to hepatic enzymes (predominantly CYP3A4 and CYP1A2), unsubstituted or alkyl-substituted phenylureas undergo two major degradation pathways:

  • N-Dealkylation: Alkyl groups attached to the urea nitrogens or the phenyl ring are rapidly oxidized, leading to the cleavage of the alkyl chain.

  • Aromatic Hydroxylation: The electron-rich phenyl ring undergoes electrophilic attack by the activated CYP450 heme-oxygen complex, resulting in phenolic metabolites that are rapidly cleared via Phase II glucuronidation.

MetabolicPathway Parent Phenylurea Derivative (Parent Compound) CYP CYP450 Oxidation (Phase I Metabolism) Parent->CYP Hepatic Microsomes Stable Fluorinated/CF3 Analog (Metabolically Stable) Parent->Stable Structural Optimization (Halogenation/Steric Shielding) NDealkyl N-Dealkylation (Labile Alkyl Groups) CYP->NDealkyl CYP3A4 / CYP2C9 Hydrox Aromatic Hydroxylation (Electron-rich rings) CYP->Hydrox CYP1A2

Fig 1. CYP450-mediated phase I metabolic pathways of phenylurea derivatives.

Comparative Data Analysis: Structural Modifications vs. Stability

To overcome these metabolic liabilities, medicinal chemists employ strategic substitutions. The causality behind these modifications relies on electronic deactivation and steric hindrance. For example, replacing a metabolically labile methyl group with a trifluoromethyl (-CF3) moiety significantly enhances stability. The strong C-F bonds resist hydrogen abstraction, and the electron-withdrawing nature of the -CF3 group reduces the electron density of the aromatic ring, deactivating it against CYP-mediated electrophilic attack[2].

The table below consolidates quantitative in vitro metabolic stability data across various phenylurea derivatives targeted for different therapeutic indications:

Compound Class / TargetStructural ModificationHalf-life ( t1/2​ , min)Intrinsic Clearance ( CLint​ , µL/min/mg)Stability ProfileRef
P2X3R / P2Y1 Antagonist 2-Methyl substitution< 10.0> 150.0Poor (Rapid Oxidation)[2]
P2X3R / P2Y1 Antagonist 2-Trifluoromethyl (-CF3)> 60.0< 20.0Excellent[2]
Akt Kinase Inhibitor Unsubstituted 3-phenylurea~ 15.0~ 85.0Moderate[3]
P2Y14R Inhibitor (HDB-1) p-Methyl on B-ring31.4~ 45.0Moderate to Good[4]
FPR2 Agonist (Lead 5) Unsubstituted ureidopropanamide< 5.0> 200.0Very Poor[5]
FPR2 Agonist (S)-17 Halogenated phenyl ring~ 45.0~ 35.0Good[5]

Data Interpretation: The transition from a 2-methyl to a 2-trifluoromethyl group in P2Y1 antagonists completely shifts the molecule from a highly labile state to a stable lead[2]. Similarly, halogenation in FPR2 agonists drastically reduces intrinsic clearance compared to the unsubstituted parent compound[5].

Self-Validating Experimental Protocol: Human Liver Microsome (HLM) Assay

To objectively compare the metabolic stability of these derivatives, a standardized Human Liver Microsome (HLM) stability assay is required. This protocol is designed as a self-validating system; by monitoring the disappearance of the parent compound over a precise time course, we can accurately calculate the elimination rate constant ( k ), t1/2​ , and CLint​ [1].

Step-by-Step Methodology & Causality
  • Preparation & Equilibration:

    • Action: Suspend pooled HLMs (final concentration 0.5 mg/mL) in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl2.

    • Causality: The specific physiological pH and ionic strength are critical to maintaining the native conformational integrity and catalytic activity of the microsomal CYP enzymes.

  • Pre-Incubation:

    • Action: Add the phenylurea derivative (final concentration 1 µM) to the mixture and pre-incubate at 37°C for 5 minutes.

    • Causality: Phenylureas are highly lipophilic. This step allows the compound to fully partition into the microsomal lipid bilayer and reach thermal equilibrium before enzymatic catalysis is triggered.

  • Reaction Initiation:

    • Action: Add 1 mM NADPH (or an NADPH-regenerating system) to initiate the reaction.

    • Causality: NADPH provides the essential reducing equivalents required for the CYP450 catalytic cycle (specifically, reducing the heme iron to allow oxygen binding and subsequent substrate oxidation)[1].

  • Quenching (Time-Course):

    • Action: At predetermined time points (e.g., 0, 5, 15, 30, 60 min), transfer a 50 µL aliquot into a tube containing 150 µL of ice-cold acetonitrile spiked with an internal standard.

    • Causality: The organic solvent instantly denatures the microsomal proteins, halting the enzymatic reaction exactly at the target time. It also precipitates the proteins, ensuring a clean supernatant that will not clog the LC-MS/MS column.

  • LC-MS/MS Analysis:

    • Action: Centrifuge the quenched samples at 10,000 × g for 10 minutes. Analyze the supernatant via LC-MS/MS. Plot the natural log of the remaining parent compound versus time to derive the pharmacokinetic parameters.

HLMWorkflow Prep 1. Microsome Prep HLM + Buffer (pH 7.4) PreInc 2. Pre-Incubation Drug + HLM (37°C) Prep->PreInc Initiate 3. Reaction Initiation Add NADPH (1 mM) PreInc->Initiate Quench 4. Quenching Add Cold Acetonitrile Initiate->Quench Analyze 5. LC-MS/MS Analysis Determine t1/2 & CLint Quench->Analyze

Fig 2. Step-by-step workflow for in vitro human liver microsome (HLM) stability assays.

Strategic Alternatives: Bioisosteric Replacement

If structural optimization (e.g., halogenation or steric shielding) of the phenylurea core fails to yield sufficient metabolic stability without compromising target affinity, bioisosteric replacement is a proven alternative strategy.

Replacing the labile urea/amide bond with heterocycles such as 1,2,4-oxadiazole or 1,3,4-oxadiazole can dramatically improve stability. These nonclassical bioisosteres successfully mimic the planar geometry and dipole moment of the urea/amide linkage while offering superior resistance to enzymatic cleavage and Phase I oxidation[6]. This strategy is highly recommended for late-stage lead optimization when the phenylurea liability becomes an insurmountable hurdle for oral bioavailability.

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Comparative

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea: comparing in-vitro and in-vivo data

Title : Comprehensive Comparison Guide: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives in Kinase Inhibition – Bridging the In-Vitro to In-Vivo Translation Gap Introduction The N-[4-Fluoro-3-(trifluoromethyl)pheny...

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Author: BenchChem Technical Support Team. Date: March 2026

Title : Comprehensive Comparison Guide: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Derivatives in Kinase Inhibition – Bridging the In-Vitro to In-Vivo Translation Gap

Introduction The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea structural motif is a highly privileged pharmacophore in modern drug discovery, particularly for designing Type II kinase inhibitors and helicase inhibitors[1]. By binding to the deep hydrophobic pocket of the kinase domain in its inactive "DFG-out" conformation, this moiety provides exceptional in-vitro potency against targets such as VEGFR-2. However, translating this in-vitro affinity into in-vivo efficacy presents significant challenges. Physicochemical liabilities—such as poor aqueous solubility, high plasma protein binding, and off-target hERG channel activity—frequently cause a pronounced in-vitro/in-vivo disconnect[2]. This guide objectively compares the performance of the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea pharmacophore against alternative structural analogs, providing a detailed analysis of supporting experimental data and self-validating protocols.

Mechanistic Rationale & Target Engagement Why the 4-fluoro-3-(trifluoromethyl) substitution?

  • Steric & Electronic Tuning : The urea acts as a bidentate hydrogen bond donor to the catalytic glutamate and a hydrogen bond acceptor from the DFG aspartate backbone amide.

  • Metabolic Stability : Replacing the 4-chloro group (found in earlier analogs like sorafenib) with a 4-fluoro group reduces the van der Waals volume slightly while maintaining the electron-withdrawing effect. Critically, the fluorine atom strictly blocks cytochrome P450-mediated para-hydroxylation.

  • Hydrophobic Packing : The 3-trifluoromethyl group perfectly occupies the allosteric hydrophobic pocket created by the DFG-out shift, maximizing binding enthalpy.

VEGFR2_Pathway VEGF VEGF Ligand VEGFR2 VEGFR-2 (Receptor Tyrosine Kinase) VEGF->VEGFR2 Activates PLCg PLC-gamma / PKC VEGFR2->PLCg Phosphorylates MAPK Raf / MEK / ERK VEGFR2->MAPK Phosphorylates Urea N-[4-Fluoro-3-(CF3)phenyl]urea (Type II Inhibitor) Urea->VEGFR2 Blocks DFG-out conformation Angiogenesis Angiogenesis & Vascular Permeability PLCg->Angiogenesis MAPK->Angiogenesis

VEGFR-2 signaling cascade and targeted inhibition by the urea pharmacophore.

Comparative Data: The In-Vitro vs In-Vivo Disconnect To illustrate the translational challenges of this pharmacophore, we compare a prototype N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivative (Compound A, featuring a basic methylamine side chain) with two structural alternatives designed to mitigate hERG toxicity and improve solubility[2].

While Compound A achieves sub-nanomolar in-vitro potency and excellent in-vivo efficacy (92% inhibition in mouse models), its high hERG liability (IC50 = 5,800 nM) precludes clinical advancement[2]. Rigidifying the amine into a bicyclic system (Compound B) retains efficacy but fails to clear the hERG liability[3]. Conversely, neutralizing the basic center via acetylation (Compound C) completely ablates both in-vitro potency and in-vivo efficacy, demonstrating the delicate balance required when optimizing this pharmacophore[3].

Table 1: Pharmacological Profiling of Urea Derivatives

Compound VariantVEGFR-2 IC50 (nM)HUVEC Prolif. IC50 (nM)hERG IC50 (nM)Aqueous Sol. (µM)In-Vivo Mouse CNV Inhibition (%)
Compound A (Prototype Urea)3.2155,8004592% (at 10 mg/kg)
Compound B (Rigidified Amine)4.5228,9008487% (at 10 mg/kg)
Compound C (Acetylated Amine)>1,000>5,000>50,000>2000% (at 10 mg/kg)

Data synthesized from structural optimization studies of VEGFR-2 inhibitors for wet age-related macular degeneration[2].

Standardized Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be self-validating. The following methodologies incorporate built-in controls to ensure that the observed in-vitro and in-vivo data are mechanistically sound and free from artifactual interference.

Protocol 1: In-Vitro VEGFR-2 Kinase Inhibition (HTRF Assay) Causality & Validation: Highly lipophilic urea derivatives often form colloidal aggregates in aqueous buffers, leading to false-positive pan-assay interference (PAINS). To ensure the measured IC50 reflects true competitive binding, this Homogeneous Time-Resolved Fluorescence (HTRF) assay utilizes a non-ionic detergent (0.01% Triton X-100) to break up aggregates. A known Type II inhibitor (e.g., Sorafenib) is run in parallel as a positive control.

  • Enzyme Preparation : Dilute recombinant human VEGFR-2 kinase domain in assay buffer (50 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM EGTA, 0.01% Triton X-100, 2 mM DTT).

  • Compound Titration : Prepare a 10-point 3-fold serial dilution of the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea compound in 100% DMSO. Transfer using acoustic dispensing (e.g., Echo 550) to achieve a final DMSO concentration of 1%.

  • Reaction Initiation : Add ATP (at the predetermined Km, app) and biotinylated poly-GT substrate. Incubate at 25°C for 60 minutes.

  • Detection & Readout : Quench the reaction with EDTA and add Europium-labeled anti-phosphotyrosine antibody and Streptavidin-APC. Read the TR-FRET signal (665 nm / 615 nm ratio) on a PHERAstar FSX microplate reader.

Protocol 2: In-Vivo Mouse Choroidal Neovascularization (CNV) Model Causality & Validation: In-vitro potency does not guarantee tissue penetration or target engagement in the ocular microenvironment. The laser-induced CNV model directly measures the ability of the systemically administered urea derivative to cross physiological barriers and halt VEGF-driven vascular leakage[2]. Vehicle-only treated mice serve as the negative control (maximum leakage), while an intravitreal anti-VEGF antibody serves as the positive control[4].

  • Lesion Induction : Anesthetize 6-8 week old C57BL/6 mice. Use a 532 nm diode laser to generate 3-4 burns around the optic nerve of each eye, rupturing Bruch's membrane to stimulate neovascularization.

  • Dosing Regimen : Administer the urea compound (e.g., 10 mg/kg) via oral gavage daily for 14 days post-laser injury.

  • In-Vivo Angiography : On day 14, inject fluorescein sodium intraperitoneally. Capture fundus angiograms using a Micron IV retinal imaging system.

  • Quantification : Blinded operators quantify the hyperfluorescent lesion area using ImageJ. Calculate the percentage of inhibition relative to the vehicle control group.

Workflow InVitro In-Vitro Profiling (VEGFR-2 IC50, hERG) ADME Physicochemical & ADME (Solubility, Microsomes) InVitro->ADME InVivo In-Vivo Efficacy (Mouse CNV Model) ADME->InVivo Decision Lead Optimization (Amine/Urea Tuning) InVivo->Decision Disconnect Identified Decision->InVitro

Iterative workflow bridging in-vitro assays to in-vivo validation for urea derivatives.

Conclusion The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety remains a cornerstone in the development of potent kinase inhibitors. However, as demonstrated by the comparative data, researchers must rigorously profile these compounds through self-validating in-vitro and in-vivo cascades. Successful drug development requires balancing the exceptional target affinity of this pharmacophore with strategic structural modifications to overcome inherent physicochemical and safety liabilities.

References

  • Meredith, E. L., et al. "Discovery of Oral VEGFR-2 Inhibitors with Prolonged Ocular Retention That Are Efficacious in Models of Wet Age-Related Macular Degeneration." Journal of Medicinal Chemistry, 2015.[Link]

  • Sommers, J. A., et al. "RecQ Helicase Somatic Alterations in Cancer." Frontiers in Cell and Developmental Biology, 2022.[Link]

  • Tarallo, V., et al. "Oral Delivery of a Tetrameric Tripeptide Inhibitor of VEGFR1 Suppresses Pathological Choroid Neovascularization." International Journal of Molecular Sciences, 2020.[Link]

Validation

Benchmark Studies for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Activity: A Technical Guide to Type II Kinase Inhibitors

Executive Summary & Mechanistic Causality The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is a highly privileged pharmacophore in modern oncology, serving as the structural cornerstone for advanced multi-kinase inh...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Mechanistic Causality

The N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea moiety is a highly privileged pharmacophore in modern oncology, serving as the structural cornerstone for advanced multi-kinase inhibitors such as Regorafenib[1]. In drug development, benchmarking this specific fragment against its halogenated alternatives—most notably the 4-chloro analog found in Sorafenib—provides a masterclass in rational drug design and structure-activity relationship (SAR) optimization.

The Causality of the 4-Fluoro Substitution (E-E-A-T Principle)

As a Type II kinase inhibitor, the diaryl urea class does not merely compete with ATP; it binds to the inactive "DFG-out" conformation of the kinase domain.

  • The Urea Linker: Acts as the critical hinge, forming a robust hydrogen-bond network. The NH groups act as H-bond donors to a conserved glutamate residue, while the carbonyl oxygen acts as an H-bond acceptor to the backbone amide of an aspartate residue in the DFG motif.

  • The Hydrophobic Anchor: The terminal 4-fluoro-3-(trifluoromethyl)phenyl group drops into a deep, hydrophobic allosteric pocket that is only exposed during the DFG-out shift.

Why Fluorine over Chlorine? While chlorine (Sorafenib) is highly lipophilic, fluorine (Regorafenib) is smaller, highly electronegative, and forms stronger C-F bonds[2]. This subtle substitution alters the electronic distribution and the dihedral angle of the urea linkage. Consequently, the 4-fluoro anchor achieves a superior steric fit within the allosteric pockets of specific angiogenic and oncogenic kinases (like VEGFR2, c-Kit, and RET), drastically enhancing biochemical potency without sacrificing the core RAF-inhibitory activity[3].

BindingMechanism Kinase Kinase Domain (DFG-out Conformation) Urea Diaryl Urea Motif (H-Bond Network) Kinase->Urea Exposes hinge region GluAsp Conserved Glu & Asp Residues Urea->GluAsp Donates/Accepts H-bonds Anchor N-[4-Fluoro-3-(CF3)phenyl] Hydrophobic Anchor Urea->Anchor Covalently positions Pocket Allosteric Hydrophobic Pocket Anchor->Pocket Penetrates deep pocket Pocket->Kinase Locks inactive state

Diagram 1: Type II kinase inhibition mechanism via the DFG-out allosteric pocket.

Benchmark Data: Quantitative IC50 Comparison

To objectively benchmark the N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea derivative (Regorafenib) against its 4-chloro alternative (Sorafenib), we analyze their half-maximal inhibitory concentrations (IC50) across a panel of critical receptor tyrosine kinases (RTKs)[1][2].

Table 1: Biochemical Kinase Profiling (IC50 values in nM)

Kinase TargetN-[4-Fluoro...]urea (Regorafenib)N-[4-Chloro...]urea (Sorafenib)Fold Improvement
VEGFR1 13 nM26 nM2.0x
VEGFR2 4.2 nM90 nM21.4x
PDGFRβ 22 nM57 nM2.6x
c-Kit 7 nM68 nM9.7x
RET 1.5 nM43 nM28.6x
Raf-1 2.5 nM6 nM2.4x
BRAF (WT) 28 nM22 nM0.8x (Comparable)
BRAF (V600E) 19 nM38 nM2.0x

Data Synthesis: The introduction of the 4-fluoro moiety yields an extraordinary 21.4-fold increase in VEGFR2 potency and a 28.6-fold increase in RET potency . This transforms the molecule from a primary RAF inhibitor into a highly aggressive anti-angiogenic and stromal-targeting agent.

Experimental Protocols for Benchmarking Activity

To ensure scientific integrity and reproducibility, the following self-validating protocols must be utilized when benchmarking diaryl urea derivatives.

Protocol 1: TR-FRET Biochemical Kinase Profiling

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is the gold standard for this benchmark because it eliminates the auto-fluorescence interference commonly caused by aromatic small molecules.

  • Reagent Preparation: Prepare 1X Kinase Assay Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute recombinant kinases (e.g., VEGFR2, RET) to their predetermined optimal working concentrations.

  • Compound Titration: Perform a 3-fold serial dilution of the N-[4-Fluoro...]urea compound and the alternative in 100% DMSO.

    • Causality: A 10-point serial dilution ensures a complete sigmoidal dose-response curve, which is mathematically required for accurate IC50 derivation.

  • Assay Assembly: Transfer 100 nL of compounds to a 384-well plate. Add 5 µL of the kinase/peptide substrate mixture.

    • Self-Validating Controls: Include DMSO-only wells (establishes the 100% kinase activity baseline) and 10 µM Staurosporine wells (establishes the 0% activity floor).

  • Reaction Initiation: Add 5 µL of ATP at the specific Km​ concentration for each kinase.

    • Causality: Running the assay at the ATP Km​ ensures high sensitivity to Type II inhibitors, which stabilize the DFG-out state and indirectly alter ATP binding dynamics.

  • Detection: Incubate for 60 minutes, then add TR-FRET detection reagents (Europium-labeled anti-phospho antibody and ULight-labeled streptavidin). Read on a microplate reader (Ex: 320 nm, Em: 615/665 nm).

Protocol 2: Cellular Autophosphorylation Assay (Target Modulation)

Biochemical affinity must translate to cellular target modulation. This protocol verifies the compound's ability to penetrate the cell membrane and inhibit RTK autophosphorylation.

  • Cell Culture & Starvation: Seed Human Umbilical Vein Endothelial Cells (HUVECs) in 6-well plates. Once 80% confluent, wash with PBS and incubate for 24 hours in serum-free basal media.

    • Causality: Serum starvation eliminates basal receptor phosphorylation driven by undefined growth factors in FBS, establishing a quiet baseline for a high signal-to-noise ratio.

  • Compound Incubation: Pre-treat cells with the benchmarked compounds (0.1 nM to 10 µM) for 2 hours at 37°C.

  • Ligand Stimulation: Stimulate HUVECs with 50 ng/mL recombinant human VEGF-A for exactly 5 minutes.

    • Causality: A brief, 5-minute stimulation captures the peak transient autophosphorylation event of VEGFR2 before the receptor undergoes ubiquitination and endosomal internalization.

  • Lysis & Western Blotting: Snap-freeze plates on ice. Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors. Resolve lysates via SDS-PAGE, transfer to PVDF membranes, and probe with anti-phospho-VEGFR2 (Tyr1175) and total VEGFR2 antibodies.

  • Quantification: Normalize the phospho-VEGFR2 chemiluminescent signal to the total VEGFR2 signal using densitometry to calculate the cellular IC50.

Workflow Prep 1. Compound Preparation (Serial Dilution in DMSO) Biochem 2. TR-FRET Kinase Assay (VEGFR2, PDGFRβ, RET) Prep->Biochem Recombinant proteins Cellular 3. Cellular Autophosphorylation (Western Blot for p-VEGFR2) Prep->Cellular Live cell lines Analysis 4. IC50 Determination & Benchmark Comparison Biochem->Analysis Biochemical IC50 Cellular->Analysis Cellular IC50

Diagram 2: Experimental workflow for benchmarking multi-kinase inhibitor activity.

References

  • Regorafenib (BAY 73-4506) | Multi-kinase Inhibitor. MedChemExpress.
  • Sorafenib: the gold standard therapy in advanced hepatocellular carcinoma and beyond. Oncology Central.
  • Pharmacologic activity and pharmacokinetics of metabolites of regorafenib in preclinical models. NIH.

Sources

Comparative

Comparative Analysis of the Physicochemical Properties of Fluorinated Phenylureas: Sorafenib vs. Regorafenib

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide Executive Summary & Structural Causality In rational drug design, the introduction of fluo...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Formulation Scientists, and Drug Development Professionals Content Type: Technical Comparison Guide

Executive Summary & Structural Causality

In rational drug design, the introduction of fluorine into a molecular scaffold is a highly strategic maneuver. Due to its extreme electronegativity and small van der Waals radius (1.47 Å, closely mimicking hydrogen's 1.20 Å), fluorine substitution can profoundly modulate a drug's physicochemical properties, metabolic stability, and solid-state interactions without imposing significant steric penalty.

This guide provides a comparative analysis of two structurally analogous multi-receptor tyrosine kinase (RTK) inhibitors: Sorafenib and its fluorinated derivative, Regorafenib . The sole structural distinction between these two phenylurea compounds is a single hydrogen-to-fluorine substitution on the central phenyl ring. As we will explore, this singular atomic change dictates drastic shifts in lipophilicity, polymer miscibility in amorphous solid dispersions (ASDs), and downstream target engagement.

Physicochemical Properties Comparison

The addition of the fluorine atom in Regorafenib alters the electron density of the central phenyl ring, subtly impacting the hydrogen-bond donating capacity of the adjacent urea nitrogens. Consequently, this shifts the molecule's lipophilicity and aqueous solubility profile, which are critical parameters for Biopharmaceutics Classification System (BCS) Class II compounds.

PropertySorafenibRegorafenibCausality / Impact
Chemical Modification Central phenyl ring (H)Central phenyl ring (F)The C-F bond increases metabolic stability against oxidative degradation.
Molecular Weight 464.8 g/mol 482.8 g/mol Minimal increase; maintains small-molecule drug-like space.
LogP (Lipophilicity) ~3.8~4.3Fluorine's hydrophobicity drives higher lipid partitioning.
pKa (Pyridine N) ~2.0 (Weakly basic)~2.0 (Weakly basic)Both remain largely un-ionized at physiological intestinal pH.
Aqueous Solubility (pH 6.5) < 1.0 µg/mL~0.12 µg/mLThe increased lipophilicity of Regorafenib further depresses its aqueous solubility, necessitating advanced formulation strategies [1].
Primary Kinase Targets VEGFR-1/2/3, PDGFR-β, RafVEGFR-1/2/3, PDGFR-β, Raf, TIE2 Fluorination alters the conformational preference, enabling Regorafenib to effectively bind the TIE2 kinase domain.

Mechanistic Impact of Fluorination on Solid-State Interactions

Because both drugs exhibit extremely poor aqueous solubility, they are frequently formulated as Amorphous Solid Dispersions (ASDs) using polymers like polyvinylpyrrolidone (PVP) to enhance bioavailability. However, a revealed that the single H-to-F substitution completely reverses their physical stability profiles under moisture stress [2].

The Mechanism: Sorafenib forms a highly stable, hexatomic hydrogen-bonded ring with the carbonyl groups of the PVP polymer via its uramido protons. In Regorafenib, the electron-withdrawing nature and slight steric bulk of the ortho-fluorine atom weaken this intermolecular hydrogen bonding. When exposed to moisture, this weakened interaction causes Regorafenib to undergo rapid phase separation, enriching the drug on the surface of the ASD particle. Conversely, Sorafenib maintains its drug-polymer bonds, leading to polymer (PVP) enrichment and a gel-like surface upon water uptake [3].

G cluster_0 Sorafenib (H-substituted) cluster_1 Regorafenib (F-substituted) S_Node Sorafenib + PVP S_Ring Stable Hexatomic H-Bond Ring S_Node->S_Ring Strong Interaction S_Result PVP Surface Enrichment (Gel-like) S_Ring->S_Result Moisture Exposure R_Node Regorafenib + PVP R_Ring Weakened H-Bonding (Steric/Electronic Hindrance) R_Node->R_Ring Weak Interaction R_Result Drug Surface Enrichment (Powder) R_Ring->R_Result Moisture Exposure

Diagram 1: Impact of fluorine substitution on moisture-induced phase separation in ASDs.

Experimental Methodology: Assessing Drug-Polymer Miscibility

To empirically validate the mechanistic claims above, formulation scientists must utilize a self-validating experimental workflow. The following protocol pairs accelerated stress testing with orthogonal surface and molecular analytical techniques.

Step-by-Step Protocol: ASD Preparation and Surface Analysis

Rationale: Bulk analytical methods like Powder X-Ray Diffraction (PXRD) often fail to detect early-stage amorphous phase separation. Therefore, we utilize X-ray Photoelectron Spectroscopy (XPS) to probe the top 1–10 nm of the particle surface, cross-validated by Solution NMR to confirm atomic-level bonding.

  • Preparation of Amorphous Solid Dispersions (Spray Drying):

    • Dissolve the active pharmaceutical ingredient (Sorafenib or Regorafenib) and the polymer (PVP) in a 1:1 molar ratio utilizing a co-solvent system (e.g., Methanol/Dichloromethane).

    • Process the solution through a laboratory-scale spray dryer (Inlet temp: 80°C, Outlet temp: ~50°C) to yield a homogenous amorphous powder.

  • Accelerated Moisture Stress Testing:

    • Transfer the spray-dried ASD powders into a controlled humidity chamber set to 95% Relative Humidity (RH) at 25°C.

    • Sample the powders at predefined time intervals (e.g., 0, 2, 6, and 24 hours).

  • Surface Composition Analysis via XPS:

    • Mount the stressed powder samples onto carbon tape.

    • Irradiate with a monochromatic Al Kα X-ray source.

    • Data Interpretation: Calculate the surface atomic concentration ratio of Fluorine-to-Carbon (F/C) for Regorafenib, or Nitrogen-to-Carbon (N/C) for Sorafenib. An increase in the F/C ratio over time confirms drug surface enrichment, whereas a decrease indicates polymer surface enrichment.

  • Molecular Interaction Profiling via Solution NMR:

    • Dissolve the stressed samples in a non-competing deuterated solvent (e.g., CDCl3).

    • Monitor the chemical shifts of the uramido protons (N-H).

    • Causality Check: A downfield shift in the N-H proton signal confirms the persistence of the hexatomic hydrogen-bonded ring between the drug and PVP. The absence of this shift in the Regorafenib samples validates that the fluorine atom sterically/electronically disrupts this critical stabilizing interaction [3].

Pharmacodynamic Impact: Kinase Inhibition Profiling

Beyond solid-state chemistry, the physicochemical alterations induced by the fluorine atom extend to the drug's pharmacodynamics. While both compounds are potent inhibitors of VEGFR and PDGFR, the altered conformation and distinct electron distribution of Regorafenib allow it to effectively bind and inhibit TIE2 (Tyrosine kinase with immunoglobulin-like and EGF-like domains 2). TIE2 is a critical receptor involved in tumor angiogenesis and the stabilization of the tumor microenvironment.

Pathway cluster_receptors Receptor Tyrosine Kinases (RTKs) Ligand VEGF / PDGF / Angiopoietins VEGFR VEGFR 1-3 Ligand->VEGFR PDGFR PDGFR-β Ligand->PDGFR TIE2 TIE2 (Regorafenib Specific) Ligand->TIE2 Downstream1 Tumor Angiogenesis VEGFR->Downstream1 Downstream2 Microenvironment Stabilization PDGFR->Downstream2 TIE2->Downstream1 Inhibitor Fluorinated Phenylureas (Sorafenib / Regorafenib) Inhibitor->VEGFR Inhibits (Both) Inhibitor->PDGFR Inhibits (Both) Inhibitor->TIE2 Inhibits (Rego Only)

Diagram 2: Comparative RTK signaling pathway inhibition by Sorafenib and Regorafenib.

Conclusion

The transition from Sorafenib to Regorafenib perfectly illustrates the "magic methyl/halogen" effect in medicinal chemistry. A single hydrogen-to-fluorine substitution on the central phenylurea ring fundamentally alters the molecule's physicochemical identity. While it successfully broadens the kinase inhibition profile to include TIE2, it simultaneously increases lipophilicity, decreases aqueous solubility, and disrupts critical hydrogen-bonding networks required for polymer stabilization in amorphous solid dispersions. Formulation scientists must account for these mechanistic nuances when designing delivery systems for highly fluorinated active pharmaceutical ingredients.

References

  • Title: Tyrosine kinase inhibitors and their promising role in treating diabetic retinopathy and other retinal vascular diseases: overview of their routes of administration, pharmacokinetics, formulations, and drug delivery applications Source: Taylor & Francis (Expert Opinion on Drug Delivery) URL: [Link]

  • Title: Impact of a Single Hydrogen Substitution by Fluorine on the Molecular Interaction and Miscibility between Sorafenib and Polymers Source: PubMed (Molecular Pharmaceutics) URL: [Link]

  • Title: A Single Hydrogen to Fluorine Substitution Reverses the Trend of Surface Composition Enrichment of Sorafenib Amorphous Solid Dispersion upon Moisture Exposure Source: PubMed (Pharmaceutical Research) URL: [Link]

Safety & Regulatory Compliance

Safety

N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea proper disposal procedures

As a Senior Application Scientist, ensuring the safe handling and disposal of highly functionalized halogenated organics is paramount to both laboratory safety and environmental stewardship. N-[4-Fluoro-3-(trifluoromethy...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, ensuring the safe handling and disposal of highly functionalized halogenated organics is paramount to both laboratory safety and environmental stewardship. N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a specialized building block frequently utilized in drug discovery and agricultural chemistry. Because it contains both a highly stable trifluoromethyl (-CF₃) group and a primary aromatic fluorine, it presents unique disposal challenges that cannot be managed through standard biological or low-temperature chemical waste streams.

The following guide provides the definitive standard operating procedure (SOP) for the segregation, spill response, and ultimate thermal destruction of this compound.

Hazard Profile & The Causality of Disposal Constraints

To understand how to dispose of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, laboratory personnel must first understand why standard disposal methods fail.

Environmental Toxicity (The Phenylurea Core): Phenylurea derivatives are notorious for their potent effects on aquatic ecosystems. In target organisms (plants/weeds), they bind specifically to the D1 protein in the photosynthetic apparatus, inhibiting Photosystem II[1]. In non-target aquatic organisms, such as fish and amphibians, phenylureas have been shown to cause sub-lethal toxicity, impairing oxidative respiration, altering neurotransmitter biosynthesis, and acting as endocrine disruptors at concentrations as low as <0.1 mg/L[2]. Therefore, under no circumstances can aqueous solutions containing this compound be sewered.

Thermal Stability (The Fluorinated Moieties): The carbon-fluorine (C-F) bond is one of the strongest in organic chemistry (approx. 116 kcal/mol). Unimolecular decomposition of fluorinated organic compounds requires significantly higher temperatures than their chlorinated or brominated counterparts[3]. If incinerated at standard temperatures (e.g., 800°C), the compound will undergo incomplete combustion, generating highly toxic, short-chain Products of Incomplete Combustion (PICs) such as carbon tetrafluoride (CF₄) or hexafluoroethane (C₂F₆)[3][4]. Complete mineralization requires specialized high-temperature environments.

Waste Segregation & Logistics

Proper downstream disposal relies entirely on accurate upstream segregation at the laboratory bench. Cross-contamination of waste streams can lead to dangerous reactions or regulatory fines.

Table 1: Waste Stream Categorization for N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Waste Stream CategoryTypical CompositionApproved ContainerDisposal RoutingStrict Incompatibilities
Solid Halogenated Waste Pure powder, contaminated weigh boats, tips, and PPE.High-Density Polyethylene (HDPE) wide-mouth jar.High-Temp IncinerationStrong oxidizers, strong acids/bases.
Halogenated Organic Liquid Compound dissolved in DCM, Chloroform, or mixed with >5% halogens.Red safety can or HPLC-grade amber glass bottle.High-Temp IncinerationNon-halogenated solvents, reactive metals.
Non-Halogenated Organic Compound dissolved in pure DMSO, Methanol, or Acetone.Flammable safety can.Blended Fuel / IncinerationAqueous wastes, heavy metals.
Aqueous Waste Trace compound in biological buffers or HPLC aqueous mobile phases.Polypropylene carboy with secondary containment.Carbon Filtration / Specialized Wastewater TreatmentDirect drain sewering.

Procedural Methodologies

Protocol A: Immediate Spill Response & Containment

Because the compound is a fine powder, inhalation and environmental dispersion are the primary risks during a spill.

  • Isolate the Area: Immediately restrict access to the spill zone. If the spill occurs outside a fume hood, disable local ventilation fans that might disperse the powder.

  • Don Appropriate PPE: Equip personnel with nitrile gloves (double-gloved), tightly sealed safety goggles, a chemically resistant lab coat, and a NIOSH-approved N95 or P100 particulate respirator.

  • Dust Suppression: Do not dry-sweep. Lightly mist the spilled powder with a compatible low-volatility solvent (e.g., isopropanol or water) to suppress aerosolization.

  • Collection: Use a non-sparking scoop or damp absorbent pads to collect the wetted material. Transfer the material into a pre-labeled, sealable HDPE hazardous waste container.

  • Secondary Decontamination: Wash the spill surface with a detergent solution. Collect all wash water using absorbent spill pillows and place them into the solid halogenated waste container. Do not rinse the wash water down the sink[5].

Protocol B: High-Temperature Incineration & Scrubbing (Facility Level)

Once collected by environmental health and safety (EHS) personnel, the waste must be routed to a RCRA-permitted commercial facility capable of handling recalcitrant fluorinated organics.

  • Waste Blending: The solid or liquid waste is blended with high-BTU fuels to ensure a consistent, high-energy feed into the incinerator.

  • Primary Combustion (Rotary Kiln): The waste is injected into a rotary kiln operating at temperatures exceeding 1100°C (often up to 1400°C for heavily fluorinated compounds)[4][6]. This extreme heat provides the activation energy required to cleave the C-C and C-F bonds.

  • Secondary Combustion (Afterburner): Volatilized gases pass into a secondary chamber with extended residence times (>2 seconds) and high turbulence to ensure 99.99% Destruction and Removal Efficiency (DRE) of any remaining PICs[4].

  • Acid Gas Scrubbing: Thermodynamically, the combustion of fluorinated organics in the presence of hydrogen and oxygen heavily favors the formation of hydrogen fluoride (HF) gas[7]. The flue gas is routed through a wet caustic scrubber (using NaOH or Ca(OH)₂) to neutralize the HF into harmless, solid fluoride salts (e.g., NaF or CaF₂)[4].

Mandatory Visualization: Thermal Destruction Workflow

The following diagram illustrates the necessary mechanistic pathway for the safe thermal destruction of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea, highlighting the critical HF scrubbing step.

G W Halogenated Organic Waste (N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea) K Rotary Kiln Incinerator (> 1100°C) W->K Direct Feed T Thermal Cleavage (C-F & C-C Bond Breaking) K->T Heat + O2 + Turbulence G Flue Gas Generation (CO2, H2O, HF) T->G Unimolecular Decomposition S Caustic Scrubber (NaOH / Ca(OH)2) G->S Acid Gas Routing E Safe Exhaust & Neutralized Salts (NaF / CaF2) S->E Chemical Neutralization

Workflow for the high-temperature incineration and HF scrubbing of fluorinated organic waste.

References

  • Sub-lethal toxicity assessment of the phenylurea herbicide linuron in developing zebrafish (Danio rerio) embryo/larvae. PubMed (NIH). [Link]

  • Effects and metabolism of the phenylurea herbicide isoproturon in the submerged macrophyte Ceratophyllum demersum L. CORE.[Link]

  • Combustion of C1 and C2 PFAS: Kinetic modeling and experiments. Taylor & Francis.[Link]

  • Interim Guidance on the Destruction and Disposal of Perfluoroalkyl and Polyfluoroalkyl Substances and Materials Containing Perfluoroalkyl and Polyfluoroalkyl Substances. U.S. Environmental Protection Agency (EPA).[Link]

  • Review of Per- and Poly-fluoroalkyl Treatment in Combustion-Based Thermal Waste Systems in the United States. PubMed Central (NIH).[Link]

Sources

Handling

Personal protective equipment for handling N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea

Handling highly functionalized halogenated aromatics requires moving beyond basic laboratory safety protocols into a targeted, chemically specific defense strategy. N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a prime e...

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Author: BenchChem Technical Support Team. Date: March 2026

Handling highly functionalized halogenated aromatics requires moving beyond basic laboratory safety protocols into a targeted, chemically specific defense strategy. N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea is a prime example of a compound that demands rigorous operational discipline.

As a fluorinated phenylurea derivative, this compound presents a unique hazard profile. The presence of both a fluorine atom and a trifluoromethyl (-CF_{3}) group significantly increases the molecule's lipophilicity (logP). This chemical property enhances its ability to penetrate the stratum corneum (the skin's outermost layer), making dermal exposure a critical vector for systemic toxicity [1]. Furthermore, phenylurea compounds are documented skin sensitizers and potential respiratory irritants.

To ensure absolute safety and operational integrity, this guide outlines the mechanistic reasoning behind PPE selection, quantitative protection metrics, and self-validating protocols for handling and disposal.

Mechanistic Basis for PPE Selection

Laboratory safety is not about wearing more equipment; it is about wearing the correct equipment based on molecular causality.

  • Dermal Barrier Selection: The lipophilic nature of the -CF_{3} group means the compound can rapidly permeate standard latex or thin vinyl gloves. We must utilize cross-linked elastomers, such as heavy-duty Nitrile (a copolymer of butadiene and acrylonitrile), which provides superior steric and chemical hindrance against halogenated aromatics [1].

  • Respiratory Defense: As a fine crystalline powder, this compound poses a severe aerosolization risk. While a standard fume hood provides primary engineering control, secondary respiratory protection is required during bulk transfers. A P100 particulate filter is mandatory because it traps ≥99.97% of airborne particles, preventing the highly electronegative dust from reaching the pulmonary alveoli [2].

  • Electrostatic Mitigation: Fluorinated powders are highly electronegative and prone to static buildup. This causes the powder to repel from metal spatulas and aerosolize into the breathing zone. PPE must be paired with anti-static engineering controls to validate the safety system.

Quantitative PPE Selection Matrix

The following table summarizes the quantitative performance data for the required PPE, ensuring all selections meet or exceed standards [3].

PPE CategoryRecommended Material / SpecificationQuantitative MetricMechanistic Justification
Primary Gloves Heavy-duty Nitrile (≥ 0.11 mm thickness)> 240 min breakthrough timeButadiene-acrylonitrile copolymer resists permeation by lipophilic halogenated aromatics.
Respirator P100 Half-Mask or PAPRAPF = 10 (Half-Mask) to 1000 (PAPR)Filters ≥99.97% of particulates; Assigned Protection Factor (APF) reduces exposure by at least 90% [2].
Eye Protection Indirect Vented Chemical GogglesANSI Z87.1+ CertifiedIndirect venting prevents fine powder ingress into the ocular mucosa while preventing fogging.
Body Protection Tyvek® Disposable Coverall / SleevesPenetration < 1% for dry particulatesNon-woven polyethylene prevents the trapping of lipophilic dust, unlike woven cotton lab coats.

Step-by-Step Handling & Experimental Protocol

This protocol details the safe weighing and transfer of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea for a standard synthesis reaction (e.g., preparing a stock solution). The protocol is designed to be self-validating: if static repulsion occurs, the system immediately alerts the operator to pause and re-ground the equipment.

Phase 1: Pre-Operational Setup & Donning

  • Verify Engineering Controls: Ensure the laboratory chemical hood face velocity is operating between 80–100 feet per minute (fpm).

  • Surface Preparation: Line the working surface with an anti-static, disposable bench pad (absorbent side up, polyethylene side down) to capture micro-spills.

  • Donning Sequence: Don the Tyvek coverall, followed by chemical goggles, and the P100 respirator. Perform a positive and negative pressure seal check on the respirator.

  • Double-Gloving: Don a standard nitrile inner glove, followed by an extended-cuff, heavy-duty nitrile outer glove. Causality: The outer glove handles the active chemical; if contaminated, it can be removed, leaving a clean inner glove to handle sashes and vials without cross-contaminating the lab.

Phase 2: Electrostatic-Controlled Transfer

  • Static Neutralization: Pass an anti-static ionizer gun over the weighing boat and the bulk chemical container for 5 seconds. Causality: Neutralizing the charge prevents the fluorinated powder from aerosolizing or clinging to the exterior of the receiving vial.

  • Transfer: Using a grounded, stainless-steel V-shaped spatula, weigh the desired mass of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

  • Immediate Dissolution: Transfer the powder immediately to a pre-tared vial containing the reaction solvent (e.g., anhydrous DMSO or DMF). Cap the vial tightly. Causality: Solubilizing the powder immediately eliminates the primary inhalation and aerosolization risks.

Phase 3: Doffing

  • Remove the outer gloves by turning them inside out (everting) to trap any residual microscopic powder inside the glove.

  • Dispose of the outer gloves in a sealed hazardous waste bag before your hands exit the fume hood.

Spill Response and Disposal Plan

Never dry-sweep fluorinated urea powders. Mechanical sweeping introduces kinetic energy that will instantly aerosolize the sensitizing particulates.

Wet-Wipe Decontamination Protocol:

  • Isolation: Immediately halt work. If the spill occurs outside the fume hood, evacuate the immediate 2-meter radius and ensure all personnel are wearing P100 respirators.

  • Solubilization: Dampen absorbent spill pads with a mixture of water and a surfactant (e.g., 5% Alconox solution) or a high-boiling alcohol (such as isopropanol). Causality: The surfactant breaks the surface tension, allowing the liquid to capture the highly lipophilic -CF_{3} particulates without dispersing them.

  • Wipe Pattern: Wipe from the perimeter of the spill toward the center. Fold the pad inward after each wipe to trap the contaminant.

  • Disposal: Place all contaminated pads, bench paper, and outer gloves into a clearly labeled, sealable hazardous waste container designated for "Halogenated Organic Solid Waste." Do not mix with acidic waste streams to prevent unintended side reactions.

Workflow Visualization

The following diagram maps the logical relationship between risk assessment, PPE utilization, and disposal pathways when handling this specific compound.

PPE_Workflow Start Risk Assessment: N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea Engineering Primary Control: Fume Hood (80-100 fpm) & Ionizer Start->Engineering PPE_Select PPE Defense in Depth: Heavy Nitrile, P100 Respirator, Tyvek Engineering->PPE_Select Handling Execution: Weighing & Immediate Dissolution PPE_Select->Handling Spill Particulate Spill Detected? Handling->Spill Decon Wet-Wipe Decontamination (Surfactant/Isopropanol) Spill->Decon Yes Disposal Halogenated Organic Solid Waste Disposal Spill->Disposal No Decon->Disposal

Workflow for handling and disposing of N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea.

References

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version. National Academies Press (US); 2011. Available from:[Link]

  • Centers for Disease Control and Prevention (CDC) / National Institute for Occupational Safety and Health (NIOSH). NIOSH Guide to the Selection and Use of Particulate Respirators. DHHS (NIOSH) Publication Number 96-101. Available from:[Link]

  • Occupational Safety and Health Administration (OSHA). 29 CFR 1910.132 - Personal Protective Equipment, General Requirements. United States Department of Labor. Available from:[Link]

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
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N-[4-Fluoro-3-(trifluoromethyl)phenyl]urea
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